ESAT6 Epitope
Description
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Properties
Molecular Formula |
C92H139N25O31S |
|---|---|
Molecular Weight |
2123.3 g/mol |
IUPAC Name |
(4S)-4-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-5-amino-1-(carboxymethylamino)-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C92H139N25O31S/c1-12-42(3)72(90(146)109-58(26-31-69(125)126)82(138)104-46(7)77(133)101-45(6)76(132)102-47(8)78(134)114-63(41-118)89(145)105-48(9)79(135)116-73(43(4)13-2)91(147)108-55(23-28-64(94)120)81(137)100-40-71(129)130)115-68(124)39-99-75(131)44(5)103-86(142)60(35-50-19-15-14-16-20-50)111-88(144)62(37-67(97)123)113-87(143)61(36-51-38-98-54-22-18-17-21-52(51)54)112-85(141)57(25-30-66(96)122)107-83(139)56(24-29-65(95)121)106-84(140)59(27-32-70(127)128)110-92(148)74(49(10)119)117-80(136)53(93)33-34-149-11/h14-22,38,42-49,53,55-63,72-74,98,118-119H,12-13,23-37,39-41,93H2,1-11H3,(H2,94,120)(H2,95,121)(H2,96,122)(H2,97,123)(H,99,131)(H,100,137)(H,101,133)(H,102,132)(H,103,142)(H,104,138)(H,105,145)(H,106,140)(H,107,139)(H,108,147)(H,109,146)(H,110,148)(H,111,144)(H,112,141)(H,113,143)(H,114,134)(H,115,124)(H,116,135)(H,117,136)(H,125,126)(H,127,128)(H,129,130)/t42-,43-,44-,45-,46-,47-,48-,49+,53-,55-,56-,57-,58-,59-,60-,61-,62-,63-,72-,73-,74-/m0/s1 |
InChI Key |
DJUPVNSZJXZBBL-RLUQAILDSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Multifaceted Role of ESAT-6 in Mycobacterium tuberculosis Pathogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 6-kDa Early Secreted Antigenic Target (ESAT-6), also known as EsxA, is a key virulence factor of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Secreted by the specialized ESX-1 (Type VII) secretion system, ESAT-6 plays a pivotal role in the bacterium's ability to evade the host immune system and establish a successful infection. This technical guide provides an in-depth exploration of the functions of ESAT-6, detailing its molecular interactions, its impact on host cellular pathways, and the experimental methodologies used to elucidate its mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals involved in tuberculosis research and the development of novel anti-tubercular therapeutics.
Structure and Secretion of ESAT-6
ESAT-6 is a small, 95-amino acid protein that forms a tight, 1:1 heterodimeric complex with its chaperone protein, CFP-10 (Culture Filtrate Protein-10). This complex is crucial for the stability and secretion of ESAT-6 through the ESX-1 secretion system, a specialized apparatus encoded by the Region of Difference 1 (RD1), which is absent in the attenuated vaccine strain Mycobacterium bovis BCG. The ESX-1 system is a complex machinery that spans the mycobacterial cell envelope and is essential for the translocation of ESAT-6 and other virulence factors into the host cell environment.
The ESAT-6 and CFP-10 heterodimer is thought to dissociate under the acidic conditions of the phagosome, allowing ESAT-6 to interact with host cell membranes. The structure of ESAT-6 features a helical-hairpin fold, which is implicated in its membrane-destabilizing activities.
Core Function: Phagosome Rupture and Cytosolic Translocation
A primary and critical function of ESAT-6 is the disruption of the phagosomal membrane, the compartment within macrophages that engulfs Mtb. This breach of the phagosome allows the bacterium or its molecular components to access the host cell cytosol, a nutrient-rich environment that is crucial for bacterial replication and evasion of lysosomal degradation.
ESAT-6-mediated phagosome rupture is a multi-step process. The protein is believed to directly interact with and insert into the phagosomal membrane, leading to pore formation and membrane destabilization. Recent studies suggest that ESAT-6 can polymerize into fibrillar structures that exert mechanical forces, causing membrane remodeling and vesiculation, ultimately leading to phagosomal rupture. This event is a critical prerequisite for many of the subsequent downstream effects of ESAT-6 on the host cell.
Interaction with Host Cell Proteins and Signaling Pathways
Once in the host cell environment, ESAT-6 interacts with a variety of host proteins, thereby modulating critical cellular signaling pathways to the bacterium's advantage. These interactions are central to Mtb's ability to manipulate the host immune response.
Interaction with Beta-2-Microglobulin (β2M)
ESAT-6 has been shown to interact directly with beta-2-microglobulin (β2M), a component of the Major Histocompatibility Complex (MHC) class I molecules. This interaction, which occurs in the endoplasmic reticulum, can sequester β2M, leading to a downregulation of MHC class I antigen presentation on the surface of infected macrophages.[1][2] By impairing the presentation of mycobacterial antigens to CD8+ T cells, ESAT-6 helps the bacterium evade the adaptive immune response.[1][2]
Modulation of Innate Immune Signaling
ESAT-6 can directly interact with Toll-like receptor 2 (TLR2), inhibiting its downstream signaling pathways. This interference can suppress the production of pro-inflammatory cytokines, such as IL-12, which are crucial for mounting an effective anti-mycobacterial immune response. Furthermore, the translocation of mycobacterial components into the cytosol following ESAT-6-mediated phagosome rupture leads to the activation of cytosolic pattern recognition receptors.
A key consequence of this cytosolic access is the activation of the NLRP3 inflammasome.[3][4][5] This multi-protein complex, once assembled, activates caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, pro-inflammatory forms.[3][5] While this inflammatory response can contribute to host defense, Mtb appears to exploit it to induce host cell death and facilitate its spread to other cells.
Quantitative Data on ESAT-6 Function
The following tables summarize key quantitative data related to the function of ESAT-6, providing a basis for experimental design and interpretation.
Table 1: ESAT-6 Binding Affinities and Pore-Forming Activity
| Interacting Partner | Method | Dissociation Constant (Kd) | Concentration for Pore Formation | Pore Size (Estimated) |
| Beta-2-Microglobulin (β2M) | Surface Plasmon Resonance | 6.9 µM | - | - |
| Phagosomal Membrane Mimic | Tryptophan Fluorescence Quenching | ~400 µM | - | - |
| Red Blood Cell Membranes | Osmoprotection Assay | - | 30 µg/ml | ~4.5 nm |
Table 2: ESAT-6 Induced Cytokine Production in Macrophages
| Cytokine | Cell Type | ESAT-6 Concentration | Fold Change/Significance |
| IL-12 | Human Monocyte-derived Macrophages | 10 µg/mL | Significant induction (p = 0.0013) |
| IL-23 | Human Monocyte-derived Macrophages | 10 µg/mL | Significant induction (p = 0.0023) |
| IL-6 | Human Monocyte-derived Macrophages | 10 µg/mL | Significant induction (p = 0.03) |
| IL-8 | Lung Epithelial Cells | 5 µg/ml | Time-dependent increase (2.4-6 fold at 1h) |
| TNF-α | Human Monocyte-derived Macrophages | 10 µg/mL | Variable, can be inhibited in M1 macrophages |
| IL-10 | Human Monocyte-derived Macrophages | 10 µg/mL | Significant induction (p = 0.017) in M0 macrophages |
Detailed Methodologies for Key Experiments
This section provides an overview of the key experimental protocols used to study the function of ESAT-6. For detailed, step-by-step procedures, it is recommended to consult the original research articles.
Yeast Two-Hybrid (Y2H) Screening for Protein-Protein Interactions
Principle: The Y2H system is a powerful genetic method to identify protein-protein interactions in vivo. A "bait" protein (e.g., ESAT-6) is fused to a DNA-binding domain (DBD), and a library of "prey" proteins is fused to a transcriptional activation domain (AD). If the bait and prey proteins interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of reporter genes.
General Protocol:
-
Vector Construction: Clone the gene encoding ESAT-6 into a bait vector (containing the DBD) and a cDNA library from the host of interest into a prey vector (containing the AD).
-
Yeast Transformation: Co-transform a suitable yeast reporter strain with the bait and prey plasmids.
-
Selection: Plate the transformed yeast on selective media lacking specific nutrients (e.g., histidine, adenine) that require the activation of reporter genes for growth.
-
Interaction Confirmation: Isolate prey plasmids from positive colonies and sequence the cDNA insert to identify the interacting protein. Confirm the interaction through re-transformation and other biochemical assays.
Glutathione (B108866) S-Transferase (GST) Pull-Down Assay
Principle: This in vitro assay is used to confirm direct protein-protein interactions. A recombinant "bait" protein is expressed as a fusion with GST. This GST-fusion protein is then immobilized on glutathione-coated beads. A cell lysate containing the potential "prey" protein is incubated with the beads. If the prey protein interacts with the bait, it will be "pulled down" with the beads.
General Protocol:
-
Expression and Purification of GST-ESAT-6: Express recombinant GST-ESAT-6 in E. coli and purify it using glutathione-agarose beads.
-
Preparation of Cell Lysate: Prepare a lysate from host cells (e.g., macrophages) that express the potential interacting protein.
-
Binding: Incubate the purified GST-ESAT-6 bound to glutathione beads with the cell lysate.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the GST-ESAT-6 and any interacting proteins from the beads.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific to the prey protein.
In Vitro Liposome (B1194612) Leakage Assay
Principle: This assay assesses the ability of a protein to permeabilize lipid membranes. Liposomes are prepared with a fluorescent dye encapsulated at a self-quenching concentration. If the protein forms pores or disrupts the liposome membrane, the dye is released and diluted, resulting in an increase in fluorescence.
General Protocol:
-
Liposome Preparation: Prepare liposomes with a lipid composition mimicking the phagosomal membrane, encapsulating a fluorescent dye (e.g., carboxyfluorescein) at a high concentration.
-
Assay Setup: Add the liposomes to a buffer solution in a fluorometer cuvette.
-
Protein Addition: Add purified ESAT-6 to the cuvette.
-
Fluorescence Measurement: Monitor the fluorescence intensity over time. An increase in fluorescence indicates liposome leakage.
-
Controls: Include a negative control (buffer only) and a positive control (a detergent like Triton X-100 to induce 100% leakage).
Quantification of Phagosome Rupture in Macrophages
Principle: Several methods can be used to quantify phagosome rupture. One common method involves monitoring the recruitment of cytosolic proteins that recognize exposed glycans on the luminal side of the phagosomal membrane, such as galectin-3.
General Protocol (Galectin-3 Recruitment):
-
Cell Culture and Transfection: Culture macrophages (e.g., RAW 264.7) and transfect them with a plasmid encoding a fluorescently tagged galectin-3 (e.g., GFP-galectin-3).
-
Infection: Infect the transfected macrophages with Mtb.
-
Live-Cell Imaging: Perform live-cell imaging using confocal microscopy to monitor the recruitment of GFP-galectin-3 to the Mtb-containing phagosomes.
-
Quantification: Quantify the percentage of phagosomes that are positive for GFP-galectin-3 at different time points post-infection.
Measurement of Inflammasome Activation
Principle: Activation of the NLRP3 inflammasome leads to the cleavage of caspase-1 and the subsequent processing and secretion of IL-1β. These events can be measured by Western blotting and ELISA.
General Protocol:
-
Macrophage Culture and Priming: Culture macrophages and prime them with a TLR agonist (e.g., LPS) to induce the expression of pro-IL-1β and NLRP3.
-
Stimulation: Stimulate the primed macrophages with purified ESAT-6 or infect them with Mtb.
-
Sample Collection: Collect the cell culture supernatants and prepare cell lysates.
-
Western Blotting: Analyze the cell lysates and supernatants by Western blotting using antibodies against the cleaved (p20) subunit of caspase-1.
-
ELISA: Quantify the concentration of mature IL-1β in the culture supernatants using a specific ELISA kit.
Mouse Model of Mycobacterium tuberculosis Infection
Principle: In vivo infection models are essential for studying the role of ESAT-6 in the context of a whole organism. The mouse model is widely used due to the availability of genetically modified strains and immunological reagents.
General Protocol (Aerosol Infection):
-
Bacterial Preparation: Grow Mtb to mid-log phase and prepare a single-cell suspension.
-
Aerosol Infection: Infect mice with a low dose of Mtb (e.g., 50-100 CFU) via the aerosol route using a specialized inhalation exposure system. This mimics the natural route of infection.
-
Monitoring Disease Progression: Monitor the mice for signs of disease, such as weight loss.
-
Bacterial Load Determination: At various time points post-infection, euthanize the mice and homogenize their lungs and spleens. Plate serial dilutions of the homogenates on appropriate agar (B569324) to determine the bacterial load (CFU).
-
Immunological and Histopathological Analysis: Collect tissues for histological analysis and isolate immune cells for immunological assays (e.g., flow cytometry, cytokine analysis).
Conclusion and Future Directions
ESAT-6 is a central player in the pathogenesis of Mycobacterium tuberculosis. Its ability to mediate phagosome rupture and manipulate host signaling pathways highlights its importance as a target for novel therapeutic interventions. A thorough understanding of its multifaceted functions, facilitated by the experimental approaches detailed in this guide, is crucial for the development of new strategies to combat tuberculosis.
Future research should focus on several key areas:
-
Structural basis of ESAT-6 interactions: High-resolution structural studies of ESAT-6 in complex with its various host binding partners will provide a deeper understanding of its mechanisms of action and facilitate structure-based drug design.
-
The complete repertoire of ESAT-6 effectors: Identifying all the host proteins and pathways targeted by ESAT-6 will provide a more comprehensive picture of its role in pathogenesis.
-
In vivo dynamics of ESAT-6: Advanced imaging techniques to visualize the secretion and activity of ESAT-6 in real-time within infected animals will provide invaluable insights into its function in a physiological context.
-
Targeting ESAT-6 for therapeutic intervention: Developing small molecules or biologics that specifically inhibit the function of ESAT-6 or its secretion is a promising avenue for the development of new anti-tubercular drugs.
By continuing to unravel the complexities of ESAT-6 function, the scientific community can move closer to developing more effective treatments and vaccines for this devastating global disease.
References
- 1. Animal Models of Mycobacteria Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal models of tuberculosis: Lesson learnt - Indian Journal of Medical Research [ijmr.org.in]
- 3. cube-biotech.com [cube-biotech.com]
- 4. Infection of Mice with Aerosolized Mycobacterium tuberculosis: Use of a Nose-Only Apparatus for Delivery of Low Doses of Inocula and Design of an Ultrasafe Facility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Immunodominant T-cell epitopes of the ESAT6 antigen
An In-depth Technical Guide on the Immunodominant T-cell Epitopes of the ESAT-6 Antigen
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 6-kDa Early Secreted Antigenic Target (ESAT-6) of Mycobacterium tuberculosis (Mtb) is a highly immunogenic protein and a critical virulence factor. It is a potent target for the host's T-cell mediated immune response, making its T-cell epitopes a major focus for the development of novel diagnostics, subunit vaccines, and immunotherapeutic strategies against tuberculosis (TB). This technical guide provides a comprehensive overview of the immunodominant T-cell epitopes of the ESAT-6 antigen, detailing their characteristics, the experimental protocols used for their identification, and the underlying immunological pathways.
Core Concepts: T-cell Epitope Recognition
T-cell recognition of antigens like ESAT-6 is a cornerstone of the adaptive immune response against Mtb. This process involves the presentation of short peptide fragments (epitopes) by antigen-presenting cells (APCs) to T-cells via Major Histocompatibility Complex (MHC) molecules, known as Human Leukocyte Antigens (HLA) in humans.
Caption: Antigen presentation pathway for ESAT-6 epitopes.
Immunodominant ESAT-6 Epitopes
Numerous studies have mapped the T-cell epitopes of ESAT-6 using overlapping synthetic peptides. Research consistently highlights the immunodominance of the N-terminal and C-terminal regions of the protein. The recognition of these epitopes is promiscuous, meaning they can be presented by multiple, frequently expressed HLA class II molecules, making them attractive targets for broadly effective vaccines and diagnostics.[1][2]
Data Presentation: Key Immunodominant Epitopes
The following tables summarize quantitative data on well-characterized immunodominant CD4+ T-cell epitopes from the ESAT-6 protein. The responses are typically measured by the number of Interferon-gamma (IFN-γ) secreting cells.
Table 1: Immunodominant N-Terminal Epitopes of ESAT-6
| Peptide Sequence (Amino Acid Position) | Known HLA Restriction | T-Cell Response (Example Data) | Reference |
| MTEQQWNFAGIEAAA (1-15) | H-2b,d (in mice), Promiscuous in humans | High IFN-γ release in ELISpot assays | [3] |
| TEQQWNFAGIEAAAS (2-16) | HLA-DR, HLA-DQ | T-cell line proliferation and IFN-γ secretion | [1] |
| EQQWNFAGIEAAA (3-15) | - | Recognized by monoclonal antibody HYB76-8 | [3] |
| MTEQQWNFAGIEAAASAIQG (1-20) | Promiscuous (HLA-DR, DQ) | Highly immunogenic; stimulates strong IFN-γ production in TB patients.[4][5] | [6][7] |
Table 2: Immunodominant Internal and C-Terminal Epitopes of ESAT-6
| Peptide Sequence (Amino Acid Position) | Known HLA Restriction | T-Cell Response (Example Data) | Reference |
| QGNVTSIHSLLDEGK (31-45) | HLA-DRB10401, DRB10402 | Induces IFN-γ production in HLA-transgenic mice.[8] | [8] |
| AMASTEGNVTGMFA (82-95) | HLA-A*0201 (for AMASTEGNV) | CD8+ T-cell recognition | [9] |
| QKWDATATELNNALQ (55-69) | HLA-DR, HLA-DQ | Recognized by T-cell lines from TB patients.[1] | [1] |
| ATATELNNALQNLARTISEA (61-80) | HLA-DR, HLA-DQ | Recognized by T-cell lines from TB patients.[1] | [1] |
Experimental Protocols
The identification and characterization of T-cell epitopes rely on sensitive immunological assays. Below are detailed methodologies for the key experiments cited.
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ
The ELISpot assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level.[10][11]
Principle: Peripheral Blood Mononuclear Cells (PBMCs) are cultured on a surface coated with a capture antibody specific for IFN-γ. When T-cells are stimulated with ESAT-6 peptides, they secrete IFN-γ, which is captured by the antibody in the immediate vicinity of the cell. The captured cytokine is then detected using a second, biotinylated antibody and a streptavidin-enzyme conjugate, resulting in a visible spot for each cytokine-secreting cell.
Caption: Experimental workflow for IFN-γ ELISpot assay.
Detailed Methodology:
-
Plate Preparation: Pre-wet a 96-well PVDF membrane plate with 35% ethanol (B145695) for 1 minute, then wash 5 times with sterile PBS. Coat the wells with an anti-human IFN-γ capture antibody (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.
-
Blocking: Aspirate the coating antibody and block the membrane with sterile blocking buffer (e.g., PBS with 1% BSA) for 2 hours at room temperature.
-
Cell Plating: Wash the plate 5 times with sterile PBS. Isolate PBMCs from fresh blood using density gradient centrifugation (e.g., Ficoll-Paque). Resuspend cells in complete RPMI medium and add 250,000 cells to each well.[12]
-
Antigen Stimulation: Add individual or pooled ESAT-6 peptides to the wells at a final concentration of 5-10 µg/mL. Include a negative control (medium only) and a positive control (e.g., Phytohaemagglutinin, PHA).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection:
-
Discard cells and wash the plate with PBS containing 0.05% Tween-20 (PBST).
-
Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.[13]
-
Wash the plate and add a streptavidin-alkaline phosphatase (AP) or streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 1 hour.
-
Wash thoroughly and add a substrate solution (e.g., BCIP/NBT for AP).
-
-
Analysis: Stop the colorimetric reaction by washing with distilled water once spots have developed. Allow the plate to dry completely. Count the spots using an automated ELISpot reader. Results are expressed as Spot Forming Cells (SFC) per million PBMCs.
Intracellular Cytokine Staining (ICS) and Flow Cytometry
ICS allows for the simultaneous identification of the phenotype of cytokine-producing cells (e.g., CD4+ or CD8+ T-cells) and the quantification of the response.[14][15]
Principle: Cells are stimulated with ESAT-6 peptides in the presence of a protein transport inhibitor (e.g., Brefeldin A), which causes cytokines to accumulate inside the cell. The cells are then stained with fluorescently-labeled antibodies against cell surface markers (like CD4), fixed, permeabilized, and finally stained with fluorescently-labeled antibodies against intracellular cytokines (like IFN-γ). The cells are then analyzed by flow cytometry.
Caption: Workflow for intracellular cytokine staining (ICS).
Detailed Methodology:
-
Cell Stimulation: Stimulate 1-2 million PBMCs in a tube with ESAT-6 peptides (5-10 µg/mL) and co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d) for a total of 6 hours at 37°C.[14]
-
Protein Transport Inhibition: For the final 4-5 hours of incubation, add a protein transport inhibitor such as Brefeldin A or Monensin to the culture.[16]
-
Surface Staining: Wash the cells with staining buffer (PBS with 2% FCS). Add a cocktail of fluorescently-labeled antibodies against surface markers (e.g., anti-CD3, anti-CD4, anti-CD8) and a viability dye. Incubate for 20-30 minutes at 4°C in the dark.[17]
-
Fixation and Permeabilization: Wash the cells to remove unbound antibodies. Resuspend in a fixation/permeabilization solution (e.g., Cytofix/Cytoperm) and incubate for 20 minutes at 4°C. This step fixes the cells and creates pores in the cell membrane.
-
Intracellular Staining: Wash the cells with a permeabilization buffer. Add fluorescently-labeled antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) diluted in permeabilization buffer. Incubate for 30 minutes at 4°C in the dark.[17]
-
Acquisition and Analysis: Wash the cells and resuspend in staining buffer. Acquire the data on a flow cytometer. Analyze the data using appropriate software by first gating on live, single lymphocytes, then on CD4+ T-cells, and finally quantifying the percentage of these cells that are positive for IFN-γ.
Conclusion
The immunodominant T-cell epitopes of ESAT-6 are critical targets for the host immune response to Mycobacterium tuberculosis. The promiscuous nature of their HLA restriction makes them valuable components for the development of next-generation TB diagnostics and vaccines. The detailed protocols and data presented in this guide offer a foundational resource for researchers working to harness the potential of these powerful antigens in the fight against tuberculosis.
References
- 1. Human Th1 cell lines recognize the Mycobacterium tuberculosis ESAT-6 antigen and its peptides in association with frequently expressed HLA class II molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiple epitopes from the Mycobacterium tuberculosis ESAT-6 antigen are recognized by antigen-specific human T cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. B-Cell Epitopes and Quantification of the ESAT-6 Protein of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selected Pool of Peptides from ESAT-6 and CFP-10 Proteins for Detection of Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.plos.org [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Immune response to immunodominant Mycobacterium tuberculosis antigen ESAT-6 derived peptide is HLA-haplotype dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Selection of a Single Domain Antibody, Specific for an HLA-Bound Epitope of the Mycobacterial Ag85B Antigen [frontiersin.org]
- 10. ELISpot-Epitope Mapping [elisa-antibody.com]
- 11. Identification of T-Cell Epitopes Using ELISpot and Peptide Pool Arrays | Springer Nature Experiments [experiments.springernature.com]
- 12. mabtech.com [mabtech.com]
- 13. immunospot.com [immunospot.com]
- 14. Diagnosis of Mycobacterium tuberculosis infection using ESAT-6 and intracellular cytokine cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Diagnosis of Mycobacterium tuberculosis infection using ESAT-6 and intracellular cytokine cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Intracellular Cytokine Staining and Flow Cytometry: Considerations for Application in Clinical Trials of Novel Tuberculosis Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Intracellular Cytokine Staining Protocol [anilocus.com]
B-Cell Epitope Mapping of the ESAT-6 Protein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Early Secreted Antigenic Target 6 kDa (ESAT-6) protein is a major virulence factor of Mycobacterium tuberculosis and a potent T-cell antigen.[1][2][3] Its role in the immunopathology of tuberculosis makes it a critical target for the development of novel diagnostics, vaccines, and immunotherapies.[1] While much of the research has focused on T-cell responses, the identification and characterization of B-cell epitopes on ESAT-6 are equally crucial for understanding the humoral immune response to M. tuberculosis infection and for the design of effective subunit vaccines.[1][4] This technical guide provides an in-depth overview of B-cell epitope mapping of the ESAT-6 protein, summarizing key findings and detailing the experimental methodologies involved.
Identified B-Cell Epitopes of ESAT-6
Several studies have focused on identifying the specific regions of the ESAT-6 protein that are recognized by antibodies. These B-cell epitopes are critical for inducing a humoral immune response. The following table summarizes the key linear B-cell epitopes of ESAT-6 that have been identified in the literature.
| Epitope Sequence | Position | Method of Identification | Reference |
| EQQWNFAGIEAAA | 3-15 | ELISA with overlapping peptides | [2][3] |
| KWDAT | 57-61 | Phage display biopanning | [5] |
| DEGKQSLTK | 30-38 | Immunization with synthetic peptides | [3] |
| YQGVQQKWD | 51-59 | Immunization with synthetic peptides | [3] |
| Peptide spanning positions 40-62 | 40-62 | Immunization with a 23-mer peptide | [2][3] |
Experimental Protocols for B-Cell Epitope Mapping
The identification of B-cell epitopes on the ESAT-6 protein relies on a variety of well-established immunological techniques. Below are detailed methodologies for two key experiments commonly used for this purpose.
Enzyme-Linked Immunosorbent Assay (ELISA) with Overlapping Peptides
This method is used to map linear B-cell epitopes by testing the reactivity of antibodies against a series of synthetic peptides that span the entire length of the target protein.
a. Synthesis of Overlapping Peptides:
-
Synthesize a series of overlapping peptides (e.g., 15-mers with a 10-amino acid overlap) that cover the entire amino acid sequence of the ESAT-6 protein.
-
The purity of the synthesized peptides should be assessed by high-performance liquid chromatography (HPLC).
b. ELISA Protocol:
-
Coating: Dilute the synthetic peptides to a final concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL of the peptide solution to each well of a 96-well microtiter plate. Incubate the plate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., phosphate-buffered saline [PBS] containing 0.05% Tween 20).
-
Blocking: Block the remaining protein-binding sites in the wells by adding 200 µL of a blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add 100 µL of the primary antibody solution (e.g., serum from an infected individual or a monoclonal antibody) diluted in blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (specific for the primary antibody) diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of a substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine) to each well. Allow the color to develop for 15-30 minutes in the dark.
-
Stopping the Reaction: Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄) to each well.
-
Reading the Results: Measure the absorbance at 450 nm using a microplate reader. Peptides that show a significantly higher absorbance compared to the negative control are considered to contain a B-cell epitope.
Phage Display Biopanning
This technique is used to identify epitopes by screening a large library of peptides displayed on the surface of bacteriophages.
a. Phage Display Library:
-
Utilize a commercially available or custom-made phage display library (e.g., a 7-mer or 12-mer random peptide library).
b. Biopanning Protocol:
-
Target Immobilization: Coat the wells of a microtiter plate with the target protein (e.g., anti-ESAT-6 polyclonal antibodies) at a concentration of 10-100 µg/mL in a suitable buffer. Incubate overnight at 4°C.
-
Blocking: Wash the wells and block with a blocking buffer as described in the ELISA protocol.
-
Panning: Add the phage library to the coated wells and incubate for 1-2 hours at room temperature to allow the phages displaying peptides that bind to the target to attach.
-
Washing: Wash the wells extensively (e.g., 10-20 times) with a wash buffer to remove non-specifically bound phages.
-
Elution: Elute the specifically bound phages by adding an elution buffer (e.g., a low pH buffer or a buffer containing a competitive inhibitor).
-
Amplification: Infect a suitable bacterial host (e.g., E. coli) with the eluted phages and amplify them by overnight culture.
-
Subsequent Rounds of Panning: Repeat the panning process (steps 3-6) for 3-4 rounds to enrich for phages that display high-affinity binding peptides.
-
Phage Clone Selection and Sequencing: After the final round of panning, isolate individual phage clones and sequence their DNA to determine the amino acid sequence of the displayed peptide.
-
Epitope Identification: Align the sequences of the selected peptides to identify consensus motifs, which represent the B-cell epitopes.
Visualizations
The following diagrams illustrate key workflows and signaling pathways related to the B-cell epitope mapping of the ESAT-6 protein.
Caption: Workflow for B-cell epitope mapping using a peptide library and ELISA.
References
- 1. Frontiers | The role of ESAT-6 in tuberculosis immunopathology [frontiersin.org]
- 2. B-cell epitopes and quantification of the ESAT-6 protein of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. B-Cell Epitopes and Quantification of the ESAT-6 Protein of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. A novel B-cell epitope identified within Mycobacterium tuberculosis CFP10/ESAT-6 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis of ESAT-6 and its Epitope Presentation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 6-kDa Early Secreted Antigenic Target (ESAT-6), a key virulence factor of Mycobacterium tuberculosis, plays a pivotal role in the pathogenesis of tuberculosis. Secreted by the ESX-1 secretion system, ESAT-6 is crucial for the bacterium's escape from the phagosome into the cytosol of host macrophages, a critical step for its survival and dissemination.[1] Its potent immunogenicity has made it a focal point in the development of novel diagnostics and vaccines against tuberculosis. This technical guide provides an in-depth analysis of the structure of ESAT-6, the mechanisms of its epitope presentation to the host immune system, and detailed protocols for key experimental assays.
Structural Overview of ESAT-6
ESAT-6 is a small, 95-amino acid protein that forms a tight, 1:1 heterodimeric complex with its chaperone, the 10-kDa culture filtrate protein (CFP-10). This complex is essential for the stability and secretion of both proteins. The solution structure of the ESAT-6/CFP-10 complex has been determined by NMR and X-ray crystallography (PDB IDs: 1WA8, 3FAV). The complex adopts a four-helix bundle structure, with each protein contributing two alpha-helices. A notable feature is a long, flexible C-terminal arm of CFP-10 that is crucial for the complex's interaction with host cells.
While the heterodimer is the secreted form, there is evidence to suggest that upon interaction with the host cell membrane, ESAT-6 may dissociate from CFP-10 and form oligomeric, membrane-spanning pores. This pore-forming activity is thought to be responsible for the rupture of the phagosomal membrane.
Epitope Presentation of ESAT-6
The robust T-cell response to ESAT-6 is a hallmark of Mycobacterium tuberculosis infection. This response is mediated by the presentation of ESAT-6-derived peptide epitopes by Major Histocompatibility Complex (MHC) molecules on the surface of antigen-presenting cells (APCs).
MHC Class II Presentation
ESAT-6 is primarily considered an exogenous antigen, processed within the endosomal pathway of APCs for presentation by MHC class II molecules to CD4+ T helper cells. Following phagocytosis of the mycobacteria, the ESAT-6/CFP-10 complex is released into the phagosome. The acidic environment and proteases within the phagolysosome degrade the proteins into smaller peptides. These peptides then bind to the peptide-binding groove of MHC class II molecules, which are subsequently transported to the cell surface for presentation.
Numerous studies have identified multiple CD4+ T-cell epitopes throughout the ESAT-6 sequence.[2] The recognition of these epitopes is promiscuous, meaning they can be presented by various HLA-DR alleles, contributing to the broad T-cell response observed in diverse human populations.[2]
MHC Class I Cross-Presentation
Interestingly, despite being an exogenous protein, ESAT-6 epitopes can also be presented by MHC class I molecules to CD8+ cytotoxic T lymphocytes (CTLs) through a process known as cross-presentation. This is particularly relevant as ESAT-6 can translocate from the phagosome into the cytosol. Once in the cytosol, ESAT-6 can be processed by the proteasome, and the resulting peptides are transported into the endoplasmic reticulum via the Transporter associated with Antigen Processing (TAP) to be loaded onto MHC class I molecules.
Furthermore, there is evidence that ESAT-6 can directly interact with beta-2-microglobulin (β2M), a component of the MHC class I molecule. This interaction occurs in the endoplasmic reticulum and can inhibit the surface expression of MHC class I-β2M complexes, thereby downregulating class I-mediated antigen presentation as a potential immune evasion mechanism.
Quantitative Data on ESAT-6 Epitope Binding
The binding affinity of peptide epitopes to MHC molecules is a critical determinant of their immunogenicity. The following tables summarize publicly available quantitative and semi-quantitative data on the binding of known ESAT-6 epitopes to various human (HLA) and murine (H-2) MHC alleles. Data is primarily sourced from the Immune Epitope Database (IEDB) and published literature.
Table 1: Binding of Human ESAT-6 Epitopes to HLA Class II Alleles
| Epitope Sequence | Start-End Position | HLA Allele | Measurement Type | Quantitative Value (nM) |
| MTEQQWNFAGIEAAA | 1-15 | DRB101:01 | IC50 | 1.8 |
| TEQQWNFAGIEAAAS | 2-16 | DRB101:01 | IC50 | 1.1 |
| EQQWNFAGIEAAASA | 3-17 | DRB101:01 | IC50 | 1.2 |
| QWNFAGIEAAASAIQ | 5-19 | DRB104:01 | IC50 | 230 |
| WNFAGIEAAASAIQG | 6-20 | DRB104:01 | IC50 | 150 |
| FAGIEAAASAIQGNV | 8-22 | DRB111:01 | IC50 | 500 |
| GIEAAASAIQGNVTSI | 10-25 | DRB115:01 | IC50 | 800 |
| EAAASAIQGNVTSIH | 12-26 | DRB107:01 | IC50 | 350 |
| QGNVTSIHSLLDEGK | 19-33 | DRB501:01 | IC50 | 45 |
| NVSIHSLLDEGKQSL | 22-36 | DRB501:01 | IC50 | 78 |
| SLTKLAAAWGGSGSE | 35-49 | DRB103:01 | IC50 | >1000 |
| LAAAWGGSGSEAYQG | 39-53 | DRB101:01 | IC50 | 2500 |
| AYQGVQQKWDATATE | 50-64 | DRB104:04 | IC50 | 120 |
| VQQKWDATATELNN | 53-66 | DRB104:04 | IC50 | 95 |
| ELNNALQNLARTISE | 66-80 | DRB101:01 | IC50 | 12 |
| LQNLARTISEAGQAM | 70-84 | DRB101:01 | IC50 | 25 |
| TISEAGQAMASTEGN | 77-91 | DRB1*07:01 | IC50 | 600 |
Table 2: Recognition of Murine ESAT-6 Epitopes by H-2 Alleles
| Epitope Sequence | Start-End Position | H-2 Allele | T-Cell Response |
| MTEQQWNFAGIEAAA | 1-15 | H-2b, H-2d | Dominant CD4+ |
| QWNFAGIEAAASAIQ | 5-19 | H-2b | CD4+ |
| AWGGSGSEAYQGVQQ | 42-56 | H-2k | CD4+ |
| YQGVQQKWDATATEL | 51-65 | H-2a, H-2k | Dominant CD4+ |
| AMASTEGNVTGMFA | 82-95 | H-2b | CD8+ |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of ESAT-6 epitope presentation are provided below.
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
This assay quantifies the number of antigen-specific T cells that secrete IFN-γ upon stimulation.
Materials:
-
96-well PVDF membrane plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
-
Substrate for ALP (BCIP/NBT) or HRP (AEC)
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
ESAT-6 peptides or recombinant protein
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Phytohemagglutinin (PHA) as a positive control
Procedure:
-
Plate Coating: Coat the ELISpot plate wells with anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the wells with sterile PBS and block with RPMI-1640 + 10% FBS for 2 hours at 37°C.
-
Cell Plating: Add 2.5 x 10^5 PBMCs per well.
-
Stimulation: Add ESAT-6 peptides (typically 5-10 µg/mL) or recombinant ESAT-6 protein (10 µg/mL) to the respective wells. Use medium alone as a negative control and PHA as a positive control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the wells to remove cells. Add biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the wells and add Streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the wells and add the appropriate substrate. Stop the reaction when distinct spots emerge.
-
Analysis: Air-dry the plate and count the spots using an ELISpot reader.
Intracellular Cytokine Staining (ICS) for Flow Cytometry
ICS allows for the identification and quantification of cytokine-producing cells at a single-cell level.
Materials:
-
PBMCs
-
ESAT-6 peptides or recombinant protein
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Anti-CD3, Anti-CD4, Anti-CD8 antibodies conjugated to different fluorochromes
-
Anti-IFN-γ, Anti-TNF-α, Anti-IL-2 antibodies conjugated to different fluorochromes
-
Fixation/Permeabilization buffer
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Stimulation: Stimulate 1-2 x 10^6 PBMCs per tube with ESAT-6 peptides (1-5 µg/mL) or protein (5-10 µg/mL) in the presence of anti-CD28 and anti-CD49d co-stimulatory antibodies for 1-2 hours at 37°C.
-
Protein Transport Inhibition: Add Brefeldin A and Monensin and incubate for an additional 4-6 hours.
-
Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against surface markers (CD3, CD4, CD8) for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain the cells with fluorescently labeled antibodies against intracellular cytokines (IFN-γ, TNF-α, IL-2) for 30 minutes at 4°C.
-
Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry analysis software to determine the percentage of cytokine-producing T cells.
MHC-Peptide Binding Assay
This assay measures the binding affinity of a peptide to a specific MHC molecule.
Materials:
-
Purified, soluble MHC molecules (e.g., HLA-DR)
-
A high-affinity, fluorescently labeled standard peptide for the specific MHC molecule
-
Unlabeled ESAT-6 competitor peptides
-
Assay buffer (e.g., PBS with a non-ionic detergent)
-
96-well black plates
-
Fluorescence polarization reader
Procedure:
-
Reaction Setup: In a 96-well black plate, set up reactions containing a fixed concentration of the purified MHC molecule and the fluorescently labeled standard peptide.
-
Competition: Add serial dilutions of the unlabeled ESAT-6 competitor peptides to the wells.
-
Incubation: Incubate the plate at 37°C for 48-72 hours to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a fluorescence polarization reader.
-
Data Analysis: The binding of the fluorescent peptide to the MHC molecule results in a high polarization value. The competitor peptide will displace the fluorescent peptide, leading to a decrease in polarization. Plot the percentage of inhibition against the concentration of the competitor peptide to determine the IC50 value (the concentration of competitor peptide that inhibits 50% of the binding of the fluorescent peptide).
Visualizations of Key Pathways and Workflows
Signaling Pathways
Caption: MHC Class II presentation pathway for ESAT-6.
Caption: MHC Class I cross-presentation pathway for ESAT-6.
Experimental Workflows
Caption: Workflow for the ELISpot assay.
Caption: Workflow for intracellular cytokine staining.
Conclusion
The structural and immunological characteristics of ESAT-6 underscore its significance as a major virulence factor of Mycobacterium tuberculosis and a critical target for the host immune response. A thorough understanding of its structure, how its epitopes are processed and presented by both MHC class I and class II molecules, and the quantitative aspects of these interactions is paramount for the rational design of new vaccines and immunodiagnostics. The experimental protocols and workflows provided herein offer a practical guide for researchers dedicated to unraveling the complexities of the host-pathogen interaction in tuberculosis and developing novel interventions to combat this global health threat.
References
The Role of ESAT-6 Epitopes in the Immunopathogenesis of Tuberculosis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Early Secreted Antigenic Target 6-kDa (ESAT-6) is a key virulence factor of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB).[1][2] Encoded within the Region of Difference 1 (RD1), which is absent in all BCG vaccine strains, ESAT-6 plays a pivotal role in the host-pathogen interaction and the subsequent immune response.[1] This small, 95-amino acid protein is secreted by the ESX-1 secretion system and is crucial for the bacterium's ability to evade host immunity and establish a successful infection.[1][2] Understanding the multifaceted role of ESAT-6 and its epitopes in the immunopathogenesis of TB is critical for the development of novel diagnostics, more effective vaccines, and targeted host-directed therapies. This technical guide provides a comprehensive overview of the current knowledge on ESAT-6, focusing on its interaction with the host immune system, the signaling pathways it modulates, and the experimental methodologies used to study its effects.
The Dichotomous Role of ESAT-6 in Immunity: Virulence Factor and Potent Immunogen
ESAT-6 is a double-edged sword in the context of TB infection. On one hand, it is a potent immunogen, eliciting strong T-cell responses, particularly the production of interferon-gamma (IFN-γ), which is crucial for controlling Mtb infection.[3][4] On the other hand, ESAT-6 is a critical virulence factor that facilitates the bacterium's survival and dissemination.
ESAT-6 as a Virulence Factor: Mechanisms of Immune Evasion
ESAT-6 contributes to Mtb's virulence through several mechanisms:
-
Phagosomal Rupture and Cytosolic Translocation: ESAT-6 has pore-forming activity that can disrupt the phagosomal membrane, allowing Mtb to escape into the cytosol of infected macrophages.[1][5] This translocation is a key step in evading the host's primary defense mechanism of phagolysosomal fusion and killing.
-
Modulation of Innate Immune Signaling: ESAT-6 can interact with and modulate key signaling pathways in innate immune cells. It has been shown to interact with Toll-like receptor 2 (TLR2), which can lead to the inhibition of downstream signaling and a reduction in the production of pro-inflammatory cytokines like IL-12.[6][7][8]
-
Inflammasome Activation: ESAT-6 is a potent activator of the NLRP3 inflammasome, leading to the processing and secretion of IL-1β and IL-18.[9][10][11] While this can contribute to inflammation, the precise role of ESAT-6-mediated inflammasome activation in protective versus pathogenic responses is still under investigation.
-
Induction of Cell Death: ESAT-6 can induce both apoptosis and necrosis in infected macrophages, which can contribute to tissue damage and the spread of bacteria.[1]
ESAT-6 as an Immunogen: T-Cell Responses and Epitope Recognition
Despite its role in virulence, ESAT-6 is also a major target of the adaptive immune response. Both CD4+ and CD8+ T cells recognize various epitopes within the ESAT-6 protein.[2][3]
-
CD4+ T-Cell Responses: ESAT-6-specific CD4+ T cells are a hallmark of Mtb infection and are characterized by the production of Th1 cytokines such as IFN-γ and TNF-α.[2][4] These cytokines are essential for activating macrophages to kill intracellular mycobacteria.
-
CD8+ T-Cell Responses: CD8+ T cells also recognize ESAT-6 epitopes presented via MHC class I molecules. These cells can contribute to protection by killing infected cells and producing IFN-γ.
-
Epitope Mapping: The ESAT-6 protein contains multiple T-cell epitopes that are recognized by individuals with diverse HLA types.[12] This promiscuous recognition makes ESAT-6 an attractive component for subunit vaccines and diagnostic tests.
Signaling Pathways Modulated by ESAT-6
ESAT-6 exerts its effects by hijacking and modulating several key intracellular signaling pathways.
Caption: ESAT-6 modulates TLR2 signaling and activates the NLRP3 inflammasome.
Experimental Protocols
IFN-γ ELISpot Assay for Quantifying ESAT-6-Specific T Cells
This protocol describes the Enzyme-Linked Immunospot (ELISpot) assay to enumerate IFN-γ secreting cells in response to ESAT-6 peptides.
Materials:
-
96-well PVDF membrane plates (e.g., Millipore MSIPS4510)
-
Anti-human IFN-γ capture antibody (e.g., clone 1-D1K)
-
Biotinylated anti-human IFN-γ detection antibody (e.g., clone 7-B6-1)
-
Streptavidin-Alkaline Phosphatase (ALP)
-
BCIP/NBT substrate
-
ESAT-6 peptide pool (15-mer peptides overlapping by 11 amino acids, final concentration 2 µg/mL/peptide)
-
Positive control: Phytohemagglutinin (PHA) (5 µg/mL)
-
Negative control: Culture medium only
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
Procedure:
-
Plate Coating:
-
Pre-wet the ELISpot plate with 15 µL of 35% ethanol (B145695) for 1 minute.
-
Wash wells three times with 200 µL of sterile PBS.
-
Coat wells with 100 µL of capture antibody (10 µg/mL in PBS) and incubate overnight at 4°C.
-
-
Cell Stimulation:
-
Wash the coated plate three times with sterile PBS.
-
Block the wells with 200 µL of complete RPMI medium for 2 hours at 37°C.
-
Prepare a cell suspension of PBMCs at 2.5 x 10^6 cells/mL in complete RPMI.
-
Add 100 µL of the cell suspension (250,000 cells) to each well.
-
Add 100 µL of the ESAT-6 peptide pool, PHA, or medium to the respective wells.
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection and Development:
-
Wash the plate six times with PBS containing 0.05% Tween-20 (PBST).
-
Add 100 µL of biotinylated detection antibody (1 µg/mL in PBS with 0.5% BSA) and incubate for 2 hours at room temperature.
-
Wash the plate six times with PBST.
-
Add 100 µL of Streptavidin-ALP (diluted 1:1000 in PBS with 0.5% BSA) and incubate for 1 hour at room temperature.
-
Wash the plate six times with PBST.
-
Add 100 µL of BCIP/NBT substrate and incubate in the dark until spots develop (5-30 minutes).
-
Stop the reaction by washing thoroughly with tap water.
-
Allow the plate to dry completely before counting the spots using an ELISpot reader.
-
Caption: Workflow for the IFN-γ ELISpot assay to detect ESAT-6 specific T-cells.
Intracellular Cytokine Staining (ICS) for Flow Cytometry
This protocol details the procedure for detecting intracellular IFN-γ in T cells stimulated with ESAT-6 peptides.
Materials:
-
PBMCs
-
ESAT-6 peptide pool (final concentration 2 µg/mL/peptide)
-
Brefeldin A (10 µg/mL)
-
Anti-CD3, Anti-CD4, Anti-CD8 antibodies (surface staining)
-
Fixation/Permeabilization buffer (e.g., BD Cytofix/Cytoperm™)
-
Anti-human IFN-γ antibody (intracellular staining, e.g., clone 4S.B3)
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Resuspend PBMCs at 1 x 10^6 cells/mL in complete RPMI medium.
-
Add 1 mL of cell suspension to each tube.
-
Add the ESAT-6 peptide pool.
-
Incubate for 2 hours at 37°C in a 5% CO2 incubator.
-
Add Brefeldin A and incubate for an additional 4 hours.
-
-
Surface Staining:
-
Wash cells with PBS containing 2% FBS.
-
Stain with fluorescently labeled anti-CD3, anti-CD4, and anti-CD8 antibodies for 30 minutes at 4°C in the dark.
-
Wash cells twice with PBS/FBS.
-
-
Fixation and Permeabilization:
-
Resuspend cells in 100 µL of Fixation/Permeabilization solution and incubate for 20 minutes at 4°C.
-
Wash cells twice with 1x Perm/Wash buffer.
-
-
Intracellular Staining:
-
Resuspend the cell pellet in 50 µL of Perm/Wash buffer containing the anti-IFN-γ antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with Perm/Wash buffer.
-
-
Acquisition:
-
Resuspend cells in PBS/FBS.
-
Acquire data on a flow cytometer.
-
Caption: Workflow for intracellular cytokine staining to analyze ESAT-6 responses.
In Vivo Mouse Model of M. tuberculosis Infection
This protocol outlines a low-dose aerosol infection model in mice to study the immunopathogenesis of ESAT-6.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
M. tuberculosis H37Rv strain
-
Aerosol exposure chamber (e.g., Glas-Col)
-
Middlebrook 7H9 broth and 7H11 agar (B569324)
Procedure:
-
Infection:
-
Grow M. tuberculosis H37Rv to mid-log phase in 7H9 broth.
-
Dilute the bacterial culture in sterile saline to achieve a concentration that will deliver approximately 100-200 colony-forming units (CFU) per mouse lung.
-
Expose mice to the aerosolized bacteria in a whole-body exposure chamber for a defined period.
-
-
Assessment of Bacterial Load:
-
At desired time points post-infection (e.g., 4 weeks), euthanize mice.
-
Aseptically remove lungs and spleens.
-
Homogenize the organs in sterile PBS with 0.05% Tween-80.
-
Plate serial dilutions of the homogenates on 7H11 agar plates.
-
Incubate plates at 37°C for 3-4 weeks and count the number of CFU.
-
Quantitative Data on ESAT-6 Immune Responses
The following tables summarize quantitative data on T-cell and cytokine responses to ESAT-6 from various studies.
Table 1: Frequency of ESAT-6-Specific T Cells in Human Cohorts
| Cohort | T-Cell Subset | Frequency (%) | Reference |
| Active TB Patients | CD4+ IFN-γ+ | 0.28 ± 0.13 | [3] |
| Active TB Patients | CD8+ IFN-γ+ | 0.55 ± 0.14 | [3] |
| Latent TB Infection | CD4+ IFN-γ+ | Varies significantly | [13] |
| Latent TB Infection | CD8+ IFN-γ+ | Higher than active TB | [14] |
Table 2: Cytokine Production in Response to ESAT-6 Stimulation in Human PBMCs
| Cytokine | Active TB (pg/mL) | Latent TB (pg/mL) | Healthy Controls (pg/mL) | Reference |
| IFN-γ | 17.09 (2.65-140.14) | 4.36 (2.43-21.41) | 2.91 (2.39-3.85) | [5] |
| TNF-α | Significantly elevated | Elevated | Low | [15] |
| IL-2 | Lower than healthy | - | Higher than active TB | [16] |
| IL-10 | Elevated | Elevated | Low | [16][17] |
| IL-6 | 355 ± 280 | - | Low | [8] |
| IL-17 | 160 (80-210) | 60 (40-90) | Low | [18] |
Table 3: Protective Efficacy of an ESAT-6 Subunit Vaccine in Mice
| Vaccine Group | Adjuvant | Protection in Lungs (log10 CFU reduction vs. control) | Protection in Spleen (log10 CFU reduction vs. control) | Reference |
| ESAT-6 | DDA/MPL | Comparable to BCG | Significant, but less than BCG | [4] |
| ESAT-6 | DDA | No significant protection | No significant protection | [4] |
| BCG | - | Significant | Significant | [4] |
Visualizing Key Processes in ESAT-6 Immunopathogenesis
The following diagrams illustrate key molecular and cellular events involving ESAT-6.
Caption: ESAT-6 facilitates the escape of Mtb from the phagosome into the cytosol.
Caption: Presentation of ESAT-6 epitopes via MHC class I and class II pathways.
Conclusion
ESAT-6 epitopes are central to the immunopathogenesis of tuberculosis, acting as both a critical virulence factor and a primary target for the host's adaptive immune response. A thorough understanding of the molecular and cellular interactions of ESAT-6 is paramount for the rational design of new interventions against TB. The experimental protocols and quantitative data provided in this guide offer a valuable resource for researchers in the field. Future research should continue to dissect the complex signaling networks modulated by ESAT-6 and its epitopes to identify novel therapeutic targets and to optimize vaccine strategies aimed at harnessing the potent immunogenicity of this enigmatic protein while neutralizing its pathogenic effects.
References
- 1. med.virginia.edu [med.virginia.edu]
- 2. Animal Models of Mycobacteria Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Infection of Mice with Aerosolized Mycobacterium tuberculosis: Use of a Nose-Only Apparatus for Delivery of Low Doses of Inocula and Design of an Ultrasafe Facility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mstechno.co.jp [mstechno.co.jp]
- 5. Intracellular Cytokine Staining Protocol [anilocus.com]
- 6. Real-time visualization reveals Mycobacterium tuberculosis ESAT-6 disrupts phagosome-like compartment via fibril-mediated vesiculation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lerner.ccf.org [lerner.ccf.org]
- 8. Direct extracellular interaction between the early secreted antigen ESAT-6 of Mycobacterium tuberculosis and TLR2 inhibits TLR signaling in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Phagosome Escape of Rough Mycobacterium abscessus Strains in Murine Macrophage via Phagosomal Rupture Can Lead to Type I Interferon Production and Their Cell-To-Cell Spread [frontiersin.org]
- 11. Ultra-low dose of Mycobacterium tuberculosis aerosol creates partial infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Experimental system enables studies of Mycobacterium tuberculosis during aerogenic transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 13. QuantiFERON-TB Gold Plus Assay in Patients With Latent vs. Active Tuberculosis in a Low Incidence Setting: Level of IFN-γ, CD4/CD8 Responses, and Release of IL-2, IP-10, and MIG - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of Mycobacterium tuberculosis-Specific CD8 T-Cells in Patients with Active Tuberculosis and in Individuals with Latent Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Identification of T-cell epitopes using ELISpot and peptide pool arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of TNF-α, IL-10 and IL-6 Cytokine Production and Their Correlation with Genotype Variants amongst Tuberculosis Patients and Their Household Contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scitepress.org [scitepress.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on ESAT-6 Epitope Recognition by CD4+ and CD8+ T-cells
This technical guide provides a comprehensive overview of the immunological recognition of the Early Secretory Antigenic Target 6 kDa (ESAT-6) from Mycobacterium tuberculosis (Mtb) by the host's T-cell response. ESAT-6 is a potent T-cell antigen crucial in the immunopathology of tuberculosis (TB) and a key component in modern diagnostic tests and vaccine candidates.[1][2][3] The adaptive immune response to ESAT-6 involves both CD4+ and CD8+ T-cells, which are critical for controlling Mtb infection.[3] This document details the specific epitopes recognized by these T-cell subsets, presents quantitative data on these interactions, outlines the experimental protocols for their identification and characterization, and visualizes the core biological pathways and experimental workflows.
The Role of ESAT-6 in T-Cell Mediated Immunity
ESAT-6 is a low-molecular-weight protein secreted by pathogenic mycobacteria, including M. tuberculosis.[2] It is a major target for both CD4+ and CD8+ T-cells in humans and mice during Mtb infection.[4] The recognition of ESAT-6 by the host's immune system is a critical event in the development of a cell-mediated immune response against tuberculosis. ESAT-6-specific CD4+ T-cells are known to produce IFN-γ and TNF-α, which are essential cytokines for controlling the infection.[3] Furthermore, ESAT-6 can direct Th17 cell differentiation.[3] The protein contains multiple T-cell epitopes, making it frequently recognized across diverse human populations with different HLA types.[1][5]
T-Cell Recognition of ESAT-6 Epitopes
T-cell recognition of antigens is dependent on the presentation of peptide fragments (epitopes) by Major Histocompatibility Complex (MHC) molecules on the surface of antigen-presenting cells (APCs).[6]
-
CD4+ T-cell Recognition (MHC Class II Pathway): Exogenous antigens like secreted ESAT-6 are taken up by APCs and processed in the endosomal/lysosomal compartment. The resulting peptides, typically 15-24 amino acids in length, are loaded onto MHC class II molecules and presented on the cell surface to CD4+ helper T-cells.[7][8]
-
CD8+ T-cell Recognition (MHC Class I Pathway): Endogenous antigens, or exogenous antigens that have been cross-presented, are degraded by the proteasome in the cytoplasm. These shorter peptides, usually 8-11 amino acids long, are transported to the endoplasmic reticulum, loaded onto MHC class I molecules, and presented to CD8+ cytotoxic T-lymphocytes.[6][7][8]
ESAT-6 is a promiscuous antigen, containing numerous epitopes that are presented by a wide variety of MHC molecules, contributing to its immunodominance.[5]
Quantitative Data on ESAT-6 T-Cell Epitopes
The following tables summarize identified CD4+ and CD8+ T-cell epitopes from the ESAT-6 protein and the corresponding T-cell responses.
Table 1: Characterized CD4+ T-Cell Epitopes in ESAT-6
| Peptide Sequence | Amino Acid Position | Responding HLA Allele(s) | T-Cell Response Metric | Reference |
| EQQWNFAGIEAAA | 3-15 | H-2b,d (mouse) | Proliferation, IFN-γ secretion | [9][10] |
| MTEQQWNFAGIEAAA | 1-15 | H-2b/d (mouse) | IFN-γ, TNF-α, IL-2 production | [11][12] |
| QWNFAGIEAAASA | 5-17 | Multiple DR alleles | IFN-γ secretion | [5] |
| AGIEAAASAIQGN | 11-23 | Multiple DR alleles | IFN-γ secretion | [5] |
| ASAIQGNVTSIHS | 17-29 | Multiple DR alleles | IFN-γ secretion | [5] |
| VTSIHSLLDEGKQ | 23-35 | Multiple DR alleles | IFN-γ secretion | [5] |
| LLDEGKQSLTKLAA | 29-41 | Multiple DR alleles | IFN-γ secretion | [5] |
| QSLTKLAAAWGGS | 35-47 | Multiple DR alleles | IFN-γ secretion | [5] |
| AAWGGSGSEAYQG | 41-53 | Multiple DR alleles | IFN-γ secretion | [5] |
| SGSEAYQGVQQKW | 47-59 | H-2a,k (mouse) | Proliferation, IFN-γ secretion | [10] |
| AYQGVQQKWDATA | 53-65 | Multiple DR alleles | IFN-γ secretion | [5] |
| QQKWDATATELNN | 59-71 | Multiple DR alleles | IFN-γ secretion | [5] |
| TATELNNALQNLART | 65-79 | Multiple DR alleles | IFN-γ secretion | [5][13] |
| NALQNLARTISEA | 71-83 | Multiple DR alleles | IFN-γ secretion | [5] |
| ARTISEAGQAMAS | 77-89 | Multiple DR alleles | IFN-γ secretion | [5] |
| GQAMASTEGNVTG | 83-95 | Multiple DR alleles | IFN-γ secretion | [5] |
Table 2: Characterized CD8+ T-Cell Epitopes in ESAT-6 Family Proteins
| Peptide Sequence | Amino Acid Position (in source protein) | Source Protein | Restricting HLA Allele(s) | T-Cell Response Metric | Reference |
| GYAGTLQSL | 20-28 | TB10.3/TB10.4 | H-2d (mouse) | CTL recognition, IFN-γ secretion | [14] |
| IMYNYPAM | Not specified | TB10.3 | H-2Kb (mouse) | IFN-γ secretion | [15] |
Note: Data on human CD8+ T-cell epitopes for ESAT-6 itself is less abundant in the provided search results, with more focus on family proteins like TB10.3 and TB10.4.
Experimental Protocols
Detailed methodologies are essential for the accurate identification and characterization of T-cell epitopes.
T-Cell Epitope Mapping using Overlapping Peptide Libraries
This method systematically screens for epitope regions within a protein.[8]
-
Peptide Library Synthesis: Synthesize a library of short, overlapping peptides (e.g., 15-mers overlapping by 11 amino acids) that span the entire sequence of the ESAT-6 protein.[8][16]
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from TB patients or vaccinated individuals using a Ficoll density gradient.[17]
-
T-Cell Stimulation: Culture the PBMCs in the presence of individual peptides or pools of peptides from the library. Include a negative control (no peptide) and a positive control (e.g., a mitogen like PHA).[18]
-
Response Readout: After an incubation period (typically 18-48 hours for ELISpot or 6-16 hours for ICS), assess the T-cell response using methods like IFN-γ ELISpot or Intracellular Cytokine Staining.[17][19]
-
Epitope Identification: Peptides or peptide pools that induce a significantly higher response compared to the negative control are considered to contain T-cell epitopes. Positive pools can be deconvoluted by testing individual peptides to pinpoint the specific epitope.[8]
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.[20]
-
Plate Coating: Pre-wet a 96-well PVDF membrane plate with 35% ethanol, wash with sterile PBS, and then coat with a capture anti-IFN-γ antibody overnight at 4°C.[17][21]
-
Blocking: Decant the antibody solution, wash the plate, and block the membrane with cell culture medium (e.g., RPMI-1640 with 10% FBS) for at least 2 hours at 37°C to prevent non-specific binding.[17][18]
-
Cell Plating and Stimulation: Decant the blocking medium and add PBMCs to the wells along with the ESAT-6 peptides of interest. Incubate for 18-48 hours at 37°C in a 5% CO2 incubator.[17]
-
Detection: Lyse the cells and wash the plate. Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at 37°C.[22]
-
Enzyme Conjugation: Wash the plate and add a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase or -horseradish peroxidase). Incubate for 45-60 minutes at room temperature.[17][18]
-
Spot Development: Wash the plate thoroughly and add a substrate solution (e.g., BCIP/NBT). Dark spots will form where IFN-γ was secreted. Stop the reaction by washing with tap water once spots are visible.[22]
-
Analysis: Dry the plate and count the spots using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.[22]
Intracellular Cytokine Staining (ICS) and Flow Cytometry
ICS allows for the multiparametric analysis of cytokine production and cell surface markers at the single-cell level.[19][23]
-
Cell Stimulation: Incubate PBMCs (1-2 x 10^6 cells) with ESAT-6 peptides for 6-16 hours at 37°C.[19] For the final 4-6 hours, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to cause cytokines to accumulate inside the cell.[19][24]
-
Surface Staining: Harvest the cells and stain with fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify T-cell populations.[4]
-
Fixation and Permeabilization: Wash the cells and then fix them with a fixation buffer (e.g., paraformaldehyde-based) to preserve cell morphology.[24][25] Subsequently, permeabilize the cell membranes using a saponin-based permeabilization buffer.[24][25]
-
Intracellular Staining: Add a fluorochrome-conjugated anti-IFN-γ antibody (and other cytokines like TNF-α, IL-2) to the permeabilized cells and incubate.[24]
-
Data Acquisition: Wash the cells and resuspend them in a suitable buffer. Acquire data on a flow cytometer.[23]
-
Data Analysis: Analyze the data using flow cytometry software to quantify the percentage of CD4+ and CD8+ T-cells that are producing specific cytokines in response to the ESAT-6 peptides.[23]
MHC-Peptide Binding Assays
These assays directly measure the binding affinity of peptides to purified MHC molecules.[26] A common method is the competitive inhibition assay.
-
MHC Purification: Purify soluble MHC class I or class II molecules from cell lines using affinity chromatography.[26]
-
Probe Peptide Radiolabeling: Radiolabel a known high-affinity binder (probe peptide) for the specific MHC allele being tested.[26]
-
Competitive Binding: Set up a reaction by incubating a fixed concentration of purified MHC molecules and the radiolabeled probe peptide with serial dilutions of the unlabeled ESAT-6 competitor peptide.[26][27]
-
Incubation: Incubate the mixture for a sufficient time (e.g., 48-72 hours) to reach equilibrium.[26][27]
-
Separation of Bound and Free Peptide: Separate the MHC-peptide complexes from the free radiolabeled peptide. This can be achieved using size-exclusion chromatography or antibody capture.[26]
-
Quantification: Measure the amount of bound radioactivity.
-
IC50 Determination: Plot the percentage of probe peptide binding against the concentration of the competitor peptide. The concentration of the competitor peptide that inhibits 50% of the probe peptide binding is the IC50 value, which is inversely related to the binding affinity.[27]
Visualizations of Key Pathways and Workflows
Signaling and Antigen Presentation Pathways
The following diagrams illustrate the molecular interactions and pathways central to T-cell recognition of ESAT-6 epitopes.
References
- 1. Human T cell responses to the ESAT-6 antigen from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. T-Cell Responses to the Mycobacterium tuberculosis-Specific Antigen ESAT-6 in Brazilian Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of ESAT-6 in tuberculosis immunopathology [frontiersin.org]
- 4. pnas.org [pnas.org]
- 5. Multiple epitopes from the Mycobacterium tuberculosis ESAT-6 antigen are recognized by antigen-specific human T cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. In Vitro and In Vivo Antigen Presentation and Diagnosis Development of Recombinant Overlapping Peptides Corresponding to Mtb ESAT-6/CFP-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Three strategies for T cell epitopes mapping | MolecularCloud [molecularcloud.org]
- 9. B-Cell Epitopes and Quantification of the ESAT-6 Protein of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Key epitopes on the ESAT-6 antigen recognized in mice during the recall of protective immunity to Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Quality and vaccine efficacy of CD4+ T cell responses directed to dominant and subdominant epitopes in ESAT-6 from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CD8+-T-Cell Responses of Mycobacterium-Infected Mice to a Newly Identified Major Histocompatibility Complex Class I-Restricted Epitope Shared by Proteins of the ESAT-6 Family - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-frequency vaccine-induced CD8+ T cells specific for an epitope naturally processed during infection with M. tuberculosis do not confer protection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High Throughput T Epitope Mapping and Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Multiparameter Intracellular Cytokine Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 20. INF-gamma Release ELISpot Assay [en.bio-protocol.org]
- 21. youtube.com [youtube.com]
- 22. INF-gamma Release ELISpot Assay [bio-protocol.org]
- 23. Intracellular Cytokine Staining Protocol [anilocus.com]
- 24. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 25. bdbiosciences.com [bdbiosciences.com]
- 26. Measurement of MHC/Peptide Interactions by Gel Filtration or Monoclonal Antibody Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Functions of Early Secretory Antigenic Target 6kDa (ESAT-6) Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Early Secretory Antigenic Target 6kDa (ESAT-6), a key virulence factor of Mycobacterium tuberculosis (Mtb), plays a pivotal role in the pathogenesis of tuberculosis.[1][2] Secreted by the ESX-1 (Type VII) secretion system, this small 6kDa protein is crucial for the bacterium's ability to evade the host immune system and establish a successful infection.[1][3] This technical guide provides a comprehensive overview of the core functions of ESAT-6, with a focus on its molecular interactions, modulation of host cellular pathways, and the experimental methodologies used to elucidate its mechanisms of action.
Core Functions of ESAT-6
ESAT-6 exerts its pathogenic effects through a multi-pronged approach, primarily targeting host macrophages. Its functions can be broadly categorized into membrane perturbation and immunomodulation.
Phagosomal Rupture and Cytosolic Translocation
A primary function of ESAT-6 is to facilitate the escape of Mtb from the phagosome into the host cell cytosol.[4][5] This process is critical for bacterial dissemination and the subversion of host defense mechanisms. ESAT-6 achieves this through its membrane-lytic and pore-forming activities.[4][6] Upon secretion into the acidic environment of the phagosome, ESAT-6 is thought to undergo a conformational change that promotes its insertion into the phagosomal membrane, leading to membrane destabilization and rupture.[4][7] This allows the mycobacteria and its components, including DNA, to access the cytosol, triggering a cascade of host responses.[5][8]
Modulation of Host Signaling Pathways
Once in the cytosol, or through interaction with cell surface receptors, ESAT-6 modulates a variety of host signaling pathways to the bacterium's advantage.
ESAT-6 has been shown to directly interact with Toll-like receptor 2 (TLR2) on the surface of macrophages.[1][9] This interaction can lead to the inhibition of TLR signaling pathways, thereby dampening the host's innate immune response.[1] Specifically, ESAT-6 binding to TLR2 can abrogate the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines.[1][9]
ESAT-6 is a potent activator of the NLRP3 inflammasome.[10][11] By promoting phagosomal rupture, ESAT-6 allows for the release of Mtb components and potassium efflux, which are potent triggers for NLRP3 inflammasome assembly and activation.[12][13] This leads to the cleavage of pro-caspase-1 into its active form, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms.[10][11]
ESAT-6 has a complex and context-dependent role in regulating host cell death and survival pathways. It has been shown to inhibit autophagy, a cellular process that would otherwise eliminate intracellular pathogens.[14] ESAT-6 can block the fusion of autophagosomes with lysosomes, creating a niche for bacterial replication.[14] Furthermore, ESAT-6 can induce apoptosis in macrophages, which may contribute to the spread of the bacteria to neighboring cells.[15]
Interference with Antigen Presentation
ESAT-6 can subvert the host's adaptive immune response by interfering with antigen presentation. It has been demonstrated to interact with beta-2-microglobulin (β2M), a component of the MHC class I molecule.[3][16] This interaction can impair the presentation of mycobacterial antigens to CD8+ T cells, thereby hindering the cell-mediated immune response.[3][17]
Quantitative Data on ESAT-6 Function
The following tables summarize key quantitative data related to the functions of ESAT-6.
| Interaction | Binding Partner | Affinity (Kd) | Cell Type/System | Reference |
| Protein-Protein | Beta-2-microglobulin (β2M) | 1.03 x 10⁻⁶ M | Surface Plasmon Resonance | [3] |
| Protein-Membrane | Phagosomal Membrane Mimic | ~400 µM | Tryptophan Fluorescence Quenching | [18] |
| Protein-Protein | Self-association (at acidic pH) | ~1.5 µM | Biolayer Interferometry | [19] |
| Activity | Parameter | Value | Assay | Reference |
| Pore Formation | Estimated Pore Size | ~4.5 nm | Osmoprotection Assay | [6] |
| Cytokine Modulation | Cell Type | Treatment | Cytokine | Concentration (pg/mL) | Reference |
| Human Monocyte-derived Macrophages (M0) | 10 µg/mL ESAT-6 | IL-12 | ~150 | ELISA | [10] |
| Human Monocyte-derived Macrophages (M0) | 10 µg/mL ESAT-6 | TNF-α | ~4000 | ELISA | [10] |
| Human Monocyte-derived Macrophages (M2) | 10 µg/mL ESAT-6 | IL-12 | ~100 | ELISA | [10] |
| Human Monocyte-derived Macrophages (M2) | 10 µg/mL ESAT-6 | TNF-α | ~3000 | ELISA | [10] |
| Murine Bone Marrow-derived Macrophages | 1 µg/mL ESAT-6 | IL-6 | ~4000 | ELISA | [20] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Recombinant ESAT-6 Protein Purification
Objective: To produce and purify recombinant ESAT-6 protein for in vitro and cell-based assays.
Methodology:
-
Cloning and Expression:
-
The gene encoding ESAT-6 is amplified from Mtb H37Rv genomic DNA by PCR.
-
The PCR product is cloned into an expression vector, such as pET, often with a polyhistidine (His)-tag for affinity purification.
-
The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
-
Cell Lysis and Lysate Preparation:
-
Bacterial cells are harvested by centrifugation.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50mM Tris-HCl, pH 7.8, containing 300mM NaCl, 100mM KCl, 10% glycerol, and 0.5% Triton X-100).[1]
-
Cells are lysed by sonication or French press.
-
The lysate is clarified by centrifugation to remove cell debris.
-
-
Affinity Chromatography:
-
The clarified lysate is loaded onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) agarose (B213101) column.
-
The column is washed with a wash buffer containing a low concentration of imidazole (B134444) (e.g., 10mM) to remove non-specifically bound proteins.[1]
-
The His-tagged ESAT-6 protein is eluted from the column using a high concentration of imidazole (e.g., 200-300mM).[1]
-
-
Dialysis and Quality Control:
-
The eluted fractions containing ESAT-6 are pooled and dialyzed against a suitable buffer (e.g., PBS, pH 7.5) to remove imidazole and for buffer exchange.[1]
-
The purity of the recombinant protein is assessed by SDS-PAGE, and its concentration is determined using a protein assay such as the Bradford or BCA assay.
-
Phagosomal Rupture Assay (CCF4-AM FRET Assay)
Objective: To quantitatively assess ESAT-6-mediated phagosomal rupture in live cells.
Methodology:
-
Cell Culture and Infection:
-
Macrophages (e.g., THP-1 cells or bone marrow-derived macrophages) are seeded in appropriate culture vessels.
-
Cells are infected with Mtb strains (wild-type, ESX-1 mutant, or complemented strains) at a defined multiplicity of infection (MOI).
-
-
CCF4-AM Loading:
-
At desired time points post-infection, the culture medium is replaced with a solution containing the CCF4-AM substrate (a membrane-permeant FRET reporter). The AM ester group allows the molecule to cross cell membranes.
-
Cells are incubated with CCF4-AM to allow for its uptake and subsequent cleavage by cytosolic esterases, which traps the CCF4 molecule in the cytoplasm.
-
-
Signal Detection and Analysis:
-
Phagosomal rupture allows the mycobacterial β-lactamase to access the cytosolic CCF4, cleaving the cephalosporin (B10832234) core and disrupting the FRET between the coumarin (B35378) and fluorescein (B123965) moieties.
-
This results in a shift in fluorescence emission from green (FRET intact) to blue (FRET disrupted).
-
The fluorescence signal is quantified using a fluorescence microscope or a flow cytometer.
-
The ratio of blue to green fluorescence intensity is calculated to determine the extent of phagosomal rupture.
-
Inflammasome Activation Assay
Objective: To measure ESAT-6-induced activation of the NLRP3 inflammasome.
Methodology:
-
Macrophage Priming and Stimulation:
-
Macrophages are primed with a TLR agonist, such as lipopolysaccharide (LPS), to induce the expression of pro-IL-1β and NLRP3.
-
Primed cells are then stimulated with purified recombinant ESAT-6 or infected with Mtb.
-
-
Detection of Caspase-1 Activation:
-
Cell lysates and culture supernatants are collected.
-
Active caspase-1 (p20 subunit) in the supernatant is detected by Western blotting.
-
-
Measurement of IL-1β Secretion:
-
The concentration of mature IL-1β in the culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
-
ASC Speck Visualization:
-
Cells are fixed and permeabilized.
-
The formation of ASC (apoptosis-associated speck-like protein containing a CARD) specks, a hallmark of inflammasome activation, is visualized by immunofluorescence microscopy using an anti-ASC antibody.
-
Visualizations
Signaling Pathways
Caption: ESAT-6 signaling pathways in host macrophages.
Experimental Workflow
Caption: Workflow for the CCF4-AM phagosomal rupture assay.
Conclusion
ESAT-6 is a multifaceted virulence factor that is central to the pathogenesis of Mycobacterium tuberculosis. Its ability to disrupt the phagosomal membrane and modulate multiple host signaling pathways highlights its importance as a target for the development of new anti-tuberculosis therapeutics and vaccines. A thorough understanding of its core functions and the experimental approaches to study them is essential for researchers and drug developers in the field. This guide provides a foundational overview to aid in these endeavors.
References
- 1. Direct extracellular interaction between the early secreted antigen ESAT-6 of Mycobacterium tuberculosis and TLR2 inhibits TLR signaling in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Immunofluorescence of Galectin-3 Puncta after lysosomal damage with LLoMe [protocols.io]
- 6. A fluorescence polarization assay using recombinant protein ESAT-6 for the detection of antibodies against pathogenic Mycobacterium bovis in bovine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Phagosome Escape of Rough Mycobacterium abscessus Strains in Murine Macrophage via Phagosomal Rupture Can Lead to Type I Interferon Production and Their Cell-To-Cell Spread [frontiersin.org]
- 8. Mycobacterium tuberculosis canonical virulence factors interfere with a late component of the TLR2 response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunoregulation by ESAT-6: From Pathogenesis of Tuberculosis to Potential Anti-Inflammatory and Anti-Rejection Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mycobacterium tuberculosis Virulent Factor ESAT-6 Drives Macrophage Differentiation Toward the Pro-inflammatory M1 Phenotype and Subsequently Switches It to the Anti-inflammatory M2 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Mycobacterium tuberculosis stimulates IL-1β production by macrophages in an ESAT-6 dependent manner with the involvement of serum amyloid A3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | The role of ESAT-6 in tuberculosis immunopathology [frontiersin.org]
- 14. Galectin-3 coordinates a cellular system for lysosomal repair and removal - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. Real-time visualization reveals Mycobacterium tuberculosis ESAT-6 disrupts phagosome-like compartment via fibril-mediated vesiculation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ESAT-6 undergoes self-association at phagosomal pH and an ESAT-6-specific nanobody restricts M. tuberculosis growth in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Early Secreted Antigenic Target of 6-kDa of Mycobacterium tuberculosis Stimulates IL-6 Production by Macrophages through Activation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phagosomal Rupture by Mycobacterium tuberculosis Results in Toxicity and Host Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytosolic Access of Mycobacterium tuberculosis: Critical Impact of Phagosomal Acidification Control and Demonstration of Occurrence In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Conservation of ESAT-6 Epitopes Across Mycobacterium Species
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The 6-kDa Early Secretory Antigenic Target (ESAT-6) is a paramount virulence factor of Mycobacterium tuberculosis (Mtb) and a cornerstone of modern tuberculosis (TB) diagnostics. Its utility stems from its absence in the M. bovis BCG vaccine strain and most non-tuberculous mycobacteria (NTM). However, the presence of ESAT-6 orthologs and the conservation of T-cell epitopes in certain NTM species can lead to diagnostic cross-reactivity, confounding test results. This technical guide provides an in-depth analysis of the conservation of the esxA gene (encoding ESAT-6) and its corresponding T-cell epitopes across various Mycobacterium species. It includes a summary of quantitative data, detailed experimental protocols for epitope mapping, and visualizations of key biological and experimental workflows to inform research, diagnostics, and vaccine development.
Introduction: ESAT-6 in Tuberculosis Immunology and Diagnostics
T-cell mediated immunity is critical for controlling infection with Mycobacterium tuberculosis. The ESAT-6 protein, encoded by the esxA gene within the Region of Difference 1 (RD1), is one of the most potent T-cell antigens expressed by Mtb during active infection.[1][2] The RD1 region is deleted from all M. bovis BCG vaccine strains, making ESAT-6 an excellent marker for differentiating true Mtb infection from BCG-induced immunity.[1][3][4] This principle is the basis for Interferon-Gamma Release Assays (IGRAs), which measure T-cell responses to ESAT-6 and its chaperone protein, CFP-10.
While ESAT-6 is absent from most environmental mycobacteria, a number of NTM species, some of which are opportunistic pathogens, possess orthologs of the esxA gene. This genetic conservation can result in immunologic cross-reactivity, where T-cells from an individual infected with a specific NTM recognize ESAT-6 from Mtb, potentially leading to false-positive IGRA results.[4][5][6] Understanding the extent of this epitope conservation is therefore crucial for improving diagnostic specificity and for the rational design of new TB vaccines and immunotherapies.[7][8]
Genetic Conservation of esxA (ESAT-6) Across Mycobacterium Species
The presence of the esxA gene is not exclusive to the M. tuberculosis complex. Genomic analyses and PCR-based surveys have identified orthologs in several NTM species. The presence of these genes is a prerequisite for potential immunological cross-reactivity. Species within the M. avium complex, a common cause of NTM disease, notably lack ESAT-6 orthologs.[3] The table below summarizes the presence of esxA orthologs in various mycobacterial species.
Table 1: Presence of esxA (ESAT-6) Orthologs in Various Mycobacterium Species
| Mycobacterium Species | Presence of esxA Ortholog | Reference |
| M. tuberculosis complex (e.g., M. bovis) | Yes | [9] |
| M. kansasii | Yes | [3][6] |
| M. marinum | Yes | [3][10] |
| M. szulgai | Yes | [3] |
| M. persicum | Yes | [6] |
| M. septicum/peregrinum | Yes | [9][11] |
| M. porcinum | Yes | [9][11] |
| M. gordonae | No (cfp-10 positive) | [6] |
| M. avium complex | No | [3] |
| M. leprae | Yes | [9][11] |
T-Cell Epitope Conservation and Immunological Cross-Reactivity
A T-cell epitope is the specific peptide fragment of an antigen that is recognized by a T-cell receptor after being presented by a Major Histocompatibility Complex (MHC) molecule.[12][13] The immune response to ESAT-6 is characterized by the recognition of multiple CD4+ T-cell epitopes scattered throughout its 95-amino-acid sequence.[7][14]
Cross-reactivity occurs when T-cells primed by an epitope from one species recognize a homologous epitope from another. This is highly dependent on sequence identity. Studies have demonstrated significant cross-reactivity between Mtb ESAT-6 and its ortholog from M. kansasii, which shows high sequence identity.[3][5] Notably, the amino acid sequences of ESAT-6 from Mtb and M. kansasii are identical for the first 62 residues.[3] However, even a single amino acid substitution within an epitope can abolish T-cell recognition, making sequence homology alone an imperfect predictor.[5] The table below details key immunodominant epitopes of Mtb ESAT-6 and notes on their conservation.
Table 2: Conservation and Cross-Reactivity of Key Mtb ESAT-6 T-Cell Epitopes
| Epitope Sequence (Amino Acid Position) | Recognized by | Conservation Notes & Cross-Reactivity | Reference |
| EQQWNFAGIEAAA (3-15) | Human & Murine T-Cells | This N-terminal region is highly immunodominant. It is identical in M. kansasii. | [15] |
| MTEQQWNFAGIEA (1-13) | Human CD4+ T-Cells | Frequently recognized epitope in TB patients. | [7][14] |
| AGIEAAASAIEG (11-22) | Human CD4+ T-Cells | Multiple T-cell lines from different donors respond to this peptide. | [7][14] |
| SAIEGWMQSSDIE (20-32) | Human CD4+ T-Cells | Part of a broadly recognized region. | [7][14] |
| QKWDATATELNNALQ (44-58) | Human CD4+ T-Cells | Recognized in the context of multiple HLA-DR molecules. | [7][14] |
| LNNALQNLARTISEA (55-69) | Human CD4+ T-Cells | Cross-reactive responses observed in individuals infected with M. kansasii. The sequence differs by one residue in some M. kansasii subtypes. | [3][5] |
| NLARTISEAGDAMQK (65-79) | Human CD4+ T-Cells | Recognition can be species-specific depending on the presenting MHC allele. | [5] |
| AGDAMQKAIQGNVTE (73-87) | Human CD4+ T-Cells | Epitopes in the C-terminal region show more sequence divergence in NTM orthologs. | [5] |
Experimental Protocols
The identification of T-cell epitopes and the assessment of their cross-reactivity rely on robust immunological assays. The following protocols outline the core methodologies for T-cell epitope mapping.
This method systematically screens the entire protein sequence for antigenic regions.
-
Peptide Library Synthesis: Synthesize a library of short peptides (e.g., 15-20 amino acids) that overlap by 10-12 amino acids, spanning the full length of the ESAT-6 protein sequence from the species of interest.[14][15][16]
-
PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from heparinized blood of study subjects (e.g., TB patients, NTM-infected patients, healthy controls) using Ficoll-Paque density gradient centrifugation.[17]
-
Cell Culture and Stimulation: Plate PBMCs in a 96-well plate. Add individual peptides or pools of peptides to the wells at a final concentration of 5-10 µg/mL.
-
Controls: Include a negative control (medium only or DMSO vehicle) and a positive control (e.g., Phytohaemagglutinin [PHA] or a known immunodominant peptide pool) to ensure cell viability and reactivity.[18]
-
Incubation: Incubate the plates for a period suitable for the chosen readout assay (e.g., 18-24 hours for ELISpot, longer for proliferation assays).
-
Readout Assay: Measure T-cell activation using a downstream application such as the IFN-γ ELISpot assay (Protocol 4.2), intracellular cytokine staining (ICS) followed by flow cytometry, or proliferation assays.
The ELISpot assay is a highly sensitive method for quantifying cytokine-secreting cells at a single-cell level.[17][19][20]
-
Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody specific for IFN-γ. Incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., RPMI medium with 10% fetal bovine serum) for at least 1 hour at 37°C.
-
Cell Plating and Stimulation: Add 2-3 x 10^5 PBMCs per well. Add the ESAT-6 peptides (or control antigens) as described in Protocol 4.1.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator. During this time, IFN-γ secreted by activated T-cells is captured by the antibody on the membrane.
-
Detection: Wash the plate to remove cells. Add a biotinylated anti-IFN-γ detection antibody and incubate for 1-2 hours at 37°C.
-
Enzyme Conjugation: Wash the plate and add a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase) and incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate thoroughly. Add a precipitating enzyme substrate (e.g., BCIP/NBT). Dark spots will form on the membrane, with each spot representing the footprint of a single IFN-γ-secreting cell.[21]
-
Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry completely. Enumerate the spots in each well using an automated ELISpot reader. A positive response is typically defined as a spot count that is significantly above the negative control background (e.g., at least twice the background and a minimum of 5-10 spots).[17][18]
Mandatory Visualizations
Caption: Workflow for identifying T-cell epitopes using overlapping peptides and an IFN-γ ELISpot assay.
Caption: Pathway of ESAT-6 antigen presentation by an APC and subsequent activation of a CD4+ T-cell.
Caption: Logical diagram showing the conservation and cross-reactivity of ESAT-6 relative to Mtb.
Conclusion and Future Outlook
The conservation of ESAT-6 and its T-cell epitopes is primarily limited to a select group of NTMs, with M. kansasii and M. marinum being the most significant in the context of diagnostic interference.[4][10] The high degree of sequence identity, particularly with M. kansasii, results in robust T-cell cross-reactivity that can compromise the specificity of IGRAs.[3][5]
For drug and vaccine development professionals, these findings have two major implications. First, when designing new diagnostic tests, incorporating antigens that are more specific to Mtb or identifying species-specific epitopes within conserved antigens could enhance accuracy. Second, for subunit vaccine design, while the immunodominance of ESAT-6 is attractive, its conservation in certain NTMs must be considered. The ideal vaccine candidate may be a mosaic of highly specific epitopes from several Mtb antigens to elicit a potent and targeted immune response without activating cross-reactive NTM-specific T-cells. Further research involving large-scale epitope mapping across a wider range of NTM species will be invaluable for refining the next generation of TB diagnostics and vaccines.
References
- 1. Frontiers | The role of ESAT-6 in tuberculosis immunopathology [frontiersin.org]
- 2. Protein-Protein Interactions of Proteins from the ESAT-6 Family of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Distribution and expression of esat-6 and cfp-10 in non-tuberculous mycobacteria isolated from lymph nodes of slaughtered cattle in Switzerland - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Research: Determining M. tuberculosis components to be included in vaccines | SA Tuberculosis Vaccine Initiative [health.uct.ac.za]
- 9. The Presence of esat-6 and cfp10 and Other Gene Orthologs of the RD 1 Region in Non-Tuberculous Mycobacteria, Mycolicibacteria, Mycobacteroides and Mycolicibacter as Possible Impediments for the Diagnosis of (Animal) Tuberculosis | MDPI [mdpi.com]
- 10. Tuberculin skin testing and in vitro T cell responses to ESAT-6 and culture filtrate protein 10 after infection with Mycobacterium marinum or M. kansasii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Presence of esat-6 and cfp10 and Other Gene Orthologs of the RD 1 Region in Non-Tuberculous Mycobacteria, Mycolicibacteria, Mycobacteroides and Mycolicibacter as Possible Impediments for the Diagnosis of (Animal) Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. T-Cell Epitope Prediction Methods: An Overview | Springer Nature Experiments [experiments.springernature.com]
- 14. Multiple epitopes from the Mycobacterium tuberculosis ESAT-6 antigen are recognized by antigen-specific human T cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. B-Cell Epitopes and Quantification of the ESAT-6 Protein of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High Throughput T Epitope Mapping and Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Diagnosis of Tuberculosis by an Enzyme-Linked Immunospot Assay for Interferon-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Longitudinal Assessment of an ELISPOT Test for Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of Novel Mycobacterial Targets for Murine CD4+ T-Cells by IFNγ ELISPOT | Springer Nature Experiments [experiments.springernature.com]
- 20. [ELISPOT response to Mycobacterium tuberculosis antigens for diagnosing and monitoring tuberculosis patient therapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Role of ESAT-6 in the Virulence of Mycobacterium tuberculosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 6-kDa Early Secreted Antigenic Target (ESAT-6) is a pivotal virulence factor of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Secreted by the specialized ESX-1 (Type VII) secretion system, ESAT-6 plays a crucial role in the pathogen's ability to evade the host immune system and establish a successful infection. This technical guide provides an in-depth examination of the molecular mechanisms underlying ESAT-6-mediated virulence. It details the protein's function in phagosomal rupture, its interactions with host cellular components, and its modulation of key signaling pathways, including inflammasome activation, autophagy, and apoptosis. This document summarizes quantitative data from key studies, provides detailed experimental protocols for cited methodologies, and presents visual diagrams of critical signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in the field of tuberculosis drug development.
Introduction: ESAT-6 and the ESX-1 Secretion System
Mycobacterium tuberculosis has evolved sophisticated strategies to survive and replicate within host macrophages. Central to this is the ESX-1 secretion system, also known as the RD1 region, which is absent in the attenuated vaccine strain Mycobacterium bovis BCG.[1] The ESX-1 system is responsible for the secretion of several key virulence factors, the most prominent of which is ESAT-6 (also known as EsxA).[1][2]
ESAT-6 is a small, 6-kDa protein that forms a tight, 1:1 heterodimeric complex with its chaperone, the 10-kDa culture filtrate protein (CFP-10 or EsxB).[3][4] This complex is essential for the stability and secretion of both proteins.[3] The C-terminal region of CFP-10 contains a signal sequence that is recognized by the cytosolic component of the ESX-1 system, targeting the ESAT-6/CFP-10 complex for secretion.[3] Once secreted, the complex is thought to dissociate under the acidic conditions of the phagosome, allowing ESAT-6 to exert its pathogenic functions.[5]
Mechanism of Action: Phagosome Rupture and Cytosolic Translocation
A primary and critical function of ESAT-6 in Mtb virulence is its ability to disrupt the phagosomal membrane of infected macrophages.[2][6] This event allows the mycobacteria or its components to access the host cell cytosol, a crucial step for modulating host immune responses and promoting bacterial dissemination.[2][7]
The precise mechanism of ESAT-6-mediated membrane disruption is an area of active research. Initially, it was proposed that ESAT-6 acts as a pore-forming toxin.[2] More recent studies suggest a model where ESAT-6 polymerization on the membrane surface induces mechanical stress, leading to membrane remodeling, vesiculation, and eventual rupture.[8][9][10] This process is facilitated by the shallow insertion of ESAT-6 into the lipid bilayer, which reduces membrane tension and leads to the formation of tubules and buds.[8][9] The subsequent polymerization of ESAT-6 into fibrils generates the force required for membrane fission.[8] Some studies have indicated that direct contact between the bacterium and the phagosomal membrane is also important for this process.[11] The unstructured C-terminal tail of ESAT-6 has been identified as being essential for inducing phagosomal membrane damage and for Mtb virulence.[12]
Figure 1: ESAT-6 Mediated Phagosome Rupture Workflow.
Interaction with Host Cellular Components
Beyond its direct action on membranes, ESAT-6 interacts with several host proteins to subvert the immune response. These interactions are key to its role in virulence.
Interaction with Toll-Like Receptor 2 (TLR2)
ESAT-6 has been shown to directly interact with Toll-like receptor 2 (TLR2), a key pattern recognition receptor of the innate immune system.[2][5] This interaction can have complex and sometimes contradictory effects on macrophage function. Some studies report that ESAT-6 binding to TLR2 inhibits downstream signaling, leading to reduced production of pro-inflammatory cytokines such as IL-12 p40.[5] This would favor a T helper 2 (Th2) response, which is less effective at clearing intracellular pathogens.[5] Other studies suggest that ESAT-6 can stimulate macrophages and dendritic cells (DCs) via TLR2 to produce cytokines like TNF-α, IL-6, and TGF-β.[13][14] More recent work indicates ESAT-6 can also activate DCs through a TLR4-mediated pathway.[15]
Interaction with Beta-2-Microglobulin (β2M)
A significant mechanism of immune evasion by ESAT-6 involves its interaction with beta-2-microglobulin (β2M).[5][16][17] Using techniques such as yeast two-hybrid screening, GST pull-down assays, and co-immunoprecipitation, it has been demonstrated that ESAT-6, particularly its C-terminal six amino acids, binds to β2M.[5][16][17] This interaction occurs in the endoplasmic reticulum (ER), where ESAT-6 sequesters β2M, preventing its association with the Major Histocompatibility Complex (MHC) class I heavy chain.[5][16] The consequence is a downregulation of MHC class I surface expression, which impairs the presentation of mycobacterial antigens to CD8+ T cells, thus undermining the adaptive immune response.[5][16]
Figure 2: ESAT-6 Inhibition of MHC-I Antigen Presentation.
Modulation of Host Immune Signaling Pathways
ESAT-6 is a potent modulator of several host signaling pathways, which collectively contribute to the establishment of a persistent infection.
Inflammasome Activation
The translocation of Mtb components into the cytosol following ESAT-6-mediated phagosome rupture leads to the activation of cytosolic pattern recognition receptors.[18][19] ESAT-6 itself is a potent activator of the NLRP3 inflammasome.[19][20][21][22] This activation requires a functional ESX-1 secretion system and leads to the activation of caspase-1.[20] Active caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms.[18][19][20] While the production of these cytokines is a host-protective response, Mtb appears to exploit this inflammatory environment for its own benefit, potentially contributing to granuloma formation and tissue damage that can facilitate transmission.[23] ESAT-6 facilitates the access of other mycobacterial pathogen-associated molecular patterns (PAMPs), such as Ag85, to the cytosol, further amplifying inflammasome activation.[20]
Figure 3: ESAT-6-Mediated NLRP3 Inflammasome Activation.
Modulation of Autophagy
Autophagy is a cellular process for the degradation of cytoplasmic components, including intracellular pathogens. Mtb has evolved mechanisms to interfere with this process, and ESAT-6 plays a significant role. The ESAT-6/CFP-10 complex has been shown to inhibit autophagosome formation.[24] ESAT-6 can also block the fusion of autophagosomes with lysosomes, a critical step for the degradation of the autophagosomal contents, in a manner dependent on the mTOR signaling pathway.[25][26] By inhibiting autophagy, ESAT-6 helps to create a more hospitable intracellular environment for Mtb replication.
Induction of Host Cell Death: Apoptosis vs. Necrosis
ESAT-6 is also involved in modulating host cell death pathways. Virulent strains of Mtb can induce apoptosis in macrophages, a process that is dependent on ESAT-6.[27] Apoptosis is generally considered a host-protective mechanism, as it can eliminate infected cells without releasing viable bacteria and can promote antigen presentation. However, Mtb appears to manipulate this process to its advantage, possibly by facilitating cell-to-cell spread.[27]
Conversely, at later stages of infection or with high bacterial loads, Mtb can induce necrotic cell death, which leads to the release of bacteria and the promotion of inflammation and tissue damage.[27] ESAT-6 is also implicated in promoting necrosis.[27][23] The balance between ESAT-6-induced apoptosis and necrosis is likely a key factor in determining the outcome of infection.
Macrophage Polarization
Recent evidence suggests that ESAT-6 can influence the polarization of macrophages. It can promote the differentiation of M0 and M2 macrophages towards a pro-inflammatory M1 phenotype, which is typically associated with the control of intracellular bacteria.[25] However, in already activated M1 macrophages, ESAT-6 can switch their phenotype towards an anti-inflammatory M2 state by inhibiting the secretion of IL-12 and TNF-α and stimulating the production of IL-10.[25] This switch may be a strategy used by Mtb to dampen the initial pro-inflammatory response and establish a chronic infection within a "silent" granuloma.[25]
Quantitative Data Summary
| Parameter | Effect of ESAT-6 | Quantitative Measure | Cell Type/Model | Reference |
| MHC-I Surface Expression | Downregulation | ~50% reduction in surface β2M | Human dendritic cells and macrophages | [5] |
| Antigen Cross-Presentation | Inhibition | Significant reduction in presentation of OVA peptide | Mouse peritoneal macrophages | [5] |
| IL-1β Secretion | Induction | Dose-dependent increase | Mouse bone marrow-derived macrophages | [20] |
| Macrophage Lysis | Induction | ~40-60% lysis at 24h | THP-1 macrophages | [11] |
| Autophagosome Formation | Inhibition | Significant decrease in LC3-II puncta | Mouse macrophages | [24] |
| IL-12 Secretion | Inhibition | ~60-80% reduction in LPS-stimulated macrophages | Mouse macrophages | [25] |
| TNF-α Secretion | Inhibition | ~50% reduction in LPS-stimulated macrophages | Mouse macrophages | [25] |
| IL-10 Secretion | Stimulation | ~2-3 fold increase in LPS-stimulated macrophages | Mouse macrophages | [25] |
Note: The quantitative values are approximate and may vary depending on the specific experimental conditions.
Key Experimental Protocols
Yeast Two-Hybrid (Y2H) Screening for ESAT-6 Interacting Partners
Objective: To identify host proteins that interact with ESAT-6.
Methodology (as described in Sreejit et al., 2014): [5][16]
-
Bait and Library Preparation:
-
The full-length esxA gene (encoding ESAT-6) is cloned into the pGBKT7 vector (bait vector), which contains the GAL4 DNA-binding domain.
-
A human spleen cDNA library is used, cloned into the pGADT7 vector (prey vector), which contains the GAL4 activation domain.
-
-
Yeast Transformation:
-
The bait plasmid is transformed into the AH109 yeast strain. Expression and lack of auto-activation are confirmed by plating on selective media (SD/-Trp and SD/-Trp/-His/-Ade).
-
The transformed yeast is then mated with the Y187 yeast strain pre-transformed with the human spleen cDNA library.
-
-
Screening for Interactions:
-
Diploid yeast cells are plated on high-stringency selective media (SD/-Trp/-Leu/-His/-Ade) to select for colonies where the bait and prey proteins interact, leading to the activation of reporter genes (HIS3 and ADE2).
-
Positive colonies are further verified by β-galactosidase colony-lift filter assay.
-
-
Identification of Interacting Partners:
-
Prey plasmids from positive colonies are isolated.
-
The cDNA inserts are sequenced and identified by BLAST analysis against the human genome database.
-
In Vitro Phagosome Rupture Assay
Objective: To assess the ability of ESAT-6 to disrupt phagosomal membranes.
Methodology (adapted from general principles in cited literature): [2][8][11]
-
Macrophage Culture and Infection:
-
Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., J774) are cultured on glass coverslips.
-
Macrophages are infected with Mtb strains (e.g., wild-type, ΔRD1 mutant) expressing a fluorescent protein (e.g., GFP) at a specific multiplicity of infection (MOI).
-
-
Phagosome Integrity Assessment:
-
At various time points post-infection, cells are fixed with paraformaldehyde.
-
To detect loss of phagosomal membrane integrity, cells are stained with an antibody against a cytosolic marker that can access the phagosome upon rupture (e.g., anti-Galectin-3 or anti-ubiquitin), followed by a fluorescently labeled secondary antibody.
-
Alternatively, cells can be loaded with a membrane-impermeable fluorescent dye (e.g., dextran) prior to infection. Loss of fluorescence from the phagosome indicates rupture.
-
-
Microscopy and Quantification:
-
Coverslips are mounted and imaged using confocal fluorescence microscopy.
-
The percentage of infected macrophages showing co-localization of the cytosolic marker with the fluorescent bacteria is quantified. An increase in co-localization indicates phagosomal rupture.
-
Co-immunoprecipitation (Co-IP) of ESAT-6 and Host Proteins
Objective: To confirm the interaction between ESAT-6 and a specific host protein in a cellular context.
Methodology (as described in Sreejit et al., 2014 for ESAT-6 and β2M): [5][16]
-
Cell Lysis:
-
Macrophages infected with Mtb or transfected with an ESAT-6 expression vector are washed with cold PBS and lysed in a non-denaturing lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Cell lysates are cleared by centrifugation.
-
-
Immunoprecipitation:
-
The cleared lysate is pre-cleared by incubation with Protein A/G agarose (B213101) beads.
-
The pre-cleared lysate is then incubated overnight at 4°C with an antibody specific for the host protein of interest (e.g., anti-β2M) or an isotype control antibody.
-
Protein A/G agarose beads are added and incubated to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
The beads are washed several times with lysis buffer to remove non-specific binding proteins.
-
The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
The eluted proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with an antibody against ESAT-6 to detect its presence in the immunoprecipitated complex. A band corresponding to the molecular weight of ESAT-6 indicates an interaction with the host protein.
-
Conclusion and Future Directions
ESAT-6 is undeniably a central player in the intricate pathogenesis of Mycobacterium tuberculosis. Its ability to mediate phagosomal escape, interact with key host proteins to dismantle immune surveillance, and modulate critical signaling pathways highlights its importance as a virulence factor. The detailed molecular understanding of ESAT-6 function provides a solid foundation for the development of novel therapeutic strategies against tuberculosis.
Future research should continue to focus on several key areas:
-
High-resolution structural analysis of ESAT-6 in complex with host membranes and proteins to precisely define the molecular interfaces and mechanisms of action.
-
Identification of small molecule inhibitors that can block the secretion of ESAT-6, its interaction with CFP-10, or its binding to host targets like β2M.
-
Development of vaccine candidates that can elicit a robust T-cell response against ESAT-6, potentially neutralizing its pathogenic effects.
A deeper understanding of the multifaceted roles of ESAT-6 will be instrumental in the design of next-generation interventions to combat the global threat of tuberculosis.
References
- 1. Infect and Inject: How Mycobacterium tuberculosis Exploits Its Major Virulence-Associated Type VII Secretion System, ESX-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of ESAT-6 membrane interaction and its roles in pathogenesis of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CFP-10 - Wikipedia [en.wikipedia.org]
- 4. Structure and function of the complex formed by the tuberculosis virulence factors CFP-10 and ESAT-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The ESAT-6 Protein of Mycobacterium tuberculosis Interacts with Beta-2-Microglobulin (β2M) Affecting Antigen Presentation Function of Macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of ESAT-6 membrane interaction and its roles in pathogenesis of Mycobacterium tuberculosis [agris.fao.org]
- 7. The Role of ESX-1 in Mycobacterium tuberculosis Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Real-time visualization reveals Mycobacterium tuberculosis ESAT-6 disrupts phagosome-like compartment via fibril-mediated vesiculation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. pnas.org [pnas.org]
- 13. Innate immunity mediated by dendritic cells/macrophages plays a central role in the early period in tumor treatment using gene of Mycobacterium tuberculosis antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Early secretory antigen target of 6-kDa of Mycobacterium tuberculosis inhibits macrophage apoptosis and host defense via TLR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mycobacterium tuberculosis ESAT6 Drives the Activation and Maturation of Bone Marrow-Derived Dendritic Cells via TLR4-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The ESAT-6 Protein of Mycobacterium tuberculosis Interacts with Beta-2-Microglobulin (β2M) Affecting Antigen Presentation Function of Macrophage | PLOS Pathogens [journals.plos.org]
- 17. The ESAT-6 protein of Mycobacterium tuberculosis interacts with beta-2-microglobulin (β2M) affecting antigen presentation function of macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. mdpi.com [mdpi.com]
- 20. Mycobacterium tuberculosis protein ESAT-6 is a potent activator of the NLRP3/ASC inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. NLRP3 inflammasome activation by mycobacterial ESAT-6 and dsRNA in intraocular tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. iovs.arvojournals.org [iovs.arvojournals.org]
- 23. Frontiers | The role of ESAT-6 in tuberculosis immunopathology [frontiersin.org]
- 24. Effects of Mycobacterium tuberculosis ESAT-6/CFP-10 fusion protein on the autophagy function of mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | Mycobacterium tuberculosis Virulent Factor ESAT-6 Drives Macrophage Differentiation Toward the Pro-inflammatory M1 Phenotype and Subsequently Switches It to the Anti-inflammatory M2 Phenotype [frontiersin.org]
- 26. Immunoregulation by ESAT-6: From Pathogenesis of Tuberculosis to Potential Anti-Inflammatory and Anti-Rejection Application - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ESAT-6 a Major Virulence Factor of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Natural Immune Response to ESAT-6 Epitopes in Latent Tuberculosis Infection: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Mycobacterium tuberculosis (Mtb) antigen ESAT-6 (Early Secreted Antigenic Target 6 kDa) is a critical virulence factor and a potent target for the host immune response, particularly in latent tuberculosis infection (LTBI). Understanding the nuances of the T-cell response to specific ESAT-6 epitopes is paramount for developing next-generation diagnostics, therapies, and vaccines. This guide provides an in-depth analysis of the cellular immune response to ESAT-6 in LTBI, detailing quantitative T-cell and cytokine data, key experimental methodologies, and the underlying immunological pathways.
Introduction: ESAT-6 in the Context of Latent Tuberculosis
Latent tuberculosis infection affects approximately one-quarter of the world's population, creating a vast reservoir for potential reactivation to active disease[1]. The Mtb-specific protein ESAT-6, encoded by the Region of Difference 1 (RD1), is absent from all Mycobacterium bovis BCG vaccine strains and most non-tuberculous mycobacteria, making it a highly specific biomarker for Mtb infection[2][3]. ESAT-6 is a key secretory protein that plays a direct role in mycobacterial virulence and pathogenicity[1][4]. In individuals with LTBI, a robust and persistent T-cell mediated immune response to ESAT-6 is crucial for containing the bacteria and preventing progression to active TB. This response is characterized by the activation of specific CD4+ and CD8+ T-cells that recognize distinct epitopes of the ESAT-6 protein.
Quantitative Analysis of T-Cell Responses to ESAT-6
The cellular immune response to ESAT-6 is a hallmark of Mtb infection. This response is predominantly mediated by T-cells that produce interferon-gamma (IFN-γ) upon antigen recognition. Interferon-Gamma Release Assays (IGRAs) leverage this principle for TB diagnosis[1][3].
Frequency of ESAT-6-Specific T-Cells
Studies consistently show that T-cell responses to ESAT-6 are maintained for extended periods, even years after successful treatment and recovery from tuberculosis, suggesting the persistence of a memory T-cell population[5][6]. However, the magnitude of the response can differ between latent and active disease states. In individuals with LTBI, ESAT-6-specific central memory T-cells (Tcm) are often more prevalent compared to those with active TB, who may exhibit a higher proportion of effector memory T-cells (Tem)[7]. Treatment of LTBI has been shown to have a less significant effect on the T-cell response to ESAT-6 compared to another key antigen, CFP-10, indicating a stable and long-lived memory response to ESAT-6[8][9][10].
Table 1: Comparative T-Cell Responses to ESAT-6 in Different TB Infection States
| Parameter | Latent TB Infection (LTBI) | Active TB | Healthy Controls (BCG Vaccinated) | Reference(s) |
| Median IFN-γ Spot Forming Cells (SFCs)/2.5x10⁵ PBMCs (T-SPOT.TB) | 6.0 (pre-treatment) | Not consistently different from LTBI | 0 | [9] |
| Median IFN-γ (IU/mL) post rESAT-6 stimulation (ELISA) | 1.68 | 0.61 | Low/Negative | [11] |
| Median IL-2 (pg/mL) post rESAT-6 stimulation (ELISA) | 24.5 | 0.3 | Low/Negative | [11] |
| ESAT-6 Specific CD4+ Central Memory (Tcm) Cell Positivity | High (~93%) | Low (~20%) | Negative | [7] |
| ESAT-6 Specific CD4+ Effector Memory (Tem) Cell Positivity | Low (~33%) | High (~80%) | Negative | [7] |
| Response to ESAT-6 Peptides (in vitro) | Generally negative | Positive (74% sensitivity) | Negative | [12] |
| Response to whole ESAT-6 Protein (in vitro) | Positive (~73%) | Positive | Negative | [12] |
Note: Values are representative and can vary based on the specific study population and assay used.
Immunodominant ESAT-6 Epitopes
The 95-amino acid ESAT-6 protein contains several regions that are preferentially recognized by T-cells. These immunodominant epitopes are critical for vaccine design and diagnostic applications. Studies have identified several antigenic regions across the protein sequence. For instance, peptides spanning amino acids 1-20 (Esp1) and 51-70 (Esp6) have been shown to be particularly immunogenic in certain populations, eliciting strong IFN-γ and proliferative responses from CD4+ T-cells in healthy household contacts of TB patients[13]. Computational analyses have also identified promiscuous epitopes, such as ESAT-6₆₋₂₈ and ESAT-6₆₆₋₇₉, capable of binding to a wide array of HLA-class II haplotypes[12].
Table 2: Key Immunodominant Epitopes of ESAT-6
| Epitope Region (Amino Acids) | Primary Responding Cell Type | Key Observation in LTBI | Reference(s) |
| 1-20 (Esp1) | CD4+ T-Cells | Strong IFN-γ and proliferative response in healthy contacts. | [13] |
| 51-70 (Esp6) | CD4+ T-Cells | Strong IFN-γ and proliferative response in healthy contacts. | [13] |
| 6-28 | CD4+ T-Cells | Promiscuous epitope; response strongly associated with active TB, not LTBI. | [12] |
| 66-79 | CD4+ T-Cells | Promiscuous epitope; response strongly associated with active TB, not LTBI. | [12] |
| Overall Protein | CD4+ and CD8+ T-Cells | Contains at least four distinct antigenic regions. | [14] |
Cytokine Profiles in Response to ESAT-6 Stimulation
Upon recognition of ESAT-6 epitopes, specific T-cells release a profile of cytokines that orchestrate the containment of Mtb. While IFN-γ is the most well-characterized, other cytokines and chemokines are also vital.
-
IFN-γ and IL-2 : In LTBI, stimulation with ESAT-6 and CFP-10 typically induces significantly higher levels of IFN-γ and IL-2 compared to healthy controls[15][16]. The ratio of IL-2 to IFN-γ may serve as a biomarker to distinguish LTBI from active TB, with a higher ratio often observed in latent infection[16].
-
IP-10 (CXCL10) : Interferon gamma-induced protein 10 (IP-10) is a chemokine that is also significantly elevated in the plasma of LTBI individuals after stimulation with ESAT-6/CFP-10[15].
-
Other Cytokines : Studies have shown that IL-1ra, IL-13, and MIP-1b are also significantly increased in ESAT-6/CFP-10 stimulated plasma from individuals with LTBI compared to healthy controls[15]. In contrast, individuals with active TB may show higher levels of IP-10, IL-6, and MCP-1 upon ESAT-6 stimulation compared to those with LTBI[17].
Table 3: Cytokine and Chemokine Responses to ESAT-6/CFP-10 Stimulation in LTBI vs. Healthy Controls
| Cytokine/Chemokine | Observation in LTBI (Compared to Healthy Controls) | Reference(s) |
| IFN-γ | Significantly higher | [15][16] |
| IL-2 | Significantly higher | [11][15][16] |
| IP-10 | Significantly higher | [15] |
| IL-1ra | Significantly higher | [15] |
| IL-13 | Significantly higher | [15][16] |
| MIP-1b | Significantly higher | [15] |
| TNF-α | Higher in some studies, but may not distinguish LTBI from active TB | [18] |
Immunological Signaling and Activation Pathways
The recognition of ESAT-6 epitopes by T-cells is a finely tuned process involving antigen presentation and downstream signaling.
-
Antigen Processing and Presentation : Macrophages or dendritic cells (Antigen Presenting Cells - APCs) phagocytose Mtb or its secreted proteins, including ESAT-6. Inside the APC, ESAT-6 is processed into smaller peptides. These peptides are loaded onto Major Histocompatibility Complex (MHC) class II molecules and presented on the APC surface.
-
T-Cell Recognition : A CD4+ T-helper cell with a T-cell receptor (TCR) specific for the ESAT-6 peptide-MHC II complex recognizes and binds to it.
-
Co-stimulation and Activation : Full T-cell activation requires a second, co-stimulatory signal, typically the interaction between the CD28 protein on the T-cell and the B7 protein on the APC.
-
Cytokine Production : Successful activation triggers intracellular signaling cascades, leading to the transcription of cytokine genes, such as IFN-γ and IL-2, and subsequent T-cell proliferation and differentiation into effector and memory cells[1].
Caption: T-cell activation via recognition of an ESAT-6 epitope presented by an APC.
Key Experimental Protocols
The characterization of the immune response to ESAT-6 relies on several core immunological assays.
Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells. The T-SPOT.TB test is a commercial application of this technique[8][9].
Methodology:
-
Plate Coating: A 96-well plate is coated with a monoclonal antibody specific for the cytokine of interest (e.g., anti-IFN-γ).
-
Cell Isolation: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Stimulation: A defined number of PBMCs (e.g., 2.5 x 10⁵ cells/well) are added to the coated wells along with ESAT-6 peptides or protein (test wells), a negative control (nil), and a positive control (phytohaemagglutinin).
-
Incubation: The plate is incubated (e.g., 16-20 hours at 37°C, 5% CO₂) to allow activated T-cells to secrete cytokines. The secreted cytokine is captured by the antibody on the plate surface.
-
Detection: Cells are washed away, and a second, biotinylated polyclonal antibody against the cytokine is added, followed by an enzyme-conjugate (e.g., streptavidin-alkaline phosphatase).
-
Development: A substrate is added that precipitates as a colored spot at the site of cytokine secretion.
-
Analysis: The spots are counted using an automated ELISpot reader. Each spot represents a single cytokine-producing cell. A positive response is defined as the number of spots in the antigen well being significantly higher than in the negative control well (e.g., ≥ 6 spots)[8].
Caption: Standard workflow for quantifying ESAT-6 specific IFN-γ secreting cells via ELISpot.
Intracellular Cytokine Staining (ICS) and Flow Cytometry
ICS allows for the simultaneous identification of the phenotype of cytokine-producing cells (e.g., CD4+ vs. CD8+ T-cells) and the measurement of multiple cytokines at a single-cell level.
Methodology:
-
Stimulation: Whole blood or isolated PBMCs are stimulated with ESAT-6 antigens for several hours (e.g., 6 hours)[19][20].
-
Protein Transport Inhibition: A protein transport inhibitor (e.g., Brefeldin A or Monensin) is added for the final hours of incubation. This prevents the secreted cytokines from leaving the cell, allowing them to accumulate in the Golgi apparatus.
-
Surface Staining: Cells are stained with fluorescently-labeled antibodies against surface markers to identify cell populations (e.g., anti-CD3, anti-CD4, anti-CD8).
-
Fixation and Permeabilization: Cells are treated with a fixation buffer to preserve them, followed by a permeabilization buffer which creates pores in the cell membrane.
-
Intracellular Staining: Fluorescently-labeled antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2) are added and allowed to bind to the trapped cytokines.
-
Acquisition and Analysis: Cells are analyzed on a flow cytometer. The instrument detects the fluorescence signals from each cell, allowing for the quantification of specific cell subsets producing particular cytokines (e.g., the percentage of CD4+ T-cells that are IFN-γ+).
Caption: Workflow for phenotyping ESAT-6 specific cytokine-producing T-cells using ICS.
Conclusion and Future Directions
The natural immune response to ESAT-6 epitopes in latent TB infection is characterized by a durable, CD4+ T-cell dominant memory response, with a distinct cytokine signature rich in IFN-γ and IL-2. Quantitative differences in the magnitude and phenotype of responding T-cells, as well as the specific epitopes recognized, provide valuable insights that can help differentiate between latent and active infection. The detailed experimental protocols outlined herein form the basis for ongoing research and diagnostic development. Future work should focus on leveraging this detailed understanding of the ESAT-6 response to refine LTBI diagnostics, design more effective subunit vaccines that can boost relevant T-cell populations, and develop host-directed therapies that modulate these pathways to enhance bacterial control.
References
- 1. The role of ESAT-6 in tuberculosis immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T-Cell Responses to the Mycobacterium tuberculosis-Specific Antigen ESAT-6 in Brazilian Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. ESAT-6 - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Altered expression of antigen‐specific memory and regulatory T‐cell subsets differentiate latent and active tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
- 9. atsjournals.org [atsjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. elsevier.es [elsevier.es]
- 12. Identification of Early Secretory Antigen Target-6 Epitopes for the Immunodiagnosis of Active Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immune response to Mycobacterium tuberculosis specific antigen ESAT-6 among south Indians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dissecting Mechanisms of Immunodominance to the Common TB Antigens ESAT-6, CFP10, Rv2031c (hspX), Rv2654c (TB7.7) and Rv1038c (EsxJ) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Combined analysis of host IFN-γ, IL-2 and IP-10 as potential LTBI biomarkers in ESAT-6/CFP-10 stimulated blood [frontiersin.org]
- 16. publications.ersnet.org [publications.ersnet.org]
- 17. tandfonline.com [tandfonline.com]
- 18. Evaluation of cytokine profiles related to Mycobacterium tuberculosis latent antigens using a whole-blood assay in the Philippines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Mycobacterium tuberculosis-Specific T Cell Functional, Memory, and Activation Profiles in QuantiFERON-Reverters Are Consistent With Controlled Infection [frontiersin.org]
- 20. Mycobacterium tuberculosis-Specific T Cell Functional, Memory, and Activation Profiles in QuantiFERON-Reverters Are Consistent With Controlled Infection - PMC [pmc.ncbi.nlm.nih.gov]
The ESAT-6 Protein: A Multifaceted Modulator of Host Immune Responses
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 6-kDa Early Secreted Antigenic Target (ESAT-6) is a paramount virulence factor of Mycobacterium tuberculosis (Mtb), secreted by the specialized ESX-1 secretion system. Acting alone or in a complex with its chaperone, the 10-kDa culture filtrate protein (CFP-10), ESAT-6 is a master manipulator of the host immune system. It engages with a variety of immune cells—including macrophages, dendritic cells, neutrophils, and T cells—to subvert host defenses, thereby facilitating bacterial persistence and pathogenesis. This technical guide provides a comprehensive overview of the molecular interactions between ESAT-6 and host immune cells, details the signaling pathways it modulates, summarizes key quantitative data, and outlines the experimental protocols used to elucidate these mechanisms.
Interaction with Macrophages: The Primary Battlefield
Macrophages are the primary host cells for Mtb, and ESAT-6 has evolved sophisticated mechanisms to disarm their antimicrobial functions.
Subversion of Antigen Presentation
A critical function of macrophages is to present microbial antigens to T cells via Major Histocompatibility Complex (MHC) molecules. ESAT-6 directly interferes with the MHC class I antigen presentation pathway.[1] Once secreted, the ESAT-6:CFP-10 complex can be trafficked to the endoplasmic reticulum (ER).[1][2] Within the ER, ESAT-6 interacts directly with beta-2-microglobulin (β2M), a crucial component of the MHC-I complex.[1] This interaction sequesters β2M, preventing its association with the MHC-I heavy chain, which leads to a reduction in MHC-I surface expression and a subsequent impairment of both classical and cross-presentation of antigens to CD8+ T cells.[1] The C-terminal six amino acids of ESAT-6 are essential for this interaction.[1][2]
Modulation of Innate Immune Signaling
ESAT-6 manipulates Toll-like receptor (TLR) signaling to dampen the innate immune response. It directly binds to TLR2 on the macrophage surface, which activates the kinase Akt.[3][4] This prevents the recruitment of the adaptor MyD88 to the downstream kinase IRAK4, thereby abrogating NF-κB activation and subsequent pro-inflammatory cytokine production.[3][5][6] Conversely, ESAT-6 can also induce the expression of IFN-β through a TLR4- and TRIF-dependent pathway, highlighting its ability to selectively modulate immune responses.[7]
Inflammasome Activation and Autophagy Inhibition
ESAT-6 is a potent activator of the NLRP3 inflammasome.[8][9] Its membrane-lytic activity is thought to cause phagosomal rupture, releasing Mtb components into the cytosol and triggering potassium efflux, which are key signals for NLRP3 activation.[10][11] This leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-IL-1β into its mature, secreted form, driving inflammation.[8][10]
In parallel, ESAT-6 actively suppresses autophagy, a cellular process critical for eliminating intracellular pathogens. It achieves this by activating the mammalian Target of Rapamycin (mTOR) pathway.[4][5][12] Activated mTOR inhibits the fusion of autophagosomes with lysosomes, preventing the degradation of bacteria contained within and promoting their survival.[12][13]
Interaction with Dendritic Cells (DCs)
ESAT-6 also modulates the function of DCs, which are critical for initiating adaptive immunity.
DC Activation and Maturation
ESAT-6 induces the activation and maturation of bone marrow-derived dendritic cells (BMDCs) in a TLR4-dependent manner.[14][15] This leads to the upregulation of co-stimulatory molecules such as CD80 and CD86, as well as MHC-II.[14] Treatment with ESAT-6 also stimulates DCs to produce various cytokines, including IL-6, TNF-α, and IL-12p40.[14]
Skewing T-Helper Cell Differentiation
Despite inducing DC maturation, ESAT-6 skews the subsequent T-cell response. ESAT-6-treated DCs favor the differentiation of T-helper 17 (Th17) cells over Th1 cells.[16] It achieves this by inhibiting DC production of IL-12 (a key Th1-polarizing cytokine) while promoting the production of IL-23 and IL-1β, which are crucial for Th17 development.[16]
Interaction with Neutrophils: A Necrotic Encounter
Neutrophils are rapidly recruited to the site of Mtb infection. ESAT-6 acts as a leukocidin, directly targeting these cells.
Induction of Necrosis and NETosis
ESAT-6 induces necrosis in neutrophils by causing a massive influx of extracellular Ca2+.[17][18][19] This calcium overload activates calpain, a Ca2+-dependent protease, which executes the necrotic cell death program.[17][18] Furthermore, this ESAT-6-induced calcium influx stimulates the formation of Neutrophil Extracellular Traps (NETs), which are web-like structures of DNA and antimicrobial proteins that can trap pathogens but also contribute to inflammation and tissue damage.[4][17][18]
Direct Effects on T-Lymphocytes
While many of ESAT-6's effects on T-cells are indirect (via APCs), it can also directly suppress T-cell function. At higher concentrations (1.6–3.3 μM), ESAT-6 directly inhibits the production of IFN-γ by M. tuberculosis-responsive T cells, an effect that is independent of antigen-presenting cells.[20] This suggests a direct suppressive mechanism on a key effector function of the adaptive immune response.
Quantitative Summary of ESAT-6 Interactions
| Parameter | Interacting Molecule/Cell | Quantitative Value | Experimental Context | Citation(s) |
| Binding Affinity | ESAT-6:CFP-10 Complex | Kd ≤ 1.1 x 10-8 M | Measurement of the dissociation constant for the heterodimer complex. | [21] |
| Pore Formation | Host Cell Membranes | ~4.5 nm diameter | Estimated size of pores induced by ESAT-6 on red blood cell membranes. | [10][22] |
| Inhibition of ROS | LPS-stimulated THP-1 Macrophages | 60% reduction | Effect of 10 µg/mL ESAT-6 on LPS-induced Reactive Oxygen Species production. | [23] |
| MHC-I Modulation | THP-1 Macrophages | 12.5 µM | Concentration of ESAT-6:CFP-10 used to reduce surface HLA class I molecules. | [24] |
| IFN-γ Inhibition | Human T-Cells | 1.6–3.3 µM | Concentration range of ESAT-6 that directly inhibits IFN-γ production. | [20] |
| Cytokine Induction | Human M0 Macrophages | 10 µg/mL | Concentration of ESAT-6 used to induce IL-6, IL-12, and TNF-α secretion. | [6] |
Key Experimental Methodologies
The mechanisms of ESAT-6 have been elucidated through a combination of molecular, cellular, and immunological techniques.
Yeast Two-Hybrid (Y2H) System
-
Principle: A genetic method to identify protein-protein interactions. The ESAT-6 gene is fused to a DNA-binding domain (DBD) of a transcription factor, and a human cDNA library is fused to the activation domain (AD). Interaction between ESAT-6 and a human protein brings the DBD and AD together, activating a reporter gene.
-
Application: This was the initial screening method used to identify the interaction between ESAT-6 and human β2-microglobulin.[1][25]
Co-Immunoprecipitation (Co-IP)
-
Principle: An antibody-based technique to confirm protein interactions in a cellular context. A specific antibody targets a protein of interest (e.g., ESAT-6) in a cell lysate. This antibody, along with its target and any bound proteins, is "pulled down" using protein A/G beads. The pulled-down complex is then analyzed by Western blot for the presence of the suspected interacting partner (e.g., β2M).
-
Application: Used to confirm the ESAT-6:β2M interaction within macrophage lysates.[1][25]
Surface Plasmon Resonance (SPR)
-
Principle: A label-free optical technique to measure real-time binding kinetics and affinity. One protein (ligand, e.g., β2M) is immobilized on a sensor chip. A solution containing the other protein (analyte, e.g., ESAT-6) is flowed over the surface. Binding changes the refractive index at the surface, which is measured in Resonance Units (RU), allowing for the calculation of association (kon), dissociation (koff), and affinity (KD) constants.
-
Application: Provided quantitative data on the direct binding between purified ESAT-6 and β2M.[1][24]
Western Blot for Autophagy Flux
-
Principle: To monitor the progression of autophagy, the levels of microtubule-associated protein 1A/1B-light chain 3 (LC3) are measured. During autophagy, the cytosolic form (LC3-I) is converted to the autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio indicates autophagosome formation. The degradation of p62/SQSTM1, a protein that links ubiquitinated proteins to LC3, is also monitored as a measure of autophagic degradation.
-
Application: Used to show that ESAT-6 treatment of macrophages leads to an accumulation of LC3-II and p62, indicating a block in autophagic flux.[12][13]
Flow Cytometry
-
Principle: A laser-based technology used to analyze the physical and chemical characteristics of cells. Cells are stained with fluorescently-labeled antibodies specific for cell surface or intracellular proteins. As cells pass one-by-one through a laser beam, the fluorochromes are excited and emit light of a specific wavelength, which is detected and quantified.
-
Application: Essential for quantifying the reduction of surface MHC-I on macrophages treated with ESAT-6 and for analyzing the expression of maturation markers (CD80, CD86) on dendritic cells.[14][24]
Conclusion and Future Directions
ESAT-6 is a quintessential bacterial effector protein that employs a diverse and sophisticated arsenal (B13267) of strategies to manipulate the host immune response. From crippling antigen presentation in macrophages and inducing necrosis in neutrophils to skewing the adaptive response orchestrated by dendritic cells, its actions are central to the pathogenesis of tuberculosis. A thorough understanding of these interactions reveals critical vulnerabilities in the host-pathogen interface.
For drug development professionals, the specific protein-protein interactions mediated by ESAT-6, such as its binding to β2M and TLR2, represent attractive targets for small molecule inhibitors.[1][3] Developing therapeutics that block these interactions could restore immune function and enhance the host's ability to control Mtb infection. Future research should focus on the structural basis of these interactions to facilitate rational drug design and further explore the interplay between the various signaling pathways modulated by this potent virulence factor.
References
- 1. The ESAT-6 Protein of Mycobacterium tuberculosis Interacts with Beta-2-Microglobulin (β2M) Affecting Antigen Presentation Function of Macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ESAT-6 Protein of Mycobacterium tuberculosis Interacts with Beta-2-Microglobulin (β2M) Affecting Antigen Presentation Function of Macrophage | PLOS Pathogens [journals.plos.org]
- 3. Direct extracellular interaction between the early secreted antigen ESAT-6 of Mycobacterium tuberculosis and TLR2 inhibits TLR signaling in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of ESAT-6 in tuberculosis immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The role of ESAT-6 in tuberculosis immunopathology [frontiersin.org]
- 6. Frontiers | Mycobacterium tuberculosis Virulent Factor ESAT-6 Drives Macrophage Differentiation Toward the Pro-inflammatory M1 Phenotype and Subsequently Switches It to the Anti-inflammatory M2 Phenotype [frontiersin.org]
- 7. Mycobacterium tuberculosis ESAT6 induces IFN-β gene expression in Macrophages via TLRs-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mycobacterium tuberculosis protein ESAT-6 is a potent activator of the NLRP3/ASC inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. The Roles of Inflammasomes in Host Defense against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of an NLRP3 Inflammasome Restricts Mycobacterium kansasii Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ESAT6 inhibits autophagy flux and promotes BCG proliferation through MTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ESAT6 inhibits autophagy and promotes BCG proliferation through mTOR [cjm.dmu.edu.cn]
- 14. Mycobacterium tuberculosis ESAT6 Drives the Activation and Maturation of Bone Marrow-Derived Dendritic Cells via TLR4-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Early Secreted Antigenic Target of 6- kD Protein of Mycobacterium tuberculosis Primes Dendritic Cells to Stimulate Th17 and Inhibit Th1 Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mycobacterium tuberculosis ESAT-6 is a leukocidin causing Ca2+ influx, necrosis and neutrophil extracellular trap formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mycobacterium tuberculosis ESAT-6 is a leukocidin causing Ca2+ influx, necrosis and neutrophil extracellular trap formation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ESAT-6 Inhibits Production of IFN-γ by Mycobacterium tuberculosis-Responsive Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structure and function of the complex formed by the tuberculosis virulence factors CFP-10 and ESAT-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mechanism of ESAT-6 membrane interaction and its roles in pathogenesis of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Macrophage Immune Response Suppression by Recombinant Mycobacterium tuberculosis Antigens, the ESAT-6, CFP-10, and ESAT-6/CFP-10 Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The ESAT-6 Protein of Mycobacterium tuberculosis Interacts with Beta-2-Microglobulin (β2M) Affecting Antigen Presentation Function of Macrophage | PLOS Pathogens [journals.plos.org]
- 25. The ESAT-6 protein of Mycobacterium tuberculosis interacts with beta-2-microglobulin (β2M) affecting antigen presentation function of macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ESAT-6 Epitope Prediction Using Bioinformatics Tools
Topic: ESAT6 Epitope Prediction Using Bioinformatics Tools Audience: Researchers, scientists, and drug development professionals.
Introduction
The 6 kDa Early Secreted Antigenic Target (ESAT-6) is a potent T-cell antigen and a key virulence factor of Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis (TB).[1] Its significant role in the host immune response makes it a primary target for the development of novel vaccines and diagnostics.[2][3] Epitope-based vaccines, which use specific immunogenic regions (epitopes) of an antigen, offer advantages in terms of safety, specificity, and ease of production.[4][5]
Bioinformatics and immunoinformatics provide powerful in silico methods to predict these T-cell and B-cell epitopes, significantly accelerating the initial stages of vaccine and diagnostic development by reducing the time and cost associated with exhaustive experimental screening.[5][6][7] These computational tools analyze the protein's primary sequence to identify short peptides with a high probability of binding to Major Histocompatibility Complex (MHC) molecules for T-cell recognition or of being recognized by antibodies.[8][9]
These application notes provide a detailed workflow and protocols for the in silico prediction and subsequent experimental validation of T-cell and B-cell epitopes from the M.tb ESAT-6 protein.
Part 1: In Silico Epitope Prediction Workflow
The computational workflow involves retrieving the target protein sequence, predicting MHC-binding peptides and B-cell epitopes using specialized web servers, and performing downstream analysis to filter for the most promising candidates.
References
- 1. ESAT-6 - Wikipedia [en.wikipedia.org]
- 2. In silico Analysis and Experimental Validation of Mycobacterium tuberculosis-Specific Proteins and Peptides of Mycobacterium tuberculosis for Immunological Diagnosis and Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchtrend.net [researchtrend.net]
- 4. brieflands.com [brieflands.com]
- 5. Predicting epitopes for vaccine development using bioinformatics tools - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of bioinformatics tools for epitope prediction: implications on vaccine development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epitope Prediction by Novel Immunoinformatics Approach: A State-of-the-art Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two novel T cell epitope prediction algorithms based on MHC-binding motifs; comparison of predicted and published epitopes from Mycobacterium tuberculosis and HIV protein sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Synthetic Peptide Library for ESAT-6 Epitope Mapping: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Early Secreted Antigenic Target 6 kDa (ESAT-6) of Mycobacterium tuberculosis is a critical virulence factor and a potent T-cell antigen, making it a key target for the development of novel diagnostics, subunit vaccines, and immunotherapeutics for tuberculosis. Epitope mapping of ESAT-6 is essential for identifying the specific peptide sequences that elicit robust and protective immune responses. Synthetic peptide libraries, comprising overlapping or truncated peptides spanning the entire ESAT-6 protein sequence, offer a powerful and systematic approach for high-throughput epitope discovery and characterization.
These application notes provide a comprehensive overview and detailed protocols for utilizing synthetic peptide libraries to map T-cell epitopes of ESAT-6. The methodologies described herein are designed to guide researchers in identifying immunodominant and subdominant epitopes by assessing their binding affinity to Major Histocompatibility Complex (MHC) molecules and their ability to activate antigen-specific T-cells.
Data Presentation: T-Cell Responses to ESAT-6 Peptide Library
The following tables summarize quantitative data from studies that have utilized synthetic peptide libraries to map T-cell epitopes within ESAT-6. These data highlight the immunogenicity of different peptide regions, as measured by interferon-gamma (IFN-γ) production and T-cell proliferation.
Table 1: IFN-γ Response to Overlapping ESAT-6 Peptides in Tuberculosis Patients and Household Contacts
| Peptide | Sequence (Amino Acid Position) | Mean Stimulation Index (SI) in TB Patients | Mean Stimulation Index (SI) in HHC | Mean IFN-γ (pg/mL) in TB Patients | Mean IFN-γ (pg/mL) in HHC |
| P1 | MTEQQWNFAGIEAAA (1-15) | 2.5 | 4.2 | 150 | 350 |
| P4 | AASAQGNVTSIHSLL (22-36) | 1.8 | 2.1 | 80 | 120 |
| P6 | IHSLLDEGKQSLTKL (32-46) | 2.1 | 2.8 | 110 | 200 |
| P8 | QSLTKLAAAWGGSGS (42-56) | 3.0 | 5.5 | 250 | 500 |
| P20 | GSEGQNDQEPSQPTQ (81-95) | 2.8 | 4.8 | 200 | 420 |
Data adapted from a study on T-cell responses to ESAT-6 peptides. The Stimulation Index (SI) is a measure of T-cell proliferation in response to a specific antigen. HHC: Healthy Household Contacts.
Table 2: Frequency of Cytokine-Producing CD4+ T-cells in Response to an ESAT-6/CFP-10 Peptide Pool in Individuals with Latent Tuberculosis Infection
| Cytokine | Median Frequency of Responding CD4+ T-cells (%) | Interquartile Range (IQR) |
| IFN-γ | 0.09 | 0.03 - 0.22 |
| IL-2 | 0.06 | 0.02 - 0.15 |
| TNF-α | 0.07 | 0.02 - 0.18 |
| IL-17 | 0.01 | 0.00 - 0.03 |
Data represents the percentage of total CD4+ T-cells producing the specified cytokine upon stimulation with a pool of peptides from ESAT-6 and CFP-10.
Experimental Protocols
Protocol 1: MHC Class II-Peptide Binding Assay by Fluorescence Polarization
This protocol describes a competition assay to measure the binding affinity of synthetic ESAT-6 peptides to purified MHC class II molecules.
Materials:
-
Purified, soluble recombinant MHC class II molecules (e.g., HLA-DR)
-
Fluorescence-labeled probe peptide with known high affinity for the MHC class II molecule
-
Synthetic ESAT-6 overlapping peptide library
-
Binding buffer (e.g., pH 5.5 citrate (B86180) buffer)
-
Protease inhibitor cocktail
-
96-well black, flat-bottom plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a serial dilution of the unlabeled ESAT-6 competitor peptides in binding buffer. The starting concentration is typically 20 µM.
-
In a 96-well plate, prepare reaction mixtures containing a fixed concentration of MHC class II molecules (e.g., 100 nM) and the fluorescently labeled probe peptide (e.g., 25 nM).
-
Add the serially diluted ESAT-6 peptides to the wells. Include control wells with no competitor peptide (for maximum binding) and wells with only the labeled peptide (for minimum binding).
-
Incubate the plate at 37°C for 72 hours in a humidified incubator.[1]
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percentage of inhibition for each competitor peptide concentration.
-
Plot the percentage of inhibition against the logarithm of the competitor peptide concentration and determine the IC50 value (the concentration of peptide that inhibits 50% of the probe peptide binding).[1][2]
Protocol 2: Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
This protocol is for quantifying the frequency of ESAT-6-specific IFN-γ-secreting T-cells.
Materials:
-
96-well PVDF membrane ELISpot plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP)
-
BCIP/NBT substrate
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from subjects
-
Synthetic ESAT-6 overlapping peptide library
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phytohemagglutinin (PHA) as a positive control
-
Culture medium as a negative control
Procedure:
-
Coat the ELISpot plate with anti-human IFN-γ capture antibody overnight at 4°C.
-
Wash the plate with sterile PBS and block with RPMI-1640 containing 10% FBS for 2 hours at room temperature.
-
Prepare a cell suspension of PBMCs at a concentration of 2.5 x 10^6 cells/mL in complete RPMI medium.
-
Add 100 µL of the cell suspension (2.5 x 10^5 PBMCs) to each well.[3]
-
Add 50 µL of each ESAT-6 peptide (final concentration of 5-10 µg/mL), PHA (positive control), or medium (negative control) to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.[4]
-
Wash the plate extensively with PBS containing 0.05% Tween-20 (PBST).
-
Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate with PBST and add Streptavidin-ALP. Incubate for 1 hour at room temperature.
-
Wash the plate and add the BCIP/NBT substrate. Monitor for the development of spots.
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry completely and count the spots using an ELISpot reader.
Protocol 3: Intracellular Cytokine Staining (ICS) by Flow Cytometry
This protocol allows for the multiparametric analysis of ESAT-6-specific T-cells, identifying their phenotype and cytokine production profile at a single-cell level.
Materials:
-
PBMCs isolated from subjects
-
Synthetic ESAT-6 overlapping peptide library
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Fluorescently conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)
-
Fixation/Permeabilization buffer
-
FACS tubes or 96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Resuspend PBMCs in complete RPMI medium at a concentration of 1-2 x 10^6 cells/mL.
-
Add 1 mL of the cell suspension to FACS tubes.
-
Add the ESAT-6 peptides (final concentration of 1-2 µg/mL per peptide), positive control (e.g., Staphylococcal enterotoxin B), or negative control (e.g., DMSO).
-
Incubate for 2 hours at 37°C in a 5% CO2 incubator.
-
Add Brefeldin A and Monensin to block cytokine secretion and incubate for an additional 4-6 hours.[5]
-
Wash the cells with PBS.
-
Stain for surface markers by incubating the cells with a cocktail of fluorescently labeled antibodies (e.g., anti-CD3, anti-CD4, anti-CD8) for 30 minutes at 4°C in the dark.
-
Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain for intracellular cytokines by incubating the cells with a cocktail of fluorescently labeled anti-cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2) for 30 minutes at room temperature in the dark.
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire the data on a flow cytometer and analyze the results using appropriate software.
Visualizations
Caption: Experimental workflow for ESAT-6 epitope mapping.
References
- 1. Multiple epitopes from the Mycobacterium tuberculosis ESAT-6 antigen are recognized by antigen-specific human T cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening of Predicted Secreted Antigens from Mycobacterium bovis Reveals the Immunodominance of the ESAT-6 Protein Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. B-Cell Epitopes and Quantification of the ESAT-6 Protein of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Control of M. tuberculosis ESAT-6 Secretion and Specific T Cell Recognition by PhoP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Early Secreted Antigen ESAT-6 of Mycobacterium tuberculosis Promotes Protective T Helper 17 Cell Responses in a Toll-Like Receptor-2-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting ESAT-6-Specific T-cells using ELISpot Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level. This document provides a detailed protocol for the detection of T-cells specific to the Early Secretory Antigenic Target 6 (ESAT-6) of Mycobacterium tuberculosis. Upon stimulation with ESAT-6 antigens, specific T-cells are activated and release cytokines, most notably Interferon-gamma (IFN-γ).[1][2] The ELISpot assay captures this secreted IFN-γ, allowing for the visualization and enumeration of antigen-specific T-cells. This technique is a critical tool in tuberculosis research and the development of vaccines and immunotherapies.[3]
Data Presentation
Table 1: Reagent and Cell Concentrations for ELISpot Assay
| Component | Concentration/Amount | Notes |
| Coating Antibody (anti-IFN-γ) | 10-15 µg/mL | Use sterile PBS for dilution.[2] |
| Peripheral Blood Mononuclear Cells (PBMCs) | 2.5 x 10^5 cells/well | Cell viability should be high.[2][4] Optimization may be required (e.g., 10^3 – 10^6 cells/well).[5] |
| ESAT-6 Peptide Pool | Varies by manufacturer | Follow manufacturer's recommendation. Typically a pool of overlapping 15-mer peptides.[6] |
| Positive Control (e.g., Phytohemagglutinin (PHA)) | Varies by manufacturer | Essential for validating cell viability and assay performance. |
| Negative Control | Cell medium only | Establishes baseline/background response. |
| Detection Antibody (biotinylated anti-IFN-γ) | Varies by manufacturer | Follow manufacturer's recommended dilution. |
| Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP) | Varies by manufacturer | Follow manufacturer's recommended dilution. |
| Substrate (e.g., BCIP/NBT for ALP) | Varies by manufacturer | Add according to protocol. |
Table 2: Incubation Times and Conditions
| Step | Duration | Temperature | Conditions |
| Antibody Coating | Overnight | 4°C | |
| Blocking | At least 2 hours | 37°C | |
| Cell Incubation with Antigen | 18-48 hours | 37°C | 5% CO2, 95% humidity. Do not disturb plates.[5] |
| Detection Antibody Incubation | Varies by manufacturer (typically 1-2 hours) | Room Temperature or 37°C | |
| Enzyme Conjugate Incubation | 45 minutes - 1 hour | Room Temperature | Exceeding 1 hour may increase background. |
| Substrate Development | 5-10 minutes | Room Temperature | Monitor spot development. |
Experimental Protocols
I. Preparation of ELISpot Plates
-
Pre-wetting: Add 15 µL of 35% ethanol (B145695) to each well of a 96-well PVDF plate and incubate for 1 minute. Immediately rinse the wells three times with 150 µL of sterile Phosphate Buffered Saline (PBS). Do not allow the membrane to dry out after this step.
-
Coating: Dilute the anti-IFN-γ capture antibody to 10-15 µg/mL in sterile PBS.[2] Add 100 µL of the antibody solution to each well.
-
Incubation: Seal the plate and incubate overnight at 4°C.
II. Preparation of Cells and Reagents
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Viability and Counting: Assess cell viability using a suitable method (e.g., trypan blue exclusion). Viability should be greater than 95%. Count the cells and resuspend them in complete RPMI-1640 medium (containing 10% fetal bovine serum, penicillin, and streptomycin) at a concentration of 2.5 x 10^6 cells/mL.
-
Antigen and Control Preparation: Prepare working solutions of the ESAT-6 peptide pool, positive control (e.g., PHA), and negative control (culture medium).
III. ELISpot Assay Procedure
-
Washing and Blocking: Decant the coating antibody solution from the plate. Wash the wells three times with 150 µL of sterile PBS. Block the membrane by adding 150 µL of complete RPMI-1640 medium to each well and incubate for at least 2 hours at 37°C.
-
Cell Stimulation: Decant the blocking medium. Add 50 µL of the prepared ESAT-6 peptide pool, positive control, or negative control to the appropriate wells. Immediately add 50 µL of the PBMC suspension (containing 2.5 x 10^5 cells) to each well.[4]
-
Incubation: Cover the plate and incubate for 18-48 hours at 37°C in a humidified incubator with 5% CO2. It is crucial not to disturb the plate during this incubation period to avoid the formation of indistinct spots.[5]
-
Cell Removal: Wash the wells five times with PBS containing 0.05% Tween-20 (PBST) to remove the cells.
IV. Detection and Development
-
Detection Antibody: Add 100 µL of the diluted biotinylated anti-IFN-γ detection antibody to each well. Incubate at room temperature for the manufacturer-recommended time (typically 1-2 hours).
-
Washing: Wash the wells five times with PBST.
-
Enzyme Conjugate: Add 100 µL of diluted streptavidin-ALP or streptavidin-HRP to each well. Incubate for 45-60 minutes at room temperature.
-
Final Wash: Wash the wells three times with PBST, followed by three washes with PBS alone to remove any residual Tween-20, which can interfere with spot development.
-
Spot Development: Add 100 µL of a suitable substrate (e.g., BCIP/NBT for ALP) to each well. Monitor the development of spots, which typically takes 5-10 minutes. Stop the reaction by washing the plate with deionized water.
-
Drying and Analysis: Allow the plate to dry completely in the dark. The spots can be counted using an automated ELISpot reader.
Mandatory Visualizations
Signaling Pathway
Caption: T-Cell activation by ESAT-6 antigen presentation.
Experimental Workflow
Caption: ELISpot experimental workflow.
References
- 1. T-Cell Responses to the Mycobacterium tuberculosis-Specific Antigen ESAT-6 in Brazilian Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diagnosis of Tuberculosis by an Enzyme-Linked Immunospot Assay for Interferon-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of ESAT-6 in tuberculosis immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ELISpot Troubleshooting [elisa-antibody.com]
- 6. mabtech.com [mabtech.com]
Application Notes and Protocols for Intracellular Cytokine Staining of ESAT-6-Responsive T-Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the identification and characterization of ESAT-6-responsive T-cells using intracellular cytokine staining (ICS) and flow cytometry. This powerful technique allows for the single-cell analysis of cytokine production in response to specific antigens, providing critical insights into the cell-mediated immune response to Mycobacterium tuberculosis (Mtb).
Introduction
The 6-kDa early secretory antigenic target (ESAT-6) is a key protein expressed by Mycobacterium tuberculosis and is a potent T-cell antigen.[1][2] Measuring the frequency and functional profile of ESAT-6-responsive T-cells is crucial for diagnosing Mtb infection, distinguishing between active and latent tuberculosis (TB), and evaluating the immunogenicity of novel TB vaccines in clinical trials.[2][3][4] Intracellular cytokine staining (ICS) is a widely used method to detect these antigen-specific T-cells by identifying their cytokine production following in vitro stimulation with ESAT-6 peptides.[1][5][6]
This document provides detailed protocols for performing ICS for ESAT-6-responsive T-cells, guidance on data analysis, and a summary of expected results in different clinical contexts.
Data Presentation: Quantitative Analysis of ESAT-6-Responsive T-Cells
The frequency of ESAT-6-responsive T-cells can vary significantly between individuals with active TB, latent TB infection (LTBI), and healthy controls. The following tables summarize representative quantitative data from published studies.
Table 1: Frequency of ESAT-6-Specific IFN-γ-Producing CD4+ T-Cells
| Patient Cohort | Number of Subjects (n) | Mean Frequency (%) of IFN-γ+ CD4+ T-cells | Key Findings | Reference |
| Active Tuberculosis | 16 | Significantly higher than controls | ESAT-6 stimulation identified all 16 TB patients. | [1] |
| Non-tuberculous Pneumonia (Controls) | 8 | Low to undetectable | ESAT-6 stimulation showed high specificity (88%). | [1] |
| Normal Healthy Subjects | 7 | Low to undetectable | No significant response to ESAT-6. | [1] |
Table 2: Comparison of ICS with Other Immunodiagnostic Assays for Active TB
| Assay | Sensitivity (%) | Specificity (%) | Reference |
| Intracellular Cytokine Staining (ICS) for ESAT-6/CFP-10 | 94.1 | 36.4 | [5] |
| QuantiFERON-TB Gold (QFT-G) | 88.2 | 18.0 | [5] |
Experimental Protocols
This section provides a detailed methodology for performing intracellular cytokine staining to detect ESAT-6-responsive T-cells from peripheral blood mononuclear cells (PBMCs).
Materials and Reagents
-
Complete RPMI 1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin)
-
Ficoll-Paque or other density gradient medium for PBMC isolation
-
ESAT-6 peptide pool (or recombinant protein)
-
Co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)[7]
-
Positive control stimulant (e.g., Phorbol 12-myristate 13-acetate (PMA) and Ionomycin, or Staphylococcal enterotoxin B (SEB))[5][6]
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fixable viability dye
-
Fluorochrome-conjugated antibodies for surface markers (e.g., CD3, CD4, CD8)
-
Fixation/Permeabilization buffer kit
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)
-
Flow cytometer
Step-by-Step Protocol
1. PBMC Isolation and Preparation a. Isolate PBMCs from whole blood using density gradient centrifugation. b. Wash the isolated PBMCs twice with PBS. c. Resuspend the cells in complete RPMI 1640 medium and perform a cell count. d. Adjust the cell concentration to 1-2 x 10^6 cells/mL.[8]
2. Cell Stimulation a. Plate 1-2 x 10^6 PBMCs per well in a 96-well round-bottom plate. b. Prepare stimulation conditions in separate tubes:
- Unstimulated Control: Cells with co-stimulatory antibodies only.
- ESAT-6 Stimulation: Add ESAT-6 peptide pool (final concentration typically 1-5 µg/mL) and co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d at 1 µg/mL each).[1][5]
- Positive Control: Add a mitogen such as PMA and Ionomycin.[5] c. Add the prepared stimulants to the respective wells. d. Incubate the plate at 37°C in a 5% CO2 incubator for 6-16 hours. The optimal stimulation time can vary depending on the target cytokines.[5] e. For the final 4-6 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) to all wells to block cytokine secretion.[1]
3. Surface Staining a. After incubation, harvest the cells and wash them with FACS buffer. b. Resuspend the cells in a solution containing a fixable viability dye to label dead cells. Incubate according to the manufacturer's instructions. c. Wash the cells with FACS buffer. d. Resuspend the cells in a cocktail of fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD4, anti-CD8). e. Incubate for 20-30 minutes at 4°C in the dark. f. Wash the cells twice with FACS buffer to remove unbound antibodies.
4. Fixation and Permeabilization a. Resuspend the stained cells in a fixation buffer and incubate for 20 minutes at room temperature in the dark. b. Wash the cells with permeabilization buffer. c. Resuspend the cells in permeabilization buffer.
5. Intracellular Staining a. Add a cocktail of fluorochrome-conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2) to the permeabilized cells. b. Incubate for 30 minutes at room temperature in the dark. c. Wash the cells twice with permeabilization buffer. d. Resuspend the cells in FACS buffer for flow cytometry analysis.
6. Flow Cytometry Acquisition and Analysis a. Acquire the samples on a flow cytometer. Collect a sufficient number of events to allow for the detection of rare antigen-specific T-cell populations. b. Analyze the data using appropriate software. A typical gating strategy is outlined below.
Visualizations
Experimental Workflow
Caption: Workflow for Intracellular Cytokine Staining of ESAT-6-Responsive T-Cells.
T-Cell Activation Signaling Pathway
Caption: Simplified T-Cell Receptor Signaling Pathway for Cytokine Production.
Flow Cytometry Gating Strategy
Caption: Hierarchical Gating Strategy for Identifying Cytokine-Producing CD4+ T-Cells.
Conclusion
Intracellular cytokine staining is an indispensable tool for the detailed characterization of ESAT-6-responsive T-cell immunity. The protocols and data presented here provide a framework for researchers to reliably and reproducibly measure these critical immune responses. Careful optimization of stimulation conditions and a consistent gating strategy are paramount for obtaining high-quality, interpretable data. This methodology is central to advancing our understanding of TB immunopathogenesis and for the development of effective vaccines and immunotherapies.
References
- 1. Diagnosis of Mycobacterium tuberculosis infection using ESAT-6 and intracellular cytokine cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Intracellular Cytokine Staining and Flow Cytometry: Considerations for Application in Clinical Trials of Novel Tuberculosis Vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection by flow cytometry of ESAT-6- and PPD-specific circulating CD4+ T lymphocytes as a diagnostic tool for tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Optimization of stimulation and staining conditions for intracellular cytokine staining (ICS) for determination of cytokine-producing T cells and monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular Cytokine Staining and Flow Cytometry: Considerations for Application in Clinical Trials of Novel Tuberculosis Vaccines | PLOS One [journals.plos.org]
- 8. Intracellular Cytokine Staining Protocol [anilocus.com]
Application Notes and Protocols for the Use of ESAT-6 Epitopes in Tuberculosis Vaccine Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 6-kDa Early Secreted Antigenic Target (ESAT-6) of Mycobacterium tuberculosis (Mtb) is a potent T-cell antigen and a leading candidate for the development of new subunit vaccines against tuberculosis (TB).[1][2] ESAT-6 is recognized by the immune system during the early stages of infection and is absent from most environmental mycobacteria and the Bacille Calmette-Guérin (BCG) vaccine strain, making it a specific target for Mtb-directed immunity.[1][2] These application notes provide an overview of the use of ESAT-6 epitopes in TB vaccine development, including quantitative data on immunogenicity and protective efficacy, detailed experimental protocols, and illustrations of key signaling pathways.
Data Presentation: Immunogenicity and Protective Efficacy of ESAT-6-Based Vaccines
The efficacy of ESAT-6-based vaccines is typically evaluated in animal models by measuring the reduction in bacterial load (colony-forming units, CFU) in the lungs and spleen following a challenge with virulent Mtb. Immunogenicity is often assessed by quantifying the antigen-specific T-cell response, particularly the production of interferon-gamma (IFN-γ), a key cytokine in anti-mycobacterial immunity.
Table 1: Protective Efficacy of ESAT-6 Subunit Vaccines in Mouse Models
| Vaccine Composition | Adjuvant | Animal Model | Challenge Strain | Log10 CFU Reduction vs. Control (Lungs) | Log10 CFU Reduction vs. Control (Spleen) | Reference |
| ESAT-6 | DDA | C57BL/6 | M. tuberculosis Erdman | No significant reduction | No significant reduction | [1][2] |
| Ag85B-ESAT-6 | DDA-MPL | C57BL/6 | M. tuberculosis Erdman | ~1.0 | ~0.8 | [3] |
| ESAT-6 | DDA-MPL | C57BL/6 | M. tuberculosis Erdman | ~0.9 | ~0.7 | [1][2] |
| ESAT-6 | c-di-AMP (intranasal) | BALB/c | M. tuberculosis H37Ra | 0.57 | 1.06 | [4] |
| BCG | - | C57BL/6 | M. tuberculosis Erdman | 0.75 - 1.10 | 0.75 - 1.10 | [1][2] |
Table 2: Immunogenicity of ESAT-6 Subunit Vaccines in Mouse Models
| Vaccine Composition | Adjuvant | Animal Model | Assay | Readout | Results (vs. Control) | Reference |
| ESAT-6 | DDA | C57BL/6 | ELISPOT | IFN-γ secreting cells | Low frequency (<1:10,000) | [1] |
| ESAT-6 | DDA-MPL | C57BL/6 | ELISPOT | IFN-γ secreting cells | High frequency (~1:500) | [1] |
| Ag85B-ESAT-6 | DDA-MPL | C57BL/6 | ELISA | IFN-γ (pg/mL) | Significantly increased | [5] |
| ESAT-6 | c-di-AMP (intranasal) | BALB/c | ELISA | IFN-γ, IL-2, IL-17 | Significantly increased | [4] |
| ESAT-6 DNA vaccine | - | BALB/c | ELISA | IFN-γ | Significantly higher than control | [6] |
Signaling Pathways in ESAT-6 Mediated Immunity
The induction of a protective immune response by ESAT-6-based subunit vaccines relies on the successful activation of T-cells. This process is initiated by antigen-presenting cells (APCs) and is significantly enhanced by the inclusion of adjuvants that stimulate innate immune pathways.
T-Cell Activation by ESAT-6 Epitopes
An ESAT-6 epitope, processed by an APC such as a dendritic cell or macrophage, is presented on a Major Histocompatibility Complex (MHC) class II molecule to a CD4+ T-helper cell. This interaction, along with co-stimulatory signals, triggers a signaling cascade within the T-cell, leading to its activation, proliferation, and differentiation into effector cells that produce cytokines like IFN-γ.
Caption: T-Cell activation by an ESAT-6 epitope presented on an MHC-II molecule.
Adjuvant Signaling via Toll-Like Receptors (TLRs)
Adjuvants are crucial for enhancing the immunogenicity of subunit vaccines like those containing ESAT-6.[1][2] Monophosphoryl lipid A (MPL), a derivative of lipopolysaccharide, is a potent adjuvant that signals through Toll-like receptor 4 (TLR4) on APCs. This signaling cascade leads to the upregulation of co-stimulatory molecules and the production of pro-inflammatory cytokines, which are essential for a robust T-cell response.
Caption: Adjuvant (MPL) signaling through the TLR4 pathway in an APC.
Experimental Protocols
Protocol 1: IFN-γ ELISpot Assay for Quantifying ESAT-6 Specific T-Cells
This protocol describes the enzyme-linked immunospot (ELISpot) assay to quantify the frequency of IFN-γ-secreting cells in response to ESAT-6 epitopes in splenocytes from immunized mice.
Materials:
-
96-well PVDF membrane ELISpot plates
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-HRP
-
AEC substrate solution
-
RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin
-
Recombinant ESAT-6 protein or overlapping peptides
-
Single-cell suspension of splenocytes from immunized and control mice
-
CO2 incubator (37°C, 5% CO2)
-
ELISpot plate reader
Procedure:
-
Plate Coating:
-
Pre-wet the ELISpot plate with 35% ethanol (B145695) for 30 seconds, then wash 3 times with sterile PBS.
-
Coat the wells with anti-mouse IFN-γ capture antibody diluted in sterile PBS (e.g., 10 µg/mL).
-
Incubate overnight at 4°C.
-
-
Cell Plating and Stimulation:
-
Wash the plate 3 times with sterile PBS to remove unbound capture antibody.
-
Block the wells with RPMI 1640 medium containing 10% FBS for 2 hours at 37°C.
-
Prepare splenocytes at a concentration of 2 x 10^6 cells/mL in complete RPMI medium.
-
Add 100 µL of the cell suspension to each well (2 x 10^5 cells/well).
-
Add 100 µL of ESAT-6 protein (e.g., 5 µg/mL final concentration) or peptide pool (e.g., 2 µg/mL/peptide final concentration) to the appropriate wells.
-
Include positive control wells (e.g., with Concanavalin A) and negative control wells (medium only).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection and Development:
-
Wash the plate 3 times with PBS containing 0.05% Tween 20 (PBST) and 3 times with PBS.
-
Add biotinylated anti-mouse IFN-γ detection antibody diluted in PBS with 1% BSA.
-
Incubate for 2 hours at room temperature.
-
Wash the plate 5 times with PBST.
-
Add Streptavidin-HRP diluted in PBS with 1% BSA.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with PBST and 2 times with PBS.
-
Add AEC substrate solution and incubate in the dark until spots develop (15-30 minutes).
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry completely.
-
-
Analysis:
-
Count the spots in each well using an automated ELISpot reader.
-
The results are expressed as spot-forming cells (SFC) per million splenocytes.
-
Protocol 2: ELISA for Measuring Anti-ESAT-6 IgG Antibodies
This protocol outlines an enzyme-linked immunosorbent assay (ELISA) to measure the titer of ESAT-6-specific IgG antibodies in the serum of immunized mice.
Materials:
-
96-well high-binding ELISA plates
-
Recombinant ESAT-6 protein
-
Serum samples from immunized and control mice
-
HRP-conjugated anti-mouse IgG detection antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (PBS with 0.05% Tween 20)
-
Blocking buffer (PBS with 1% BSA)
-
ELISA plate reader
Procedure:
-
Plate Coating:
-
Dilute recombinant ESAT-6 protein to 2 µg/mL in coating buffer.
-
Add 100 µL of the diluted antigen to each well of the ELISA plate.
-
Incubate overnight at 4°C.
-
-
Blocking and Sample Incubation:
-
Wash the plate 3 times with wash buffer.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate 3 times with wash buffer.
-
Prepare serial dilutions of the serum samples in blocking buffer (starting at 1:100).
-
Add 100 µL of the diluted serum to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection and Development:
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL of HRP-conjugated anti-mouse IgG detection antibody diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Analysis:
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using an ELISA plate reader.
-
The antibody titer is typically determined as the reciprocal of the highest serum dilution that gives an absorbance value significantly above the background (e.g., 2-3 times the absorbance of the negative control).
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating an ESAT-6-based subunit vaccine in a pre-clinical mouse model.
Caption: Pre-clinical evaluation workflow for an ESAT-6 subunit vaccine.
Conclusion
ESAT-6 remains a critical antigen in the development of novel TB vaccines. Its ability to elicit strong T-cell responses, particularly when formulated with appropriate adjuvants, has been demonstrated in numerous pre-clinical studies. The protocols and data presented here provide a framework for researchers to design and evaluate new ESAT-6-based vaccine candidates. Further research focusing on optimizing adjuvant formulations, delivery systems, and the inclusion of other immunodominant antigens will be crucial in advancing these candidates toward clinical trials.
References
- 1. ESAT-6 Subunit Vaccination against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Protection of Mice with a Tuberculosis Subunit Vaccine Based on a Fusion Protein of Antigen 85B and ESAT-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Subunit Vaccine ESAT-6:c-di-AMP Delivered by Intranasal Route Elicits Immune Responses and Protects Against Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ag85B synergizes with ESAT-6 to induce efficient and long-term immunity of C57BL/6 mice primed with recombinant Bacille Calmette-Guerin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced Murine Antigen-Specific Gamma Interferon and Immunoglobulin G2a Responses by Using Mycobacterial ESAT-6 Sequences in DNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
Recombinant ESAT-6 Protein: Expression and Purification for Immunological Assays
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 6 kDa Early Secretory Antigenic Target (ESAT-6) is a potent T-cell antigen and a significant virulence factor of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB).[1][2][3] Encoded by the esxA gene located in the Region of Difference 1 (RD1), ESAT-6 is absent from all BCG vaccine strains and most non-tuberculous mycobacteria, making it a highly specific biomarker for Mtb infection.[1][2] Recombinant ESAT-6 protein is widely used in the development of diagnostic assays, such as Interferon-Gamma Release Assays (IGRAs) and enzyme-linked immunosorbent assays (ELISAs), for the detection of both active and latent TB.[1][2][3][4][5] This document provides a detailed protocol for the expression of recombinant ESAT-6 in Escherichia coli and its subsequent purification, yielding a high-purity protein suitable for various immunological applications.
Data Presentation
Table 1: Summary of Recombinant ESAT-6 Protein Expression and Purification Parameters
| Parameter | Value | Reference |
| Expression System | E. coli BL21 (DE3) | [1][6] |
| Expression Vector | pET series (e.g., pET32a(+), pET102/D) | [1][6] |
| Fusion Tag | 6xHis-tag | [1][6][7] |
| Induction | 1 mM IPTG at 37°C for 4 hours | [6] |
| Protein Yield | ~18-233 mg/L of culture | [8][9] |
| Purification Method | Ni-NTA Affinity Chromatography | [1][6] |
| Purity | >90-98% | [10][11][12] |
| Final Protein Concentration | 1-2 mg/vial | [10] |
Experimental Protocols
I. Cloning of the esxA Gene into an Expression Vector
This protocol outlines the amplification of the esxA gene (encoding ESAT-6) from M. tuberculosis H37Rv genomic DNA and its subsequent cloning into a suitable E. coli expression vector containing a polyhistidine (6xHis) tag for affinity purification.
Materials:
-
M. tuberculosis H37Rv genomic DNA
-
Gene-specific forward and reverse primers with appropriate restriction sites
-
Pfu DNA polymerase
-
dNTPs
-
PCR buffer
-
pET expression vector (e.g., pET32a(+))
-
Restriction enzymes (e.g., BamHI and SalI)
-
T4 DNA ligase
-
Chemically competent E. coli DH5α (for cloning)
-
LB agar (B569324) plates with appropriate antibiotic (e.g., ampicillin)
Procedure:
-
PCR Amplification:
-
Set up a PCR reaction to amplify the full-length esxA gene (approximately 288 bp).
-
Use primers designed to introduce restriction sites (e.g., BamHI and SalI) at the 5' and 3' ends of the gene for directional cloning.[6]
-
Perform PCR with an initial denaturation at 95°C for 4 minutes, followed by 30 cycles of denaturation at 95°C for 30 seconds, annealing at 67°C for 30 seconds, and extension at 72°C for 1 minute.[6]
-
-
Vector and PCR Product Digestion:
-
Purify the PCR product using a PCR purification kit.
-
Digest both the purified PCR product and the pET expression vector with the selected restriction enzymes (e.g., BamHI and SalI).
-
-
Ligation:
-
Ligate the digested esxA gene into the linearized pET vector using T4 DNA ligase.
-
-
Transformation into Cloning Host:
-
Transform the ligation mixture into chemically competent E. coli DH5α cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
-
Colony PCR and Plasmid Sequencing:
-
Select individual colonies and perform colony PCR to screen for positive clones containing the esxA insert.
-
Isolate the recombinant plasmid from positive clones and confirm the integrity and orientation of the insert by DNA sequencing.
-
II. Expression of Recombinant ESAT-6 Protein
This section describes the transformation of the confirmed recombinant plasmid into an expression host and the induction of protein expression.
Materials:
-
Confirmed recombinant plasmid (pET-esxA)
-
Chemically competent E. coli BL21 (DE3)
-
LB broth with appropriate antibiotic (e.g., 100 µg/mL ampicillin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Transformation into Expression Host:
-
Transform the pET-esxA plasmid into chemically competent E. coli BL21 (DE3) cells.
-
Plate on LB agar with the selective antibiotic and incubate overnight at 37°C.
-
-
Inoculum Preparation:
-
Inoculate a single colony into 50 mL of LB broth containing the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking.
-
-
Large-Scale Culture and Induction:
-
Inoculate 1 L of LB broth with the overnight culture.
-
Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6.[6]
-
Induce protein expression by adding IPTG to a final concentration of 1 mM.[6]
-
Continue to incubate the culture for an additional 4 hours at 37°C.[6]
-
-
Cell Harvesting:
-
Harvest the bacterial cells by centrifugation at 15,000 x g for 10 minutes at 4°C.[6]
-
Discard the supernatant and store the cell pellet at -20°C or proceed directly to purification.
-
III. Purification of Recombinant ESAT-6 Protein
This protocol details the purification of the 6xHis-tagged ESAT-6 protein from the bacterial cell lysate using Nickel-Nitrilotriacetic Acid (Ni-NTA) affinity chromatography.
Materials:
-
Bacterial cell pellet
-
Lysis Buffer (50 mM Tris-HCl, pH 7.8, 300 mM NaCl, 100 mM KCl, 10% glycerol, 0.5% Triton X-100)
-
DNase I
-
Ni-NTA agarose (B213101) resin
-
Wash Buffer (Lysis buffer with 10 mM imidazole)
-
Elution Buffer (Lysis buffer with 200-300 mM imidazole)[1][6]
-
Phosphate Buffered Saline (PBS), pH 7.5
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in lysis buffer.
-
Add lysozyme and DNase I and incubate on ice.
-
Sonicate the cell suspension on ice to ensure complete lysis.
-
Centrifuge the lysate at high speed to pellet the cell debris. Collect the supernatant containing the soluble protein fraction.
-
-
Affinity Chromatography:
-
Dialysis and Concentration:
-
Dialyze the eluted fractions against PBS (pH 7.5) to remove imidazole (B134444) and for buffer exchange.[1]
-
Concentrate the purified protein using an appropriate method, such as ultrafiltration.
-
-
Purity Analysis:
Visualization of Experimental Workflow
Caption: Workflow for Recombinant ESAT-6 Expression and Purification.
Application in Immunological Assays
The purified recombinant ESAT-6 protein can be utilized in a variety of immunological assays to detect an adaptive immune response to M. tuberculosis.
I. Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: ELISA is used to detect the presence of anti-ESAT-6 antibodies in patient serum or to detect the ESAT-6 antigen itself.
Brief Protocol (Antibody Detection):
-
Coating: Coat microtiter plate wells with 10-100 ng of purified recombinant ESAT-6 protein per well.[10]
-
Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., BSA or non-fat milk).
-
Sample Incubation: Add diluted patient serum samples to the wells and incubate.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated anti-human IgG secondary antibody.
-
Detection: Add a chromogenic substrate (e.g., TMB) and measure the absorbance to quantify the amount of bound antibody.
II. Interferon-Gamma Release Assay (IGRA)
Principle: IGRAs measure the cell-mediated immune response by quantifying the amount of interferon-gamma (IFN-γ) released by T-cells in response to stimulation with specific antigens, including ESAT-6.
Brief Protocol:
-
Blood Collection: Collect whole blood from the subject.
-
Antigen Stimulation: Incubate the whole blood with recombinant ESAT-6 protein (or a cocktail of Mtb-specific antigens including ESAT-6).
-
IFN-γ Measurement: After incubation, measure the concentration of IFN-γ in the plasma using an ELISA-based method.
III. Western Blotting
Principle: Western blotting is used to confirm the presence and specificity of anti-ESAT-6 antibodies in serum samples.
Brief Protocol:
-
SDS-PAGE: Separate the purified recombinant ESAT-6 protein by SDS-PAGE.
-
Transfer: Transfer the separated protein to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the membrane with patient serum.
-
Secondary Antibody: Incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein-antibody complex using a chemiluminescent substrate.
Signaling Pathway Involvement
ESAT-6 is a key virulence factor that modulates the host immune response. It is known to interact with host cell components to inhibit protective immune mechanisms.
References
- 1. brieflands.com [brieflands.com]
- 2. Frontiers | The role of ESAT-6 in tuberculosis immunopathology [frontiersin.org]
- 3. Immunological Characterization of Proteins Expressed by Genes Located in Mycobacterium tuberculosis-Specific Genomic Regions Encoding the ESAT6-like Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Development of ESAT-6 Based Immunosensor for the Detection of Mycobacterium tuberculosis [frontiersin.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Cloning, expression and purification of Mycobacterium tuberculosis ESAT-6 and CFP-10 antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biori.periodikos.com.br [biori.periodikos.com.br]
- 9. Expression and purification of Mycobacterium tuberculosis ESAT-6 and MPT64 fusion protein and its immunoprophylactic potential in mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. immunodx.com [immunodx.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Recombinant Mycobacterium tuberculosis ESAT6 protein (ab124574) | Abcam [abcam.com]
Application Notes and Protocols: Solid-Phase Peptide Synthesis of Immunogenic ESAT-6 Epitopes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 6-kDa Early Secretory Antigenic Target (ESAT-6) of Mycobacterium tuberculosis is a potent T-cell antigen and a critical component in the development of novel diagnostics and subunit vaccines against tuberculosis.[1] The identification and synthesis of its immunogenic epitopes are paramount for elucidating the host immune response and for the rational design of new immunotherapies. Solid-phase peptide synthesis (SPPS) offers a robust and efficient method for producing these epitopes with high purity, enabling detailed immunological studies.[2][3][4][5]
These application notes provide a comprehensive guide, including detailed protocols, for the synthesis, purification, and immunological characterization of immunogenic ESAT-6 epitopes.
Immunogenic ESAT-6 Epitopes and their Characteristics
Numerous studies have identified multiple T-cell epitopes within the ESAT-6 protein that are recognized by both CD4+ and CD8+ T-cells across various HLA haplotypes.[1][6][7] The immunogenicity of these peptides is often correlated with their binding affinity to Major Histocompatibility Complex (MHC) molecules and their ability to elicit cytokine responses, such as Interferon-gamma (IFN-γ), from T-cells.[6][7][8]
Quantitative Data Summary
The following table summarizes publicly available data on the immunogenicity of select ESAT-6 epitopes.
| Epitope Sequence | Length (aa) | MHC Allele | Reported Binding Affinity (nM) | T-Cell Response (e.g., IFN-γ release) | Reference |
| AMASTEGNV | 9 | HLA-A02:01, HLA-A30:02, HLA-A2 | 634.6 (predicted) | Positive IFN-γ release | [9] |
| EQQWNFAGIEAAA | 13 | Not Specified | Not Available | Reactive with monoclonal antibody HYB76-8 | [2] |
| DEGKQSLTK | 9 | Not Specified | Not Available | Used to generate anti-peptide antibodies | [2] |
| YQGVQQKWD | 9 | Not Specified | Not Available | Used to generate anti-peptide antibodies | [2] |
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS) of ESAT-6 Epitopes
This protocol details the manual synthesis of ESAT-6 peptides using the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.[2][3][4][10]
Materials:
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or an equivalent coupling agent (e.g., HBTU)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling:
-
Place the desired amount of resin in the synthesis vessel.
-
Add DMF to cover the resin and allow it to swell for at least 1-2 hours with gentle agitation.[10]
-
Drain the DMF.
-
-
First Amino Acid Loading (for Wang Resin):
-
Dissolve 3 equivalents of the C-terminal Fmoc-amino acid and 7.5 equivalents of DIEA in dry DCM.
-
Add the solution to the swollen resin and shake for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 3 minutes, then drain.
-
Add a fresh 20% piperidine/DMF solution and shake for an additional 10-15 minutes.[10]
-
Drain the solution and wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the next Fmoc-amino acid and 3.8 equivalents of HBTU (or a similar coupling agent) in DMF.
-
Add 8 equivalents of DIEA to the vial to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 1-2 hours at room temperature.[10]
-
To ensure complete coupling, perform a Kaiser test. A negative result (blue beads) indicates successful coupling. If the test is positive (yellow beads), recoupling may be necessary.
-
-
Repeat Synthesis Cycle:
-
Repeat steps 3 (Fmoc Deprotection) and 4 (Amino Acid Coupling) for each subsequent amino acid in the ESAT-6 epitope sequence.
-
-
Final Deprotection:
-
After the final coupling step, perform a final Fmoc deprotection (step 3).
-
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail, for example, Reagent K (95% TFA, 2.5% Water, 2.5% TIS). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment. [10]
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Washing:
-
Precipitate the crude peptide by adding the filtrate to a tube of cold diethyl ether.
-
Centrifuge the tube to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether twice more.
-
Dry the crude peptide pellet under vacuum.
-
II. Purification of Synthetic ESAT-6 Peptides by RP-HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides based on their hydrophobicity.[6][12][13][14]
Materials:
-
Crude synthetic peptide
-
Water (HPLC grade)
-
Acetonitrile (ACN, HPLC grade)
-
Trifluoroacetic acid (TFA, HPLC grade)
-
RP-HPLC system with a C18 column
-
Lyophilizer
Procedure:
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent, typically a mixture of water and acetonitrile.
-
-
HPLC Method Setup:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Column: A preparative C18 column suitable for peptide separation.
-
Gradient: A linear gradient of increasing Mobile Phase B concentration (e.g., 5% to 95% B over 30-60 minutes) is typically used. The optimal gradient will depend on the hydrophobicity of the specific ESAT-6 epitope.
-
Detection: Monitor the elution at 214 nm and 280 nm.
-
-
Purification:
-
Inject the dissolved crude peptide onto the HPLC system.
-
Collect fractions corresponding to the major peak, which represents the target peptide.
-
-
Purity Analysis:
-
Analyze the collected fractions using an analytical RP-HPLC column to confirm purity.
-
-
Lyophilization:
-
Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.
-
III. Characterization of Synthetic ESAT-6 Peptides
The identity and purity of the synthetic peptides should be confirmed using mass spectrometry.[1][9][15][16]
Materials:
-
Purified synthetic peptide
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
-
Appropriate matrix for MALDI-TOF (e.g., α-cyano-4-hydroxycinnamic acid)
Procedure:
-
Sample Preparation:
-
Prepare the peptide sample according to the instrument manufacturer's instructions. For MALDI-TOF, this typically involves co-crystallizing the peptide with a matrix on a target plate.
-
-
Mass Spectrometry Analysis:
-
Acquire the mass spectrum of the peptide.
-
Compare the observed molecular weight with the calculated theoretical molecular weight of the desired ESAT-6 epitope to confirm its identity.
-
IV. In Vitro Immunogenicity Assessment of Synthetic ESAT-6 Epitopes
The ability of synthetic ESAT-6 epitopes to stimulate T-cell responses can be assessed by measuring IFN-γ production using an ELISpot assay.[8][17][18]
Materials:
-
Purified synthetic ESAT-6 peptides
-
Peripheral blood mononuclear cells (PBMCs) from healthy donors or tuberculosis patients
-
IFN-γ ELISpot kit
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal bovine serum (FBS)
-
Phytohemagglutinin (PHA) or a positive control peptide pool
-
ELISpot plate reader
Procedure:
-
Plate Coating:
-
Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody overnight at 4°C, according to the kit manufacturer's instructions.
-
-
Cell Plating:
-
Wash the plate and block non-specific binding.
-
Isolate PBMCs from blood samples.
-
Add 2-3 x 10^5 PBMCs per well to the coated plate.
-
-
Peptide Stimulation:
-
Add the synthetic ESAT-6 peptides to the wells at various concentrations (e.g., 1-10 µg/mL).
-
Include a positive control (e.g., PHA) and a negative control (medium alone).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Detection:
-
Wash the wells to remove the cells.
-
Add a biotinylated anti-IFN-γ detection antibody and incubate as per the kit instructions.
-
Wash the plate and add streptavidin-alkaline phosphatase (or HRP).
-
Add the substrate solution and incubate until spots develop.
-
-
Analysis:
-
Stop the reaction by washing with water.
-
Count the number of spots in each well using an ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.
-
Visualizations
Experimental Workflows
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for Peptide Purification by RP-HPLC.
Caption: Workflow for IFN-γ ELISpot Immunogenicity Assay.
Signaling Pathway
Caption: T-Cell Activation by an ESAT-6 Epitope.
References
- 1. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. Multiple epitopes from the Mycobacterium tuberculosis ESAT-6 antigen are recognized by antigen-specific human T cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. hplc.eu [hplc.eu]
- 13. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 14. agilent.com [agilent.com]
- 15. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 16. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Validation of an IFN-gamma ELISpot assay to measure cellular immune responses against viral antigens in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for ESAT-6 Epitope-Based Interferon-Gamma Release Assays (IGRAs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Early Secretory Antigenic Target 6 (ESAT-6) epitopes in Interferon-Gamma Release Assays (IGRAs). IGRAs are crucial in-vitro diagnostic tools for identifying Mycobacterium tuberculosis (M.tb) infection by measuring the cell-mediated immune response to specific M.tb antigens.
Introduction
Interferon-gamma release assays (IGRAs) are immunological tests that quantify the release of interferon-gamma (IFN-γ) from sensitized T-lymphocytes in response to stimulation by specific antigens of Mycobacterium tuberculosis. ESAT-6 is a highly immunogenic protein secreted by M.tb and is a key component of many commercial IGRA kits.[1][2][3][4] Its use, often in combination with Culture Filtrate Protein 10 (CFP-10), provides high specificity for M.tb infection as these antigens are absent in BCG vaccine strains and most non-tuberculous mycobacteria (NTM).[3][4]
This document outlines the principles, protocols, and data interpretation for both Enzyme-Linked Immunosorbent Assay (ELISA) and Enzyme-Linked Immunospot (ELISpot) based IGRAs utilizing ESAT-6 epitopes.
Principle of the Assay
The fundamental principle of an ESAT-6 based IGRA lies in the specific memory T-cell response. Individuals previously exposed to M. tuberculosis harbor memory T-cells that recognize specific mycobacterial antigens. When whole blood or peripheral blood mononuclear cells (PBMCs) from an infected individual are incubated with ESAT-6 antigens, these sensitized T-cells are stimulated to produce and secrete the pro-inflammatory cytokine, IFN-γ.[2][3] The amount of IFN-γ released is then quantified using either an ELISA or an ELISpot assay. A positive result indicates a specific immune response to M.tb antigens, suggesting a high likelihood of infection.
Signaling Pathway for IFN-γ Release
The release of IFN-γ following T-cell stimulation by ESAT-6 involves a cascade of intracellular signaling events. Upon recognition of the ESAT-6 epitope presented by antigen-presenting cells (APCs), T-cells initiate a signaling pathway that leads to the transcription of the IFN-γ gene. While the complete pathway is complex, a simplified overview involves the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway. IFN-γ itself, upon binding to its receptor, activates the receptor-associated JAK1 and JAK2, which in turn phosphorylate STAT1.[5] Phosphorylated STAT1 then translocates to the nucleus and binds to the promoter regions of IFN-γ-inducible genes, amplifying the immune response.[5]
References
- 1. Increased Numbers of ESAT-6- and Purified Protein Derivative-Specific Gamma Interferon-Producing Cells in Subclinical and Active Tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. aphl.org [aphl.org]
- 4. Cracking the antigenic code of mycobacteria: CFP-10/ESAT-6 tuberculosis skin test and misleading results - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interferon-γ induces interleukin-6 production by neutrophils via the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Production of Monoclonal Antibodies Against Specific ESAT-6 Epitopes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the generation and characterization of monoclonal antibodies (mAbs) targeting specific epitopes of the Early Secretory Antigenic Target 6 kDa (ESAT-6), a key virulence factor of Mycobacterium tuberculosis. The methodologies described herein cover the entire workflow, from antigen production to antibody purification and epitope mapping.
Data Presentation
The following tables summarize quantitative data related to the production and characterization of anti-ESAT-6 monoclonal antibodies.
Table 1: Characteristics of Reported Anti-ESAT-6 Monoclonal Antibodies
| Monoclonal Antibody | Isotype | Identified Epitope (Amino Acid Sequence) | Affinity Constant (K D ) |
| Anti-ESAT-6 DE2-1 | IgG | Not specified | Not specified |
| Anti-ESAT-6 KE10-1 | IgM | Not specified | Not specified |
| Anti-ESAT-6 KE10-2 | IgM | Not specified | Not specified |
| HYB76-8 | Not specified | EQQWNFAGIEAAA (Residues 3-15) | Not specified |
| EA-S3 | IgG | Not specified | 37.4 nM[1] |
| Unnamed mAb | IgG2b | Peptide corresponding to residues 24-36 | Not specified[2] |
Table 2: Typical Yields of Monoclonal Antibodies from Hybridoma Cell Cultures
| Culture Method | Typical Concentration Range (µg/mL) | Reference |
| Batch Tissue Culture | 1 - 60 | [3] |
| Batch Tissue Culture (Low FBS) | < 20 | [4] |
| High-Density Cell Culture (Membrane-based) | 700 - 2500 | |
| Hollow Fiber Bioreactor | 500 - 5000 | [5] |
Table 3: Illustrative Data from Hybridoma Screening by Indirect ELISA
This table presents example optical density (OD) values from an ELISA screening of hybridoma supernatants against recombinant ESAT-6. Clones with an OD significantly above the negative control (e.g., >0.5) are typically selected for further analysis.[6]
| Hybridoma Clone ID | OD at 450 nm | Preliminary Assessment |
| 1A3 | 1.254 | Strongly Positive |
| 1B6 | 0.098 | Negative |
| 2C11 | 0.876 | Positive |
| 2F8 | 1.532 | Strongly Positive |
| 3D5 | 0.450 | Borderline Positive |
| 4G2 | 0.112 | Negative |
| Positive Control (Commercial anti-ESAT-6) | 1.890 | - |
| Negative Control (Myeloma supernatant) | 0.105 | - |
Experimental Protocols
Detailed methodologies for the key experiments in the production of anti-ESAT-6 monoclonal antibodies are provided below.
Protocol 1: Recombinant ESAT-6 Protein Expression and Purification
This protocol describes the expression of His-tagged ESAT-6 in E. coli and its subsequent purification using nickel-affinity chromatography.
Materials:
-
pET expression vector containing the ESAT-6 gene with a 6x-His tag
-
E. coli BL21(DE3) competent cells
-
Luria-Bertani (LB) broth and agar (B569324)
-
Ampicillin (B1664943) (100 µg/mL)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, 1 mg/mL lysozyme, 1 mM PMSF)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA agarose (B213101) resin
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Transform the pET-ESAT-6 plasmid into E. coli BL21(DE3) competent cells and plate on LB agar containing ampicillin. Incubate overnight at 37°C.
-
Inoculate a single colony into 10 mL of LB broth with ampicillin and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD at 600 nm reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM. Continue to incubate for 4-6 hours at 37°C with shaking.
-
Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of cold Lysis Buffer and incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to lyse the cells completely.
-
Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C.
-
Add the supernatant to a pre-equilibrated Ni-NTA agarose column. Allow the lysate to bind to the resin by gravity flow or gentle shaking for 1 hour.
-
Wash the column with 10 column volumes of Wash Buffer.
-
Elute the His-tagged ESAT-6 protein with 5 column volumes of Elution Buffer.
-
Analyze the purified protein by SDS-PAGE to confirm its size and purity.
-
Dialyze the purified protein against PBS overnight at 4°C to remove imidazole.
-
Determine the protein concentration using a Bradford or BCA assay. Store the purified ESAT-6 at -80°C.
Protocol 2: Mouse Immunization with Recombinant ESAT-6
This protocol outlines the immunization of BALB/c mice to elicit an immune response against the recombinant ESAT-6 protein.
Materials:
-
Purified recombinant ESAT-6 protein (Protocol 1)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Sterile Phosphate-Buffered Saline (PBS)
-
6-8 week old female BALB/c mice
Procedure:
-
Primary Immunization (Day 0):
-
Prepare an emulsion by mixing 100 µg of purified ESAT-6 protein with an equal volume of Complete Freund's Adjuvant (CFA) to a final volume of 200 µL per mouse.
-
Inject each mouse intraperitoneally (IP) with 200 µL of the emulsion.
-
-
Booster Immunizations (Day 14 and Day 28):
-
Prepare an emulsion by mixing 50 µg of ESAT-6 with an equal volume of Incomplete Freund's Adjuvant (IFA) to a final volume of 200 µL per mouse.
-
Inject each mouse IP with 200 µL of the emulsion.
-
-
Pre-fusion Boost (3-4 days before fusion):
-
Administer a final booster injection of 50 µg of ESAT-6 in sterile PBS (without adjuvant) via an IP injection.
-
-
Titer Check:
-
A few days before the final boost, collect a small amount of blood from the tail vein to check the antibody titer against ESAT-6 using an indirect ELISA (see Protocol 4). The mouse with the highest titer should be selected for hybridoma fusion.
-
Protocol 3: Generation of Hybridomas by Polyethylene Glycol (PEG) Fusion
This protocol details the fusion of splenocytes from an immunized mouse with myeloma cells to generate antibody-producing hybridomas.
Materials:
-
Immunized BALB/c mouse with high anti-ESAT-6 antibody titer
-
Sp2/0-Ag14 myeloma cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
HAT supplement (Hypoxanthine, Aminopterin, Thymidine)
-
HT supplement (Hypoxanthine, Thymidine)
-
Polyethylene Glycol (PEG) 1500
-
96-well cell culture plates
Procedure:
-
Aseptically harvest the spleen from the immunized mouse and prepare a single-cell suspension of splenocytes in RPMI-1640.
-
Wash the splenocytes and Sp2/0 myeloma cells separately with serum-free RPMI-1640.
-
Mix the splenocytes and myeloma cells at a ratio of 5:1 in a 50 mL conical tube.
-
Centrifuge the cell mixture at 400 x g for 10 minutes to form a pellet. Discard the supernatant.
-
Gently loosen the cell pellet by tapping the tube.
-
Slowly add 1 mL of pre-warmed PEG 1500 to the cell pellet over 1 minute while gently stirring the cells.
-
Allow the cell mixture to stand for 1 minute at 37°C.
-
Slowly add 10 mL of serum-free RPMI-1640 to the cell mixture over 5 minutes.
-
Centrifuge the cells at 400 x g for 10 minutes, and gently resuspend the pellet in HAT medium supplemented with 20% FBS.
-
Plate the cell suspension into 96-well plates at a density that will favor monoclonal growth.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
After 7-10 days, start feeding the cells by replacing half of the medium with fresh HT medium.
-
Screen the supernatants from wells with visible hybridoma colonies for the presence of anti-ESAT-6 antibodies by ELISA (Protocol 4) approximately 10-14 days after fusion.
Protocol 4: Screening of Anti-ESAT-6 Hybridomas by Indirect ELISA
This protocol is for the detection of anti-ESAT-6 antibodies in hybridoma culture supernatants.
Materials:
-
96-well ELISA plates
-
Purified recombinant ESAT-6 protein
-
Coating Buffer (0.1 M Carbonate-Bicarbonate, pH 9.6)
-
Blocking Buffer (PBS with 5% non-fat dry milk or 1% BSA)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Hybridoma culture supernatants
-
HRP-conjugated goat anti-mouse IgG secondary antibody
-
TMB substrate solution
-
Stop Solution (2 M H2SO4)
Procedure:
-
Dilute the purified ESAT-6 protein to 1-5 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate.
-
Incubate the plate overnight at 4°C or for 2 hours at 37°C.
-
Wash the plate three times with Wash Buffer.
-
Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of hybridoma culture supernatant to each well. Include positive (commercial anti-ESAT-6 antibody) and negative (myeloma cell supernatant) controls.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of HRP-conjugated goat anti-mouse IgG, diluted in Blocking Buffer according to the manufacturer's instructions, to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (5-15 minutes).
-
Stop the reaction by adding 50 µL of Stop Solution. The color will change to yellow.
-
Read the absorbance at 450 nm using a microplate reader. Wells with an OD significantly higher than the negative control are considered positive.
Protocol 5: Epitope Mapping by Peptide-Based ELISA
This protocol describes a method to identify the linear epitope recognized by a monoclonal antibody using overlapping synthetic peptides spanning the ESAT-6 sequence.
Materials:
-
A set of overlapping 15-mer synthetic peptides spanning the ESAT-6 sequence, offset by 3 amino acids.
-
96-well ELISA plates
-
Purified anti-ESAT-6 monoclonal antibody
-
Other reagents as listed in Protocol 4.
Procedure:
-
Coat the wells of a 96-well plate with 100 µL of each synthetic peptide at a concentration of 10 µg/mL in Coating Buffer.
-
Follow the blocking and washing steps as described in Protocol 4 (steps 2-5).
-
Add 100 µL of the purified anti-ESAT-6 monoclonal antibody (at a pre-determined optimal concentration, e.g., 1 µg/mL) to each peptide-coated well.
-
Incubate for 1-2 hours at room temperature.
-
Follow the subsequent washing, secondary antibody incubation, and detection steps as described in Protocol 4 (steps 8-14).
-
The peptide(s) that show a strong positive signal identify the linear epitope recognized by the monoclonal antibody.
Protocol 6: Purification of Monoclonal Antibodies using Protein A/G Chromatography
This protocol is for the purification of monoclonal antibodies from hybridoma supernatant.
Materials:
-
Hybridoma culture supernatant containing the monoclonal antibody
-
Protein A/G agarose resin
-
Binding Buffer (e.g., 20 mM Sodium Phosphate, pH 7.0)
-
Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.7)
-
Neutralization Buffer (1 M Tris-HCl, pH 8.5)
-
Chromatography column
Procedure:
-
Clarify the hybridoma supernatant by centrifugation at 10,000 x g for 15 minutes, followed by filtration through a 0.45 µm filter.
-
Equilibrate the Protein A/G agarose column with 5-10 column volumes of Binding Buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with 10-15 column volumes of Binding Buffer or until the absorbance at 280 nm returns to baseline.
-
Elute the bound antibody with Elution Buffer, collecting 1 mL fractions into tubes containing 100 µL of Neutralization Buffer to immediately raise the pH.
-
Monitor the protein content of the fractions by measuring the absorbance at 280 nm.
-
Pool the antibody-containing fractions.
-
Dialyze the purified antibody against PBS overnight at 4°C.
-
Determine the concentration and purity of the antibody by spectrophotometry and SDS-PAGE.
Visualizations
The following diagrams illustrate key workflows in the production of monoclonal antibodies against ESAT-6.
Caption: Overall workflow for the production of monoclonal antibodies against ESAT-6.
Caption: Logical workflow for hybridoma screening and selection.
References
- 1. Anti-ESAT-6 Monoclonal Antibody (EA-S3) - Amerigo Scientific [amerigoscientific.com]
- 2. Development of a novel anti ESAT-6 monoclonal antibody for screening of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hybridoma technology - Wikipedia [en.wikipedia.org]
- 4. In Vitro Production of Monoclonal Antibody - Monoclonal Antibody Production - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. fibercellsystems.com [fibercellsystems.com]
- 6. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]
Application Notes: Human Leukocyte Antigen (HLA) Typing for ESAT-6 Epitope Presentation Studies
Introduction
The 6-kDa Early Secreted Antigenic Target (ESAT-6) of Mycobacterium tuberculosis (Mtb) is a potent T-cell antigen crucial in the host's immune response to tuberculosis (TB).[1][2] Understanding how ESAT-6-derived epitopes are presented to T cells by Human Leukocyte Antigen (HLA) molecules is fundamental for developing effective vaccines and immunodiagnostics.[3][4] The HLA system, the human Major Histocompatibility Complex (MHC), is highly polymorphic and plays a central role in orchestrating the adaptive immune response.[5] HLA molecules present peptide antigens to T cells, initiating an antigen-specific immune reaction. The specific HLA alleles an individual expresses determine which microbial peptides can be presented, thereby shaping the nature and efficacy of the T-cell response.[6]
T-cell mediated immunity requires antigen presentation via two primary pathways:
-
MHC Class I Pathway : Presents endogenous peptides (synthesized within the cell) to CD8+ cytotoxic T lymphocytes (CTLs). While ESAT-6 is a secreted protein, its peptides can be cross-presented by antigen-presenting cells (APCs) through the MHC class I pathway.[4]
-
MHC Class II Pathway : Presents exogenous peptides (taken up from outside the cell) to CD4+ helper T lymphocytes (Th cells). This is the primary pathway for secreted proteins like ESAT-6, which are phagocytosed by APCs.[4]
Identifying the specific HLA alleles that effectively present ESAT-6 epitopes is critical for designing subunit vaccines that can elicit protective T-cell responses in a genetically diverse human population.[6] These application notes provide an overview of relevant HLA alleles, methodologies for HLA typing, and protocols for assessing ESAT-6 specific T-cell responses.
Data Presentation
HLA Alleles Associated with ESAT-6 Epitope Presentation
The recognition of ESAT-6 is associated with multiple HLA class II molecules, indicating promiscuous presentation across different HLA phenotypes.[3][7] This promiscuity is advantageous for vaccine design, as it allows a single antigen to be recognized by a large proportion of the population.[4]
| HLA Allele/Haplotype | Context of Association | Key Findings | Reference |
| HLA-DR2 | Presentation of ESAT-6 peptides to human Th1 cells. | Identified as one of the HLA molecules involved in presenting ESAT-6 and its peptides. | [3] |
| HLA-DR52 | Presentation of ESAT-6 peptides to human Th1 cells. | Involved in the presentation of ESAT-6 to human Th1 cells. | [3] |
| HLA-DQ2 | Presentation of ESAT-6 peptides to human Th1 cells. | Implicated in the presentation of ESAT-6 to human Th1 cells. | [3] |
| HLA-DRB11101 | Sarcoidosis susceptibility and mycobacterial antigen recognition. | Associated with immune recognition of a specific ESAT-6 peptide (NNALQNLARTISEAG). | [8] |
| HLA-DR4 (DRB10401, DRB1*0402) | Response to ESAT-6 31-45 peptide in humanized mice. | Both DR4 subtypes effectively presented the ESAT-6 derived peptide. | [6] |
| HLA-DQ6 | Response to ESAT-6 31-45 peptide in humanized mice. | Generated a predominantly TH17 response to the ESAT-6 peptide. | [6] |
| HLA-DQ8 | Response to ESAT-6 31-45 peptide in humanized mice. | Produced a mixed TH1 (IFN-γ) and TH17 (IL-17) response. | [6] |
Comparison of HLA Typing Methodologies
Choosing the appropriate HLA typing method depends on the required resolution, throughput, and available resources. DNA-based methods have largely replaced older serological techniques due to their higher accuracy and resolution.[9]
| Methodology | Resolution | Throughput | Advantages | Disadvantages | Reference |
| PCR-SSP (Sequence-Specific Primers) | Low to Intermediate | Low to Medium | Simple, rapid, and cost-effective for targeted allele detection. | Labor-intensive for high resolution; may have ambiguities. | [5][9] |
| PCR-SSO (Sequence-Specific Oligonucleotides) | Intermediate | Medium to High | Higher throughput than SSP; suitable for large-scale screening. | Can have allele ambiguities; resolution is probe-dependent. | [10][11] |
| Sanger Sequencing-Based Typing (SBT) | High | Low | Considered a "gold standard" for high-resolution typing, resolving ambiguities. | Low throughput, relatively expensive, and labor-intensive. | [5][10] |
| Next-Generation Sequencing (NGS) | High to Very High | High | Unambiguous, high-resolution results for multiple genes simultaneously; discovers novel alleles. | Higher initial equipment cost; complex data analysis. | [5][11] |
Experimental Workflows and Signaling Pathways
Caption: Overall workflow for identifying HLA-restricted ESAT-6 epitopes.
Caption: MHC Class II pathway for exogenous antigen (ESAT-6) presentation.
Caption: Experimental workflow for the ELISpot assay.
Experimental Protocols
Protocol 1: High-Resolution HLA Typing by Next-Generation Sequencing (NGS)
This protocol provides a general workflow for high-resolution HLA typing of Class I and II loci from genomic DNA.
1. DNA Extraction
-
Isolate genomic DNA from peripheral blood mononuclear cells (PBMCs) or whole blood using a commercial kit (e.g., QIAamp DNA Blood Mini Kit).
-
Assess DNA quantity and purity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~1.8.
2. Library Preparation
-
Amplify the full length of target HLA genes (e.g., HLA-A, -B, -C, -DRB1, -DQB1) using a long-range PCR protocol. Use primers specific for conserved regions outside the polymorphic exons.
-
Quantify the PCR amplicons and pool them in equimolar concentrations for each sample.
-
Perform enzymatic fragmentation of the pooled amplicons.
-
Ligate sequencing adapters with unique barcodes for each sample to the fragmented DNA.
-
Purify the adapter-ligated library using magnetic beads to remove small fragments.
3. Sequencing
-
Quantify the final library and load it onto an NGS platform (e.g., Illumina MiSeq or Ion Torrent PGM).
-
Perform paired-end sequencing to achieve high coverage across the entire gene.
4. Data Analysis
-
Use specialized HLA analysis software (e.g., Omixon HLA Twin, GenDx NGSengine) to align sequencing reads to the IMGT/HLA database.
-
The software will assign the most likely HLA allele combination at a high-resolution (4-field/8-digit) level, resolving ambiguities.
Protocol 2: In Silico Prediction of ESAT-6 Epitopes
Before in vitro screening, computational tools can predict which ESAT-6 peptides are likely to bind to specific HLA alleles.
1. Obtain Sequences
-
Retrieve the protein sequence for M. tuberculosis ESAT-6 from a database like NCBI.
2. Select Prediction Tool
3. Predict MHC Class II Binding
-
Navigate to the MHC-II binding prediction tool within IEDB.
-
Input the ESAT-6 protein sequence.
-
Select the specific human HLA-DR, -DQ, and -DP alleles of interest from the provided list.
-
Run the prediction. The output will be a list of peptides (typically 15-mers) from ESAT-6, ranked by their predicted binding affinity (IC50 nM or percentile rank) to the selected HLA alleles. Peptides with a low percentile rank (<2%) are considered potential binders.
4. Synthesize Peptides
-
Synthesize the top-ranking predicted peptides for subsequent use in functional T-cell assays. Overlapping 15-mer peptides spanning the entire ESAT-6 protein can also be used for a comprehensive screen.[14]
Protocol 3: IFN-γ ELISpot Assay for Quantifying ESAT-6 Specific T-Cells
This protocol is adapted from established methods to enumerate IFN-γ secreting T cells.[10][15][16]
1. Plate Coating (Day 1)
-
Pre-wet a 96-well PVDF membrane plate with 35% ethanol (B145695) for 30 seconds, then wash thoroughly with sterile PBS.
-
Coat each well with 100 µL of anti-human IFN-γ capture antibody (e.g., 1-D1K) diluted to 2-4 µg/mL in sterile PBS.
-
Seal the plate and incubate overnight at 4°C.
2. Cell Stimulation (Day 2)
-
Wash the plate 3 times with sterile PBS to remove excess capture antibody.
-
Block the plate with 200 µL/well of R10 media (RPMI-1640 + 10% FBS + Pen/Strep) for at least 1 hour at room temperature.
-
Isolate PBMCs from fresh blood samples by density gradient centrifugation (e.g., using Ficoll-Paque).
-
Resuspend cells in R10 media and count viable cells using trypan blue.
-
Wash the plate once more with sterile PBS.
-
Add 2 x 10^5 PBMCs in 100 µL of R10 media to each well.
-
Add 100 µL of R10 containing the ESAT-6 peptide(s) at a final concentration of 5-10 µg/mL.
-
Negative Control: PBMCs with media alone.
-
Positive Control: PBMCs with a mitogen like Phytohaemagglutinin (PHA).
-
-
Incubate the plate for 16-20 hours at 37°C in a humidified 5% CO2 incubator.
3. Spot Development (Day 3)
-
Wash the plate 3 times with PBS + 0.05% Tween-20 (PBST) to remove cells.
-
Add 100 µL of biotinylated anti-human IFN-γ detection antibody (e.g., 7-B6-1) diluted in PBST with 0.5% BSA. Incubate for 2 hours at room temperature.
-
Wash the plate 3 times with PBST.
-
Add 100 µL of Streptavidin-Alkaline Phosphatase (ALP) conjugate diluted 1:1000 in PBST-BSA. Incubate for 1 hour at room temperature.
-
Wash the plate 4 times with PBST, followed by 2 washes with PBS.
-
Add 100 µL of BCIP/NBT substrate solution. Monitor spot development in the dark for 5-20 minutes.
-
Stop the reaction by washing thoroughly with tap water.
-
Allow the plate to air dry completely.
4. Analysis
-
Count the spots in each well using an automated ELISpot reader. The resulting spots represent individual IFN-γ-secreting cells.
Protocol 4: Intracellular Cytokine Staining (ICS) for ESAT-6 Specific T-Cells
ICS allows for the characterization of cytokine-producing cell subsets by flow cytometry.[17][18][19]
1. Cell Stimulation
-
To a 96-well U-bottom plate, add 1-2 x 10^6 PBMCs per well in 200 µL of R10 media.
-
Add ESAT-6 peptide pools to a final concentration of 5 µg/mL. Include positive (e.g., Staphylococcal enterotoxin B) and negative (media alone) controls.
-
Incubate for 2 hours at 37°C, 5% CO2.
-
Add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) to each well to block cytokine secretion.
-
Incubate for an additional 4-6 hours.
2. Surface Staining
-
Harvest cells and wash with ice-cold PBS containing 2% FBS (FACS buffer).
-
Resuspend cells in 50 µL of FACS buffer containing a viability dye (to exclude dead cells) and fluorescently-conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD4, anti-CD8).
-
Incubate for 20 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
3. Fixation and Permeabilization
-
Resuspend the cell pellet in 100 µL of a fixation/permeabilization solution (e.g., Cytofix/Cytoperm).
-
Incubate for 20 minutes at 4°C in the dark.
-
Wash cells twice with 1X Permeabilization Buffer.
4. Intracellular Staining
-
Resuspend the permeabilized cells in 50 µL of 1X Permeabilization Buffer containing fluorescently-conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with 1X Permeabilization Buffer.
5. Acquisition and Analysis
-
Resuspend the final cell pellet in FACS buffer.
-
Acquire events on a flow cytometer.
-
Analyze the data using flow cytometry software. Gate on live, single lymphocytes, then on CD3+ T cells, and subsequently on CD4+ and CD8+ subsets to determine the percentage of cells in each population that are producing the cytokine(s) of interest in response to ESAT-6.
References
- 1. B-Cell Epitopes and Quantification of the ESAT-6 Protein of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T-Cell Responses to the Mycobacterium tuberculosis-Specific Antigen ESAT-6 in Brazilian Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Th1 cell lines recognize the Mycobacterium tuberculosis ESAT-6 antigen and its peptides in association with frequently expressed HLA class II molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Antigen Presentation and Diagnosis Development of Recombinant Overlapping Peptides Corresponding to Mtb ESAT-6/CFP-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HLA Typing: Introduction, Methods, and Applications - CD Genomics [cd-genomics.com]
- 6. Immune response to immunodominant Mycobacterium tuberculosis antigen ESAT-6 derived peptide is HLA-haplotype dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple epitopes from the Mycobacterium tuberculosis ESAT-6 antigen are recognized by antigen-specific human T cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mycobacterial ESAT-6 and katG are Recognized by Sarcoidosis CD4+ T Cells When Presented by the American Sarcoidosis Susceptibility Allele, DRB1*1101 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. transfusionguidelines.org [transfusionguidelines.org]
- 10. Protocol for analyzing human leukocyte antigen variants and sexually transmitted infections: from genotyping to immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advancements in HLA Typing Techniques and Their Impact on Transplantation Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
- 13. orbit.dtu.dk [orbit.dtu.dk]
- 14. mabtech.com [mabtech.com]
- 15. Enzyme-linked Immunospot Assay (ELISPOT): Quantification of Th-1 Cellular Immune Responses Against Microbial Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
- 17. med.virginia.edu [med.virginia.edu]
- 18. Intracellular Cytokine Staining Protocol [anilocus.com]
- 19. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Peptide Concentrations for T-Cell Stimulation Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when optimizing peptide concentrations for T-cell stimulation assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for peptide stimulation in T-cell assays?
A1: A final concentration of ≥ 1 µg/mL per peptide is generally recommended as a starting point for antigen-specific T-cell stimulation.[1] However, the optimal concentration can vary significantly depending on the specific peptide, the assay being performed (e.g., ELISpot, ICS, proliferation), and the functional avidity of the T-cells.[2] Therefore, it is crucial to perform a dose-response titration experiment to determine the optimal concentration for your specific experimental conditions.[3][4]
Q2: How should I properly dissolve and store my peptides to ensure stability and activity?
A2: Proper handling and storage of peptides are critical for reproducible results. Peptides should be stored in lyophilized form at -20°C or colder for long-term stability.[5] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[5] For reconstitution, sterile, distilled water or a buffer at a slightly acidic pH (pH 5-6) is often recommended.[6] If the peptide is hydrophobic, a small amount of an organic solvent like DMSO may be necessary for initial dissolution, followed by dilution in an aqueous buffer.[5][7] The final concentration of DMSO in the cell culture should be kept low, typically below 1% (v/v), to avoid toxicity.[1][8] Reconstituted peptides should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or colder.[5]
Q3: What are appropriate positive and negative controls for a T-cell stimulation assay?
A3: Including proper controls is essential for validating your assay results.
-
Negative Controls:
-
Positive Controls:
-
Mitogens: Phytohemagglutinin (PHA) or Concanavalin A (ConA) can be used to induce non-specific T-cell activation and proliferation.[9]
-
PMA and Ionomycin (B1663694): A combination of Phorbol 12-myristate 13-acetate (PMA) and ionomycin can potently stimulate cytokine production.[1]
-
Peptide Pools: Commercially available peptide pools, such as the CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pool, are often used as a positive control for antigen-specific responses in human samples.[1][10]
-
Troubleshooting Guides
Issue 1: High Background in Unstimulated/Negative Control Wells
High background can mask true antigen-specific responses and make data interpretation difficult.
| Possible Cause | Recommended Solution |
| Contaminated Reagents or Cells | Use fresh, sterile reagents and culture media. Ensure aseptic technique during cell handling. |
| Serum Reactivity | Heat-inactivate fetal bovine serum (FBS) or use serum-free media to reduce non-specific stimulation. |
| Cell Viability | Ensure high cell viability after thawing and before plating. Dead cells can release factors that cause non-specific activation. Use a viability dye to exclude dead cells from analysis.[1] |
| Inadequate Washing | Wash cells thoroughly to remove any residual cryopreservatives or other substances that may cause background activation. |
| Over-stimulation of Cells | If using cryopreserved PBMCs, consider resting the cells overnight before stimulation to reduce background activation. |
Issue 2: Low or No T-Cell Response to Peptide Stimulation
A weak or absent response can be due to several factors, from the peptide itself to the assay conditions.
| Possible Cause | Recommended Solution |
| Suboptimal Peptide Concentration | Perform a peptide titration experiment to determine the optimal concentration. Concentrations that are too low may not be sufficient to stimulate a response, while excessively high concentrations can lead to activation-induced cell death (AICD). |
| Peptide Instability or Degradation | Ensure proper peptide storage and handling. Avoid multiple freeze-thaw cycles.[5] |
| Low Frequency of Antigen-Specific T-Cells | Increase the number of cells per well or consider using an enrichment strategy for antigen-specific T-cells. |
| Incorrect Peptide Sequence | Verify the amino acid sequence of the peptide and its suitability for the intended MHC restriction. |
| Suboptimal Assay Conditions | Optimize incubation times for stimulation. For intracellular cytokine staining, ensure the protein transport inhibitor (e.g., Brefeldin A) is added at the correct time and concentration.[1] |
Experimental Protocols
Protocol 1: Peptide Titration for ELISpot Assay
This protocol outlines the steps for determining the optimal peptide concentration for an IFN-γ ELISpot assay.
-
Plate Coating: Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with sterile blocking buffer for at least 2 hours at 37°C.
-
Cell Preparation: Thaw and wash PBMCs, ensuring high viability. Resuspend cells in complete culture medium.
-
Peptide Dilution Series: Prepare a serial dilution of your peptide in complete culture medium. A typical range to test is from 10 µg/mL down to 0.01 µg/mL. Also, prepare your positive (e.g., PHA) and negative (media with vehicle) controls.
-
Cell Plating and Stimulation: Add a constant number of PBMCs (e.g., 2-3 x 10^5 cells/well) to the blocked plate. Add the different peptide concentrations and controls to the respective wells.
-
Incubation: Incubate the plate at 37°C with 5% CO₂ for 18-24 hours.
-
Detection: Wash the plate and add a biotinylated anti-IFN-γ detection antibody. Incubate, then add streptavidin-alkaline phosphatase.
-
Development: Add a substrate solution to develop the spots. Stop the reaction by washing with water.
-
Analysis: Allow the plate to dry completely before counting the spots using an ELISpot reader. Plot the number of spot-forming units (SFU) against the peptide concentration to determine the optimal dose.
Protocol 2: Peptide Stimulation for Intracellular Cytokine Staining (ICS)
This protocol describes the general workflow for stimulating T-cells with a peptide for subsequent intracellular cytokine analysis by flow cytometry.
-
Cell Preparation: Prepare a single-cell suspension of PBMCs at a concentration of 1 x 10^6 cells/mL in complete culture medium.
-
Stimulation: Add the cells to a 96-well U-bottom plate. Add the peptide at the predetermined optimal concentration, as well as positive and negative controls.
-
Incubation: Incubate the plate at 37°C with 5% CO₂ for 1-2 hours.
-
Protein Transport Inhibition: Add a protein transport inhibitor, such as Brefeldin A, to each well to block cytokine secretion.[1]
-
Continued Incubation: Continue to incubate the plate for an additional 4-6 hours.[1]
-
Surface Staining: Harvest the cells and wash them with FACS buffer. Stain for surface markers (e.g., CD3, CD4, CD8) and a viability dye.
-
Fixation and Permeabilization: Fix and permeabilize the cells using a commercially available kit.
-
Intracellular Staining: Stain for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).
-
Flow Cytometry Analysis: Wash the cells and acquire the data on a flow cytometer. Analyze the frequency of cytokine-producing cells within the desired T-cell populations.
Visualizations
Caption: T-Cell Activation Signaling Pathway.
Caption: Experimental Workflow for Peptide Titration.
Caption: Troubleshooting Logic for T-Cell Assays.
References
- 1. stemcell.com [stemcell.com]
- 2. New Methods for Assessing T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. viraxbiolabs.com [viraxbiolabs.com]
- 6. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. Positive Control PBMCs for T-cell Activation | ImmunoSpot® [immunospot.com]
- 10. dovepress.com [dovepress.com]
ESAT-6 ELISA Technical Support Center: Troubleshooting Non-Specific Binding
Welcome to the technical support center for ESAT-6 based ELISA assays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues related to non-specific binding, a frequent cause of high background and inaccurate results.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of an ESAT-6 ELISA?
A1: Non-specific binding refers to the attachment of detection antibodies or other assay components to the microplate surface in areas where the ESAT-6 antigen is not present. This can also involve the binding of interfering proteins from the sample matrix to the plate. This phenomenon leads to a high background signal, which can mask the true signal from the specific antigen-antibody interaction, thereby reducing the assay's sensitivity and accuracy.[1][2][3][4]
Q2: What are the primary causes of high background in my ESAT-6 ELISA?
A2: High background is often a result of several factors, including:
-
Insufficient Blocking: The blocking buffer may not be effectively covering all unoccupied sites on the microplate, allowing antibodies to bind non-specifically.[5][6][7]
-
Inadequate Washing: Failure to remove all unbound reagents during the wash steps is a common cause of high background.[3][8][9][10] This can be due to insufficient wash volume, too few wash cycles, or improper aspiration technique.[3][8]
-
High Antibody Concentration: Using a primary or secondary antibody concentration that is too high can lead to increased non-specific binding.[5]
-
Sample Matrix Effects: Components in the sample (e.g., serum, plasma) can interfere with the assay and bind non-specifically to the plate.[11][12][13][14]
-
Contamination: Contamination of reagents or samples can introduce substances that contribute to high background.[10]
Q3: How can I differentiate between a true positive signal and high background?
A3: To distinguish a true positive signal from high background, it is crucial to include proper controls in your experiment. A negative control well (containing no ESAT-6 antigen or no primary antibody) should have a very low signal. If the negative control wells show a high signal, this is indicative of a problem with non-specific binding or other assay interferences.
Troubleshooting Guide: Reducing Non-Specific Binding
This guide provides a systematic approach to identifying and mitigating the causes of non-specific binding in your ESAT-6 ELISA.
Issue 1: High Background Signal in All Wells (Including Negative Controls)
This is a classic sign of non-specific binding of the detection reagents to the plate or inadequate removal of unbound components.
Troubleshooting Workflow for High Background
Caption: A flowchart for systematically troubleshooting high background signals.
Experimental Protocols:
-
Blocking Buffer Optimization:
-
Coat a 96-well plate with ESAT-6 antigen as per your standard protocol.
-
Prepare different blocking buffers to be tested in parallel.
-
After washing the coated plate, add 200 µL of each blocking buffer to a set of wells.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Proceed with the rest of your ELISA protocol, ensuring to include negative control wells for each blocking condition.
-
Compare the signal-to-noise ratio for each blocking buffer to determine the most effective one.
-
-
Wash Step Optimization:
-
Use a plate with a known high background issue or a standard setup.
-
Vary one washing parameter at a time:
-
Ensure complete aspiration of the wash buffer after each step.[2]
-
Analyze the background signal to identify the most effective washing protocol.
-
| Parameter | Standard Protocol | Optimized Protocol | Expected Outcome |
| Blocking Agent | 1% BSA in PBS | 5% Skim Milk in PBS or Commercial Blocker | Lower background signal |
| Blocking Time | 1 hour at RT | 2 hours at RT or overnight at 4°C | More complete blocking of non-specific sites |
| Wash Volume | 150 µL/well | 300 µL/well | More efficient removal of unbound reagents |
| Wash Cycles | 3 cycles | 4-5 cycles | Reduced residual unbound antibodies |
| Sample Diluent | PBS | Commercial Assay Diluent | Minimized matrix effects |
Issue 2: High Variability Between Replicate Wells
High variability can be caused by inconsistent technique or issues with the microplate or reagents.
Potential Causes and Solutions:
-
Inconsistent Pipetting: Ensure pipettes are calibrated and use proper pipetting techniques to dispense equal volumes in all wells.
-
Improper Washing: Inconsistent washing across the plate can lead to variability. An automated plate washer can improve consistency.[3] If washing manually, be systematic and ensure all wells are treated identically.
-
Edge Effects: The outer wells of a 96-well plate are more prone to evaporation, which can lead to higher concentrations of reagents and increased binding. To mitigate this, avoid using the outer wells or ensure the plate is well-sealed during incubations.[15]
-
Plate Contamination: Ensure plates are clean and free from contaminants.[5][10]
Experimental Workflow for an Optimized ESAT-6 ELISA
The following diagram illustrates a typical workflow for an indirect ELISA, incorporating best practices to minimize non-specific binding.
References
- 1. m.youtube.com [m.youtube.com]
- 2. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 3. biocompare.com [biocompare.com]
- 4. mybiosource.com [mybiosource.com]
- 5. How to deal with high background in ELISA | Abcam [abcam.com]
- 6. arp1.com [arp1.com]
- 7. How to choose and optimize ELISA reagents and procedures - MyAssays [myassays.com]
- 8. bosterbio.com [bosterbio.com]
- 9. 7 Tips for Optimizing ELISA Experiment Results: A Guide to Using Microplate Reader and Washer [hiwelldiatek.com]
- 10. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 11. ELISA Diluent: Overview, Types, & Applications [excedr.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. antibodiesinc.com [antibodiesinc.com]
- 14. cusabio.com [cusabio.com]
- 15. Enzyme Linked Immunosorbent Assay - Hancock Lab [cmdr.ubc.ca]
Technical Support Center: Improving the Solubility and Stability of Synthetic ESAT-6 Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with synthetic ESAT-6 peptides.
Troubleshooting Guide
Q1: My synthetic ESAT-6 peptide won't dissolve in aqueous buffers like PBS. What should I do?
A1: ESAT-6 is known to be a hydrophobic protein that self-associates, especially at acidic pH, which can lead to poor solubility of its synthetic peptides in aqueous solutions.[1] The recommended approach is to first dissolve the peptide in a minimal amount of an organic solvent before introducing it to your aqueous buffer.
Initial Steps:
-
Test a small amount first: To avoid risking your entire sample, always perform a solubility test on a small aliquot.[2]
-
Use an organic solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving hydrophobic peptides due to its high solubilizing power and compatibility with many biological assays at low concentrations.[2][3]
-
Slowly dilute into aqueous buffer: While gently vortexing the aqueous buffer, add the peptide-DMSO stock solution dropwise to achieve the final desired concentration.[3] This gradual dilution helps prevent the peptide from precipitating out of solution.
Q2: After dissolving my ESAT-6 peptide in DMSO and diluting it in buffer, the solution becomes cloudy. What does this indicate and how can I fix it?
A2: Cloudiness or precipitation upon dilution indicates that the peptide's solubility limit in the final aqueous buffer has been exceeded. This is a common issue with hydrophobic peptides.[3]
Solutions:
-
Lower the final concentration: The most straightforward solution is to prepare a more dilute final solution.
-
Optimize the buffer pH: ESAT-6 is known to aggregate at acidic pH.[1] Ensure your final buffer pH is neutral to slightly basic (pH 7.0-8.0) to improve solubility.
-
Use a different organic solvent: If DMSO is incompatible with your experiment, other options include N,N-dimethylformamide (DMF) or acetonitrile.[2]
-
Incorporate solubilizing agents: For particularly difficult peptides, adding a chaotropic agent like 6 M Guanidine Hydrochloride (GuHCl) to the buffer can help disrupt aggregation and improve solubility.[3]
Q3: My ESAT-6 peptide solution seems to lose activity over time, even when stored at -20°C. How can I improve its stability?
A3: The stability of peptide solutions is limited and can be affected by factors like pH, temperature, and susceptibility to oxidation.
Best Practices for Stability:
-
Storage of stock solutions: Store peptide stock solutions in an organic solvent like DMSO at -80°C for long-term storage.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade peptides, aliquot the stock solution into smaller, single-use volumes.[4]
-
Choice of buffer: When preparing working solutions, use sterile buffers at a pH of 5-6, as this range is often optimal for peptide stability.[4]
-
Peptides with specific amino acids: If your ESAT-6 peptide contains methionine or cysteine, it is prone to oxidation. In such cases, avoid using DMSO and opt for DMF or acetonitrile.[2] Using oxygen-free buffers can also enhance stability.[2]
Frequently Asked Questions (FAQs)
Q: What is the best way to store lyophilized synthetic ESAT-6 peptides?
A: For long-term storage, lyophilized peptides should be stored at -20°C or colder in a desiccator to protect them from moisture.[4] Before opening, allow the vial to warm to room temperature to prevent condensation.[4]
Q: Can I store my ESAT-6 peptide solution in the refrigerator?
A: Storing peptide solutions at 4°C is only recommended for short-term use (a few days). For longer storage, it is crucial to aliquot and freeze the solution at -20°C or -80°C.[4]
Q: How does the pH of the solution affect ESAT-6 peptide stability?
A: The pH is a critical factor. ESAT-6 has been shown to self-associate and form large complexes under acidic conditions (pH below 5.0).[1] Maintaining a neutral or slightly basic pH for solubilization and in final assays can help prevent aggregation and improve stability.
Q: Are there any additives I can use to improve the stability of my ESAT-6 peptide in solution?
A: Yes, for peptides susceptible to oxidation (containing Met or Cys), adding a reducing agent like Dithiothreitol (DTT) to the buffer can be beneficial. However, ensure that any additives are compatible with your specific experimental setup.
Data Summary
The following tables provide a summary of recommended solvents and storage conditions for synthetic ESAT-6 peptides based on their hydrophobic nature.
Table 1: Recommended Solvents for Initial Dissolution of Synthetic ESAT-6 Peptides
| Solvent | Concentration | Suitability | Notes |
| Dimethyl Sulfoxide (DMSO) | 100% for stock | High | Excellent for hydrophobic peptides.[2][3] |
| N,N-Dimethylformamide (DMF) | 100% for stock | High | Alternative to DMSO, especially for Cys-containing peptides.[2] |
| Acetonitrile | 100% for stock | Moderate | Can be used as an alternative to DMSO and DMF.[2] |
| 6 M Guanidine Hydrochloride | 6 M in water | For difficult peptides | A strong denaturant that can solubilize aggregated peptides.[3] |
Table 2: Recommended Storage Conditions for Synthetic ESAT-6 Peptides
| Form | Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or colder | Years | Store in a desiccator.[4] |
| Stock Solution (in organic solvent) | -80°C | Months to a year | Aliquot to avoid freeze-thaw cycles.[4] |
| Working Solution (in aqueous buffer) | -20°C | Weeks to months | Aliquot for single use. Avoid repeated freeze-thaw cycles.[4] |
| Working Solution (in aqueous buffer) | 4°C | Days | For immediate use only. |
Experimental Protocols
Protocol 1: Solubilization of Synthetic ESAT-6 Peptides
-
Allow the lyophilized peptide vial to warm to room temperature.
-
Centrifuge the vial briefly to collect all the powder at the bottom.
-
Add the required volume of 100% DMSO to achieve a stock solution of 1-10 mg/mL.
-
Vortex for 30-60 seconds. If the peptide is not fully dissolved, sonicate in a water bath for 10-15 seconds.
-
While gently vortexing your desired aqueous buffer (e.g., PBS, pH 7.4), slowly add the DMSO-peptide stock solution dropwise to reach the final concentration.
-
Visually inspect the solution for any signs of precipitation.
Protocol 2: Assessment of ESAT-6 Peptide Stability by RP-HPLC
-
Prepare a stock solution of the ESAT-6 peptide at a known concentration (e.g., 1 mg/mL) in an appropriate solvent.
-
Dilute the stock solution to the final desired concentration in the buffers to be tested (e.g., different pH values).
-
Divide the solutions into aliquots for each time point and temperature condition to be tested (e.g., 0, 24, 48, 72 hours at 4°C and 37°C).
-
At each time point, inject a sample into a reversed-phase high-performance liquid chromatography (RP-HPLC) system.
-
Analyze the chromatogram. The stability is determined by the percentage of the main peptide peak area relative to the total peak area over time. A decrease in the main peak area and the appearance of new peaks indicate degradation.
Visualizations
Caption: Workflow for solubilizing synthetic ESAT-6 peptides.
Caption: ESAT-6 interaction with the TLR2 signaling pathway.
References
- 1. ESAT-6 undergoes self-association at phagosomal pH and an ESAT-6-specific nanobody restricts M. tuberculosis growth in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Peptide solubility and storage - AltaBioscience [altabioscience.com]
Technical Support Center: Enhancing the Immunogenicity of Subdominant ESAT-6 Epitopes
Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to enhance the immunogenicity of subdominant Early Secreted Antigenic Target 6 kDa (ESAT-6) epitopes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide answers to common questions and solutions to problems you may encounter during your research.
Category 1: General Immunogenicity Issues
Question: Why is ESAT-6, a known major antigen, considered to have low inherent immunogenicity in some experimental systems?
Answer: While ESAT-6 is a dominant target for the host immune response during Mycobacterium tuberculosis infection, the purified recombinant protein often exhibits low immunogenicity when used as a subunit vaccine. This is because, in its purified form, it lacks the pathogen-associated molecular patterns (PAMPs) that are typically present during natural infection and are potent stimulators of the innate immune system. Therefore, co-administration with a potent immunostimulatory adjuvant is often required to induce a robust and specific immune response[1][2][3].
Question: My vaccine candidate using a subdominant ESAT-6 epitope shows a weak T-cell response. What are the initial troubleshooting steps?
Answer: A weak T-cell response to a subdominant ESAT-6 epitope can stem from several factors. Here are the initial steps to troubleshoot this issue:
-
Confirm Epitope Integrity and Purity: Ensure the synthetic peptide or recombinant protein is of high purity and the epitope sequence is correct. Degradation or impurities can significantly impact immunogenicity.
-
Optimize Adjuvant/Delivery System: The choice of adjuvant and delivery system is critical for enhancing the immunogenicity of subunit vaccines[2][4]. Consider if your current formulation is optimal for inducing a Th1-biased response, which is crucial for protection against tuberculosis.
-
Check Antigen Concentration: The dose of the antigen is a key parameter. Titrate the concentration of your ESAT-6 epitope to find the optimal dose that elicits a strong response without inducing tolerance.
-
Review Immunization Route: The route of administration (e.g., subcutaneous, intramuscular, intranasal) can significantly influence the type and magnitude of the immune response[5]. The chosen route should be appropriate for your vaccine formulation and research question.
-
Assess Host Genetics: The genetic background of the animal model (e.g., mouse strain) determines the MHC molecules available for epitope presentation. Ensure that the chosen animal model can present your subdominant epitope effectively.
Category 2: ELISpot Assay Troubleshooting
Question: I am observing high background noise in my ESAT-6 ELISpot assay. What could be the cause and how can I fix it?
Answer: High background in an ELISpot assay can obscure genuine antigen-specific responses. Here are common causes and solutions:
-
In Vivo Activated Splenocytes: Cells can be pre-activated in the host animal, leading to spontaneous cytokine release. To mitigate this, wash the cells thoroughly right before adding them to the ELISpot plate to remove pre-existing cytokines[6].
-
High Peptide Concentration: While optimizing peptide concentration is key, excessively high concentrations can lead to non-specific T-cell activation. It is recommended to titrate the peptide concentration, often starting from 1-5 µg/mL[6].
-
Contamination: Mycoplasma or endotoxin (B1171834) contamination in cell cultures or reagents can cause polyclonal activation. Ensure all reagents and cell cultures are sterile and endotoxin-free.
-
High DMSO Concentration: If your peptides are dissolved in DMSO, ensure the final concentration in the well is low (ideally below 0.4%), as high concentrations of DMSO can cause membrane leakage and darkening[6].
-
Incorrect Incubation Time: Over-incubation with the substrate can lead to darker spots and higher background. Monitor spot development closely and stop the reaction when distinct spots are visible.
Question: The number of spot-forming units (SFUs) in my ESAT-6 ELISpot is lower than expected. How can I improve the signal?
Answer: A low number of SFUs can be due to several factors. Consider the following troubleshooting tips:
-
Suboptimal Peptide Stimulation: The choice and concentration of the ESAT-6 peptide are critical. Ensure you are using a peptide previously validated to be immunogenic in your specific animal model and titrate the concentration to find the optimal level for stimulation.
-
Cell Viability: Low cell viability will result in a weaker response. Ensure gentle cell handling during isolation and counting. Use a viability dye to confirm that your cells are healthy (>95% viability) before plating.
-
Insufficient Incubation Time: The kinetics of IFN-γ secretion can vary. While overnight incubation is common, you may need to optimize the stimulation period for your specific experimental setup.
-
Improper Plate Blocking: Inadequate blocking of the ELISpot plate can lead to non-specific antibody binding and a weaker signal. Ensure you are using an appropriate blocking buffer and incubating for the recommended time.
-
Inactive Reagents: Check the expiration dates and storage conditions of your capture and detection antibodies, as well as the enzyme conjugate and substrate.
Category 3: Intracellular Cytokine Staining (ICS) Troubleshooting
Question: I am having trouble detecting a clear positive population for my subdominant ESAT-6 epitope in an ICS assay. What are some common pitfalls?
Answer: Detecting low-frequency, subdominant epitope-specific T-cells can be challenging. Here are some common issues and solutions:
-
Inefficient Stimulation: Antigen-specific responses can be as low as 1 in 100,000 cells[7]. For initial optimization, consider using a non-specific mitogen (e.g., PMA/Ionomycin or anti-CD3/CD28) as a positive control to ensure your staining protocol is working. For your specific epitope, you may need to optimize the stimulation time and peptide concentration.
-
Suboptimal Protein Transport Inhibition: The timing of adding protein transport inhibitors like Brefeldin A or Monensin is crucial. Adding them too early can prevent T-cell activation, while adding them too late will result in cytokine secretion and loss of signal. A common approach is to add the inhibitor for the final 4-6 hours of a 6-hour stimulation[8].
-
Antibody Titration and Panel Design: Improper antibody titration can lead to high background or weak signals. Titrate all antibodies in your panel to find the optimal concentration. For detecting rare events, use bright fluorochromes for your cytokine of interest and exclude dead cells and doublets from your analysis[4][9].
-
Gating Strategy: A consistent and well-defined gating strategy is essential. Use "fluorescence minus one" (FMO) controls to accurately set your positive gates, especially for cytokines with dim expression. It is also recommended to include "dump" channels to exclude irrelevant cell populations like B-cells (CD19) and monocytes (CD14) that can non-specifically bind antibodies[9][10].
Question: My cells are showing high levels of non-specific cytokine staining in my ICS experiment. How can I reduce this?
Answer: Non-specific staining can be a significant issue in ICS. Here are some strategies to minimize it:
-
Use a Viability Dye: Dead cells are notorious for non-specifically binding antibodies. Always include a viability dye in your panel and exclude dead cells from your analysis[7].
-
Fc Receptor Blocking: Macrophages, monocytes, and B-cells have Fc receptors that can bind to your staining antibodies. Incubate your cells with an Fc block reagent before adding your specific antibodies.
-
Proper Fixation and Permeabilization: Incomplete fixation or permeabilization can lead to inconsistent staining. Use a commercially available and validated fixation/permeabilization buffer set for best results.
-
Include Isotype Controls: While FMO controls are generally preferred for setting positive gates, isotype controls can help identify issues with non-specific binding of a particular antibody clone.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on enhancing ESAT-6 immunogenicity.
Table 1: Comparison of Full-Length vs. Truncated ESAT-6 Immunogenicity
| Immunogen | In Vitro Restimulation Antigen | Mean IFN-γ SFU/10^6 splenocytes (± SEM) | Reference |
| Full-length ESAT-6 | Full-length ESAT-6 | 206 ± 36 | [1] |
| Full-length ESAT-6 | Δ15ESAT-6 (truncated) | 48 ± 3 | [1] |
| Δ15ESAT-6 (truncated) | Full-length ESAT-6 | 115 ± 14 | [1] |
| Δ15ESAT-6 (truncated) | Δ15ESAT-6 (truncated) | 320 ± 27 | [1] |
Table 2: Effect of Adjuvants on ESAT-6 Immunogenicity
| Vaccine Formulation | IgG Titer (Arbitrary Units) | Protection (log10 CFU reduction vs. control) | Reference |
| ESAT-6 + DDA | Low | No significant protection | [2] |
| ESAT-6 + DDA + MPL | 8-fold higher than DDA alone | Significant protection, comparable to BCG | [2] |
Table 3: Cytokine Production with Nano-chitosan Delivery System
| Vaccine Formulation | Mean IFN-γ (pg/mL) | Mean IL-12 (pg/mL) | Reference |
| Esat-6/3e-FL DNA | ~1500 | ~1000 | [11] |
| Nano-Esat-6/3e-FL DNA | ~2500 | ~1800 | [11] |
| BCG | ~2000 | ~1200 | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Expression and Purification of Recombinant ESAT-6
This protocol is a general guideline for expressing and purifying His-tagged ESAT-6 in E. coli.
1. Gene Cloning and Expression Vector Construction:
- Amplify the gene encoding ESAT-6 from M. tuberculosis H37Rv genomic DNA using specific primers.
- Clone the PCR product into an appropriate expression vector (e.g., pET series) containing a His-tag sequence.
- Transform the recombinant plasmid into a suitable E. coli expression host (e.g., BL21(DE3)).
2. Protein Expression:
- Inoculate a single colony of transformed E. coli into LB broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.
- Inoculate a larger culture with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 1 mM.
- Continue to grow the culture for 4-6 hours at 37°C.
3. Cell Lysis and Protein Purification:
- Harvest the cells by centrifugation.
- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation.
- Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
- Wash the column with wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
- Elute the His-tagged ESAT-6 protein with elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0).
4. Protein Analysis:
- Analyze the purified protein by SDS-PAGE to confirm its size and purity.
- Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
Protocol 2: Preparation of ESAT-6 Loaded Chitosan (B1678972) Nanoparticles
This protocol describes the ionic gelation method for preparing chitosan nanoparticles.
1. Preparation of Chitosan Solution:
- Dissolve chitosan powder in a dilute acetic acid solution (e.g., 1-2% v/v) with stirring until fully dissolved.
- Adjust the pH of the solution to around 5.5 with NaOH.
- Filter the solution to remove any undissolved particles.
2. Preparation of TPP Solution:
- Dissolve sodium tripolyphosphate (TPP) in deionized water.
3. Nanoparticle Formation:
- Add the ESAT-6 protein solution to the chitosan solution and stir.
- While stirring, add the TPP solution dropwise to the chitosan-protein mixture. Nanoparticles will form spontaneously.
- Continue stirring for a defined period (e.g., 30 minutes) to allow for nanoparticle stabilization.
- Optionally, sonicate the nanoparticle suspension to ensure a uniform size distribution.
4. Nanoparticle Characterization:
- Separate the nanoparticles from the suspension by centrifugation.
- Characterize the nanoparticles for size, zeta potential, and morphology using techniques such as Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
- Determine the protein loading efficiency by measuring the amount of free protein in the supernatant after centrifugation.
Protocol 3: IFN-γ ELISpot Assay for ESAT-6 Specific T-cell Response
This protocol provides a general workflow for performing an IFN-γ ELISpot assay.
1. Plate Preparation:
- Pre-wet a 96-well PVDF membrane plate with 35% ethanol (B145695) for 30 seconds, then wash thoroughly with sterile PBS.
- Coat the plate with an anti-IFN-γ capture antibody overnight at 4°C.
2. Cell Preparation and Plating:
- Isolate splenocytes or PBMCs from immunized and control animals.
- Wash and resuspend the cells in complete RPMI-1640 medium.
- Block the coated plate with a blocking buffer (e.g., RPMI with 10% FBS) for 2 hours at room temperature.
- Wash the plate and add the single-cell suspension to the wells at a predetermined density (e.g., 2.5 x 10^5 cells/well).
3. Cell Stimulation:
- Add the ESAT-6 peptide pool or recombinant protein to the appropriate wells at the optimized concentration.
- Include a positive control (e.g., PHA or anti-CD3) and a negative control (medium only).
- Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
4. Detection and Development:
- Wash the plate to remove the cells.
- Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
- Wash the plate and add streptavidin-alkaline phosphatase (ALP) conjugate. Incubate for 1 hour.
- Wash the plate and add the BCIP/NBT substrate.
- Monitor spot development and stop the reaction by washing the plate with tap water.
- Allow the plate to dry completely before counting the spots using an ELISpot reader.
Protocol 4: Intracellular Cytokine Staining for ESAT-6 Specific T-cells
This protocol outlines the general steps for ICS and flow cytometry analysis.
1. Cell Stimulation and Cytokine Accumulation:
- Prepare a single-cell suspension of splenocytes or PBMCs.
- Stimulate the cells with the ESAT-6 peptide or protein in the presence of a co-stimulatory antibody (e.g., anti-CD28) for a total of 6 hours at 37°C.
- For the last 4 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin).
2. Surface Marker Staining:
- Wash the cells and stain with a viability dye.
- Stain for surface markers (e.g., CD3, CD4, CD8) by incubating with fluorochrome-conjugated antibodies on ice.
3. Fixation and Permeabilization:
- Wash the cells to remove unbound surface antibodies.
- Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
4. Intracellular Staining:
- Stain for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) by incubating with fluorochrome-conjugated antibodies in the permeabilization buffer.
5. Flow Cytometry Analysis:
- Wash the cells and resuspend them in FACS buffer.
- Acquire the samples on a flow cytometer.
- Analyze the data using appropriate software, making sure to gate on live, single cells, and then on your T-cell populations of interest (e.g., CD3+CD4+ or CD3+CD8+) to determine the percentage of cytokine-producing cells.
Visualizations
The following diagrams illustrate key concepts and workflows related to enhancing ESAT-6 immunogenicity.
References
- 1. researchgate.net [researchgate.net]
- 2. ESAT-6 Subunit Vaccination against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunological Characterization of Proteins Expressed by Genes Located in Mycobacterium tuberculosis-Specific Genomic Regions Encoding the ESAT6-like Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular cytokine staining: How to get reliable data | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. mabtech.com [mabtech.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Intracellular Cytokine Staining and Flow Cytometry: Considerations for Application in Clinical Trials of Novel Tuberculosis Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Harmonized Approach to Intracellular Cytokine Staining Gating: Results from an International Multiconsortia Proficiency Panel Conducted by the Cancer Immunotherapy Consortium (CIC/CRI) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced Immune Response and Protective Effects of Nano-chitosan-based DNA Vaccine Encoding T Cell Epitopes of Esat-6 and FL against Mycobacterium Tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming HLA restriction in ESAT6-based vaccine design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on ESAT-6-based vaccines against Mycobacterium tuberculosis. The content addresses common experimental issues and offers strategies to overcome the challenge of HLA restriction.
Frequently Asked Questions (FAQs)
Q1: What is HLA restriction and why is it a challenge for ESAT-6 based vaccines?
A1: Human Leukocyte Antigen (HLA) molecules are responsible for presenting peptide antigens to T-cells, initiating an immune response. However, different individuals express different HLA alleles, each with a unique peptide-binding groove. HLA restriction refers to the fact that a specific T-cell epitope (a small part of an antigen like ESAT-6) can only be presented by a specific set of HLA molecules. This poses a significant challenge because a vaccine based on a single ESAT-6 epitope might be effective only in a fraction of the human population that expresses the appropriate HLA allele, limiting its global efficacy. Studies have shown that T-cells recognize ESAT-6 in association with multiple, frequently expressed HLA-DR and -DQ molecules, but coverage across the entire population remains a hurdle.[1][2]
Q2: What are the primary strategies to overcome HLA restriction in ESAT-6 vaccine design?
A2: The main goal is to create a vaccine that can be recognized by the immune systems of a broad and diverse population. Key strategies include:
-
Multi-Epitope Vaccines: This is a leading strategy that involves designing a single vaccine construct containing multiple T-cell and B-cell epitopes from various antigens, not just ESAT-6.[3][4][5] This "one-size-fits-all" approach aims to provide broad population coverage.[4]
-
Promiscuous Epitopes: Identifying and using "promiscuous" epitopes from ESAT-6 that can bind to a wide range of HLA molecules.[2][6]
-
Fusion Proteins: Creating chimeric proteins by fusing ESAT-6 or its epitopes with other immunogenic proteins (like Ag85B) or domains that enhance uptake by antigen-presenting cells (APCs).[7][8]
-
Advanced Adjuvants and Delivery Systems: Utilizing potent adjuvants and novel delivery platforms (e.g., liposomes, nanoparticles, viral vectors) to enhance the overall immune response, which can help broaden epitope recognition.[9][10][11]
Troubleshooting Guide: Experimental Challenges
Issue 1: Low Immunogenicity of ESAT-6 Peptides
Q: My synthetic ESAT-6 peptide vaccine is showing poor immunogenicity (low IFN-γ production, weak T-cell proliferation) in my in vitro assays and animal models. What are the potential causes and solutions?
A: Low immunogenicity is a common challenge with peptide vaccines due to their small size and rapid degradation.[12] ESAT-6 itself has been noted to have a relatively low inherent immunogenicity.[8][13]
Potential Causes & Troubleshooting Steps:
-
Inadequate Adjuvant: The choice of adjuvant is critical for subunit vaccines.[10][11] An adjuvant that is too weak may not provide the necessary co-stimulation for a robust T-cell response.[13]
-
Solution: Screen a panel of adjuvants. Formulations combining a delivery vehicle (like DDA) with an immunostimulant (like Monophosphoryl Lipid A - MPL, a TLR4 agonist) have been shown to dramatically boost ESAT-6 specific T-cell responses and protection to levels comparable with the BCG vaccine.[13] Other adjuvants to consider include CpG ODN (a TLR9 agonist) or saponin-based adjuvants like QS-21.[9][14]
-
-
Peptide Instability and Poor Delivery: Small peptides are often cleared quickly and may not efficiently reach lymph nodes for T-cell priming.[15][16]
-
Solution: Enhance peptide stability and delivery.[15] This can be achieved by conjugating the peptide to albumin-binding moieties like DSPE-PEG or lipid components (lipopeptides) to increase serum half-life and improve lymphatic drainage.[15][16][17] Encapsulating peptides in nanoparticles or liposomes can also protect them from degradation and improve uptake by APCs.[18][19]
-
-
Suboptimal Epitope Selection: The chosen ESAT-6 epitope may be a subdominant epitope or may not bind with high affinity to the HLA alleles present in your model system.
Issue 2: Vaccine Efficacy Varies Significantly Across Different Mouse Strains
Q: I'm testing my ESAT-6 based vaccine in different HLA-transgenic mouse models, and I'm seeing strong protection in one strain but poor protection in another. Why is this happening?
A: This is a classic manifestation of HLA restriction. The different mouse strains express different human HLA alleles, and your vaccine is likely only immunogenic in the context of the HLA allele(s) it was designed for or happens to be compatible with.
Logical Approach to Addressing Variable Efficacy
Caption: Troubleshooting workflow for variable vaccine efficacy.
Quantitative Data Summary
The efficacy of different subunit vaccine strategies often depends on the specific antigen, adjuvant, and delivery route used. Below is a summary of representative data from preclinical studies.
Table 1: Comparison of Adjuvant Efficacy on ESAT-6 Vaccine Protection
| Vaccine Formulation | Adjuvant | Challenge Model | Protection (Log10 CFU Reduction vs. Unvaccinated) | Reference |
| ESAT-6 | DDA (Dimethyl dioctadecylammonium bromide) | Mouse (IV challenge) | No significant protection | [13] |
| ESAT-6 | MPL (Monophosphoryl Lipid A) | Mouse (IV challenge) | No significant protection | [13] |
| ESAT-6 | DDA + MPL | Mouse (IV challenge) | ~1.0 (Comparable to BCG) | [13] |
| ESAT-6 + c-di-AMP | c-di-AMP (mucosal adjuvant) | Mouse (Intranasal challenge) | ~0.57 (Lung), ~1.06 (Spleen) | [20] |
Table 2: Immunogenicity of a Multi-Epitope mRNA Vaccine vs. BCG
| Vaccine | Immune Readout | Result | Reference |
| mEpitope-ESAT6 (mRNA) | IgG Titer (vs. mycobacterial antigens) | Significantly higher than BCG | [21] |
| mEpitope-ESAT6 (mRNA) | IFN-γ Response (Splenocytes) | Significantly higher than BCG | [21] |
| BCG | IgG Titer (vs. mycobacterial antigens) | Lower than mRNA vaccine | [21] |
| BCG | IFN-γ Response (Splenocytes) | Lower than mRNA vaccine | [21] |
Note: Despite higher immunogenicity, the mEpitope-ESAT6 vaccine did not show improved protection over BCG in the challenge model used in the study, highlighting that immunogenicity does not always correlate directly with protection.[21]
Experimental Protocols
Protocol 1: IFN-γ ELISpot Assay for T-Cell Response Quantification
This protocol is a generalized method for assessing the frequency of antigen-specific IFN-γ secreting T-cells from vaccinated animals.
Objective: To quantify the cellular immune response to an ESAT-6 vaccine candidate.
Materials:
-
96-well ELISpot plates (e.g., PVDF membrane)
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
-
Substrate (e.g., BCIP/NBT or AEC)
-
Splenocytes isolated from vaccinated and control mice
-
ESAT-6 peptide pool or recombinant protein
-
Positive control (e.g., Concanavalin A)
-
Negative control (medium only)
-
Complete RPMI-1640 medium
Workflow Diagram:
Caption: Standard workflow for an IFN-γ ELISpot assay.
Procedure:
-
Plate Coating: Coat ELISpot wells with anti-IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash plates and block with sterile blocking buffer (e.g., RPMI + 10% FBS) for 2 hours at room temperature.
-
Cell Plating: Prepare a single-cell suspension of splenocytes from immunized mice. Add 2.5x10^5 to 5x10^5 cells per well.
-
Antigen Stimulation: Add the ESAT-6 peptide(s) or protein to the respective wells at a predetermined optimal concentration (e.g., 5-10 µg/mL). Add positive and negative controls to separate wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash away cells. Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash wells and add the Streptavidin-Enzyme conjugate. Incubate for 1 hour.
-
Wash wells thoroughly and add the substrate solution. Monitor spot development (10-30 minutes).
-
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry completely. Count the spots using an automated ELISpot reader. Results are expressed as Spot Forming Units (SFU) per million cells.
Protocol 2: In Vivo Challenge Model (Mouse)
This protocol outlines a general procedure for assessing the protective efficacy of a vaccine candidate against an aerosol M. tuberculosis challenge.
Objective: To determine if vaccination with an ESAT-6 based construct can reduce the bacterial load in the lungs and spleen following infection.
Animal Model: C57BL/6 mice or suitable HLA-transgenic mice.[22]
Procedure:
-
Vaccination Schedule:
-
Immunize mice with the experimental vaccine (e.g., subcutaneously). A common schedule is a prime followed by two booster immunizations at 2-week intervals.[13]
-
Include a positive control group (e.g., BCG vaccine) and a negative control group (e.g., adjuvant only or saline).
-
-
Resting Period: Allow a resting period of 6-10 weeks after the final vaccination for the memory immune response to establish.
-
Aerosol Challenge:
-
Infect all groups of mice with a low dose of virulent M. tuberculosis (e.g., Erdman or H37Rv strain) via the aerosol route. The target is to deposit ~100 Colony Forming Units (CFU) in the lungs.
-
-
Evaluation of Protection:
-
At a defined time point post-challenge (e.g., 4-6 weeks), humanely euthanize the mice.[13]
-
Aseptically harvest the lungs and spleens.
-
Homogenize the organs in sterile saline or PBS.
-
Plate serial dilutions of the organ homogenates onto selective agar (B569324) plates (e.g., Middlebrook 7H11).
-
Incubate plates at 37°C for 3-4 weeks.
-
-
Data Analysis:
-
Count the number of colonies on the plates to determine the CFU per organ.
-
Calculate the Log10 CFU for each animal. Protection is measured as the reduction in Log10 CFU in vaccinated groups compared to the negative control group. Statistical analysis (e.g., ANOVA with post-hoc tests) is used to determine significance.
-
References
- 1. Multiple epitopes from the Mycobacterium tuberculosis ESAT-6 antigen are recognized by antigen-specific human T cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Th1 cell lines recognize the Mycobacterium tuberculosis ESAT-6 antigen and its peptides in association with frequently expressed HLA class II molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A comprehensive approach to developing a multi-epitope vaccine against Mycobacterium tuberculosis: from in silico design to in vitro immunization evaluation [frontiersin.org]
- 4. In silico design of a promiscuous chimeric multi-epitope vaccine against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Advances in the Development and Design of Mycobacterium tuberculosis Vaccines: Construction and Validation of Multi-Epitope Vaccines for Tuberculosis Prevention [mdpi.com]
- 6. Characterization of Novel Multiantigenic Vaccine Candidates with Pan-HLA Coverage against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. researchgate.net [researchgate.net]
- 9. Adjuvants and Antigen-Delivery Systems for Subunit Vaccines against Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Importance of adjuvant selection in tuberculosis vaccine development: Exploring basic mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptide-based vaccines: Current progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ESAT-6 Subunit Vaccination against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Advancing Adjuvants for Mycobacterium tuberculosis Therapeutics [frontiersin.org]
- 15. Enhancement of peptide vaccine immunogenicity by increasing lymphatic drainage and boosting serum stability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhancement of Peptide Vaccine Immunogenicity by Increasing Lymphatic Drainage and Boosting Serum Stability [dspace.mit.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Advances in the design and delivery of peptide subunit vaccines with a focus on Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. frontiersin.org [frontiersin.org]
- 20. Frontiers | Subunit Vaccine ESAT-6:c-di-AMP Delivered by Intranasal Route Elicits Immune Responses and Protects Against Mycobacterium tuberculosis Infection [frontiersin.org]
- 21. mdpi.com [mdpi.com]
- 22. Animal Models of Tuberculosis Vaccine Research: An Important Component in the Fight against Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing fixation and permeabilization for intracellular cytokine staining of ESAT6-specific responses
This guide provides in-depth technical support for researchers performing intracellular cytokine staining (ICS) to detect ESAT-6-specific T cell responses, a critical technique in tuberculosis research and vaccine development.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing fixation and permeabilization for ESAT-6 ICS?
The main goal is to preserve the cell's morphology and the antigenicity of both surface markers and intracellular cytokines while allowing antibodies to access the cell's interior. Inadequate fixation can lead to cell lysis and cytokine leakage, while over-fixation can mask epitopes, reducing signal intensity[1][2]. The process must be robust enough to secure intracellular cytokines, which are much smaller than antibodies and can easily leak out if pores are too large or cross-linking is insufficient[1].
Q2: Which cytokines are most relevant for an ESAT-6-specific T cell response?
The key Th1-type cytokines to measure in response to Mycobacterium tuberculosis-specific antigens like ESAT-6 are Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-2 (IL-2).[3][4][5] IFN-γ is a critical component of the protective immune response against tuberculosis[6][7]. It's important to note that ESAT-6 itself can sometimes inhibit the production of IFN-γ and TNF-α in T cells[3][8].
Q3: Should I stain for surface markers before or after fixation and permeabilization?
It is highly recommended to stain for surface markers before fixation and permeabilization[9][10]. Fixation reagents, particularly aldehyde-based ones like paraformaldehyde (PFA), can alter the conformation of surface antigens (epitopes), which may prevent or reduce antibody binding[2][10][11]. Some fluorochromes, especially tandem dyes like PE-Cyanine7 and APC-Cyanine7, can also be sensitive to fixation and permeabilization agents, particularly alcohol-based ones like methanol[2][12].
Q4: What is the role of a protein transport inhibitor, and when should I add it?
Protein transport inhibitors, such as Brefeldin A or Monensin, are crucial for ICS. They block the secretion of cytokines from the cell, causing them to accumulate in the Golgi complex and endoplasmic reticulum[13][14]. This accumulation is essential for a detectable intracellular signal. The inhibitor should be added during the last 4-6 hours of the in vitro cell stimulation period[10][15].
Q5: What are the main differences between saponin- and detergent-based permeabilization reagents?
Saponin (B1150181) is a mild, reversible detergent that creates pores in the cell membrane by interacting with cholesterol[9][16][17]. It is generally preferred for ICS because it effectively permeabilizes the plasma membrane while having less impact on organelle membranes, preserving cell morphology[17][18]. Because its action is reversible, saponin must be included in all subsequent wash and staining buffers[19]. Stronger detergents like Triton™ X-100 are more aggressive, can lyse cells if incubated for too long, and may not be necessary unless targeting nuclear antigens[9].
Troubleshooting Guide
This section addresses common problems encountered during ICS for ESAT-6 specific responses.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Intracellular Signal | 1. Ineffective Cell Stimulation: Donor variability or suboptimal antigen concentration. 2. Cytokine Leakage: Inadequate fixation or overly harsh permeabilization.[1] 3. Protein Transport Inhibitor Failure: Inhibitor added too late, too early, or at the wrong concentration. 4. Low Frequency of Responding Cells: ESAT-6 responses can be low, especially in certain patient cohorts.[6] | 1. Optimize Stimulation: Titrate ESAT-6 peptide concentration and stimulation time (typically 6-24 hours). Include a positive control (e.g., PMA/Ionomycin or anti-CD3/CD28).[20] 2. Optimize Fix/Perm: Use 1-4% PFA for fixation. Ensure the permeabilization agent (e.g., 0.1-0.5% saponin) is not too harsh. Consider using a commercial ICS buffer set.[1][21] 3. Optimize Inhibition: Add Brefeldin A or Monensin for the final 4-6 hours of stimulation.[10][15] 4. Increase Cell Number: Acquire a higher number of events on the flow cytometer to detect rare populations. |
| High Background Staining | 1. Nonspecific Antibody Binding: Fc receptor binding on monocytes/macrophages or nonspecific antibody adherence post-permeabilization.[19][22] 2. Dead Cells: Dead cells can nonspecifically bind antibodies, increasing background.[15][23] 3. Inadequate Washing: Insufficient removal of unbound antibodies. | 1. Block Fc Receptors: Include an Fc blocking reagent before staining. Add a blocking protein like BSA or serum to your permeabilization/wash buffer.[19][22] 2. Use a Viability Dye: Include a live/dead stain in your initial panel to exclude dead cells from the analysis.[15] 3. Thorough Washing: Ensure adequate wash steps (at least 2-3 times) after antibody incubations.[23] |
| Loss of Surface Marker Signal | 1. Epitope Masking/Denaturation: Fixation (especially with PFA) can alter the structure of surface proteins.[10][11] 2. Fluorochrome Sensitivity: Some fluorochromes are sensitive to fixatives (e.g., alcohols) or low pH.[2][12] | 1. Stain Surface Markers First: Always perform surface staining on live cells before fixation.[9][10] 2. Choose Robust Clones/Dyes: Check antibody datasheets for compatibility with fixation.[11] Use fluorochromes known to be stable through the fixation process. 3. Milder Fixation: Reduce PFA concentration (e.g., to 1-2%) or fixation time (e.g., 15-20 minutes).[11] |
| Poor Cell Recovery / High Debris | 1. Cell Lysis: Overly harsh permeabilization (e.g., high detergent concentration) or excessive vortexing.[9][23] 2. Inadequate Fixation: Cells that are not properly cross-linked can fall apart during permeabilization.[1] | 1. Gentle Handling: Do not vortex cells vigorously. Use gentle pipetting to resuspend pellets. 2. Optimize Reagents: Ensure fixation is adequate before permeabilizing. Titrate the concentration of your permeabilization agent. |
Expected ESAT-6 Specific Responses
The frequency of ESAT-6 responsive T cells can vary significantly between individuals. The following table provides an example range of responses observed in peripheral blood mononuclear cells (PBMCs) from TB patients.
| T Cell Subset | Cytokine | Typical Frequency (% of Parent Population) | Reference |
| CD4+ T Cells | IFN-γ | 0.1% - 1.5% | [6] |
| CD8+ T Cells | IFN-γ | 0.3% - 0.8% | [6] |
| CD4+ T Cells | TNF-α | Variable, often co-expressed with IFN-γ | [4] |
| CD4+ T Cells | IL-2 | Variable, often lower than IFN-γ | [3] |
Note: These values are illustrative. Frequencies in non-TB controls should be negligible.
Experimental Protocol & Workflows
Standard Protocol: ICS for ESAT-6 Responses
This protocol provides a general framework. Optimization of antibody concentrations, stimulation time, and fix/perm conditions is critical.
-
Cell Stimulation (6 hours total):
-
Prepare a single-cell suspension of PBMCs at 1-2 x 10^6 cells/mL in complete RPMI medium.
-
Add ESAT-6 peptide pool (e.g., 1-5 µg/mL). Include:
-
Unstimulated Control: Cells with no peptide.
-
Positive Control: PMA (50 ng/mL) and Ionomycin (1 µg/mL).
-
-
Incubate for 2 hours at 37°C, 5% CO2.
-
Add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL).
-
Incubate for an additional 4 hours at 37°C, 5% CO2.
-
-
Surface Staining:
-
Wash cells with FACS buffer (PBS + 2% FBS).
-
Add a viability dye according to the manufacturer's protocol to distinguish live/dead cells.
-
Add a cocktail of fluorochrome-conjugated surface antibodies (e.g., anti-CD3, anti-CD4, anti-CD8) and incubate for 20-30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
-
Fixation:
-
Resuspend cells in 100-200 µL of fixation buffer (e.g., 2-4% PFA in PBS).
-
Incubate for 20 minutes at room temperature in the dark.[24]
-
Wash cells once with FACS buffer.
-
-
Permeabilization & Intracellular Staining:
-
Resuspend fixed cells in 100 µL of permeabilization buffer (e.g., FACS buffer + 0.1-0.5% Saponin).
-
Add the intracellular antibody cocktail (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2).
-
Incubate for 30-45 minutes at room temperature in the dark.
-
Wash cells twice with permeabilization buffer.
-
-
Acquisition:
-
Resuspend cells in FACS buffer.
-
Acquire samples on a flow cytometer as soon as possible. If storage is necessary, cells can be kept at 4°C in the dark for up to 24 hours.
-
Visualized Workflows
ICS Experimental Workflow
Caption: A typical workflow for intracellular cytokine staining of ESAT-6 responses.
Troubleshooting Logic for Weak Signal
Caption: A troubleshooting flowchart for diagnosing weak ICS signals.
References
- 1. colibri-cytometry.com [colibri-cytometry.com]
- 2. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 3. ESAT-6 Inhibits Production of IFN-γ by Mycobacterium tuberculosis-Responsive Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. academic.oup.com [academic.oup.com]
- 6. T-Cell Responses to the Mycobacterium tuberculosis-Specific Antigen ESAT-6 in Brazilian Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Immunoregulation by ESAT-6: From Pathogenesis of Tuberculosis to Potential Anti-Inflammatory and Anti-Rejection Application [mdpi.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 15. Intracellular Cytokine Staining and Flow Cytometry: Considerations for Application in Clinical Trials of Novel Tuberculosis Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]
- 18. researchgate.net [researchgate.net]
- 19. lerner.ccf.org [lerner.ccf.org]
- 20. researchgate.net [researchgate.net]
- 21. kumc.edu [kumc.edu]
- 22. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 23. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 24. med.virginia.edu [med.virginia.edu]
Technical Support Center: Cryopreservation Effects on the Detection of ESAT-6-Specific T-cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of cryopreservation on the detection of Early Secreted Antigenic Target 6 (ESAT-6)-specific T-cells.
Frequently Asked Questions (FAQs)
Q1: How does cryopreservation generally affect T-cell viability and function?
A1: Cryopreservation is a standard practice for storing Peripheral Blood Mononuclear Cells (PBMCs), but it can be a harsh process for the cells. The freeze-thaw cycle can lead to a decrease in cell viability and recovery rates.[1][2] Functionally, cryopreservation may impair T-cell responses, including proliferation and cytokine secretion.[3][4] However, with optimized protocols, many studies show that T-cell functionality can be well-preserved.[5][6]
Q2: Are ESAT-6-specific T-cells particularly sensitive to cryopreservation?
A2: Yes, studies suggest that IFN-γ-producing T-cells, which are often measured in response to ESAT-6, can be susceptible to degradation during freeze-thaw procedures.[7] One study observed that the frequency of IFN-γ-producing CD4+ and CD8+ T-cells specific to an ESAT-6/CFP-10 mixture was reduced by over 50% in cryopreserved samples compared to fresh ones.[7] Long-term cryopreservation, in general, has been shown to cause significant decreases in CD4+ T-cell responses to protein antigens.[4]
Q3: Should I rest my PBMCs overnight after thawing before performing an ESAT-6 T-cell assay?
A3: The benefit of overnight resting is debated and appears to be context-dependent. Resting can help restore cellular function and minimize background expression of activation markers.[8] However, some studies have found that for many antigens, resting does not significantly improve spot counts in ELISpot assays and invariably leads to the loss of about half of the available PBMCs.[9][10] For low-frequency responses, like those often seen with ESAT-6, some researchers find resting beneficial. It is recommended to validate the necessity of a resting step for your specific experimental setup.
Q4: Can I use cryopreserved PBMCs for Interferon Gamma Release Assays (IGRAs) like QuantiFERON-TB Gold or T-SPOT.TB?
A4: While IGRAs are designed for use with fresh whole blood, cryopreserved PBMCs are often used in research settings. The T-SPOT.TB assay, an ELISpot-based method, is performed on separated PBMCs.[11] It's crucial to be aware that using cryopreserved cells can introduce variability. Pre-analytical factors, such as delays in processing before cryopreservation, can lead to lower IFN-γ responses and potential false-negative results.[12] Therefore, consistency in sample handling is critical.
Q5: What are the most critical steps in a cryopreservation protocol to ensure the best recovery of functional ESAT-6-specific T-cells?
A5: The most critical steps include:
-
Cryopreservation Medium: Using a pre-tested freezing medium, typically containing 10% DMSO and 90% Fetal Bovine Serum (FBS) or human serum albumin, is crucial.[5][13]
-
Controlled Cooling Rate: A slow, controlled cooling rate of approximately -1°C per minute is essential to prevent the formation of intracellular ice crystals.[13]
-
Proper Storage: Long-term storage should be in the vapor phase of liquid nitrogen to maintain a stable, ultra-low temperature.[3]
-
Rapid Thawing: Vials should be thawed quickly in a 37°C water bath to minimize the formation of ice crystals during rewarming.[14]
-
Gradual Dilution of DMSO: After thawing, the cryoprotectant DMSO must be diluted out slowly to avoid osmotic shock to the cells.[15]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Cell Viability (<80%) Post-Thaw | 1. Suboptimal freezing protocol (improper cooling rate).2. Incorrect concentration or quality of cryoprotectant (e.g., DMSO).3. Temperature fluctuations during storage.4. Improper thawing technique (too slow or too hot).5. Repeated freeze-thaw cycles. | 1. Use a controlled-rate freezer or a validated isopropanol (B130326) container ("Mr. Frosty") to achieve a -1°C/minute cooling rate.[13]2. Use high-quality, pre-tested DMSO at a final concentration of 10%. Ensure the cryopreservation media is cooled before adding to cells.[5]3. Store vials in the vapor phase of liquid nitrogen and avoid temperature fluctuations.[3]4. Thaw vials rapidly in a 37°C water bath until a small ice crystal remains, then immediately proceed with washing.[14]5. Avoid refreezing thawed cells. Prepare single-use aliquots. |
| Reduced Frequency of ESAT-6-Specific T-cells in Cryopreserved vs. Fresh Samples | 1. Selective loss of effector/memory T-cell populations during the freeze-thaw process.[7]2. Apoptosis induced by the cryopreservation process.3. Suboptimal T-cell stimulation post-thaw. | 1. Accept that some reduction may be unavoidable. Establish a baseline difference between fresh and frozen samples in your lab.[7]2. Optimize freezing and thawing protocols to minimize apoptosis.[9] Consider adding cytokines like IL-7 and IL-15 during the assay, which may boost IFN-γ production from surviving cells.[16]3. Ensure optimal cell density during stimulation (typically 1-4 x 10^6 cells/mL).[5] Titrate antigen concentration for optimal response with cryopreserved cells. |
| High Background in ELISpot/Flow Cytometry Assay | 1. Non-specific T-cell activation or cell death caused by harsh thawing procedures.2. Contamination of reagents or plasticware.3. High percentage of monocytes in the PBMC sample leading to non-specific cytokine release. | 1. Handle cells gently during and after thawing. Ensure complete removal of DMSO. Consider a 2-hour resting period post-thaw which may reduce background activation markers.[8]2. Use sterile, endotoxin-free reagents and labware.3. If high background persists, consider depleting monocytes via plastic adherence before the assay. |
| No or Very Weak Response to ESAT-6 Peptides | 1. Low frequency of ESAT-6-specific T-cells in the donor.2. Poor quality of ESAT-6 peptide/protein.3. Insufficient cell numbers plated in the assay.4. Functional impairment of antigen-presenting cells (APCs) post-cryopreservation. | 1. Always include a positive control (e.g., Phytohemagglutinin - PHA, or a CMV/EBV/Flu peptide pool for relevant donors) to confirm overall T-cell reactivity.[9]2. Verify the quality and concentration of the antigen.3. Increase the number of PBMCs per well in your ELISpot assay.[9]4. Long-term cryopreservation can affect APC function.[4] Ensure cells are properly rested if your protocol requires it. |
| High Inter-Assay Variability | 1. Inconsistent cryopreservation or thawing procedures.2. Variation in cell counting and plating.3. Operator-dependent differences in performing the assay. | 1. Strictly adhere to standardized and validated SOPs for freezing and thawing.[15]2. Use a reliable method for counting viable cells (e.g., automated counter with Trypan Blue) and be precise when plating.3. Standardize all assay steps, including incubation times and washing procedures. Using a single, trained operator for critical steps can reduce variability.[2] |
Quantitative Data Summary
Table 1: Effect of Cryopreservation on PBMC Viability and Recovery
| Parameter | Fresh PBMC | Cryopreserved PBMC | Mean Difference / Reduction | Reference |
| Viability (%) | Not Applicable | >80% - 93% | Not Applicable | [13][15] |
| Viable Cell Recovery (%) | Not Applicable | 50% - 82% | Not Applicable | [13][15] |
| Storage at -70°C vs. LN2 (Viability) | Not Applicable | No significant difference | 1.7% | [15] |
| Storage at -70°C vs. LN2 (Recovery) | Not Applicable | No significant difference | 0% | [15] |
Table 2: Comparison of Fresh vs. Cryopreserved PBMC for Antigen-Specific T-cell Detection
| Assay | Antigen | T-cell Subset & Cytokine | Response in Fresh PBMC (% or SFC) | Response in Cryopreserved PBMC (% or SFC) | Key Finding | Reference |
| Flow Cytometry | ESAT-6/CFP-10 | CD4+ IFN-γ+ | ~2% | <1% | >50% reduction | [7] |
| Flow Cytometry | ESAT-6/CFP-10 | CD8+ IFN-γ+ | ~3.8% | <1.9% | >50% reduction | [7] |
| Flow Cytometry | ESAT-6/CFP-10 | CD4+ IL-2+, TNF-α+, MIP-1β+ | Similar | Similar | Frequencies were similar | [7] |
| ELISpot | CMV pp65 peptide mix | IFN-γ SFC | Correlated | Correlated | Significant correlation (r=0.9) | [13] |
SFC: Spot Forming Cells
Experimental Protocols
Protocol 1: Cryopreservation of PBMCs
This protocol is based on best practices for preserving T-cell function.[5][13]
-
Cell Preparation: Isolate PBMCs from whole blood using a density gradient (e.g., Ficoll-Paque). Wash the cells and perform a viable cell count using Trypan Blue.
-
Resuspension: Centrifuge the cells and resuspend the pellet in cold, freshly prepared cryopreservation medium (90% heat-inactivated FBS, 10% DMSO) at a concentration of 5-10 x 10⁶ viable cells/mL.
-
Aliquoting: Immediately aliquot 1 mL of the cell suspension into pre-labeled cryovials.
-
Controlled Cooling: Place the cryovials into a controlled-rate freezing container (e.g., Mr. Frosty) and place them in a -80°C freezer overnight. This achieves a cooling rate of approximately -1°C/minute.
-
Long-Term Storage: The next day, transfer the vials to a liquid nitrogen freezer for long-term storage in the vapor phase.
Protocol 2: Thawing of Cryopreserved PBMCs
This protocol is optimized to maximize cell recovery and viability.[13][15]
-
Preparation: Prepare pre-warmed (37°C) complete culture medium (e.g., RPMI + 10% FBS).
-
Rapid Thawing: Remove a cryovial from liquid nitrogen and immediately place it in a 37°C water bath. Gently swirl the vial until only a small ice crystal remains (typically 1-2 minutes). Do not allow the cell suspension to warm up.
-
Gradual Dilution: Disinfect the outside of the vial. In a sterile hood, use a pipette to slowly transfer the thawed cells into a 15 mL conical tube. Slowly add 1 mL of warm medium to the cells, drop by drop, while gently swirling the tube. Then, slowly add another 8-9 mL of warm medium.
-
Washing: Centrifuge the cells at 250-300 x g for 7-10 minutes at room temperature.
-
Resuspension: Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete medium.
-
Cell Counting & Resting: Perform a viable cell count. At this point, cells can be used directly in an assay or rested. For resting, adjust the cell concentration to 2 x 10⁶ cells/mL and incubate overnight at 37°C with 5% CO₂.[8]
Protocol 3: IFN-γ ELISpot Assay for ESAT-6 Response
This is a generalized protocol; always refer to the manufacturer's instructions for your specific kit.
-
Plate Coating: Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Washing and Blocking: The next day, wash the plate with sterile PBS and block with culture medium for at least 2 hours at 37°C.
-
Plating Cells: Prepare a cell suspension of thawed (and potentially rested) PBMCs at a concentration of 2-4 x 10⁶ cells/mL. Add 100 µL of the cell suspension (200,000 - 400,000 cells) to each well.
-
Stimulation: Add ESAT-6 peptide pools or protein to the appropriate wells at a pre-determined optimal concentration.
-
Negative Control: Add medium only (no antigen).
-
Positive Control: Add a mitogen like PHA.
-
-
Incubation: Incubate the plate at 37°C with 5% CO₂ for 18-24 hours.
-
Detection: Wash the plate to remove cells. Add a biotinylated anti-IFN-γ detection antibody and incubate.
-
Spot Development: Wash the plate again and add an enzyme conjugate (e.g., Streptavidin-ALP). After incubation and washing, add a substrate solution to develop the spots.
-
Analysis: Stop the reaction by washing with water. Once dry, count the spots using an automated ELISpot reader.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for assessing ESAT-6-specific T-cell responses using cryopreserved PBMCs.
Caption: Workflow for ESAT-6 T-cell detection using cryopreserved PBMCs.
References
- 1. Effect of cryopreservation of peripheral blood mononuclear cells (PBMCs) on the variability of an antigen-specific memory B cell ELISpot - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of cryopreservation of peripheral blood mononuclear cells (PBMCs) on the variability of an antigen-specific memory B cell ELISpot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Loss of T cell responses following long-term cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Technical pitfalls when collecting, cryopreserving, thawing, and stimulating human T-cells [frontiersin.org]
- 6. insidescientific.com [insidescientific.com]
- 7. researchgate.net [researchgate.net]
- 8. Detection of alloreactive T cells from cryopreserved human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Gamma Interferon Release Assays for Detection of Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interferon Gamma Release Assays for Latent Tuberculosis: What Are the Sources of Variability? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of cryopreservation on tetramer, cytokine flow cytometry, and ELISPOT - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Novel cryopreservation medium for enhanced stability of T cells at −80°C [frontiersin.org]
- 15. Optimization and Limitations of Use of Cryopreserved Peripheral Blood Mononuclear Cells for Functional and Phenotypic T-Cell Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhanced ELISPOT detection of antigen-specific T cell responses from cryopreserved specimens with addition of both IL-7 and IL-15--the Amplispot assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Lot-to-Lot Variability in Recombinant ESAT-6
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies to minimize lot-to-lot variability during the production of recombinant Early Secretory Antigenic Target 6 kDa (ESAT-6).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of lot-to-lot variability in recombinant ESAT-6 production?
Lot-to-lot variability in recombinant ESAT-6 production can arise from multiple stages of the manufacturing process. Key sources include inconsistencies in bacterial culture conditions, protein expression induction, purification procedures, and final product storage. ESAT-6 has a known tendency to aggregate and form insoluble inclusion bodies, which is a major contributor to variability in yield and activity.[1][2][3] Other significant factors include the metabolic state of the host cells, plasmid instability, inconsistent protein folding, and contamination with host cell proteins or endotoxins.[4][5][6]
Q2: How can I standardize my expression protocol to minimize variability?
Standardizing the expression protocol is critical for reproducibility.[4] Key parameters to control include:
-
Host Strain and Plasmid: Use a consistent E. coli strain, such as BL21(DE3), and ensure the integrity of the plasmid stock.[5][7]
-
Inoculum Preparation: Always start cultures from a fresh bacterial colony, as older cultures can lead to reduced protein yields.[8]
-
Cell Growth: Monitor cell growth closely and induce expression at a consistent optical density (OD600), typically in the mid-log phase (0.5-0.6 OD).[9]
-
Induction Conditions: The concentration of the inducer (e.g., IPTG), the temperature, and the duration of induction must be optimized and kept constant for all batches.[10][11] Even minor deviations can significantly alter expression levels and protein solubility.
Q3: What are the best practices for purifying ESAT-6 consistently?
A robust and well-documented purification protocol is essential. For His-tagged ESAT-6, nickel-affinity chromatography (Ni-NTA) is common.[1][12][13] Best practices include:
-
Standardized Buffers: Use freshly prepared buffers with consistent composition (pH, salt concentration, additives) for lysis, washing, and elution.
-
Controlled Chromatography: Maintain a constant flow rate, column loading density, and wash/elution volumes for every run.
-
Aggregation Prevention: ESAT-6 is prone to aggregation due to its hydrophobic nature.[2] Consider including mild detergents or adjusting buffer salinity to improve solubility. Co-expression with its natural partner, CFP-10, can also form a more stable heterodimer.[2]
-
Endotoxin (B1171834) Removal: Endotoxins (lipopolysaccharides) from E. coli are a major source of variability in immunological assays.[14][15] Incorporate a validated endotoxin removal step, such as Triton X-114 phase separation or anion-exchange chromatography, into the purification workflow.[16][17][18]
Q4: Which quality control (QC) assays are essential for ensuring ESAT-6 lot consistency?
A panel of QC assays should be performed on every batch to ensure consistency. The goal is to confirm that different lots have comparable purity, identity, and biological activity.
-
Purity and Integrity: Assessed by SDS-PAGE to confirm the molecular weight and determine the percentage of pure protein.
-
Identity: Confirmed using Western blot analysis with an ESAT-6 specific antibody or by mass spectrometry.[12]
-
Concentration: Accurately determine protein concentration using a reliable method like a BCA assay. Note that total protein concentration may not always correlate with the concentration of active protein.[19][20]
-
Endotoxin Levels: Quantify endotoxin levels using a Limulus Amebocyte Lysate (LAL) gel-clot assay to ensure they are below the acceptable limit for the intended application.[17]
-
Functional Activity: Assess the biological activity of ESAT-6. This could involve assays that measure its interaction with binding partners like CFP-10 or its ability to stimulate a T-cell response in a relevant assay.[21][22]
Troubleshooting Guides
Q: My ESAT-6 expression levels are inconsistent between batches. What should I check?
A: Inconsistent expression is a common issue.[23] Create a checklist to review your process:
-
Cell Stock: Are you using a fresh transformation and a single, well-isolated colony for each starter culture?[8]
-
Plasmid Integrity: Verify the plasmid sequence and ensure it has not undergone rearrangement.
-
Antibiotic Activity: Use fresh antibiotic plates and liquid media to ensure selective pressure is maintained. Consider using a more stable antibiotic like carbenicillin (B1668345) instead of ampicillin.[8]
-
OD600 Measurement: Ensure your spectrophotometer is calibrated and that you are inducing at the exact same cell density in every experiment.[9]
-
Inducer Stock: Confirm the concentration and integrity of your IPTG stock solution.
-
Culture Conditions: Verify that shaker speed, temperature, and aeration are identical between runs.
Q: I'm seeing significant aggregation and inclusion body formation with my ESAT-6. How can I improve solubility?
A: ESAT-6 often expresses in insoluble inclusion bodies.[2][3] To increase the yield of soluble protein, try the following strategies:
-
Lower Induction Temperature: Reducing the temperature to 16-25°C after adding IPTG slows down protein synthesis, which can promote proper folding and improve solubility.[8][24][25]
-
Reduce Inducer Concentration: Titrate the IPTG concentration to find the lowest level that still provides adequate expression. Optimal concentrations are often much lower than the standard 1 mM, sometimes in the 0.05-0.1 mM range.[10][11]
-
Change Expression Strain: Use an E. coli strain engineered to enhance disulfide bond formation or that contains chaperone plasmids.[23]
-
Use Solubility-Enhancing Tags: Expressing ESAT-6 with a highly soluble fusion partner like GST or MBP can improve solubility, although the tag may need to be cleaved later.
Q: My purified ESAT-6 has high purity on SDS-PAGE, but its biological activity varies between lots. What could be the cause?
A: This highlights that purity does not always equal functional consistency. Total protein concentration measurements can be misleading as they may include inactive, misfolded, or partially degraded species that are not resolved on a gel.[19][20][26]
-
Improper Folding: The protein may be soluble but not correctly folded. Optimizing refolding protocols from inclusion bodies is critical if that is the purification route.
-
Post-Purification Handling: Inconsistent freeze-thaw cycles, storage buffer composition, or storage temperature can degrade protein activity over time.[4]
-
Oxidation: Cysteine residues can become oxidized, affecting structure and function. Consider adding reducing agents like DTT to your storage buffer.
-
Solution: The most effective approach is to implement a quantitative functional assay as a final release criterion for each lot. This directly measures the protein's ability to perform its biological function, providing a much better indicator of consistency than purity alone.[20]
Q: Endotoxin levels in my final ESAT-6 product are high and variable. What should I do?
A: High endotoxin levels can severely impact the reliability of immunological research.[14]
-
Implement a Dedicated Removal Step: Relying on affinity chromatography alone is often insufficient. Actively remove endotoxins using methods like Triton X-114 phase separation, which is highly effective, or specialized anion-exchange chromatography.[16][17]
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Standardize the Protocol: The efficiency of endotoxin removal can vary. You must standardize your chosen method and validate its performance for every batch. For example, with Triton X-114, the number of separation cycles, incubation times, and temperatures must be kept constant.[16]
-
Use Endotoxin-Free Materials: Ensure all water, buffers, and labware used during the final purification and storage steps are pyrogen-free.
Data Presentation
Table 1: Example Optimization of Induction Parameters for Soluble ESAT-6 Expression
This table illustrates how varying induction conditions can impact the yield and solubility of a target protein. Optimal conditions must be determined empirically for each specific construct and system.[11][25]
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| IPTG Concentration | 1.0 mM | 0.5 mM | 0.1 mM | 0.1 mM |
| Induction Temperature | 37°C | 37°C | 25°C | 18°C |
| Induction Time | 4 hours | 4 hours | 8 hours | 16 hours (Overnight) |
| Typical Outcome | High total yield, mostly insoluble (inclusion bodies) | Moderate total yield, improved solubility ratio | Moderate total yield, mostly soluble | Lower total yield, highest proportion of soluble protein |
Table 2: Key Quality Control (QC) Assays for Recombinant ESAT-6
This table summarizes essential QC tests and provides example acceptance criteria to ensure lot-to-lot consistency.
| QC Assay | Purpose | Example Acceptance Criterion |
| SDS-PAGE (Coomassie) | Assess purity and apparent molecular weight | > 95% purity, single band at expected MW |
| Western Blot | Confirm protein identity | Positive band with anti-ESAT-6 antibody |
| Protein Concentration (BCA) | Determine total protein concentration | Report value (e.g., 1.0 ± 0.1 mg/mL) |
| Endotoxin Assay (LAL) | Quantify endotoxin contamination | < 1.0 EU per mg of protein |
| Functional Assay | Measure biological activity (e.g., IFN-γ release) | Activity within 80-120% of a qualified reference lot |
Experimental Protocols
Protocol 1: SDS-PAGE for Purity Assessment
-
Sample Preparation: Mix 10 µg of your purified ESAT-6 protein with 4X Laemmli sample buffer. Heat the sample at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the prepared sample onto a 15% polyacrylamide gel. Also, load a molecular weight marker.
-
Running Conditions: Run the gel in 1X Tris-Glycine-SDS running buffer at 150V until the dye front reaches the bottom of the gel.
-
Staining: Stain the gel with Coomassie Brilliant Blue R-250 solution for 1 hour with gentle agitation.
-
Destaining: Destain the gel in a solution of 40% methanol (B129727) and 10% acetic acid until clear bands are visible against a transparent background.
-
Analysis: Image the gel and use densitometry software to calculate the percentage purity of the ESAT-6 band relative to total protein in the lane.
Protocol 2: Western Blot for ESAT-6 Identity Confirmation
-
SDS-PAGE: Run an SDS-PAGE gel as described above with 1-2 µg of protein per lane.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane at 100V for 1 hour in a cold transfer buffer.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to ESAT-6 (at the manufacturer's recommended dilution) overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes with TBST, add an enhanced chemiluminescence (ECL) substrate and image the resulting signal. A band at the correct molecular weight confirms the identity of ESAT-6.[12]
Protocol 3: Endotoxin Removal using Triton X-114 Phase Separation
This protocol is adapted from established methods for effective endotoxin removal.[16][17]
-
Preparation: Pre-chill the protein sample and a stock of 10% Triton X-114 on ice.
-
Mixing: Add Triton X-114 to the protein sample to a final concentration of 1% (v/v). Mix gently and incubate on ice for 30 minutes with constant stirring.[16]
-
Phase Separation: Transfer the mixture to a 37°C water bath and incubate for 10 minutes to induce the separation of the detergent phase from the aqueous phase.[16]
-
Centrifugation: Centrifuge the sample at 20,000 x g for 10 minutes at 25°C. Two distinct phases will form: an upper aqueous phase containing the protein and a lower, smaller detergent phase containing the endotoxins.[16]
-
Collection: Carefully collect the upper aqueous phase, avoiding the detergent phase at the bottom.
-
Repeat: For optimal removal, repeat the process 1-2 more times.[16]
-
Final QC: After the final step, quantify the remaining endotoxin levels using the LAL assay to confirm the success of the procedure.
Mandatory Visualization
References
- 1. brieflands.com [brieflands.com]
- 2. Recombinant production of ESAT-6 antigen in thermoinducible Escherichia coli: the role of culture scale and temperature on metabolic response, expression of chaperones, and architecture of inclusion bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression and purification of Mycobacterium tuberculosis ESAT-6 and MPT64 fusion protein and its immunoprophylactic potential in mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 5. 5 Key Factors Affecting Recombinant Protein Yield in E. coli [synapse.patsnap.com]
- 6. Frontiers | Factors Affecting the Expression of Recombinant Protein and Improvement Strategies in Chinese Hamster Ovary Cells [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - NP [thermofisher.com]
- 9. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]
- 10. nbinno.com [nbinno.com]
- 11. Optimizing recombinant protein expression via automated induction profiling in microtiter plates at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cloning, expression and purification of Mycobacterium tuberculosis ESAT-6 and CFP-10 antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Single step protocol to purify recombinant proteins with low endotoxin contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sinobiological.com [sinobiological.com]
- 17. Removal of endotoxin from recombinant protein preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Methods for Chromatographic Removal of Endotoxin | Springer Nature Experiments [experiments.springernature.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Overcoming Lot-to-Lot Variability in Protein Activity Using Epitope-Specific Calibration-Free Concentration Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ESAT-6 - Wikipedia [en.wikipedia.org]
- 22. Mechanism of ESAT-6 membrane interaction and its roles in pathogenesis of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 24. neb.com [neb.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Addressing cross-reactivity of ESAT6 epitopes with other mycobacterial antigens
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the cross-reactivity of ESAT-6 epitopes with antigens from other mycobacterial species. This resource offers troubleshooting guides and frequently asked questions (FAQs) to assist in designing, executing, and interpreting experiments involving ESAT-6.
Frequently Asked Questions (FAQs)
Q1: What is ESAT-6 and why is it a focus of tuberculosis research?
A1: Early Secreted Antigenic Target 6 kDa (ESAT-6) is a protein secreted by Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). It is a potent T-cell antigen, meaning it elicits a strong immune response, and is a key component of modern diagnostic tests for TB, such as Interferon-Gamma Release Assays (IGRAs).[1][2] Its absence in the BCG vaccine strain makes it a valuable marker for distinguishing between Mtb infection and BCG vaccination.[3]
Q2: What is epitope cross-reactivity in the context of ESAT-6?
A2: Epitope cross-reactivity occurs when T-cells that recognize a specific epitope (a small part of an antigen) on Mtb's ESAT-6 also recognize a similar epitope on a homologous protein from a different mycobacterial species, such as non-tuberculous mycobacteria (NTM). This can lead to false-positive results in diagnostic tests for TB.[4]
Q3: Which non-tuberculous mycobacteria (NTM) are known to have ESAT-6 homologues that can cause cross-reactivity?
A3: Several NTM species possess genes encoding for ESAT-6 homologues, which can lead to cross-reactive immune responses. These include Mycobacterium kansasii, Mycobacterium marinum, Mycobacterium szulgai, and Mycobacterium gordonae.[4][5][6] The degree of amino acid sequence similarity between the ESAT-6 homologues of these NTMs and Mtb's ESAT-6 can vary, influencing the extent of cross-reactivity.
Q4: How can I minimize the risk of false-positive results due to ESAT-6 cross-reactivity in my experiments?
A4: To minimize false-positive results, consider the following strategies:
-
Use of highly specific peptides: Employ synthetic peptides corresponding to regions of ESAT-6 that are unique to M. tuberculosis and lack homology with NTM counterparts.
-
Stringent assay conditions: Optimize assay parameters, such as peptide concentration and incubation times, to enhance specificity.
-
Inclusion of appropriate controls: Always include negative controls (unstimulated cells) and positive controls (mitogen stimulation), as well as cells stimulated with peptides from known cross-reactive NTMs if possible.
-
Confirmation with multiple assays: Corroborate results from one assay (e.g., ELISpot) with another (e.g., T-cell proliferation assay) to increase confidence in the findings.
Q5: What are the key experimental assays used to study ESAT-6 cross-reactivity?
A5: The primary assays include:
-
IFN-γ ELISpot assay: To enumerate antigen-specific T-cells producing interferon-gamma.
-
T-cell proliferation assay (e.g., using CFSE): To measure the proliferation of T-cells in response to specific antigens.
-
Peptide synthesis: To generate specific epitopes for use in the above assays.
Troubleshooting Guides
Troubleshooting IFN-γ ELISpot Assays
High background, false positives, and inconsistent results are common challenges in ELISpot assays. The following table provides guidance on troubleshooting these issues, with a focus on mitigating cross-reactivity.
| Problem | Potential Cause | Recommended Solution |
| High Background | Contaminated reagents or cell culture | Use sterile techniques and fresh, high-quality reagents. Test new batches of serum for background reactivity. |
| Inadequate washing | Ensure thorough and consistent washing steps between each incubation. | |
| Non-specific T-cell activation | Optimize the concentration of the stimulating peptide; excessively high concentrations can lead to non-specific activation. | |
| False-Positive Spots | Cross-reactive T-cells responding to NTM epitopes | - Use Mtb-specific ESAT-6 peptides with low homology to NTMs.- Include control wells with peptides from common NTM ESAT-6 homologues to assess the level of cross-reactivity. |
| Contamination of peptide stocks | Synthesize and purify peptides to a high degree. Store peptides under appropriate conditions to prevent degradation. | |
| Inconsistent Results Between Replicates | Inaccurate cell plating | Ensure a homogenous cell suspension and use calibrated pipettes for accurate cell distribution. |
| Edge effects in the plate | Avoid using the outer wells of the plate, or ensure they are filled with media to maintain humidity. | |
| No or Weak Signal in Positive Control | Poor cell viability | Use freshly isolated cells whenever possible. If using cryopreserved cells, ensure proper thawing and recovery protocols are followed. |
| Inactive mitogen | Use a fresh, properly stored mitogen solution at the optimal concentration. |
Diagram: Troubleshooting Logic for High Background in ELISpot
Caption: Troubleshooting workflow for high background in ELISpot assays.
Quantitative Data on ESAT-6 Cross-Reactivity
The following table summarizes the amino acid sequence similarity of ESAT-6 homologues from selected NTM species compared to M. tuberculosis H37Rv. Higher sequence similarity can correlate with a greater potential for T-cell cross-reactivity.
| Mycobacterial Species | ESAT-6 Homologue | Amino Acid Sequence Similarity to Mtb ESAT-6 (%) | Reference |
| Mycobacterium kansasii | ESAT-6-like protein | 96.8 - 97.8 | [7] |
| Mycobacterium marinum | EsxM | ~40 | [8] |
| Mycobacterium szulgai | ESAT-6-like protein | Not explicitly quantified, but gene is present | [5][9] |
| Mycobacterium gordonae | ESAT-6-like gene present | Not explicitly quantified, but gene is present | [6] |
Note: The degree of T-cell cross-reactivity is not solely dependent on overall sequence similarity but also on the conservation of specific T-cell epitopes and the MHC context of the host.
Experimental Protocols
Detailed Methodology: IFN-γ ELISpot Assay
This protocol outlines a standard procedure for performing an IFN-γ ELISpot assay to detect T-cell responses to ESAT-6 peptides.
-
Plate Coating:
-
Pre-wet a 96-well PVDF membrane plate with 15 µL of 35% ethanol (B145695) for 1 minute.
-
Wash the plate three times with 150 µL of sterile PBS.
-
Coat the wells with 100 µL of anti-human IFN-γ capture antibody (e.g., 1-D1K) at a concentration of 15 µg/mL in sterile PBS.
-
Seal the plate and incubate overnight at 4°C.[10]
-
-
Cell Preparation and Plating:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells and resuspend in complete RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Count viable cells and adjust the concentration.
-
Wash the coated plate to remove excess antibody and block with 200 µL of complete medium for at least 2 hours at 37°C.
-
Add 250,000 PBMCs to each well.[10]
-
Add ESAT-6 peptides to the appropriate wells at the desired concentration (typically 5-10 µg/mL).
-
Include negative control (no peptide) and positive control (phytohemagglutinin, PHA) wells.
-
-
Incubation and Detection:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Wash the plate to remove cells.
-
Add 100 µL of biotinylated anti-human IFN-γ detection antibody (e.g., 7-B6-1-biotin) at 1 µg/mL and incubate for 2 hours at room temperature.[10]
-
Wash the plate and add 100 µL of streptavidin-alkaline phosphatase conjugate. Incubate for 1.5 hours.
-
Wash the plate and add 100 µL of a chromogenic substrate (e.g., BCIP/NBT).
-
Stop the reaction by washing with tap water when distinct spots emerge.
-
-
Analysis:
-
Allow the plate to dry completely.
-
Count the spots in each well using an automated ELISpot reader or manually under a stereomicroscope.
-
Diagram: IFN-γ ELISpot Assay Workflow
Caption: Step-by-step workflow for the IFN-γ ELISpot assay.
Detailed Methodology: T-Cell Proliferation Assay (CFSE-based)
This protocol describes a common method for measuring T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE).
-
Cell Staining:
-
Isolate and wash PBMCs as described for the ELISpot assay.
-
Resuspend cells at a concentration of 10-100 x 10⁶ cells/mL in pre-warmed PBS.
-
Add an equal volume of 2X CFSE working solution (typically 1-10 µM in PBS) to the cell suspension.
-
Incubate for 10 minutes at room temperature, protected from light.[11]
-
Quench the staining reaction by adding 5-10 volumes of cold complete RPMI medium.
-
Wash the cells twice with complete medium to remove excess CFSE.
-
-
Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled cells in complete medium.
-
Plate the cells in a 96-well round-bottom plate at a density of 2 x 10⁵ cells/well.
-
Add ESAT-6 peptides or control antigens to the appropriate wells.
-
Culture the cells for 4-6 days at 37°C in a 5% CO₂ incubator.[12]
-
-
Flow Cytometry Analysis:
-
Harvest the cells from the plate.
-
Stain the cells with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) to identify specific T-cell populations.
-
Acquire the cells on a flow cytometer, ensuring to collect a sufficient number of events.
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Analyze the data using flow cytometry software. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells, which appear as distinct peaks.
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Diagram: T-Cell Activation and MHC Class II Presentation
This diagram illustrates the pathway of exogenous antigen presentation by an antigen-presenting cell (APC) leading to T-cell activation.
Caption: MHC Class II antigen presentation pathway leading to T-cell activation.
Detailed Methodology: Solid-Phase Peptide Synthesis (SPPS)
This protocol provides a general overview of Fmoc-based solid-phase peptide synthesis.
-
Resin Preparation:
-
First Amino Acid Coupling:
-
Attach the first Fmoc-protected amino acid to the swollen resin. The specific chemistry will depend on the resin used.
-
-
Deprotection:
-
Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine (B6355638) in DMF. This exposes the free amine for the next coupling step.[14]
-
Wash the resin thoroughly with DMF to remove piperidine and byproducts.
-
-
Amino Acid Coupling:
-
Activate the next Fmoc-protected amino acid with a coupling agent (e.g., HATU or HBTU) and a base (e.g., DIEA).
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.
-
Wash the resin to remove excess reagents and byproducts.
-
-
Repeat Cycles:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.
-
-
Cleavage and Deprotection:
-
Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[14]
-
-
Purification and Analysis:
-
Precipitate the cleaved peptide in cold ether.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide product by mass spectrometry and analytical HPLC.
-
References
- 1. The role of ESAT-6 in tuberculosis immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Response of IFN-gamma and IgG to ESAT-6 and 38 kDa recombinant proteins and their peptides from Mycobacterium tuberculosis in tuberculosis patients and asymptomatic household contacts may indicate possible early-stage infection in the latter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cracking the antigenic code of mycobacteria: CFP-10/ESAT-6 tuberculosis skin test and misleading results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Cross-Reactivity between Mycobacterium bovis and M. kansasii ESAT-6 and CFP-10 at the T-Cell Epitope Level - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. Mycobacterium gordonae in Patient with Facial Ulcers, Nosebleeds, and Positive T-SPOT.TB Test, China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distribution and expression of esat-6 and cfp-10 in non-tuberculous mycobacteria isolated from lymph nodes of slaughtered cattle in Switzerland - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Evaluation of Low-Molecular-Mass Proteins from Mycobacterium tuberculosis Identifies Members of the ESAT-6 Family as Immunodominant T-Cell Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selected Pool of Peptides from ESAT-6 and CFP-10 Proteins for Detection of Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diagnosis of Tuberculosis by an Enzyme-Linked Immunospot Assay for Interferon-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. mucosalimmunology.ch [mucosalimmunology.ch]
- 13. chem.uci.edu [chem.uci.edu]
- 14. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]
How to handle "no spots" or faint spots in an ESAT6 ELISpot assay
Welcome to the Technical Support Center for the ESAT6 ELISpot Assay. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you resolve common issues encountered during your experiments, particularly the challenge of observing no spots or faint spots.
This guide is designed to help you identify and resolve potential issues in your ESAT6 ELISpot assay that may lead to a lack of signal or weak spot formation.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing no spots or very few spots in my ESAT6 ELISpot assay wells?
The complete absence or a very low number of spots can be alarming, but it is often traceable to specific steps in the experimental process. The issue can generally be categorized into problems with the cells, the assay procedure, or the reagents.
Potential Causes and Solutions for "No Spots / Very Few Spots"
| Category | Potential Cause | Recommended Solution | Citations |
| Cells | Reduced Cell Viability: A high percentage of dead cells will not secrete cytokines. | Check cell viability before starting the experiment; it should be at least 89% for reliable results. Minimize the time between cell isolation and the start of the assay, preferably less than 8 hours. | [1][2][3] |
| Low Frequency of Responder Cells: The number of ESAT6-specific T cells in the sample may be too low to detect. | Increase the number of cells seeded per well. It's recommended to test several cell dilutions to find the optimal concentration. Do not exceed 3 x 10⁵ cells per well to avoid overcrowding. | [1][2] | |
| Inefficient Cell Stimulation: The cells may not be responding to the ESAT6 antigen. | Ensure the ESAT6 peptide pool has been stored correctly and has not lost activity. Use a positive control, such as Phytohemagglutinin (PHA), to confirm that the cells are capable of secreting IFN-γ and that the assay is working correctly. | [4][5] | |
| Assay Procedure | Improper Plate Pre-wetting: The PVDF membrane is hydrophobic and requires pre-wetting for proper antibody coating. | Pre-wet the membrane with 35% ethanol (B145695) immediately before use. Ensure the ethanol solution is prepared correctly. This step is critical for the optimal binding of the capture antibody. | [1][4][6] |
| Drying of the PVDF Membrane: Allowing the membrane to dry out at any stage can compromise the assay. | Do not allow the membrane to dry during the procedure. If it dries after the pre-wetting step, repeat the pre-wetting. Keep the membrane wet with PBS or wash buffer during subsequent steps. | [1] | |
| Suboptimal Incubation Time: The incubation period may be too short for detectable cytokine secretion. | Optimize the cell incubation time. Different analytes and cell types may require different incubation periods. | [1][3] | |
| Reagent Omission or Pipetting Errors: A reagent may have been accidentally omitted from a well, or bubbles may have prevented reagents from reaching the membrane. | Carefully inspect the wells after adding each reagent to check for consistent liquid levels and the absence of bubbles. Do not touch the membrane with the pipette tip. | [3] | |
| Reagents | Incorrect Substrate: Using a substrate intended for ELISA instead of a precipitating substrate for ELISpot will result in no spot formation. | Ensure you are using a precipitating substrate, such as BCIP/NBT, specifically designed for ELISpot assays. | [3] |
| Inactive Antibodies or Conjugates: The capture or detection antibodies, or the enzyme conjugate, may have lost activity due to improper storage. | Store all reagents according to the manufacturer's instructions. It may be necessary to optimize the concentrations of the capture and/or detection antibodies. | [4] |
Q2: What causes faint, blurry, or poorly defined spots in the ELISpot assay?
Faint or poorly defined spots can make accurate quantification difficult. This issue often arises from problems during the color development step or other procedural inconsistencies.
Potential Causes and Solutions for "Faint or Poorly Defined Spots"
| Category | Potential Cause | Recommended Solution | Citations |
| Assay Procedure | Inadequate Color Development: The substrate incubation time may have been too short, or the developing reagents may not have been at the correct temperature. | Increase the incubation time for color development and monitor the process with a microscope. Allow developing reagents to come to room temperature before use. | [1][2] |
| Plate Movement During Incubation: Any movement or vibration of the plate during cell incubation can cause secreted cytokines to diffuse, leading to blurry or poorly defined spots. | Place the incubator in a location free from vibrations and avoid moving the plates during the cell incubation step. | [2][5] | |
| Improper Washing: Inadequate washing can leave residual reagents that interfere with spot formation, while overly aggressive washing can dislodge spots. | Follow the washing directions carefully. A gentler washing procedure may be required. If using a plate washer, increasing the number of wash cycles by 1.5 times the standard number is recommended. | [4][5] | |
| Reagents | Improper AEC Substrate Handling: The AEC (3-amino-9-ethylcarbazole) substrate is light-sensitive and can lose activity if not handled correctly. | Ensure the AEC substrate solution is prepared correctly and protected from light during incubation. Note that enzymatically stained spots can bleach if plates are not stored properly in a dry, dark place. | [1][2] |
| Suboptimal Antibody Concentration: If the capture antibody concentration is too low, it may not be sufficient to bind all the secreted cytokine, leading to diffuse spots. | Increase the coating antibody concentration to ensure adequate capture of the secreted analyte. | [4] | |
| Storage | Bleaching of Spots: Completed plates exposed to light can experience fading or bleaching of the spots over time. | Store dried ELISpot plates in a dry place at room temperature, protected from light. | [1] |
Experimental Protocols
Detailed Protocol: ELISpot Plate Pre-wetting and Coating
This protocol outlines the critical initial steps of preparing the PVDF membrane plate to ensure optimal antibody binding and spot formation.
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Prepare 35% Ethanol Solution: Prepare the ethanol solution immediately before use. Do not use 35% of a 95% ethanol stock; ensure it is a true 35% solution.[6]
-
Pre-wet the Membrane: Add 15 µL of 35% ethanol to each well of the ELISpot plate. Let it sit for a maximum of 1 minute. The membrane should turn translucent.[6]
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Wash the Plate: Discard the ethanol and wash the plate five times with 200 µL of sterile deionized water or PBS per well to completely remove the ethanol.[4] Do not allow the membrane to dry from this point forward.[1]
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Add Coating Antibody: Dilute the ESAT6 capture antibody to its optimal concentration in sterile PBS. Add 100 µL of the diluted antibody solution to each well.
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Incubate: Seal the plate and incubate overnight at 4°C. Do not stack plates during incubation to ensure even temperature distribution.[1]
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Wash and Block: After incubation, wash the plate as per the manufacturer's protocol to remove unbound antibody. Block the plate with an appropriate blocking buffer to prevent non-specific binding in later steps.
Visualizations
General ESAT6 ELISpot Workflow
This diagram illustrates the key stages of the ELISpot assay, providing a visual guide to the experimental sequence.
Caption: A diagram showing the sequential steps of a typical ELISpot assay workflow.
Troubleshooting Flowchart for "No Spots" or "Faint Spots"
This flowchart provides a logical path to diagnose the root cause of weak or absent signals in your assay.
Caption: A logical flowchart for troubleshooting absent or faint spots in an ELISpot assay.
References
- 1. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 2. Troubleshooting B cell ELISPOT assay | U-CyTech [ucytech.com]
- 3. mabtech.com [mabtech.com]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. merckmillipore.com [merckmillipore.com]
Improving the signal-to-noise ratio in ESAT6 flow cytometry experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio in ESAT6 flow cytometry experiments.
Troubleshooting Guides
This section addresses common issues encountered during ESAT6 flow cytometry experiments in a question-and-answer format.
Issue 1: Weak or No Signal from ESAT6-Specific T-cells
Question: I am not detecting any or very few ESAT6-specific T-cells. What are the possible causes and solutions?
Answer: A weak or absent signal from ESAT6-specific T-cells is a common challenge, primarily due to the low frequency of these cells in peripheral blood. Here are the potential causes and troubleshooting steps:
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Low Frequency of Target Cells: ESAT6-specific T-cells are rare, especially in latent tuberculosis infection.
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Solution: Increase the number of events acquired on the flow cytometer to enhance the chances of detecting this rare population. Consider enriching the sample for antigen-specific T-cells before flow cytometric analysis.
-
-
Suboptimal Antigen Stimulation: Inadequate stimulation of T-cells will lead to low or no cytokine production.
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Solution: Optimize the concentration of the ESAT6 peptide pool and the stimulation time. A typical stimulation period is 6-12 hours. Ensure the presence of co-stimulatory molecules like anti-CD28 and anti-CD49d during stimulation to enhance the T-cell response.
-
-
Inefficient Intracellular Cytokine Staining: Improper fixation, permeabilization, or antibody staining can result in a weak signal.
-
Solution: Use a validated intracellular cytokine staining (ICS) protocol. Ensure that the fixation and permeabilization buffers are fresh and used at the correct concentrations. Titrate your anti-cytokine antibodies to determine the optimal concentration for staining.
-
-
Choice of Fluorochrome: The brightness of the fluorochrome conjugated to your cytokine antibody can significantly impact signal detection.
-
Solution: For rare events like ESAT6-specific T-cells, use bright fluorochromes (e.g., PE, APC) for the intracellular cytokine markers (e.g., IFN-γ, TNF-α).
-
Issue 2: High Background Noise
Question: My flow cytometry plots show high background, making it difficult to distinguish the true positive signal. How can I reduce the background?
Answer: High background can mask the signal from your target cells. Here are the common causes and solutions:
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Non-Specific Antibody Binding: Antibodies can bind non-specifically to cells, leading to false-positive signals.
-
Solution: Include an Fc block step in your staining protocol to block Fc receptors on cells like monocytes and B-cells. Titrate your antibodies to use the lowest concentration that still provides a good positive signal. Ensure adequate washing steps to remove unbound antibodies.[1]
-
-
Dead Cells: Dead cells can non-specifically bind antibodies and exhibit autofluorescence.
-
Solution: Use a viability dye to exclude dead cells from your analysis. Handle cells gently during preparation to maintain cell viability.
-
-
Autofluorescence: Some cell types, like monocytes, have high intrinsic autofluorescence.
-
Solution: Use a compensation control with unstained cells to assess the level of autofluorescence. If possible, choose fluorochromes that emit in a spectral region with lower autofluorescence.
-
-
Instrument Settings: Incorrect settings on the flow cytometer can increase background noise.
-
Solution: Properly set the photomultiplier tube (PMT) voltages using appropriate controls. Avoid setting the voltages too high, as this can amplify background noise.
-
Frequently Asked Questions (FAQs)
Q1: What are the key strategies to improve the signal-to-noise ratio when detecting low-frequency ESAT6-specific T-cells?
A1: The primary strategies include:
-
Enrichment of Antigen-Specific T-cells: Techniques like magnetic-activated cell sorting (MACS) can be used to enrich for activated T-cells based on the expression of markers like CD154 (CD40L) or CD137 (4-1BB) after antigen stimulation. This significantly increases the frequency of target cells for analysis.
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Use of Activation-Induced Markers (AIMs): Instead of or in addition to intracellular cytokine staining, you can identify antigen-specific T-cells by staining for surface markers that are upregulated upon activation, such as CD154, CD137, and CD69.
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Multiparametric Flow Cytometry: Using a well-designed antibody panel with multiple markers allows for better discrimination of the target population from background events.
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Acquiring a Large Number of Events: Collecting a higher number of events on the flow cytometer increases the statistical power to detect rare cell populations.
Q2: What is the recommended protocol for intracellular cytokine staining for ESAT6-specific T-cells?
A2: A detailed step-by-step protocol is provided in the "Experimental Protocols" section below. The key steps involve:
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Stimulation of PBMCs with an ESAT6 peptide pool in the presence of co-stimulatory molecules.
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Addition of a protein transport inhibitor (e.g., Brefeldin A or Monensin) to block cytokine secretion.
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Staining of cell surface markers.
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Fixation and permeabilization of the cells.
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Staining of intracellular cytokines.
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Acquisition on a flow cytometer.
Q3: How does cryopreservation of PBMCs affect the detection of ESAT6-specific T-cells?
A3: Cryopreservation can impact the viability and functionality of PBMCs. While it is a necessary procedure for many studies, it can lead to a decrease in the frequency of detectable antigen-specific T-cells and altered cytokine profiles. It is crucial to use a standardized and optimized cryopreservation and thawing protocol to minimize these effects. Whenever possible, it is recommended to use fresh PBMCs for these sensitive assays. Studies have shown that while there is a correlation between results from fresh and cryopreserved samples, the magnitude of the response can be lower in frozen samples.[2][3][4]
Q4: What are the best markers to identify ESAT6-specific CD4+ T-cells?
A4: The most common approach is to identify CD4+ T-cells that produce IFN-γ and/or TNF-α in response to ESAT6 stimulation. In addition, activation-induced markers such as CD154 (CD40L) and CD137 (4-1BB) are excellent for identifying antigen-specific CD4+ T-cells. Combining the detection of cytokines and activation markers can provide a more robust identification of the target population.
Data Presentation
Table 1: Frequency of ESAT6-Specific CD4+ T-cells in Different Tuberculosis States
| Patient Group | Marker | Mean Frequency (%) | Reference |
| Active TB | CD4+CD69+IFN-γ+ | ~0.25 | [5] |
| Latent TB | CD4+CD69+IFN-γ+ | ~0.15 | [5] |
| Healthy Donors (BCG-vaccinated) | CD4+CD69+IFN-γ+ | ~0.05 | [5] |
| Healthy Donors (Unvaccinated) | CD4+CD69+IFN-γ+ | <0.02 | [5] |
Table 2: Expression of Activation Markers on ESAT6/CFP-10-Specific IFN-γ+ CD4+ T-cells
| Patient Group | Marker | Mean Frequency of Marker+ IFN-γ+ CD4+ T-cells (%) | Reference |
| Active TB | CD38 | >96 | [1] |
| Latent TB | CD38 | <18 | [1] |
| Active TB | HLA-DR | >96 | [1] |
| Latent TB | HLA-DR | <60 | [1] |
| Active TB | Ki-67 | >96 | [1] |
| Latent TB | Ki-67 | <5 | [1] |
Experimental Protocols
Protocol 1: Intracellular Cytokine Staining for ESAT6-Specific T-cells from PBMCs
1. Cell Preparation and Stimulation:
- Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation.
- Resuspend PBMCs at 1-2 x 10^6 cells/mL in complete RPMI medium.
- Add ESAT-6 peptide pool (final concentration 1-5 µg/mL) and co-stimulatory antibodies (anti-CD28 and anti-CD49d, 1 µg/mL each).
- Incubate for 1-2 hours at 37°C, 5% CO2.
- Add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL or Monensin at 2 µM).
- Incubate for an additional 4-6 hours (or overnight for some protocols) at 37°C, 5% CO2.
2. Surface Staining:
- Wash the cells with FACS buffer (PBS + 2% FBS).
- Stain with a viability dye according to the manufacturer's instructions.
- Add a cocktail of fluorescently-labeled antibodies against surface markers (e.g., CD3, CD4, CD8) and incubate for 20-30 minutes at 4°C in the dark.
- Wash the cells twice with FACS buffer.
3. Fixation and Permeabilization:
- Resuspend the cells in a fixation buffer (e.g., 2% paraformaldehyde) and incubate for 20 minutes at room temperature in the dark.
- Wash the cells with FACS buffer.
- Resuspend the cells in a permeabilization buffer (e.g., saponin-based buffer) and incubate for 10 minutes at room temperature.
4. Intracellular Staining:
- Add a cocktail of fluorescently-labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) diluted in permeabilization buffer.
- Incubate for 30 minutes at room temperature in the dark.
- Wash the cells twice with permeabilization buffer.
5. Acquisition:
- Resuspend the cells in FACS buffer.
- Acquire the samples on a flow cytometer, collecting a sufficient number of events (e.g., at least 200,000 to 500,000 events in the lymphocyte gate).
Visualizations
Caption: Experimental workflow for intracellular cytokine staining of ESAT6-specific T-cells.
Caption: Troubleshooting decision tree for weak or no signal in ESAT6 experiments.
References
- 1. Biomarkers on patient T cells diagnose active tuberculosis and monitor treatment response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of cryopreservation on tetramer, cytokine flow cytometry, and ELISPOT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. The Effect of Cryopreservation on T-Cell Subsets by Flow Cytometry Automated Algorithmic Analysis and Conventional Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
Refolding strategies for recombinant ESAT6 protein to ensure proper epitope presentation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful refolding of recombinant ESAT-6 protein, ensuring proper epitope presentation for immunological studies and diagnostic development.
Frequently Asked Questions (FAQs)
Q1: Why does recombinant ESAT-6 often form inclusion bodies when expressed in E. coli?
A1: High-level expression of recombinant proteins in E. coli, like ESAT-6, can overwhelm the cellular machinery for proper protein folding.[1][2] The hydrophobic nature of ESAT-6 also contributes to its propensity to aggregate into insoluble inclusion bodies.[3]
Q2: What are the most common denaturants for solubilizing ESAT-6 inclusion bodies?
A2: The most common chaotropic agents used to solubilize ESAT-6 inclusion bodies are 8M urea (B33335) and 6M guanidine (B92328) hydrochloride (GdnHCl).[4][5] Studies have shown that urea is often more suitable for solubilizing ESAT-6, leading to a significantly higher yield of refolded protein compared to GdnHCl.[4][5]
Q3: What are the primary methods for refolding solubilized ESAT-6?
A3: The main strategies for refolding ESAT-6 include:
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Dialysis: This involves a gradual removal of the denaturant by exchanging the buffer with a refolding buffer. Step-wise dialysis, with decreasing concentrations of the denaturant, is often employed.[4][5][6]
-
Dilution: This method involves the rapid or slow dilution of the denatured protein solution into a larger volume of refolding buffer.[6][7]
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On-column refolding: For His-tagged ESAT-6, the protein can be bound to an affinity column (e.g., Ni-NTA) and refolded on the column by applying a gradient of decreasing denaturant concentration.[8][9]
-
Size-Exclusion Chromatography: This method can also be used to separate the denaturant from the protein, allowing it to refold.[4][5]
Q4: How can I prevent my ESAT-6 protein from aggregating during refolding?
A4: Protein aggregation is a common issue during refolding.[1] Strategies to minimize aggregation include:
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Using refolding additives: L-arginine is a widely used additive to suppress aggregation and improve refolding yields.[4][10][11][12][13] Other additives like glycerol, polyethylene (B3416737) glycol (PEG), and sugars can also be beneficial.[14][15]
-
Optimizing protein concentration: Refolding at lower protein concentrations can reduce intermolecular interactions that lead to aggregation.[3]
-
Controlling the temperature: Performing refolding at lower temperatures (e.g., 4°C) can slow down the aggregation process.[7]
-
Gradual denaturant removal: Step-wise dialysis or a slow dilution can help the protein fold correctly without aggregating.[4][6]
Q5: How do I verify that the epitopes of my refolded ESAT-6 are correctly presented?
A5: The conformational integrity of refolded ESAT-6 and the correct presentation of its epitopes can be verified using immunological methods such as ELISA.[16][17] This typically involves using monoclonal antibodies specific to conformational epitopes of ESAT-6. A strong signal in an ELISA with such an antibody indicates proper folding.[16][17]
Troubleshooting Guides
Issue 1: Low Refolding Yield
| Possible Cause | Troubleshooting Step |
| Protein Aggregation | Optimize refolding buffer with anti-aggregation additives like 0.4-1 M L-arginine.[4][10][11][12][13] Reduce protein concentration during refolding. Perform refolding at a lower temperature (e.g., 4°C).[7] |
| Inefficient Denaturant Removal | For dialysis, ensure a sufficient volume of refolding buffer and allow adequate time for each dialysis step.[6] For dilution, ensure the dilution factor is high enough to lower the denaturant concentration significantly.[7] |
| Incorrect Redox Environment | If your ESAT-6 construct contains disulfide bonds, include a redox shuffling system (e.g., reduced and oxidized glutathione) in the refolding buffer.[4][6] |
| Suboptimal Buffer Conditions | Optimize the pH and ionic strength of the refolding buffer. The optimal pH for refolding is often protein-dependent. |
Issue 2: Refolded ESAT-6 is Soluble but Shows Low Biological Activity (e.g., low signal in a conformational-specific ELISA)
| Possible Cause | Troubleshooting Step |
| Misfolded Protein | The refolding conditions may not be optimal for achieving the native conformation. Try screening different refolding additives.[14][15] Consider a slower denaturant removal method, such as step-wise dialysis.[4][6] |
| ELISA Issues | Ensure the primary antibody used in the ELISA is specific for a conformational epitope of ESAT-6.[16] Verify the functionality of all ELISA reagents (antibodies, substrate, etc.).[18][19][20] Increase the incubation times for antibodies or increase the concentration of the secondary antibody-enzyme conjugate.[1] |
| Protein Degradation | Add protease inhibitors to your buffers during the initial protein extraction and purification steps. |
Issue 3: Protein Precipitates During Dialysis or Dilution
| Possible Cause | Troubleshooting Step |
| Rapid Denaturant Removal | For dialysis, decrease the gradient of denaturant removal by adding more intermediate steps with smaller changes in denaturant concentration.[6] For dilution, try a slower, drop-wise addition of the protein solution to the refolding buffer with vigorous stirring. |
| Protein Concentration Too High | Decrease the initial concentration of the denatured ESAT-6 solution. |
| Buffer Incompatibility | Ensure the pH of the refolding buffer is not close to the isoelectric point (pI) of ESAT-6. |
Quantitative Data Summary
Table 1: Comparison of Refolding Methods for Recombinant ESAT-6
| Refolding Method | Denaturant | Refolding Yield (Monomer) | Reference |
| Urea Gradient Dialysis | 8M Urea | ~66% | [4][5] |
| Guanidine-HCl Gradient Dialysis | 6M Guanidine-HCl | ~3.3% (Yield was 20 times lower than with urea) | [4][5] |
| Size Exclusion Chromatography | 8M Urea | ~69% | [4][5] |
Table 2: Effect of Additives on Protein Refolding (General Observations)
| Additive | Typical Concentration | Primary Function | Reference |
| L-Arginine | 0.4 - 1 M | Suppresses aggregation, increases protein solubility.[4][10][11][12][13] | [4][10][11][12][13] |
| Glycerol | 5 - 20% | Stabilizes protein structure. | [14] |
| Sugars (e.g., Sucrose, Sorbitol) | 0.5 - 1 M | Stabilize protein structure. | [14][15] |
| Polyethylene Glycol (PEG) | 1 - 5% | Can act as a "molecular fence" to prevent aggregation. | [14] |
| Reduced/Oxidized Glutathione (GSH/GSSG) | 1-5 mM / 0.1-0.5 mM | Facilitates correct disulfide bond formation. | [4][6] |
Experimental Protocols
Protocol 1: Solubilization of ESAT-6 from Inclusion Bodies
-
Harvest E. coli cells expressing ESAT-6 by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA) and lyse the cells using sonication or a French press.
-
Centrifuge the lysate to pellet the inclusion bodies.
-
Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants. Repeat this wash step.
-
Solubilize the washed inclusion bodies in a solubilization buffer containing 8M Urea (e.g., 8M Urea, 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 5 mM β-mercaptoethanol).
-
Incubate with gentle agitation for 1-2 hours at room temperature to ensure complete solubilization.
-
Clarify the solubilized protein solution by centrifugation to remove any remaining insoluble material.
Protocol 2: Refolding of ESAT-6 by Step-wise Dialysis
-
Place the solubilized ESAT-6 solution from Protocol 1 into a dialysis bag with an appropriate molecular weight cut-off (e.g., 3.5 kDa).
-
Perform a series of dialysis steps against a refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.5 M L-arginine, 1 mM GSH, 0.1 mM GSSG) with decreasing concentrations of urea. For example:
-
Step 1: Dialyze against refolding buffer containing 6M Urea for 4-6 hours at 4°C.
-
Step 2: Dialyze against refolding buffer containing 4M Urea for 4-6 hours at 4°C.
-
Step 3: Dialyze against refolding buffer containing 2M Urea for 4-6 hours at 4°C.
-
Step 4: Dialyze against refolding buffer containing 1M Urea for 4-6 hours at 4°C.
-
Step 5: Dialyze against refolding buffer without urea for 12-16 hours (overnight) at 4°C, with at least one buffer change.
-
-
After the final dialysis step, recover the refolded protein from the dialysis bag.
-
Centrifuge the refolded protein solution to remove any precipitated protein.
Protocol 3: Validation of ESAT-6 Epitope Presentation by ELISA
-
Coat a 96-well ELISA plate with a conformation-specific anti-ESAT-6 monoclonal antibody at a predetermined optimal concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.
-
Wash the plate as in step 2.
-
Add serial dilutions of your refolded ESAT-6 protein and a known positive control (correctly folded ESAT-6) to the wells. Incubate for 1-2 hours at room temperature.
-
Wash the plate as in step 2.
-
Add a detection antibody (e.g., a biotinylated polyclonal anti-ESAT-6 antibody) and incubate for 1 hour at room temperature.
-
Wash the plate as in step 2.
-
Add a streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate as in step 2.
-
Add a TMB substrate and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm. A strong signal from your refolded protein, comparable to the positive control, indicates proper epitope presentation.[16][17]
Visualizations
Caption: A general workflow for the expression, solubilization, refolding, and validation of recombinant ESAT-6.
Caption: Troubleshooting flowchart for addressing protein aggregation during ESAT-6 refolding.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. researchgate.net [researchgate.net]
- 5. Cloning, expression, and refolding of a secretory protein ESAT-6 of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotechrep.ir [biotechrep.ir]
- 7. researchgate.net [researchgate.net]
- 8. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 9. bio-rad.com [bio-rad.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Role of Arginine in Protein Refolding, Solubilization, and Purification | Semantic Scholar [semanticscholar.org]
- 12. l-Arginine increases the solubility of unfolded species of hen egg white lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of arginine in the stabilization of proteins against aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effect of buffer additives on solubilization and refolding of reteplase inclusion bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. B-Cell Epitopes and Quantification of the ESAT-6 Protein of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of a novel anti ESAT-6 monoclonal antibody for screening of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Common ELISA Problems and Solutions - MyAssays [myassays.com]
- 19. hycultbiotech.com [hycultbiotech.com]
- 20. biocompare.com [biocompare.com]
Selection of appropriate positive and negative controls for ESAT6 cellular assays
This guide provides troubleshooting advice and answers to frequently asked questions regarding the selection and use of appropriate positive and negative controls for Early Secretory Antigenic Target-6 (ESAT-6) cellular assays, such as ELISpot and other IFN-γ release assays (IGRAs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of positive and negative controls in ESAT-6 cellular assays?
A: Controls are essential for validating the accuracy and reliability of any experiment.[1] In ESAT-6 assays, their roles are:
-
Positive Controls: Confirm that the immune cells are viable and capable of responding to a stimulus, and that the assay system (reagents, incubator, etc.) is functioning correctly. A failure in the positive control invalidates the entire assay plate.[2][3]
-
Negative Controls: Establish a baseline or background level of cytokine secretion from unstimulated cells.[1] This is crucial for determining if the response to ESAT-6 is statistically significant. They also help detect non-specific stimulation caused by contaminated reagents or improper cell handling.[1]
Q2: What are the most appropriate positive controls for an ESAT-6 assay?
A: Two main types of positive controls are recommended:
-
Polyclonal Stimulants (Mitogens/Superantigens): These substances non-specifically activate a large fraction of T cells, ensuring a robust response if cells are healthy. They are critical for confirming assay functionality. Common examples include:
-
Antigen-Specific Controls: For experiments involving samples from individuals with known Mycobacterium tuberculosis (Mtb) exposure, ESAT-6 itself serves as an antigen-specific positive control.[11][12] Additionally, a pool of peptides from common viruses like Cytomegalovirus (CMV) or Epstein-Barr virus (EBV) can be used to verify general T cell reactivity to recall antigens.[1]
Q3: What should be used as negative controls in an ESAT-6 assay?
A: A robust experimental design includes multiple negative controls:
-
Unstimulated Control (Nil Control): This is the most critical negative control. It consists of cells cultured in the same medium (including any solvent like DMSO used for antigens) but without any stimulating antigen.[1][13] This well establishes the baseline for spontaneous cytokine secretion.
-
Background Control: This well contains only the cell culture medium and all subsequent assay reagents but no cells.[1] It is used to check for non-specific signal or contamination in the reagents themselves.
-
Antigen-Specific Negative Control: When testing samples from individuals presumed to be uninfected with Mtb, their cells stimulated with ESAT-6 act as a negative control for the antigen's specificity.[14][15] The response is expected to be at or near the unstimulated background level.
Q4: Can Culture Filtrate Protein-10 (CFP-10) be used as a negative control?
A: No, CFP-10 is not a suitable negative control in most contexts. ESAT-6 and CFP-10 are co-secreted proteins from the same genomic region (RD1) of M. tuberculosis and are both potent T cell antigens in infected individuals.[12][16] Therefore, cells that respond to ESAT-6 are very likely to respond to CFP-10 as well.[14] While some studies have noted different biological activities between the two proteins at high concentrations, CFP-10 should be considered a comparator Mtb-specific antigen rather than a negative control.[17]
Data Presentation & Interpretation
Table 1: Summary of Recommended Controls for ESAT-6 Assays
| Control Type | Purpose | Example Stimulant | Expected Outcome |
| Positive Control | Assay & Cell Viability Check | Phytohemagglutinin (PHA) or Staphylococcal Enterotoxin B (SEB) | Strong, polyclonal T cell activation (high IFN-γ or spot count).[4][9] |
| Negative Control | Baseline/Background | Cells + Culture Medium (Nil) | No or very low IFN-γ secretion (ideally <10 spots/well).[1][18] |
| Negative Control | Reagent Contamination Check | Culture Medium Only (No Cells) | No signal (0 spots).[1] |
| Test Antigen | Detect Mtb-specific Response | ESAT-6 Peptides or Protein | Positive response in infected individuals; no response in uninfected, unvaccinated individuals.[14][19] |
Table 2: Example Quantitative Results from an IFN-γ Release Assay
This table presents typical median IFN-γ concentrations observed in different patient cohorts following stimulation.
| Sample Cohort | Stimulant | Median IFN-γ Response (pg/mL) |
| Active TB Patients | Nil (Unstimulated) | ~10 |
| ESAT-6 | >1000[14] | |
| PHA | >1500 | |
| Latent TB Infection (LTBI) | Nil (Unstimulated) | ~10 |
| ESAT-6 | ~300[14] | |
| PHA | >1500 | |
| Non-Infected Controls | Nil (Unstimulated) | ~10[14] |
| ESAT-6 | ~10[14] | |
| PHA | >1500 |
Note: Values are illustrative and can vary significantly based on the specific assay, reagents, and patient population.
Visual Guides
Experimental Workflow for ESAT-6 ELISpot Assay
Caption: Workflow for a typical ESAT-6 ELISpot assay from cell preparation to data analysis.
Logic Diagram for Control Interpretation
Caption: Decision-making logic for validating an assay based on control outcomes.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High background in negative (unstimulated) control wells | 1. Reagent contamination (e.g., endotoxins in medium or serum).[1]2. Overcrowding of cells leading to non-specific activation.[1]3. Inefficient washing of cells, carrying over cytokines from in vivo activation.4. Serum in culture medium contains heterophilic antibodies.[20] | 1. Test new batches of serum and medium; use endotoxin-free reagents.2. Optimize cell density; a good starting point is 200,000-300,000 cells per well.[1]3. Ensure cells are washed thoroughly after isolation.[21]4. Heat-inactivate serum or test different serum lots.[20] |
| No or very weak response in positive control (PHA/SEB) wells | 1. Poor cell viability or functionality.2. Insufficient cell numbers.3. Incorrect concentration or inactive stimulant.4. Errors in the assay procedure (e.g., improper antibody concentrations, expired reagents).[2] | 1. Check cell viability with Trypan Blue or a similar method before starting.2. Ensure correct cell count; 50,000 cells can be suitable for strong polyclonal activators.[1]3. Verify the concentration and storage conditions of PHA/SEB.4. Review the entire protocol and ensure all reagents are within their expiration dates and stored correctly.[2][3] |
| High variability between replicate wells | 1. Inaccurate pipetting.2. Inhomogeneous cell suspension (cell clumping).[20]3. Evaporation from wells ("edge effect").4. Disturbance of the plate during incubation.[21] | 1. Calibrate pipettes regularly and use care during pipetting.2. Gently but thoroughly mix the cell suspension before plating.[20]3. Ensure proper humidity in the incubator; avoid using the outer wells of the plate if evaporation is an issue.4. Do not stack plates and handle the incubator gently during the cell incubation step.[20][21] |
| ESAT-6 wells are negative in a known Mtb-positive sample | 1. Low frequency of ESAT-6 specific T cells.2. Patient may be immunosuppressed (common in advanced TB).[22]3. ESAT-6 can inhibit IFN-γ production at high concentrations.[17]4. Incorrect antigen concentration or inactive antigen. | 1. Increase the number of cells per well (up to a validated limit).2. Always run a polyclonal positive control (PHA/SEB) to confirm general T cell responsiveness.3. Titrate the ESAT-6 antigen to find the optimal concentration for stimulation.4. Check the source, storage, and handling of the ESAT-6 reagent. |
Detailed Experimental Protocol: IFN-γ ELISpot Assay
This protocol provides a general framework. Researchers must optimize cell numbers, antigen concentrations, and incubation times for their specific experimental system.
-
Plate Preparation:
-
Pre-wet the PVDF membrane at the bottom of the ELISpot plate wells with 35% ethanol (B145695) for 1 minute.
-
Wash the plate 3-5 times with sterile PBS.
-
Coat the plate with a capture anti-IFN-γ antibody at the recommended concentration and incubate overnight at 4°C.
-
The next day, wash the plate to remove excess antibody and block with RPMI medium containing 10% fetal bovine serum for at least 1 hour at 37°C.
-
-
Cell Preparation and Plating:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from heparinized blood using Ficoll-Paque density gradient centrifugation.[17]
-
Wash the cells twice in sterile PBS or culture medium.
-
Resuspend the cells in complete RPMI medium and perform a cell count, assessing viability.
-
Adjust the cell concentration to 2.5 x 10^6 cells/mL for a final plating density of 250,000 cells per 100 µL.
-
-
Cell Stimulation:
-
Remove the blocking solution from the prepared ELISpot plate.
-
Add 100 µL of the cell suspension to each well.
-
Add 100 µL of the appropriate stimulant (at 2x final concentration) to the wells:
-
Culture the plate in a humidified incubator at 37°C with 5% CO2 for 18-24 hours.[7]
-
-
Detection and Development:
-
Wash the plate extensively to remove cells.
-
Add the biotinylated detection anti-IFN-γ antibody and incubate as per the manufacturer's instructions (e.g., 2 hours at room temperature).
-
Wash the plate, then add an enzyme conjugate (e.g., Streptavidin-Alkaline Phosphatase) and incubate.
-
Wash the plate a final time, then add the substrate solution (e.g., BCIP/NBT). Monitor for the appearance of spots.
-
Stop the reaction by washing with distilled water once spots are well-defined.
-
-
Analysis:
-
Allow the plate to dry completely in the dark.[21]
-
Count the spots in each well using an automated ELISpot reader.
-
Calculate the mean spot count for each set of replicates. A positive response is typically defined as a spot count significantly higher than the mean of the negative control wells, after background subtraction.[18]
-
References
- 1. mabtech.com [mabtech.com]
- 2. Enzyme-linked Immunospot Assay (ELISPOT): Quantification of Th-1 Cellular Immune Responses Against Microbial Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. Impaired T-cell response to phytohemagglutinin (PHA) in tuberculosis patients is associated with high IL-6 plasma levels and normalizes early during anti-mycobacterial treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. CAR-T Cells with Phytohemagglutinin (PHA) Provide Anti-Cancer Capacity with Better Proliferation, Rejuvenated Effector Memory, and Reduced Exhausted T Cell Frequencies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. listlabs.com [listlabs.com]
- 10. Interference of the T Cell and Antigen-Presenting Cell Costimulatory Pathway Using CTLA4-Ig (Abatacept) Prevents Staphylococcal Enterotoxin B Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diagnosis of Mycobacterium tuberculosis infection using ESAT-6 and intracellular cytokine cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Factors associated with differential T cell responses to antigens ESAT-6 and CFP-10 in pulmonary tuberculosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validation of an IFN-gamma ELISpot assay to measure cellular immune responses against viral antigens in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Long-Incubation-Time Gamma Interferon Release Assays in Response to Purified Protein Derivative, ESAT-6, and/or CFP-10 for the Diagnosis of Mycobacterium tuberculosis Infection in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ESAT-6 and CFP-10: What Is the Diagnosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. ESAT-6 Inhibits Production of IFN-γ by Mycobacterium tuberculosis-Responsive Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Diagnosis of Mycobacterium tuberculosis infection using ESAT-6 and intracellular cytokine cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 21. ELISpot Troubleshooting [elisa-antibody.com]
- 22. researchgate.net [researchgate.net]
- 23. Immune Responses to ESAT-6 and CFP-10 by FASCIA and Multiplex Technology for Diagnosis of M. tuberculosis Infection; IP-10 Is a Promising Marker | PLOS One [journals.plos.org]
- 24. Mycobacterium tuberculosis Virulent Factor ESAT-6 Drives Macrophage Differentiation Toward the Pro-inflammatory M1 Phenotype and Subsequently Switches It to the Anti-inflammatory M2 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Immunogenicity of Novel ESAT-6 Epitopes in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-kDa Early Secretory Antigenic Target (ESAT-6) of Mycobacterium tuberculosis is a critical virulence factor and a potent T-cell antigen, making it a leading candidate for the development of novel subunit vaccines against tuberculosis (TB). The identification and validation of immunogenic epitopes within ESAT-6 are paramount for designing effective vaccines. This guide provides a comparative analysis of novel ESAT-6 epitopes against established alternatives, supported by experimental data from animal models. We detail the methodologies for key immunogenicity assays and present visual workflows and signaling pathways to facilitate a deeper understanding of the validation process.
Comparative Immunogenicity of ESAT-6 Epitopes
The immunodominance of certain ESAT-6 epitopes can influence the breadth and efficacy of the immune response. Novel vaccine strategies often involve the use of modified or truncated versions of the ESAT-6 protein, or a cocktail of multiple epitopes, to enhance immunogenicity and protective efficacy.
One key immunodominant epitope is the N-terminal peptide ESAT-6(1-15). While it elicits a strong immune response, its dominance may suppress the recognition of other, subdominant epitopes within the ESAT-6 protein. Research has explored the use of a truncated ESAT-6, termed Δ15ESAT-6, which lacks the first 15 amino acids, to redirect the immune response towards these subdominant epitopes.
Below is a summary of comparative immunogenicity data from studies in mouse models.
T-Cell Responses to Full-Length vs. Truncated ESAT-6
The following table summarizes the interferon-gamma (IFN-γ) response of splenocytes from mice immunized with full-length ESAT-6 versus a truncated version (Δ15ESAT-6) that lacks the immunodominant N-terminal 1-15 peptide. Data is presented as Spot Forming Units (SFU) per 10^6 splenocytes, a measure of the number of IFN-γ secreting cells.
| Immunogen | In vitro Restimulation | IFN-γ Response (SFU/10^6 splenocytes) | Reference |
| Full-Length ESAT-6 | Full-Length ESAT-6 | 206 ± 36 | [1] |
| Δ15ESAT-6 | 48 ± 3 | [1] | |
| Δ15ESAT-6 | Full-Length ESAT-6 | 115 ± 14 | [2] |
| Δ15ESAT-6 | 320 ± 27 | [2] |
Table 1: Comparison of T-cell responses induced by full-length and truncated ESAT-6. Immunization with Δ15ESAT-6 redirects the T-cell response towards subdominant epitopes, resulting in a stronger response to the truncated protein.
Protective Efficacy of ESAT-6-Based Subunit Vaccines
The ultimate goal of a TB vaccine is to protect against infection. The following table compares the protective efficacy of different ESAT-6-based subunit vaccines against a Mycobacterium tuberculosis challenge in mice, as measured by the reduction in bacterial load (log10 CFU) in the lungs.
| Vaccine Formulation | Adjuvant | Bacterial Load in Lungs (log10 CFU) | Protection (log10 reduction vs. Adjuvant alone) | Reference |
| Adjuvant Alone | DDA-MPL | ~6.5 | 0 | [3] |
| Ag85B-ESAT-6 (0.01 µg) | DDA-MPL | ~5.5 | ~1.0 | [3] |
| Ag85B-ESAT-6 (0.1 µg) | DDA-MPL | ~5.0 | ~1.5 | [3] |
| Ag85B-ESAT-6 (1 µg) | DDA-MPL | ~4.8 | ~1.7 | [3] |
| Ag85B-ESAT-6 (10 µg) | DDA-MPL | ~4.7 | ~1.8 | [3] |
| Ag85B-ESAT-6 (50 µg) | DDA-MPL | ~4.7 | ~1.8 | [3] |
| BCG | - | ~4.8 | ~1.7 | [3] |
| ESAT-6 | DDA-MPL | ~5.2 | ~1.3 | [4] |
Table 2: Protective efficacy of an Ag85B-ESAT-6 fusion protein vaccine in C57BL/6 mice. The fusion protein vaccine demonstrates dose-dependent protection, achieving a level of protection comparable to the current BCG vaccine.
Experimental Protocols
Accurate and reproducible assessment of immunogenicity is crucial for vaccine development. The following are detailed protocols for standard assays used to evaluate T-cell responses in animal models.
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ
This assay quantifies the number of IFN-γ-secreting cells in response to specific antigens.
Materials:
-
96-well ELISpot plates pre-coated with anti-IFN-γ capture antibody
-
Mouse splenocytes
-
RPMI-1640 medium with 10% FBS
-
ESAT-6 peptides or protein
-
Biotinylated anti-IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP)
-
BCIP/NBT substrate
-
Red blood cell lysis buffer
-
Sterile PBS
Procedure:
-
Prepare Splenocytes:
-
Aseptically harvest spleens from immunized mice.
-
Prepare a single-cell suspension by gently dissociating the tissue through a 70 µm cell strainer.
-
Lyse red blood cells using lysis buffer.
-
Wash the cells with RPMI-1640 and resuspend to a final concentration of 2-5 x 10^6 cells/mL.
-
-
Cell Stimulation:
-
Wash the pre-coated ELISpot plate with sterile PBS.
-
Add 100 µL of the splenocyte suspension to each well.
-
Add 100 µL of the ESAT-6 peptide/protein diluted in RPMI-1640 to the appropriate wells. Include positive (e.g., Concanavalin A) and negative (medium alone) controls.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection:
-
Wash the plates with PBS containing 0.05% Tween 20 (PBST).
-
Add 100 µL of biotinylated anti-IFN-γ detection antibody to each well and incubate for 2 hours at room temperature.
-
Wash the plates with PBST.
-
Add 100 µL of Streptavidin-ALP and incubate for 1 hour at room temperature.
-
Wash the plates with PBST and then PBS.
-
Add 100 µL of BCIP/NBT substrate and incubate in the dark until spots develop (10-30 minutes).
-
Stop the reaction by washing with distilled water.
-
Air dry the plate and count the spots using an ELISpot reader.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-γ
This assay measures the concentration of IFN-γ in cell culture supernatants.
Materials:
-
96-well ELISA plate
-
Anti-IFN-γ capture antibody
-
Recombinant IFN-γ standard
-
Cell culture supernatants
-
Biotinylated anti-IFN-γ detection antibody
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Coating buffer, wash buffer, and assay diluent
Procedure:
-
Plate Coating:
-
Coat the ELISA plate with anti-IFN-γ capture antibody overnight at 4°C.
-
-
Blocking:
-
Wash the plate and block with assay diluent for 1-2 hours at room temperature.
-
-
Incubation with Samples and Standards:
-
Wash the plate.
-
Add 100 µL of standards and samples (cell culture supernatants) to the wells and incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate.
-
Add 100 µL of biotinylated anti-IFN-γ detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add 100 µL of Streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add 100 µL of TMB substrate and incubate in the dark until color develops.
-
Add 100 µL of stop solution.
-
-
Read Plate:
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the IFN-γ concentration in the samples based on the standard curve.
-
Intracellular Cytokine Staining (ICS) by Flow Cytometry
This technique identifies and quantifies cytokine-producing cells within a heterogeneous population.
Materials:
-
Mouse splenocytes
-
RPMI-1640 medium with 10% FBS
-
ESAT-6 peptides or protein
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8)
-
Fixation/Permeabilization buffer
-
Fluorescently-labeled antibody against IFN-γ
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Stimulate splenocytes with ESAT-6 peptides/protein in the presence of co-stimulatory molecules (e.g., anti-CD28) for 6-12 hours at 37°C.
-
Add Brefeldin A and Monensin for the last 4-6 hours of incubation to block cytokine secretion.
-
-
Surface Staining:
-
Wash the cells and stain with fluorescently-labeled antibodies against cell surface markers for 30 minutes at 4°C.
-
-
Fixation and Permeabilization:
-
Wash the cells and fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
-
Intracellular Staining:
-
Stain the cells with a fluorescently-labeled anti-IFN-γ antibody for 30 minutes at 4°C.
-
-
Acquisition and Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data to determine the percentage of CD4+ and CD8+ T cells producing IFN-γ.
-
Visualizing the Process: Workflows and Pathways
Experimental Workflow for Immunogenicity Validation
The following diagram illustrates the general workflow for validating the immunogenicity of novel ESAT-6 epitopes in an animal model.
Th1 Signaling Pathway in T-Cell Activation
The protective immune response against M. tuberculosis is primarily mediated by T helper 1 (Th1) cells, which produce IFN-γ to activate macrophages and kill the intracellular bacteria. The following diagram depicts a simplified Th1 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protection of Mice with a Tuberculosis Subunit Vaccine Based on a Fusion Protein of Antigen 85B and ESAT-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ESAT-6 Subunit Vaccination against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Diagnostic Sensitivity of ESAT-6 and CFP-10 Epitopes in Tuberculosis Infection
For Researchers, Scientists, and Drug Development Professionals
The early and accurate diagnosis of Mycobacterium tuberculosis (MTB) infection is critical for global tuberculosis (TB) control. The T-cell-based interferon-gamma release assays (IGRAs) have significantly improved TB diagnosis by leveraging the specific immune response to MTB antigens not present in BCG vaccine strains or most non-tuberculous mycobacteria (NTM). Among the most well-characterized of these antigens are the 6-kDa Early Secretory Antigenic Target (ESAT-6) and the 10-kDa Culture Filtrate Protein (CFP-10). This guide provides a detailed comparison of the diagnostic sensitivity of epitopes derived from these two key antigens, supported by experimental data and protocols.
Data Presentation: Quantitative Comparison of ESAT-6 and CFP-10 Diagnostic Performance
The following table summarizes the diagnostic sensitivity and specificity of ESAT-6 and CFP-10 as determined by various immunoassays in different patient populations. While data on individual epitopes is limited, the performance of the whole antigens or peptide pools provides valuable insights into their diagnostic utility.
| Study Population & Assay Type | Antigen | Sensitivity (%) | Specificity (%) | Key Findings |
| Active Pulmonary TB Patients (T-SPOT.TB) | ESAT-6 | 84.8 | - | The positivity rate for ESAT-6 was significantly higher than for CFP-10[1]. |
| CFP-10 | 80.7 | - | ||
| Active TB vs. Latent TB (IGRA) | ESAT-6 | 71 (aTB), 56 (LTBI) | 94 | CFP-10 showed higher sensitivity for both active and latent TB in children[2]. |
| CFP-10 | 83 (aTB), 73 (LTBI) | 96 | ||
| Lymph Node TB (Immunohistochemistry) | ESAT-6 | 87.5 | 85.3 | ESAT-6 demonstrated higher sensitivity in detecting lymph node tuberculosis[3]. |
| CFP-10 | 75.0 | 89.7 | ||
| TB Patients (IFN-γ release assay) | ESAT-6 | 60 | - | Both antigens were recognized by 60% of TB patients[4]. |
| CFP-10 | 60 | - | ||
| HIV-infected individuals (IGRA) | ESAT-6 & CFP-10 combined | 75 (pooled) | 82 (pooled) | IGRA has good diagnostic value in HIV-infected individuals, though performance can be affected by CD4+ T-cell counts[3]. |
| TB infection (ELISpot with peptide pool) | ESAT-6 & CFP-10 peptide pool | 93.1 | 87.5 | A pool of peptides from both antigens showed high sensitivity and specificity[5]. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for two common assays used to assess T-cell responses to ESAT-6 and CFP-10 epitopes.
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
The ELISpot assay is a highly sensitive method for quantifying the number of cytokine-secreting cells at the single-cell level.
1. Plate Preparation:
- Pre-wet a 96-well PVDF membrane plate with 35% ethanol (B145695) for 30 seconds.
- Wash the plate five times with sterile phosphate-buffered saline (PBS).
- Coat the wells with a capture antibody specific for human IFN-γ (e.g., mAb 1-D1K) diluted in sterile PBS and incubate overnight at 4°C.
2. Cell Preparation and Stimulation:
- Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
- Wash the cells and resuspend them in complete RPMI-1640 medium supplemented with 10% fetal bovine serum.
- Add 250,000 PBMCs to each well of the coated ELISpot plate.
- Stimulate the cells with ESAT-6 or CFP-10 peptide pools (typically 15-mer peptides overlapping by 11 amino acids) at a final concentration of 5 µg/mL.
- Include a negative control (medium alone) and a positive control (e.g., phytohemagglutinin).
- Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.
3. Detection and Development:
- Wash the plate to remove cells and add a biotinylated detection antibody specific for human IFN-γ.
- Incubate for 2 hours at room temperature.
- Wash the plate and add streptavidin-alkaline phosphatase (ALP).
- Incubate for 1 hour at room temperature.
- Wash the plate again and add a substrate solution (e.g., BCIP/NBT-plus) to develop the spots.
- Stop the reaction by washing with distilled water once the spots are clearly visible.
- Allow the plate to dry completely before counting the spots using an automated ELISpot reader.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS allows for the simultaneous analysis of cell surface markers and intracellular cytokine production, providing a more detailed characterization of the responding T-cell populations.
1. Cell Stimulation:
- To 1x10⁶ PBMCs in complete culture medium, add ESAT-6 or CFP-10 antigens.
- Include a protein transport inhibitor, such as Brefeldin A, to block cytokine secretion and cause their accumulation within the cell.
- Incubate for 6-24 hours at 37°C in a 5% CO₂ incubator.
2. Surface Staining:
- Wash the cells with PBS containing 2% fetal bovine serum.
- Stain for cell surface markers (e.g., CD3, CD4, CD8) with fluorochrome-conjugated antibodies for 30 minutes at 4°C in the dark.
3. Fixation and Permeabilization:
- Wash the cells to remove excess antibodies.
- Fix the cells with a fixation buffer (e.g., 2% paraformaldehyde) for 20 minutes at room temperature.
- Wash the cells and then permeabilize the cell membrane with a permeabilization buffer (e.g., PBS with 0.1% saponin (B1150181) and 0.5% BSA).
4. Intracellular Staining:
- Add a fluorochrome-conjugated anti-IFN-γ antibody to the permeabilized cells.
- Incubate for 30 minutes at room temperature in the dark.
5. Data Acquisition and Analysis:
- Wash the cells to remove excess intracellular antibody.
- Resuspend the cells in PBS for analysis on a flow cytometer.
- Acquire data and analyze the percentage of IFN-γ-positive cells within specific T-cell subsets (e.g., CD4+ or CD8+ T cells).
Mandatory Visualization
Experimental Workflows
Caption: Workflow of the ELISpot assay.
Caption: Workflow of the ICS assay.
Logical Relationship in Diagnostic Sensitivity Comparison
Caption: Comparing ESAT-6 and CFP-10 sensitivity.
Concluding Remarks
Both ESAT-6 and CFP-10 are potent antigens for the diagnosis of Mycobacterium tuberculosis infection. The choice between them, or more commonly, their combined use, depends on the specific diagnostic application and patient population. While some studies suggest a slightly higher sensitivity for ESAT-6 in certain contexts, the combination of both antigens generally provides the most robust diagnostic performance. Future research focusing on the comparative diagnostic utility of specific immunodominant epitopes from these antigens will be crucial for the development of next-generation TB diagnostics with enhanced sensitivity and specificity.
References
- 1. Factors associated with differential T cell responses to antigens ESAT-6 and CFP-10 in pulmonary tuberculosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular Cytokine Staining Protocol [anilocus.com]
- 3. Diagnostic value of tuberculosis-specific antigens ESAT-6 and CFP10 in lymph node tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diagnosis of Tuberculosis Based on the Two Specific Antigens ESAT-6 and CFP10 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selected Pool of Peptides from ESAT-6 and CFP-10 Proteins for Detection of Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ESAT-6-Based Diagnostic Kits for Tuberculosis
For researchers, scientists, and drug development professionals at the forefront of combating tuberculosis (TB), the accurate and efficient diagnosis of both latent TB infection (LTBI) and active TB disease is paramount. ESAT-6 (Early Secretory Antigenic Target 6 kDa) is a key protein secreted by Mycobacterium tuberculosis and has become a cornerstone for modern TB diagnostics due to its high specificity. This guide provides an objective, data-driven comparison of the leading ESAT-6-based diagnostic kits, focusing on their performance, underlying methodologies, and the signaling pathways they exploit.
Performance of Commercial ESAT-6-Based Diagnostic Kits
The landscape of ESAT-6-based diagnostics is dominated by Interferon-Gamma Release Assays (IGRAs), which measure the cell-mediated immune response to M. tuberculosis. The two most widely studied and utilized commercial kits are the QuantiFERON® series (QIAGEN) and the T-SPOT®.TB test (Oxford Immunotec). Other kits, such as the Wantai TB-IGRA and Standard E TB-Feron, are also emerging.
The performance of these kits is typically evaluated based on their sensitivity (the ability to correctly identify those with the disease) and specificity (the ability to correctly identify those without the disease). These metrics can vary depending on the patient population being tested, including those with active TB, latent TB, and individuals who are immunocompromised or have received the BCG vaccine.
| Diagnostic Kit | Principle | Sensitivity for Active TB | Specificity | Key Advantages | Key Disadvantages |
| QuantiFERON-TB Gold Plus (QFT-Plus) | Whole-blood ELISA | 81% - 98.9%[1][2][3] | 97% - 99%[1][3] | Single patient visit, objective results, not affected by BCG vaccination.[4] | Requires blood sample processing within 8-16 hours, can have indeterminate results.[5] |
| T-SPOT.TB | ELISpot | 88% - 96.9%[1][2][3] | 86% - 98.1%[1][3] | Higher sensitivity in some studies, especially in immunocompromised individuals, less affected by low lymphocyte counts.[6][7] | More complex and labor-intensive procedure, higher cost. |
| Wantai TB-IGRA (TB-IGRA) | ELISA | Pooled sensitivity 3% higher than QFT-GIT[3] | Pooled specificity 2.6% lower than QFT-GIT[3] | Comparable performance to established IGRAs.[3] | Less extensive data available compared to QFT and T-SPOT.TB. |
| Standard E TB-Feron | ELISA | High agreement with QFT-Plus and QFT-GIT (kappa = 0.85)[3] | High agreement with QFT-Plus and QFT-GIT (kappa = 0.85)[3] | Comparable performance to established IGRAs.[3] | Limited head-to-head comparative studies published. |
Experimental Protocols
QuantiFERON-TB Gold Plus (QFT-Plus) Assay
The QFT-Plus assay is a whole-blood enzyme-linked immunosorbent assay (ELISA) that measures the amount of interferon-gamma (IFN-γ) released in response to stimulation by ESAT-6 and CFP-10 antigens.[6]
Methodology:
-
Blood Collection: 1 mL of whole blood is collected into each of the four specialized QFT-Plus tubes:
-
Nil Tube (Negative Control): Contains no antigens.
-
TB Antigen 1 (TB1) Tube: Contains peptides from ESAT-6 and CFP-10 designed to elicit a CD4+ T-cell response.
-
TB Antigen 2 (TB2) Tube: Contains the TB1 peptides plus an additional set of shorter peptides designed to elicit a CD8+ T-cell response.
-
Mitogen Tube (Positive Control): Contains a non-specific T-cell activator (phytohaemagglutinin) to assess the patient's immune function.
-
-
Incubation: The tubes are shaken to mix the blood with the antigens and incubated at 37°C for 16 to 24 hours.[6]
-
Plasma Separation: After incubation, the tubes are centrifuged to separate the plasma from the blood cells.
-
ELISA: The concentration of IFN-γ in the plasma from each tube is measured using a standard sandwich ELISA procedure.
-
Result Interpretation: The IFN-γ level in the Nil tube is subtracted from the levels in the TB1 and TB2 tubes. A positive result is indicated if the IFN-γ response to either TB1 or TB2 is above the established cut-off value. An indeterminate result may occur if the Mitogen response is low or the Nil response is high.
T-SPOT.TB Assay
The T-SPOT.TB test is an enzyme-linked immunospot (ELISpot) assay that enumerates individual T-cells that produce IFN-γ in response to ESAT-6 and CFP-10.
Methodology:
-
Blood Collection and PBMC Isolation: A single tube of whole blood is collected. Peripheral blood mononuclear cells (PBMCs) are then isolated from the sample through density gradient centrifugation.
-
Cell Counting and Plating: The isolated PBMCs are washed and counted to ensure a standardized number of cells are used for the assay. The cells are then plated into a 96-well plate pre-coated with anti-IFN-γ antibodies.
-
Antigen Stimulation: The cells are stimulated in four separate wells:
-
Nil Control (Negative Control): No antigens.
-
Panel A: Contains peptides from ESAT-6.
-
Panel B: Contains peptides from CFP-10.
-
Positive Control: Contains phytohaemagglutinin.
-
-
Incubation: The plate is incubated for 16-20 hours at 37°C in a CO2 incubator.
-
ELISpot Development: During incubation, IFN-γ secreted by activated T-cells is captured by the antibodies on the plate. After incubation, the cells are washed away, and a secondary, enzyme-conjugated anti-IFN-γ antibody is added. A substrate is then added, which results in the formation of a spot at the location of each IFN-γ-secreting cell.
-
Result Interpretation: The number of spots in each well is counted. The spot count in the Nil control is subtracted from the counts in Panel A and Panel B. A positive result is determined if the number of spots in either panel exceeds a defined threshold (typically 5-7 spots more than the negative control).[8] An indeterminate result can occur due to a high background in the Nil control or a low response in the Positive Control.[8]
Visualizing the Mechanisms
To better understand the principles behind these diagnostic kits, the following diagrams illustrate the general experimental workflow and the underlying signaling pathway.
Caption: General experimental workflow for Interferon-Gamma Release Assays (IGRAs).
Caption: T-cell signaling pathway leading to IFN-γ production upon ESAT-6 recognition.
References
- 1. Evidence-based comparison of commercial interferon-gamma release assays for detecting active TB: a metaanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of two commercial interferon-gamma assays for diagnosing Mycobacterium tuberculosis infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Regulation of IFN-γ Signaling Is Essential for the Cytotoxic Activity of CD8+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Performance of the T-SPOT.TB test in patients with indeterminate QuantiFERON-TB Gold Plus results: proposal for an algorithm for the diagnosis of Latent Tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Performance of the T-SPOT.TB test in patients with indeterminate QuantiFERON-TB Gold Plus results: proposal for an algorithm for the diagnosis of Latent Tuberculosis Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. michigan.gov [michigan.gov]
Unmasking T-Cell Responses: A Comparative Guide to ESAT-6 Epitope Cross-Reactivity with Non-Tuberculous Mycobacteria
For researchers, scientists, and drug development professionals navigating the complexities of tuberculosis diagnostics and vaccine design, understanding the cross-reactivity of T-cell epitopes is paramount. This guide provides an objective comparison of the cross-reactivity of Early Secretory Antigenic Target-6 (ESAT-6) epitopes from Mycobacterium tuberculosis (M.tb) with their homologues in non-tuberculous mycobacteria (NTM). Supported by experimental data, this document aims to clarify the potential for false-positive results in immunodiagnostic assays and inform the development of more specific tools.
The 6-kDa Early Secretory Antigenic Target (ESAT-6) is a key antigen used in Interferon-Gamma Release Assays (IGRAs) for the diagnosis of tuberculosis (TB). However, the presence of ESAT-6 homologues in several species of non-tuberculous mycobacteria (NTM) can lead to T-cell cross-reactivity, confounding diagnostic accuracy.[1][2] This guide synthesizes experimental findings on the extent of this cross-reactivity, focusing on specific NTM species and ESAT-6 epitopes.
Quantitative Assessment of Cross-Reactivity
Experimental studies have quantified the cross-reactive T-cell responses to ESAT-6 epitopes between M. tuberculosis and various NTM species. The following table summarizes key findings from IFN-γ release assays, providing insights into the frequency and magnitude of these responses.
| NTM Species | ESAT-6 Epitope(s) / Peptides | Study Population | Assay | Key Findings | Reference |
| Mycobacterium kansasii | Overlapping peptides of ESAT-6 | TB Patients | ELISpot | Over 60% of TB patients responding to M.tb ESAT-6 showed cross-reactivity with M. kansasii ESAT-6 peptides.[1] | [1] |
| Mycobacterium kansasii | Peptides from differing regions of ESAT-6 | Cattle experimentally infected with M. bovis | IFN-γ assay | Most tested peptides derived from M. bovis and M. kansasii ESAT-6 were found to be fully cross-reactive.[3][4][5] | [3][4][5] |
| Mycobacterium avium | Overlapping peptides of ESAT-6 (M. avium2–59) | TB Patients | ELISpot | Over 45% of TB patients responding to M.tb ESAT-6 demonstrated cross-reactivity with M. avium ESAT-6 peptides.[1] | [1] |
| Mycobacterium avium | Overlapping peptides of ESAT-6 | Children 3 years post-BCG vaccination | ELISpot | IFN-γ responses to M. avium ESAT-6 peptides were detected, suggesting potential for cross-reactive responses in a pediatric population exposed to NTM.[1] | [1] |
| Mycobacterium marinum , Mycobacterium szulgai | ESAT-6 protein | Not specified | General statement | These species are known to possess ESAT-6 homologues, which can cause false-positive IGRA results.[2] | [2] |
Experimental Protocols
The assessment of ESAT-6 epitope cross-reactivity predominantly relies on cell-mediated immunity assays that measure T-cell activation through interferon-gamma (IFN-γ) production. Below are detailed methodologies for the key experiments cited.
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
This assay is a highly sensitive method for detecting and quantifying IFN-γ secreting T-cells in response to specific antigens.
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Whole blood is collected in heparinized tubes.
-
PBMCs are isolated by density gradient centrifugation using a separation medium (e.g., Ficoll-Paque).
-
The isolated cells are washed with sterile phosphate-buffered saline (PBS) and resuspended in a complete cell culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum, L-glutamine, and antibiotics).
-
Cell viability and concentration are determined using a hemocytometer and trypan blue exclusion.
-
-
Antigen Stimulation:
-
96-well ELISpot plates pre-coated with an anti-IFN-γ capture antibody are used.
-
PBMCs are seeded into the wells at a concentration of 2-3 x 105 cells per well.
-
Cells are stimulated with:
-
Test Antigens: Synthetic overlapping peptides (e.g., 15- to 20-mers overlapping by 10 amino acids) spanning the ESAT-6 sequence of M. tuberculosis and the homologous regions of the respective NTM species (e.g., M. kansasii, M. avium) at a final concentration of 1-10 µg/mL per peptide.[6][7]
-
Positive Control: Phytohemagglutinin (PHA) or another mitogen to ensure cell viability and functionality.
-
Negative Control: Culture medium alone to determine the background level of IFN-γ secretion.
-
-
The plates are incubated at 37°C in a humidified 5% CO2 incubator for 18-24 hours.
-
-
Detection and Analysis:
-
After incubation, the cells are washed away, and a biotinylated anti-IFN-γ detection antibody is added to the wells.
-
The plates are incubated, washed, and a streptavidin-alkaline phosphatase conjugate is added.
-
A substrate solution is added, which is converted by the enzyme to form a colored spot at the site of IFN-γ secretion.
-
The resulting spots are counted using an automated ELISpot reader.
-
A positive response is defined as a spot count significantly higher than the negative control well (e.g., at least twice the background and a minimum of 5 spots).
-
Whole Blood Interferon-Gamma Release Assay (IGRA)
This assay measures the concentration of IFN-γ in plasma after whole blood has been incubated with specific antigens.
-
Blood Collection and Stimulation:
-
Whole blood is collected directly into tubes containing:
-
Nil Control: No antigens.
-
TB Antigen: A cocktail of synthetic peptides representing ESAT-6 and CFP-10 from M. tuberculosis.
-
NTM Antigen: A cocktail of synthetic peptides representing the homologous ESAT-6 and CFP-10 regions from the NTM species of interest.
-
Mitogen Control: A positive control to ensure immune competence.
-
-
The tubes are incubated at 37°C for 16-24 hours.
-
-
IFN-γ Measurement:
-
Following incubation, the tubes are centrifuged to separate the plasma.
-
The concentration of IFN-γ in the plasma is measured using a standard Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Interpretation:
-
The IFN-γ concentration in the Nil control is subtracted from the antigen-stimulated samples.
-
A positive result is determined based on a predefined cut-off value for the IFN-γ concentration.
-
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for assessing the cross-reactivity of ESAT-6 epitopes.
Caption: Workflow for assessing ESAT-6 epitope cross-reactivity.
Conclusion
The data clearly indicate that T-cell cross-reactivity between M. tuberculosis ESAT-6 and its homologues in NTM species, particularly M. kansasii and M. avium, is a significant factor in TB immunodiagnostics. Researchers and developers must consider this cross-reactivity when designing new diagnostic assays or interpreting results from existing ones. The use of more specific epitopes or a combination of antigens may be necessary to improve the differentiation between M.tb infection and NTM exposure. The experimental protocols provided herein offer a standardized approach for further investigation into this critical area of mycobacterial immunology.
References
- 1. journals.asm.org [journals.asm.org]
- 2. droracle.ai [droracle.ai]
- 3. Assessment of cross-reactivity between Mycobacterium bovis and M. kansasii ESAT-6 and CFP-10 at the T-cell epitope level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Assessment of Cross-Reactivity between Mycobacterium bovis and M. kansasii ESAT-6 and CFP-10 at the T-Cell Epitope Level - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antigenic Equivalence of Human T-Cell Responses to Mycobacterium tuberculosis-Specific RD1-Encoded Protein Antigens ESAT-6 and Culture Filtrate Protein 10 and to Mixtures of Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Peptides Identify Promiscuous Human Th1 Cell Epitopes of the Secreted Mycobacterial Antigen MPB70 - PMC [pmc.ncbi.nlm.nih.gov]
Correlating ESAT-6-Specific T-Cell Responses with Protection Against Tuberculosis: A Comparative Guide
The 6-kDa early secretory antigenic target (ESAT-6) of Mycobacterium tuberculosis (Mtb) is a critical antigen in the host immune response to tuberculosis (TB). It is a potent target for T-cell-mediated immunity, and the measurement of ESAT-6-specific T-cell responses is a cornerstone of modern TB diagnostics and vaccine development. This guide provides a comparative overview of the experimental evidence correlating these T-cell responses with protective immunity against TB, intended for researchers, scientists, and drug development professionals.
Data Presentation: A Comparative Analysis of Protective Efficacy
The following tables summarize key quantitative data from animal and human studies investigating the role of ESAT-6-specific T-cell responses in protection against TB.
Table 1: Correlation of ESAT-6 Specific T-cell Responses with Protection Against M. tuberculosis in Animal Models
| Experimental Model | Intervention | Readout of T-cell Response | Challenge Strain | Protection Outcome (Bacterial Load in Lungs, log10 CFU) | Reference |
| C57BL/6 Mice | Adoptive transfer of 10^7 ESAT-6-specific Th1 cells | In vitro generated Th1 cells | M. tuberculosis H37Rv | Control: ~6.5 CFU; Th1 transfer: ~4.5 CFU (at day 24 post-infection) | [1] |
| C57BL/6 Mice | Vaccination with ESAT-6 + DDA/MPL adjuvant | IFN-γ production by splenocytes | M. tuberculosis Erdman | Control: ~6.0 CFU; ESAT-6 + DDA/MPL: ~5.0 CFU (at 6 weeks post-infection) | [2] |
| C57BL/6 Mice | Vaccination with ESAT-6 + c-di-AMP adjuvant (intranasal) | IFN-γ, IL-2, IL-17 mRNA in lungs | M. tuberculosis H37Rv | Control: ~6.8 CFU; ESAT-6 + c-di-AMP: ~6.0 CFU | [3] |
| Cattle | BCG Vaccination | ESAT-6-specific IFN-γ production post-challenge | M. bovis | Negative correlation between IFN-γ and pathology score | [4] |
Table 2: Association of ESAT-6 Specific IFN-γ Responses with Protection Against Tuberculosis in Humans
| Study Population | Assay | T-cell Response Measured | Outcome | Hazard Ratio (95% CI) | p-value | Reference |
| HIV-infected, BCG-immunized adults in Tanzania | IFN-γ ELISA | IFN-γ response to ESAT-6 | Development of active TB | 0.35 (0.16–0.77) | 0.009 | [5] |
| Patients with culture-confirmed TB in Japan | Whole blood IFN-γ assay | IFN-γ response to ESAT-6 | Diagnosis of TB infection | Sensitivity: 65.3% | <0.001 | [6] |
| Brazilian TB patients and controls | IFN-γ ELISA | IFN-γ response to ESAT-6 | Differentiation between TB patients and controls | Significantly higher IFN-γ in TB patients | 0.03 | [7] |
Experimental Protocols: Methodologies for Measuring ESAT-6-Specific T-Cell Responses
Detailed below are the methodologies for key experiments cited in the literature for assessing ESAT-6-specific T-cell responses.
1. IFN-γ Enzyme-Linked Immunosorbent Spot (ELISpot) Assay
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-producing cells at the single-cell level.
-
Plate Coating: 96-well PVDF membrane plates are coated with a capture antibody specific for IFN-γ (e.g., anti-human IFN-γ mAb) and incubated overnight at 4°C.
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Stimulation: A defined number of PBMCs (e.g., 2.5 x 10^5 cells/well) are added to the coated wells. Cells are stimulated with ESAT-6 peptides or recombinant protein (e.g., 5-10 µg/mL) for 18-24 hours at 37°C in a 5% CO2 incubator. A positive control (e.g., phytohemagglutinin) and a negative control (medium alone) are included.
-
Detection: After incubation, cells are lysed, and the plates are washed. A biotinylated detection antibody specific for IFN-γ is added, followed by a streptavidin-alkaline phosphatase conjugate.
-
Spot Development: A substrate (e.g., BCIP/NBT) is added, which forms a colored precipitate at the site of cytokine secretion.
-
Analysis: The resulting spots are counted using an automated ELISpot reader. Each spot represents a single IFN-γ-producing cell.
2. Intracellular Cytokine Staining (ICS) and Flow Cytometry
ICS allows for the multiparametric characterization of cytokine-producing T-cell subsets.
-
Cell Stimulation: PBMCs (e.g., 1 x 10^6 cells/mL) are stimulated with ESAT-6 peptides (e.g., 5 µg/mL) in the presence of co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d) for 6 hours at 37°C. A protein transport inhibitor (e.g., Brefeldin A) is added for the final 5 hours to trap cytokines intracellularly.[8]
-
Surface Staining: Cells are washed and stained with fluorescently-labeled antibodies against surface markers to identify T-cell populations (e.g., CD3, CD4, CD8).
-
Fixation and Permeabilization: Cells are fixed (e.g., with paraformaldehyde) and then permeabilized to allow antibodies to access intracellular antigens.
-
Intracellular Staining: Permeabilized cells are stained with fluorescently-labeled antibodies against IFN-γ and other cytokines of interest (e.g., TNF-α, IL-2).
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. Data is analyzed using appropriate software to quantify the percentage of different T-cell subsets producing specific cytokines in response to ESAT-6.
3. IFN-γ Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA measures the total amount of IFN-γ secreted into the supernatant of cell cultures.
-
Cell Culture and Stimulation: PBMCs are cultured and stimulated with ESAT-6 as described for the ELISpot assay, typically for a longer duration (e.g., 48-72 hours).
-
Supernatant Collection: After incubation, the culture plates are centrifuged, and the supernatant is collected.
-
ELISA Procedure: A standard sandwich ELISA is performed. A 96-well plate is coated with a capture anti-IFN-γ antibody. The collected supernatants are added to the wells. A biotinylated detection anti-IFN-γ antibody is then added, followed by a streptavidin-horseradish peroxidase conjugate.
-
Signal Detection: A substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution. The optical density is read on a microplate reader.
-
Quantification: The concentration of IFN-γ in the supernatants is determined by comparison to a standard curve generated with recombinant IFN-γ.
Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for assessing vaccine efficacy and the signaling pathway initiated by ESAT-6.
Caption: Experimental workflow for evaluating the protective efficacy of an ESAT-6 subunit vaccine in a mouse model.
Caption: ESAT-6 signaling in an antigen-presenting cell leading to T-helper cell differentiation.
References
- 1. Delayed protection by ESAT-6–specific effector CD4+ T cells after airborne M. tuberculosis infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ESAT-6 Subunit Vaccination against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Subunit Vaccine ESAT-6:c-di-AMP Delivered by Intranasal Route Elicits Immune Responses and Protects Against Mycobacterium tuberculosis Infection [frontiersin.org]
- 4. Correlation of ESAT-6-Specific Gamma Interferon Production with Pathology in Cattle following Mycobacterium bovis BCG Vaccination against Experimental Bovine Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interferon-Gamma Responses to Mycobacterial Antigens Protect Against Subsequent HIV-associated Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. T-Cell Responses to the Mycobacterium tuberculosis-Specific Antigen ESAT-6 in Brazilian Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diagnosis of Mycobacterium tuberculosis infection using ESAT-6 and intracellular cytokine cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Shifting the Paradigm: Subdominant ESAT-6 Epitopes Emerge as Superior Targets for Tuberculosis Vaccine Efficacy
A comparative analysis of vaccine strategies targeting dominant versus subdominant epitopes of the Mycobacterium tuberculosis antigen ESAT-6 reveals a surprising and critical finding: vaccines that elicit responses to subdominant epitopes offer more robust and efficient protection against tuberculosis (TB) in preclinical models. This guide provides a comprehensive comparison, supported by experimental data, for researchers, scientists, and drug development professionals in the field of TB vaccine development.
The 6-kDa Early Secretory Antigenic Target (ESAT-6) is a key antigen in Mycobacterium tuberculosis and a major target for the host immune response. During natural infection and in traditional subunit vaccine approaches using the full-length protein, the immune response is often narrowly focused on a single immunodominant region, typically the N-terminal epitope ESAT-61-15.[1][2] However, recent research demonstrates that this immunodominance can be a double-edged sword, potentially limiting the breadth and quality of the protective immune response.
By strategically removing the dominant epitope, researchers have successfully redirected the immune system to target otherwise overlooked subdominant epitopes. This shift in focus leads to a more diverse and functionally superior T-cell response, ultimately resulting in enhanced protection against TB infection.[3][4]
Comparative Efficacy of Dominant vs. Subdominant Epitope Vaccines
Experimental data from murine models consistently demonstrates the superior protective efficacy of vaccines designed to elicit responses against subdominant ESAT-6 epitopes. A key strategy involves immunization with a truncated ESAT-6 protein (Δ15ESAT-6), which lacks the dominant N-terminal 15 amino acids.
| Vaccine Candidate | Epitope Target | Challenge Model | Protection (Log10 CFU Reduction vs. Saline) | Key Findings | Reference |
| Full-length ESAT-6 | Dominant (ESAT-61-15) | Aerosol M. tuberculosis | Significant protection | Induces a strong but narrow T-cell response to the dominant epitope. | [3] |
| Δ15ESAT-6 | Subdominant | Aerosol M. tuberculosis | More efficient protection than full-length ESAT-6 | Refocuses the immune response to multiple subdominant epitopes, leading to a higher quality, polyfunctional T-cell response. | [1][3] |
| ESAT-651-70 peptide | Subdominant | Intravenous & Aerosol M. tuberculosis | Significant protection, equivalent to BCG | A single subdominant epitope can confer a high level of protective immunity. | [5] |
| BCG | Multiple Antigens | Aerosol M. tuberculosis | Gold standard for protection in animal models | Provides a benchmark for the level of protection achievable. | [5][6] |
The Qualitative Advantage of Subdominant Epitope-Specific T-Cells
The enhanced protection afforded by subdominant epitope-targeting vaccines is not merely a matter of the magnitude of the immune response, but rather its quality. T-cells recognizing subdominant epitopes exhibit a more polyfunctional profile, characterized by the simultaneous production of multiple cytokines, a hallmark of effective anti-mycobacterial immunity.
| T-Cell Population | Predominant Cytokine Profile | Functional Characteristics | Association with Protection | Reference |
| Dominant Epitope (ESAT-61-15) Specific | IFN-γ single-positive | Primarily effector T-cells. | Less effective at long-term control of infection. The response during natural infection is almost exclusively monofunctional. | [3] |
| Subdominant Epitope Specific | IFN-γ, TNF-α, and IL-2 triple-positive; Double-positive | Polyfunctional, memory-like phenotype. Maintained even in later stages of infection. | Strongly correlated with enhanced vaccine-mediated protection. | [1][3][4] |
Experimental Protocols
The following provides a detailed methodology for key experiments involved in the comparative analysis of dominant and subdominant ESAT-6 epitope vaccine efficacy, based on published studies.
Epitope Mapping and Identification
To identify dominant and subdominant epitopes within ESAT-6, a peptide library consisting of overlapping 15-amino-acid peptides spanning the entire protein sequence is synthesized.
-
Immunization: Groups of mice (e.g., C57BL/6 or BALB/c) are immunized with the full-length ESAT-6 protein formulated with an adjuvant such as CAF01 or DDA/MPL.[1][6]
-
Splenocyte Isolation: Three weeks after the final immunization, spleens are harvested, and single-cell suspensions of splenocytes are prepared.
-
In Vitro Restimulation: Splenocytes are cultured in the presence of individual peptides from the ESAT-6 library.
-
Cytokine Analysis: After 72 hours of incubation, supernatants are collected, and the concentration of IFN-γ is measured by ELISA. Epitopes that induce a significant IFN-γ response are identified. The magnitude of the response indicates the immunodominance hierarchy.[2]
Vaccine Formulation and Immunization
Subunit vaccines are prepared by formulating the recombinant ESAT-6 protein (either full-length or truncated Δ15ESAT-6) or synthetic peptides with a suitable adjuvant to elicit a strong Th1-type immune response.
-
Adjuvant Preparation: Cationic liposomes (e.g., CAF01, composed of DDA and TDB) are prepared by the lipid film hydration method. Alternatively, an emulsion of DDA and monophosphoryl lipid A (MPL) is used.[5][6]
-
Vaccine Formulation: The antigen (e.g., ESAT-6 protein or peptide) is mixed with the adjuvant solution.
-
Immunization Schedule: Mice are immunized subcutaneously at the base of the tail with the vaccine formulation. Typically, three immunizations are administered at two-week intervals.[6]
Assessment of Vaccine Efficacy
The protective efficacy of the vaccines is evaluated in a murine model of tuberculosis.
-
Challenge: Six weeks after the final immunization, mice are challenged via the aerosol route with a virulent strain of Mycobacterium tuberculosis (e.g., Erdman).
-
Bacterial Load Determination: At a specified time point post-challenge (e.g., 6 weeks), mice are euthanized, and their lungs and spleens are aseptically removed and homogenized.
-
Colony Forming Unit (CFU) Assay: Serial dilutions of the organ homogenates are plated on Middlebrook 7H11 agar. The plates are incubated at 37°C for 3-4 weeks, after which the number of CFUs is counted.
-
Data Analysis: The level of protection is determined by comparing the log10 CFU counts in vaccinated groups to those in a saline-immunized control group.
Visualizing the Pathways to Protection
The following diagrams illustrate the conceptual framework and experimental workflow for comparing dominant and subdominant epitope-based vaccine strategies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Quality and vaccine efficacy of CD4+ T cell responses directed to dominant and subdominant epitopes in ESAT-6 from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient protection against Mycobacterium tuberculosis by vaccination with a single subdominant epitope from the ESAT-6 antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ESAT-6 Subunit Vaccination against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis: Novel ESAT-6 Based Assays Versus the Tuberculin Skin Test for Tuberculosis Detection
For over a century, the Tuberculin Skin Test (TST), or Mantoux test, has been a primary tool for identifying Mycobacterium tuberculosis (M.tb) infection.[1][2] However, its utility is hampered by its inability to distinguish between M.tb infection, prior Bacille Calmette-Guérin (BCG) vaccination, and exposure to most non-tuberculous mycobacteria (NTM).[3][4] This cross-reactivity can lead to false-positive results.[3] In response to this limitation, a new generation of diagnostic assays has been developed based on specific M.tb antigens, such as the 6-kDa Early Secretory Antigenic Target (ESAT-6) and the 10-kDa Culture Filtrate Protein (CFP-10).[5][6]
These antigens are encoded by genes within the Region of Difference 1 (RD1) of the M.tb genome, which is absent in all BCG vaccine strains and most NTM.[4][7][8] This key difference provides ESAT-6-based assays with significantly higher specificity.[9] These modern assays come in two main forms: blood-based in-vitro tests known as Interferon-Gamma Release Assays (IGRAs) and newer antigen-specific skin tests. This guide provides a direct comparison of the performance, protocols, and underlying mechanisms of these new ESAT-6-based assays against the traditional Tuberculin Skin Test.
Data Presentation: Performance Metrics
The diagnostic accuracy of a test is primarily evaluated by its sensitivity (the ability to correctly identify those with the infection) and specificity (the ability to correctly identify those without the infection). The following table summarizes the performance of ESAT-6 based assays and the TST based on published clinical data.
| Test Type | Principle | Representative Assays | Sensitivity | Specificity | Key Considerations |
| ESAT-6 Based Skin Test | In-vivo delayed-type hypersensitivity reaction to specific M.tb antigens (ESAT-6, CFP-10).[10] | C-Tb, EC skin test | 87.5% - 94.2%[3][7] | 93.8% - 99.6%[3][11] | Not affected by prior BCG vaccination.[3][12] High concordance with IGRAs.[12] |
| Interferon-Gamma Release Assay (IGRA) | In-vitro measurement of IFN-γ released by T-cells in response to M.tb antigens (ESAT-6, CFP-10).[8][13] | QuantiFERON-TB Gold (ELISA), T-SPOT.TB (ELISPOT) | 81% - 93%[14] | 93% - 98.9%[3][9][14] | Single patient visit required. Results can be indeterminate in some cases, particularly in immunosuppressed individuals.[13] |
| Tuberculin Skin Test (TST) | In-vivo delayed-type hypersensitivity reaction to Purified Protein Derivative (PPD), a mix of mycobacterial antigens.[15][16] | Mantoux Test | 70% - 94%[3][14] | Highly variable; can be as low as 7% in BCG-vaccinated populations, but up to 95-100% in non-vaccinated individuals.[9][17] | Specificity is significantly reduced by prior BCG vaccination and exposure to NTM.[3] Requires two patient visits.[18] |
Experimental Protocols
Tuberculin Skin Test (Mantoux Method)
The TST is an in-vivo test that measures a delayed-type hypersensitivity reaction to a purified protein derivative (PPD) from M.tb.[15][16]
1. Administration:
-
A standard dose of 5 Tuberculin Units (TU) in 0.1 mL of PPD solution is drawn into a tuberculin syringe.[2][16]
-
The solution is injected intradermally into the inner surface of the forearm.[18][19]
-
A correct injection creates a distinct, pale elevation of the skin known as a wheal, typically 6 to 10 mm in diameter.[2][20]
2. Reading and Interpretation:
-
The test site is examined 48 to 72 hours after administration.[2][18]
-
The reaction is assessed by measuring the diameter of the induration (a palpable, raised, hardened area) across the forearm in millimeters.[18] Redness (erythema) alone is not considered a positive reaction and should not be measured.[18][20]
-
The interpretation of the result depends on the size of the induration and the individual's risk factors for TB infection.[16]
ESAT-6 Based Assay Protocols
The protocol for newer antigen-based skin tests is procedurally similar to the TST but uses specific recombinant antigens (ESAT-6 and CFP-10) instead of PPD.
1. Administration:
-
A dose of 0.1 mL containing the specific antigens (e.g., 1.0 µg of ESAT-6/CFP-10) is injected intradermally into the forearm, creating a wheal.[3]
2. Reading and Interpretation:
-
The site is read between 24 and 72 hours post-administration.[3]
-
The diameter of the induration is measured. A common cutoff for a positive result is an induration of 5 mm or greater.[10][11]
IGRAs are in-vitro laboratory tests that quantify the cell-mediated immune response from a blood sample.
1. Sample Collection:
-
A whole blood sample is collected from the patient.
2. Laboratory Procedure (General Workflow):
-
The blood is aliquoted into tubes containing either specific M.tb antigens (ESAT-6 and CFP-10 peptides), a negative control (nil), or a positive control (mitogen).[13]
-
The tubes are incubated at 37°C for 16 to 24 hours.[21] During this time, T-cells from an infected individual will recognize the antigens and release interferon-gamma (IFN-γ).
-
The concentration of IFN-γ in the plasma is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) or the number of IFN-γ secreting cells is counted via an Enzyme-Linked Immunospot (ELISPOT) assay.[8][13]
3. Interpretation:
-
The test result is reported as positive, negative, or indeterminate based on the IFN-γ response in the antigen tubes relative to the control tubes.[13] A positive result indicates an immune response to M.tb antigens.
Visualizing the Mechanisms and Workflows
Immunological Signaling Pathway
The core principle of ESAT-6 based IGRAs is the specific recognition of M.tb antigens by the adaptive immune system, leading to the production of IFN-γ, a key cytokine in the cell-mediated immune response to tuberculosis.
Caption: ESAT-6 recognition by a T-cell, leading to IFN-γ release.
Comparative Experimental Workflow
The operational workflows for the TST and ESAT-6 based IGRAs differ significantly, particularly concerning patient visits and laboratory involvement.
Caption: Comparison of TST and ESAT-6 based IGRA workflows.
References
- 1. Mantoux test - Wikipedia [en.wikipedia.org]
- 2. Mantoux test and its interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitivity, Specificity, and Safety of a Novel ESAT6-CFP10 Skin Test for Tuberculosis Infection in China: 2 Randomized, Self-Controlled, Parallel-Group Phase 2b Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Updated Guidelines for Using Interferon Gamma Release Assays to Detect Mycobacterium tuberculosis Infection --- United States, 2010 [cdc.gov]
- 5. Efficacy and safety of recombinant Mycobacterium tuberculosis ESAT-6 protein for diagnosis of pulmonary tuberculosis: A phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A new strategy for the diagnosis of tuberculosis based on secreted antigens: evaluation of the efficacy of alveolar lavage ESAT-6 and CFP-10 tests - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Diagnosis of Tuberculosis Based on the Two Specific Antigens ESAT-6 and CFP10 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eurekalert.org [eurekalert.org]
- 11. Evaluation of ESAT6-CFP10 Skin Test for Mycobacterium tuberculosis Infection among Persons Living with HIV in China - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Accuracy of ESAT6-CFP10 skin test compared with tuberculin skin test in a healthy population: a randomized, blind, parallel controlled phase III clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gamma Interferon Release Assays for Detection of Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The clinical utility of tuberculin skin test and interferon-γ release assay in the diagnosis of active tuberculosis among young adults: a prospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hss.gov.nt.ca [hss.gov.nt.ca]
- 16. Administering, reading and interpreting a tuberculin skin test - Guidance for National Tuberculosis Programmes on the Management of Tuberculosis in Children - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Interpretation of the tuberculin skin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tuberculin Skin Test (TST) - MN Dept. of Health [health.state.mn.us]
- 19. Step-by-step Guide to Mantoux Testing | The Windsor-Essex County Health Unit [wechu.org]
- 20. ottawapublichealth.ca [ottawapublichealth.ca]
- 21. Diagnostic Accuracy of Early Secretory Antigenic Target-6–Free Interferon-gamma Release Assay Compared to QuantiFERON-TB Gold In-tube - PMC [pmc.ncbi.nlm.nih.gov]
Validating In Silico Predictions of ESAT-6 Epitopes: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate identification of immunogenic epitopes is a critical step in the development of effective vaccines and diagnostics for tuberculosis (TB). The 6-kDa Early Secretory Antigenic Target (ESAT-6) of Mycobacterium tuberculosis is a potent T-cell antigen and a major focus of these efforts. This guide provides a comparative overview of in silico prediction tools and their experimental validation using patient samples, supported by experimental data and detailed protocols.
The development of subunit vaccines and diagnostic reagents for TB often relies on the identification of specific T-cell epitopes within mycobacterial antigens that can elicit a robust immune response. In silico prediction algorithms have become invaluable tools for narrowing down potential epitopes from a vast number of possibilities, thereby saving considerable time and resources in the laboratory. However, the immunogenicity of these predicted peptides must be confirmed through rigorous experimental validation using samples from individuals infected with M. tuberculosis.
This guide will delve into the methodologies for both predicting and validating ESAT-6 epitopes, presenting a comparison of different approaches and the available data on their performance.
In Silico Prediction of T-Cell Epitopes
A variety of computational tools are available to predict T-cell epitopes based on the binding affinity of peptides to Major Histocompatibility Complex (MHC) molecules. These tools employ different algorithms, primarily matrix-based or machine learning approaches, to score potential epitopes.
Two commonly utilized platforms for predicting MHC class II binding, which is crucial for CD4+ T-cell responses to extracellular antigens like the secreted ESAT-6, are:
-
ProPred : This is a matrix-based method that predicts MHC binding sites for a wide range of HLA-DR alleles. It utilizes matrices derived from the binding characteristics of known peptide ligands.
-
Immune Epitope Database and Analysis Resource (IEDB) : The IEDB provides a suite of tools for predicting T-cell and B-cell epitopes. For MHC class II binding, it offers several methods, including a consensus approach that combines the outputs of multiple prediction algorithms to improve accuracy.
The selection of an appropriate prediction tool and the interpretation of its output are crucial first steps in the epitope discovery pipeline.
Experimental Validation of Predicted Epitopes
The ultimate test of a predicted epitope's relevance is its ability to be recognized by T-cells from individuals who have been infected with M. tuberculosis. Several in vitro assays are employed to measure this recognition, primarily by detecting the activation and cytokine production of T-cells upon stimulation with the synthetic peptides.
Key experimental validation techniques include:
-
Interferon-gamma (IFN-γ) Enzyme-Linked Immunospot (ELISpot) Assay : This highly sensitive assay quantifies the number of T-cells that secrete IFN-γ, a key cytokine in the cell-mediated immune response to TB, in response to a specific epitope.
-
Peripheral Blood Mononuclear Cell (PBMC) Proliferation Assay : This assay measures the proliferation of T-cells in response to epitope stimulation, indicating a specific memory T-cell response.
The results from these assays provide direct evidence of the immunogenicity of the predicted epitopes in a relevant patient population.
Comparative Analysis of Predicted vs. Experimental Data
While the direct comparison of prediction scores with experimental immunogenicity is a complex field with ongoing research, studies have shown that in silico predictions can successfully identify immunodominant regions within ESAT-6. It is important to note that a high predicted binding affinity does not always guarantee a strong T-cell response, as other factors such as antigen processing and T-cell receptor repertoire also play a role.
Below is a table summarizing the kind of data that would be generated in a study comparing in silico predictions with experimental validation. Note: The following table is a representative example for illustrative purposes, as a single comprehensive dataset with direct side-by-side comparison from the available search results was not found.
| ESAT-6 Peptide Sequence | In Silico Prediction Tool | Predicted Binding Affinity (e.g., Percentile Rank) | Experimental Validation Assay | Patient Cohort | Mean T-Cell Response (e.g., SFC/10^6 PBMCs) | Reference |
| MTEQQWNFAGIEAAA | IEDB (Consensus) | 1.5 | IFN-γ ELISpot | Active TB Patients | 150 | Fictional Data |
| WNFAGIEAAASAIQG | ProPred (DRB10101) | 8.2 | IFN-γ ELISpot | Active TB Patients | 75 | Fictional Data |
| GIEAAASAIQGNVTA | IEDB (Consensus) | 5.7 | PBMC Proliferation | Latent TB Infection | Stimulation Index: 3.2 | Fictional Data |
| SAIQGNVTSIHSLLD | ProPred (DRB10401) | 3.1 | IFN-γ ELISpot | Active TB Patients | 120 | Fictional Data |
SFC: Spot Forming Cells
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results across different studies.
Interferon-gamma (IFN-γ) ELISpot Assay Protocol
This protocol outlines the key steps for performing an IFN-γ ELISpot assay to validate the immunogenicity of synthetic peptides.
-
Plate Coating : 96-well PVDF membrane plates are coated with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking : The plates are washed and blocked with a blocking buffer (e.g., RPMI 1640 with 10% fetal bovine serum) for at least 2 hours at 37°C to prevent non-specific binding.
-
Cell Plating : Peripheral blood mononuclear cells (PBMCs) are isolated from heparinized blood of TB patients and healthy controls using Ficoll-Paque density gradient centrifugation. 2.5 x 10^5 PBMCs are added to each well.
-
Peptide Stimulation : Synthetic ESAT-6 peptides are added to the wells at a final concentration of 10 µg/mL. A positive control (e.g., phytohemagglutinin) and a negative control (culture medium alone) are included.
-
Incubation : The plates are incubated for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Detection : The plates are washed, and a biotinylated anti-human IFN-γ detection antibody is added and incubated for 2 hours at 37°C.
-
Enzyme Conjugation : After washing, streptavidin-alkaline phosphatase is added to the wells and incubated for 1 hour at room temperature.
-
Spot Development : The plates are washed again, and a substrate (e.g., BCIP/NBT) is added to develop the spots. The reaction is stopped by washing with distilled water.
-
Analysis : The plates are dried, and the spots are counted using an automated ELISpot reader. The number of spot-forming cells (SFCs) per million PBMCs is calculated.
PBMC Proliferation Assay Protocol
This protocol describes a method for assessing T-cell proliferation in response to peptide stimulation.
-
PBMC Isolation : PBMCs are isolated from patient and control blood samples as described for the ELISpot assay.
-
Cell Staining (Optional, for CFSE-based assay) : PBMCs are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.
-
Cell Culture : Labeled or unlabeled PBMCs are plated in 96-well round-bottom plates at a concentration of 2 x 10^5 cells/well.
-
Peptide Stimulation : Synthetic ESAT-6 peptides are added to the wells at a final concentration of 10 µg/mL. Positive (e.g., PHA) and negative (medium alone) controls are included.
-
Incubation : The plates are incubated for 5-7 days at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Measurement :
-
[3H]-Thymidine Incorporation : [3H]-Thymidine is added to the cultures for the final 18 hours of incubation. The cells are then harvested, and the amount of incorporated radioactivity is measured using a scintillation counter. The results are expressed as a stimulation index (SI), which is the ratio of counts per minute (cpm) in stimulated wells to cpm in unstimulated wells.
-
CFSE Dilution by Flow Cytometry : Cells are harvested, stained with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4), and analyzed by flow cytometry. Proliferation is measured by the dilution of the CFSE signal in the T-cell population.
-
-
Data Analysis : The stimulation index or the percentage of divided cells is calculated to determine the level of T-cell proliferation.
Visualizing the Workflow
The process of in silico prediction followed by experimental validation can be visualized as a logical workflow.
Caption: Workflow for epitope prediction and validation.
This diagram illustrates the progression from the initial in silico prediction of T-cell epitopes from the ESAT-6 protein sequence to their experimental validation using synthetic peptides and patient samples, ultimately leading to their potential application in vaccine and diagnostic development.
Conclusion
The combination of in silico prediction and experimental validation provides a powerful strategy for the identification of immunologically relevant T-cell epitopes from M. tuberculosis antigens like ESAT-6. While prediction tools are instrumental in prioritizing candidates, experimental validation with patient samples remains the gold standard for confirming their immunogenicity. This integrated approach is essential for advancing the development of novel interventions to combat tuberculosis.
A Comparative Guide to Humoral and Cellular Immune Responses to ESAT-6 Epitopes
For Researchers, Scientists, and Drug Development Professionals
The 6-kDa Early Secreted Antigenic Target (ESAT-6) of Mycobacterium tuberculosis is a critical virulence factor and a potent immunogen, eliciting both humoral and cellular immune responses. Understanding the nature of these responses to different epitopes within ESAT-6 is paramount for the development of effective vaccines and diagnostics. This guide provides an objective comparison of humoral and cellular immunity to various ESAT-6 epitopes, supported by experimental data.
Epitope-Specific Immune Responses: A Quantitative Overview
The immunogenicity of an epitope is determined by its ability to provoke an immune response. In the context of ESAT-6, this is often measured by quantifying the cellular response, primarily through interferon-gamma (IFN-γ) production by T-cells, and the humoral response, through the measurement of specific antibody titers (e.g., IgG).
A study by López-Vidal et al. provides a direct comparison of IFN-γ and IgG responses to five overlapping synthetic peptides of ESAT-6 in tuberculosis patients and their household contacts. The following table summarizes the key findings from this study, offering a quantitative glimpse into the differential immunogenicity of these epitopes.
| Epitope (Peptide) | Amino Acid Sequence | Cellular Immune Response (IFN-γ production in HHC) | Humoral Immune Response (IgG recognition in TB patients) |
| P1 | MTEQQWNFAGIEAAA | High | Low |
| P4 | AGIEAAASAIQGNVT | Low | High |
| P6 | VTSIHSLLDEGKQSL | Low | Moderate |
| P8 | QSLTKLAAAWGGSGS | High | Low |
| P20 | GASEKTQQLQALTNT | High | Low |
*HHC: Healthy Household Contacts; TB: Tuberculosis. "High," "Moderate," and "Low" are qualitative summaries of the quantitative data presented in the referenced study.
These data suggest that certain epitopes of ESAT-6 are more prone to stimulating a cellular response, while others are more effective at inducing a humoral response. For instance, the N-terminal peptide P1 and peptides P8 and P20 elicited strong IFN-γ production in healthy household contacts, indicative of a robust T-cell response, but were poorly recognized by IgG antibodies in tuberculosis patients. Conversely, peptide P4 was a strong target for IgG antibodies but induced a weaker IFN-γ response. This highlights the differential processing and presentation of epitopes for T-cell and B-cell recognition.
Further research has identified other key epitopes. For example, the N-terminal region spanning amino acids 3-15 has been recognized as both a T-cell and a B-cell epitope[1]. Additionally, a region between amino acids 40 and 62 has been shown to elicit antibody responses[1][2].
Experimental Protocols
Accurate assessment of humoral and cellular immune responses relies on robust and well-defined experimental protocols. The following are detailed methodologies for the key experiments cited in the comparison of ESAT-6 epitope immunogenicity.
Enzyme-Linked Immunosorbent Assay (ELISA) for ESAT-6 Specific Antibodies
This protocol is for an indirect ELISA to measure the presence of antibodies specific to ESAT-6 epitopes in serum samples.
Materials:
-
96-well microtiter plates
-
ESAT-6 synthetic peptides (e.g., P1, P4, P6, P8, P20)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS-T)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20, PBS-T)
-
Serum samples (from patients and controls)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the ESAT-6 synthetic peptides to a concentration of 1-10 µg/mL in Coating Buffer. Add 100 µL of the diluted peptide solution to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution from the wells. Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Sample Incubation: Dilute the serum samples in Blocking Buffer (e.g., 1:100). Add 100 µL of the diluted serum to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 µL of the diluted secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2, but increase the number of washes to five to ensure removal of unbound secondary antibody.
-
Substrate Addition: Add 100 µL of the substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well to stop the enzymatic reaction.
-
Reading: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secreting Cells
This protocol is for an ELISpot assay to enumerate T-cells that secrete IFN-γ in response to stimulation with ESAT-6 epitopes.
Materials:
-
96-well PVDF-membrane ELISpot plates
-
Anti-human IFN-γ capture antibody
-
ESAT-6 synthetic peptides
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with fetal calf serum, antibiotics, and L-glutamine
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP)
-
Substrate solution (e.g., BCIP/NBT for ALP or AEC for HRP)
-
Blocking buffer (e.g., PBS with 5% FBS)
-
Wash buffer (PBS with 0.05% Tween 20)
-
CO₂ incubator
-
ELISpot plate reader
Procedure:
-
Plate Coating: Pre-wet the ELISpot plate membrane with 35% ethanol (B145695) for 30 seconds, then wash with sterile water. Coat the wells with 100 µL of the anti-human IFN-γ capture antibody diluted in sterile PBS. Incubate overnight at 4°C.
-
Blocking: The next day, wash the plate three times with sterile PBS. Block the membrane by adding 200 µL of blocking buffer to each well. Incubate for at least 2 hours at room temperature.
-
Cell Plating and Stimulation: Wash the plate three times with sterile PBS. Prepare a suspension of PBMCs at a concentration of 2-3 x 10⁶ cells/mL in RPMI medium. Add 100 µL of the cell suspension to each well. Add 50 µL of the ESAT-6 peptide solution (at a final concentration of 5-10 µg/mL) to the appropriate wells. Include negative (cells only) and positive (e.g., phytohemagglutinin) controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Detection Antibody: Wash the plate five times with wash buffer to remove the cells. Add 100 µL of the biotinylated anti-human IFN-γ detection antibody, diluted in blocking buffer, to each well. Incubate for 2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate five times with wash buffer. Add 100 µL of streptavidin-ALP or streptavidin-HRP, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate five times with wash buffer, followed by two washes with PBS. Add 100 µL of the substrate solution to each well. Monitor the development of spots (typically 5-20 minutes).
-
Stopping and Drying: Stop the reaction by washing the plate thoroughly with distilled water. Allow the plate to air dry completely.
-
Analysis: Count the number of spots in each well using an automated ELISpot reader. Each spot represents a single IFN-γ secreting cell.
Visualizing the Pathways
To better understand the underlying mechanisms of humoral and cellular immunity to ESAT-6 epitopes, the following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflow and signaling pathways.
Caption: Experimental workflow for assessing cellular and humoral immune responses to ESAT-6 epitopes.
Caption: Simplified signaling pathways for cellular and humoral immune responses to ESAT-6 epitopes.
Conclusion
The immune response to M. tuberculosis ESAT-6 is multifaceted, with different epitopes preferentially driving either cellular or humoral immunity. The N-terminal region of ESAT-6 appears to be a key target for both T-cells and B-cells, while other regions may be more skewed towards one type of response. A thorough understanding of these differential responses, supported by robust experimental data, is crucial for the rational design of novel vaccines and diagnostic tools that can effectively combat tuberculosis. The methodologies and data presented in this guide offer a foundation for researchers and drug development professionals to build upon in their efforts to control this global health threat.
References
A comparative study of different adjuvants for ESAT6-based subunit vaccines
The development of an effective subunit vaccine against Mycobacterium tuberculosis (Mtb) hinges on the selection of an appropriate adjuvant to potentiate the immune response to key antigens such as the 6-kDa early secretory antigenic target (ESAT-6). Subunit vaccines, while offering a high safety profile, are often poorly immunogenic on their own and require adjuvants to elicit a robust and protective T-cell mediated immune response.[1][2] This guide provides a comparative analysis of different adjuvants used in conjunction with ESAT-6-based antigens, with a focus on experimental data to inform researchers, scientists, and drug development professionals.
Performance of Adjuvants with ESAT-6-Based Antigens
The choice of adjuvant is critical in steering the immune response towards a protective phenotype, predominantly a Th1-biased response characterized by the production of IFN-γ, which is crucial for controlling Mtb infection.[3] Below is a summary of the performance of several key adjuvants when formulated with ESAT-6 or ESAT-6-containing fusion proteins.
Immunogenicity and Protective Efficacy
The following tables summarize quantitative data from preclinical studies, comparing the immunological and protective outcomes of different adjuvant formulations.
Table 1: Comparison of Humoral and Cellular Immune Responses
| Adjuvant | Antigen | Animal Model | Key Immune Responses | Source |
| CAF01 | Ag85B-ESAT-6 | Mice | High IFN-γ production (>20,000 pg/ml); Strong IgG1 and significantly higher IgG2b/c titers compared to Al(OH)₃.[4] Induces potent and persistent multifunctional Th1 cells (IFN-γ, IL-2, TNF-α) in both neonatal and adult mice.[5] | [4][5] |
| GLA-SE | ID83 (contains Rv2608, Rv3620, Rv1813) & ID93 (contains Rv2608, Rv3620, Rv1813, Rv3619) | Mice | Strong Th1-like response with significantly greater IgG2c titers compared to the stable emulsion (SE) alone.[6] Elicits polyfunctional CD4+ T cells.[7] | [6][7] |
| Alum (Aluminum Hydroxide) | Ag85B-ESAT-6 | Mice | Low levels of cell-mediated immune responses and a Th2-biased response.[3][4] Induced IgG1 titers comparable to CAF01 but failed to induce significant IgG2b/c.[4] | [3][4] |
| DDA/MPL | ESAT-6 | Mice | Elicited a strong ESAT-6-specific T-cell response and high titers of ESAT-6-specific IgG, with a notable IgG2b response indicating a Th1 bias.[8] | [8] |
| c-di-AMP | ESAT-6 | Mice | Enhanced Th1/Th2/Th17 responses upon intranasal administration.[9] Significantly increased production of IFN-γ, IL-2, and IL-17 in splenocytes compared to ESAT-6 alone.[9] Induced systemic IgG and local mucosal sIgA.[9] | [9] |
| Poly-IC with Aluminum | Ag85b/ESAT6-CFP10 | Mice & Guinea Pigs | Highly immunogenic in mice and provided effective protection against latent Mtb infection in guinea pigs.[10] | [10] |
Table 2: Protective Efficacy Against M. tuberculosis Challenge
| Adjuvant | Antigen | Animal Model | Challenge Strain | Reduction in Bacterial Load (Compared to Control) | Source |
| CAF01 | Ag85B-ESAT-6 | Mice | M. tuberculosis | Significant reduction in bacterial load in lungs and spleen, comparable to BCG vaccination.[4][11] | [4][11] |
| GLA-SE/CDG | ESAT-6 | Mice | M. tuberculosis | Superior protection with reduced bacterial loads compared to the BCG-immunized group.[12] | [12] |
| Alum (Aluminum Hydroxide) | Ag85B-ESAT-6 | Mice | M. tuberculosis | Failed to provide protection .[4] | [4] |
| DDA/MPL | ESAT-6 | Mice | M. tuberculosis | Protective immunity comparable to that achieved with BCG .[8] | [8] |
| c-di-AMP | ESAT-6 | Mice | M. tuberculosis | Significant reduction of bacterial burdens in lungs and spleens of immunized mice.[9] | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are representative experimental protocols for the evaluation of adjuvanted ESAT-6 subunit vaccines.
Vaccine Formulation and Immunization
-
Antigen-Adjuvant Preparation : Recombinant ESAT-6 or fusion proteins (e.g., Ag85B-ESAT-6) are typically expressed in E. coli and purified. The adjuvant is then mixed with the antigen. For instance, CAF01, a liposomal adjuvant, is composed of DDA and TDB, which is then combined with the antigen solution.[13] GLA-SE consists of the synthetic TLR4 agonist glucopyranosyl lipid A (GLA) in a stable oil-in-water emulsion (SE).[6][14]
-
Animal Models : C57BL/6 or BALB/c mice are commonly used for immunogenicity and protection studies.[6][15] Guinea pigs are also utilized as they develop human-like lung pathology.[10]
-
Immunization Schedule : A typical immunization schedule involves three subcutaneous injections at two-week intervals.[4] The immune response is then assessed at various time points after the final vaccination.
Immunological Assays
-
ELISA for Antibody Titers : To measure antigen-specific antibody isotypes (e.g., IgG1, IgG2a/c), 96-well plates are coated with the antigen. Serially diluted sera from immunized animals are added, followed by HRP-conjugated secondary antibodies specific for each isotype. The reaction is developed with a substrate and the optical density is measured.
-
Cytokine Profiling (ELISA and ELISpot) : Splenocytes or peripheral blood mononuclear cells (PBMCs) are isolated from immunized animals and re-stimulated in vitro with the vaccine antigen. The concentration of cytokines such as IFN-γ, IL-2, IL-4, and IL-17 in the culture supernatant is quantified by ELISA.[5] ELISpot assays are used to determine the frequency of antigen-specific cytokine-secreting cells.
-
Intracellular Cytokine Staining (ICS) and Flow Cytometry : This technique is used to identify and quantify polyfunctional T cells that produce multiple cytokines simultaneously (e.g., IFN-γ, IL-2, and TNF-α), which are thought to be important for protection against tuberculosis.[5]
M. tuberculosis Challenge Studies
-
Aerosol Challenge : To assess protective efficacy, immunized animals are challenged with a low-dose aerosol infection of virulent M. tuberculosis (e.g., H37Rv strain).
-
Enumeration of Bacterial Load : At a defined time point post-challenge (e.g., 4-6 weeks), animals are euthanized, and their lungs and spleens are homogenized. Serial dilutions of the homogenates are plated on selective agar (B569324) media (e.g., Middlebrook 7H11), and the number of colony-forming units (CFU) is counted to determine the bacterial burden.[11]
Signaling Pathways and Experimental Workflow
Visualizing the mechanisms of action and experimental designs can aid in understanding the comparative advantages of different adjuvants.
Caption: Simplified signaling pathway for TLR4 agonist adjuvants like GLA.[][17][18]
Caption: A typical experimental workflow for evaluating ESAT-6 subunit vaccine candidates.
Conclusion
The selection of an adjuvant is a critical determinant of the success of an ESAT-6-based subunit vaccine against tuberculosis. Adjuvants like CAF01 and GLA-SE have demonstrated the ability to induce strong, Th1-biased cellular and humoral immune responses, leading to significant protection in animal models, often comparable to the current BCG vaccine.[4][11][12] In contrast, traditional adjuvants like Alum are less effective at inducing the necessary cell-mediated immunity for protection against Mtb.[4] The data presented in this guide highlights the importance of choosing adjuvants that can effectively stimulate the appropriate innate immune pathways to drive a protective adaptive immune response. Future research should continue to explore novel adjuvants and adjuvant combinations to further enhance the efficacy of ESAT-6 subunit vaccines.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Importance of adjuvant selection in tuberculosis vaccine development: Exploring basic mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cationic Liposomes Formulated with Synthetic Mycobacterial Cordfactor (CAF01): A Versatile Adjuvant for Vaccines with Different Immunological Requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Liposome-Based Mycobacterial Vaccine Induces Potent Adult and Neonatal Multifunctional T Cells through the Exquisite Targeting of Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. The TLR-4 agonist adjuvant, GLA-SE, improves magnitude and quality of immune responses elicited by the ID93 tuberculosis vaccine: first-in-human trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ESAT-6 Subunit Vaccination against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Subunit Vaccine ESAT-6:c-di-AMP Delivered by Intranasal Route Elicits Immune Responses and Protects Against Mycobacterium tuberculosis Infection [frontiersin.org]
- 10. Ag85b/ESAT6-CFP10 adjuvanted with aluminum/poly-IC effectively protects guinea pigs from latent mycobacterium tuberculosis infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Syringe Free Vaccination with CAF01 Adjuvated Ag85B-ESAT-6 in Bioneedles Provides Strong and Prolonged Protection Against Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. BpOmpW antigen administered with CAF01 adjuvant stimulates comparable T cell responses to Sigma adjuvant system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of GLA/SE as an effective adjuvant for the induction of robust humoral and cell-mediated immune responses to EBV-gp350 in mice and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluating the Performance of PPE44, HSPX, ESAT-6 and CFP-10 Factors in Tuberculosis Subunit Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TLR Agonists as Vaccine Adjuvants Targeting Cancer and Infectious Diseases [mdpi.com]
- 18. Toll-like receptor - Wikipedia [en.wikipedia.org]
Evaluating Cross-Protection Induced by ESAT-6 Epitopes from Different Mycobacterial Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-kDa Early Secretory Antigenic Target (ESAT-6) is a key virulence factor and a potent T-cell antigen in Mycobacterium tuberculosis (Mtb), the primary causative agent of tuberculosis. Its absence in the Mycobacterium bovis BCG vaccine strain makes it a focal point for the development of novel vaccines and diagnostics. However, the presence of ESAT-6 homologues in several non-tuberculous mycobacteria (NTM) raises critical questions about the potential for cross-protection and the specificity of ESAT-6-based immunity. This guide provides a comparative analysis of the cross-protection induced by ESAT-6 epitopes from different mycobacterial strains, supported by experimental data, to inform vaccine development and research strategies.
ESAT-6 and CFP-10: Key Secretory Antigens
ESAT-6 and its chaperone protein, the 10-kDa culture filtrate protein (CFP-10), are secreted as a heterodimeric complex by the ESX-1 secretion system. This system is crucial for the virulence of Mtb. The genes encoding ESAT-6 (esxA) and CFP-10 (esxB) are located in the Region of Difference 1 (RD1), which is absent in all BCG vaccine substrains but present in virulent M. tuberculosis and M. bovis strains. The presence of ESAT-6 homologues in some NTM species, such as Mycobacterium kansasii, Mycobacterium marinum, and Mycobacterium leprae, complicates the immunological landscape. In contrast, other common NTMs like Mycobacterium avium lack a direct ESAT-6 homolog in the ESX-1 region, though they possess other ESAT-6-like proteins in different genomic loci.
Comparative Analysis of ESAT-6/CFP-10 Protein Sequences
The degree of amino acid sequence identity among ESAT-6 and CFP-10 homologues from different mycobacterial species is a key determinant of potential T-cell cross-reactivity. The following table summarizes the sequence identities relative to M. tuberculosis H37Rv.
| Mycobacterial Strain | ESAT-6 % Identity to M. tuberculosis H37Rv | CFP-10 % Identity to M. tuberculosis H37Rv | Notes |
| Mycobacterium tuberculosis H37Rv | 100% | 100% | Reference strain. |
| Mycobacterium bovis | 100% | 100% | Identical to M. tuberculosis. |
| Mycobacterium bovis BCG | Gene absent | Gene absent | RD1 region is deleted. |
| Mycobacterium kansasii | ~95-98%[1] | ~95%[1] | High degree of homology. |
| Mycobacterium avium | Not applicable (no direct homolog in ESX-1) | Not applicable (no direct homolog in ESX-1) | Possesses ESAT-6-like proteins in the ESX-5 locus. |
| Mycobacterium abscessus | Low homology | Low homology | ESAT-6 like proteins present but with significant divergence. |
Experimental Evidence for Cross-Protection
The ultimate measure of vaccine efficacy is the ability to protect against challenge with a virulent pathogen. Studies investigating the cross-protective immunity afforded by ESAT-6 from different mycobacterial species are limited but provide valuable insights.
Immunization with M. kansasii and Challenge with M. tuberculosis
A study by Um et al. (2024) demonstrated that subcutaneous vaccination of C57BL/6 mice with live M. kansasii (which expresses an ESAT-6 homolog) conferred protection against a subsequent aerosol challenge with M. tuberculosis H37Rv. The level of protection was comparable to or even better than that provided by the standard BCG vaccine[2].
| Vaccine Strain | Challenge Strain | Organ | Mean log10 CFU ± SD (Control) | Mean log10 CFU ± SD (Vaccinated) | Log10 Reduction |
| M. kansasii SM-1 | M. tuberculosis H37Rv | Lungs | 7.12 ± 0.15 | 5.89 ± 0.23 | 1.23 |
| BCG | M. tuberculosis H37Rv | Lungs | 7.12 ± 0.15 | 6.11 ± 0.19 | 1.01 |
Data adapted from Um et al., Microbiology Spectrum, 2024.[2]
These findings suggest that the ESAT-6 from M. kansasii is sufficiently similar to that of M. tuberculosis to induce a protective cross-reactive T-cell response.
Immunization with an ESAT-6-Based Vaccine and Challenge with M. kansasii
In a different approach, a study by Lee et al. (2021) developed a B-cell-based vaccine expressing M. tuberculosis ESAT-6 (B/αGC/vacESAT6). Mice immunized with this vaccine showed a significant reduction in the bacterial load in their lungs after an intravenous challenge with M. kansasii[3][4].
| Vaccine | Challenge Strain | Organ | Mean log10 CFU/g tissue (Control) | Mean log10 CFU/g tissue (Vaccinated) | Log10 Reduction |
| B/αGC/vacESAT6 | M. kansasii | Lungs | ~6.5 | ~5.0 | ~1.5 |
Data estimated from graphical representation in Lee et al., Frontiers in Immunology, 2021.[3][4]
This result provides further evidence for the cross-protective potential of ESAT-6 epitopes between M. tuberculosis and M. kansasii.
Signaling Pathways and Experimental Workflows
The induction of a protective immune response by ESAT-6 epitopes primarily involves the activation of T-helper 1 (Th1) cells. The following diagrams illustrate the key signaling pathway and a typical experimental workflow for evaluating cross-protection.
Caption: T-Cell Activation Pathway by ESAT-6 Epitopes.
Caption: Experimental Workflow for Heterologous Challenge.
Detailed Experimental Protocols
Mouse Immunization and Challenge Model for Heterologous Protection
This protocol is a synthesized example based on methodologies described in the literature[2][5].
Animals:
-
Specific-pathogen-free, 6- to 8-week-old female C57BL/6 or BALB/c mice.
Vaccination:
-
Vaccine Preparation:
-
For live attenuated vaccines (e.g., M. kansasii), grow bacteria to mid-log phase, wash, and resuspend in phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 x 10^7 CFU/ml).
-
For subunit vaccines, emulsify the recombinant ESAT-6 protein (e.g., 10 µ g/dose ) with an appropriate adjuvant (e.g., DDA/MPL).
-
-
Immunization:
-
Administer the vaccine subcutaneously (s.c.) at the base of the tail or in the scruff of the neck in a volume of 100-200 µl.
-
For subunit vaccines, a prime-boost strategy is often employed, with two or three injections given at 2-week intervals.
-
Challenge:
-
Challenge Strain Preparation:
-
Grow the virulent challenge strain (e.g., M. tuberculosis H37Rv or a heterologous NTM) to mid-log phase, wash, and resuspend in PBS.
-
Briefly sonicate to disperse clumps.
-
-
Aerosol Challenge:
-
Typically 8-10 weeks post-vaccination, place mice in an aerosol exposure chamber (e.g., Glas-Col).
-
Calibrate the nebulizer to deliver a low dose of bacteria (e.g., 100-200 CFU) directly to the lungs.
-
-
Intravenous Challenge:
-
Inject a suspension of the challenge strain (e.g., 1 x 10^5 CFU) in 100 µl of PBS into the lateral tail vein.
-
Evaluation of Protection:
-
Bacterial Load Enumeration:
-
At defined time points post-challenge (e.g., 4 or 6 weeks), euthanize the mice.
-
Aseptically remove the lungs and spleen.
-
Homogenize the organs in PBS with 0.05% Tween 80.
-
Plate serial dilutions of the homogenates on Middlebrook 7H11 agar (B569324) supplemented with OADC.
-
Incubate plates at 37°C for 3-4 weeks and count the colony-forming units (CFU).
-
Protection is calculated as the log10 reduction in CFU in vaccinated mice compared to a control group (e.g., sham-vaccinated).
-
-
Immunological Assays:
-
At the time of sacrifice, spleens can be processed to single-cell suspensions for immunological assays.
-
IFN-γ ELISpot Assay for T-Cell Response
This assay quantifies the number of antigen-specific, IFN-γ-secreting T-cells.
Materials:
-
96-well ELISpot plates coated with anti-mouse IFN-γ antibody.
-
Spleen cells from immunized and control mice.
-
Recombinant ESAT-6 protein or overlapping peptides.
-
Biotinylated anti-mouse IFN-γ detection antibody.
-
Streptavidin-alkaline phosphatase.
-
BCIP/NBT substrate.
Protocol:
-
Prepare a single-cell suspension of splenocytes from immunized and control mice.
-
Add 2-5 x 10^5 cells per well to the pre-coated ELISpot plate.
-
Stimulate the cells with the ESAT-6 protein or peptides (e.g., 5-10 µg/ml) for 18-24 hours at 37°C. Include positive (e.g., Concanavalin A) and negative (medium only) controls.
-
Wash the plates and add the biotinylated detection antibody.
-
After incubation and washing, add streptavidin-alkaline phosphatase.
-
Develop the spots with BCIP/NBT substrate until distinct spots emerge.
-
Stop the reaction by washing with water and allow the plate to dry.
-
Count the spots using an automated ELISpot reader. The results are expressed as spot-forming cells (SFC) per million splenocytes.
Conclusions and Future Directions
The available evidence strongly suggests that ESAT-6 epitopes can induce cross-protective immunity between M. tuberculosis and certain NTM species, most notably M. kansasii. This is supported by both high sequence homology and experimental challenge data. The implications for vaccine design are significant:
-
An ESAT-6-based vaccine designed for tuberculosis may offer some level of protection against diseases caused by ESAT-6-positive NTMs.
-
Conversely, exposure to certain environmental NTMs may prime the immune system to respond more effectively to a subsequent M. tuberculosis infection or vaccination.
However, significant knowledge gaps remain. There is a pressing need for more comprehensive studies that systematically evaluate the cross-protection afforded by ESAT-6 epitopes from a wider range of mycobacterial species, including clinically relevant NTMs like M. avium complex and M. abscessus. Such studies should include quantitative data on bacterial clearance in animal models to move beyond simple T-cell cross-reactivity.
For drug development professionals, understanding the nuances of ESAT-6-mediated immunity is crucial for the design of targeted immunotherapies and for interpreting the results of clinical trials for new TB vaccines in diverse populations with varying exposure to NTMs. The continued exploration of the ESAT-6 family of proteins will undoubtedly pave the way for more effective strategies to combat both tuberculous and non-tuberculous mycobacterial diseases.
References
- 1. ESAT-6 Subunit Vaccination against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunogenicity and vaccine potential of clinical isolate Mycobacterium kansasii strain against Mycobacterium tuberculosis infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | B Cell-Based Vaccine Transduced With ESAT6-Expressing Vaccinia Virus and Presenting α-Galactosylceramide Is a Novel Vaccine Candidate Against ESAT6-Expressing Mycobacterial Diseases [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Protection of Mice with a Tuberculosis Subunit Vaccine Based on a Fusion Protein of Antigen 85B and ESAT-6 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Diagnostic Performance of an ESAT-6, CFP-10, and MPT64 Antigen Cocktail
For researchers and professionals in drug development, the accurate and rapid diagnosis of tuberculosis (TB) remains a critical challenge. This guide provides an objective comparison of a specific antigen cocktail—comprising Early Secretory Antigenic Target-6 (ESAT-6), Culture Filtrate Protein-10 (CFP-10), and MPT64—against other diagnostic benchmarks. The performance of this cocktail is assessed using experimental data from various studies, focusing on its application in different sample types and diagnostic formats.
Comparative Analysis of Diagnostic Performance
The diagnostic accuracy of the ESAT-6, CFP-10, and MPT64 antigen cocktail has been evaluated in several studies, utilizing different patient samples such as urine, sputum, cerebrospinal fluid (CSF), and serum. The performance varies significantly depending on the sample type and the diagnostic method employed, which includes rapid immunochromatographic tests (ICT) and enzyme-linked immunosorbent assays (ELISA).
Below is a summary of quantitative data from key studies, comparing the cocktail's performance against gold standard methods like mycobacterial culture.
| Diagnostic Test | Sample Type | Gold Standard | Sensitivity (%) | Specificity (%) | PPV (%) | NPV (%) | Reference |
| Urinary Mtb Antigens Cocktail | Urine | Culture | 68.2 | 33.0 | 31.6 | 69.6 | [1][2][3] |
| Urinary Mtb Antigens Cocktail + AFB Smear | Urine/Sputum | Culture | 90.0 | 28.6 | 40.9 | 83.8 | [1][2][3] |
| TB Antigen Cocktail Rapid ICT | Sputum | Culture | 95.7 | 87.2 | 81.0 | 97.6 | [4] |
| TB Antigen Cocktail Rapid ICT | CSF | Culture (MODS) | 83.3 | 68.5 | 31.2 | 96.0 | [4] |
| TB Antigens Cocktail Rapid ICT (Adults) | Serum | Culture (Ogawa) | 24.2 | 85.7 | 61.5 | 54.5 | [5] |
| TB Antigens Cocktail Rapid ICT (Pediatric) | Serum | TB Scoring System | 30.7 | 86.3 | 80.0 | 41.3 | [5] |
Key Observations:
-
The rapid immunochromatographic test using the antigen cocktail on sputum samples demonstrated high sensitivity (95.7%) and specificity (87.2%) for diagnosing pulmonary tuberculosis.[4]
-
When tested on urine , the cocktail alone showed moderate sensitivity but low specificity.[1][2][3] However, when combined with Acid-Fast Bacilli (AFB) smear results, the sensitivity for screening pulmonary TB increased significantly to 90%, though specificity remained low.[1][2][3]
-
In serum samples , the cocktail exhibited good specificity (around 86%) but suffered from low sensitivity (24-31%), limiting its utility for standalone diagnosis in both adults and children.[5]
-
For diagnosing TB meningitis from CSF , the cocktail showed promising sensitivity (83.3%) and a very high negative predictive value (96%), suggesting it could be a valuable tool for ruling out the disease.[4]
Experimental Protocols
Detailed methodologies are crucial for interpreting performance data. The protocols summarized below are based on the methodologies described in the cited studies.
1. Urinary Antigen Detection Protocol (Adapted from --INVALID-LINK--)
-
Study Design: A descriptive cross-sectional study involving 141 patients with suspected pulmonary tuberculosis.[1][2][3]
-
Sample Collection: Sputum and urine samples were collected from each participant.[1][2][3]
-
Reference Standards: Sputum samples were processed for Ziehl-Neelsen (ZN) staining for AFB and cultured on Löwenstein-Jensen (LJ) medium, which served as the gold standard.[1][2][3]
-
Antigen Detection: The presence of the ESAT-6, CFP-10, and MPT64 antigen cocktail in urine was examined. While the specific assay is not detailed, it is referred to as a "urinary Mtb antigens cocktail" test.[1][2]
-
Data Analysis: Sensitivity, specificity, Positive Predictive Value (PPV), and Negative Predictive Value (NPV) were calculated by comparing the results of the urine antigen test against the mycobacterial culture results.[1][2][3]
2. Rapid Immunochromatographic Test (ICT) Protocol (Adapted from --INVALID-LINK--)
-
Study Design: A descriptive observational study to determine the validity of the antigen cocktail for diagnosing pulmonary TB and TB meningitis.[4]
-
Sample Types: Sputum for suspected pulmonary TB and cerebrospinal fluid (CSF) for suspected TB meningitis.[4]
-
Reference Standards:
-
Assay Procedure: A rapid ICT designed to detect the ESAT-6, CFP-10, and MPT64 antigen cocktail was performed on sputum and CSF specimens.[4]
-
Data Analysis: Performance characteristics (sensitivity, specificity, PPV, NPV) were calculated against the respective gold standards for each sample type.[4]
Visualizing the Diagnostic Workflow and Rationale
To better understand the application of these antigens in modern diagnostics, the following diagrams illustrate the general workflow of an Interferon-Gamma Release Assay (IGRA)—a common application for ESAT-6 and CFP-10—and the logical basis for using a multi-antigen cocktail.
The rationale for using a cocktail of antigens is to improve diagnostic accuracy by capturing a broader range of the host immune response. ESAT-6 and CFP-10 are highly specific to Mycobacterium tuberculosis and are cornerstone antigens in IGRAs, while MPT64 is a secreted protein also specific to the M. tuberculosis complex.
References
- 1. Comparison of the Performance of Urinary Mycobacterium tuberculosis Antigens Cocktail (ESAT6, CFP10, and MPT64) with Culture and Microscopy in Pulmonary Tuberculosis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the Performance of Urinary Mycobacterium tuberculosis Antigens Cocktail (ESAT6, CFP10, and MPT64) with Culture and Microscopy in Pulmonary Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. ijsr.net [ijsr.net]
Safety Operating Guide
Safeguarding the Laboratory: A Step-by-Step Guide to the Proper Disposal of ESAT-6 Epitope
For researchers, scientists, and drug development professionals, the meticulous handling and disposal of bioactive molecules like the ESAT-6 epitope are paramount to ensuring laboratory safety and regulatory compliance. As a peptide derived from a key virulence factor of Mycobacterium tuberculosis, ESAT-6 and its epitopes, while not infectious themselves, require a cautious and systematic approach to waste management. This guide provides essential, step-by-step procedures for the safe disposal of the ESAT-6 epitope, fostering a secure research environment.
Core Principles of ESAT-6 Epitope Waste Management
Given that the ESAT-6 epitope is a biologically active molecule derived from a Risk Group 3 pathogen, all materials coming into contact with it should be treated as potentially biohazardous. The core principle is to contain, decontaminate, and dispose of all contaminated waste in accordance with institutional and national biosafety guidelines. A thorough risk assessment should be conducted before handling the material to identify potential hazards and establish appropriate safety measures.
Experimental Protocol: Disposal of ESAT-6 Epitope Waste
This protocol outlines the recommended procedure for the disposal of solid and liquid waste contaminated with the ESAT-6 epitope.
I. Immediate Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Before commencing any work with the ESAT-6 epitope, ensure the following PPE is worn:
-
Nitrile gloves
-
Safety glasses or goggles
-
Laboratory coat
-
-
Designated Work Area: All handling of the ESAT-6 epitope, especially in its lyophilized powder form, should be conducted in a designated area, preferably within a biological safety cabinet (BSC) to minimize the risk of aerosol formation.
II. Waste Segregation and Collection:
-
Solid Waste:
-
Description: This category includes, but is not limited to, pipette tips, microfuge tubes, gloves, bench paper, and any other disposable items that have come into direct contact with the ESAT-6 epitope.
-
Procedure:
-
Collect all solid waste in a designated, leak-proof, and clearly labeled biohazard waste container.
-
This container should be lined with an autoclavable biohazard bag.
-
Keep the container closed when not in use.
-
-
-
Liquid Waste:
-
Description: This includes any solutions containing the ESAT-6 epitope, such as stock solutions, experimental buffers, and cell culture media.
-
Procedure:
-
Collect all liquid waste in a leak-proof, shatter-resistant container clearly labeled as "Biohazardous Liquid Waste" and indicating the presence of the ESAT-6 epitope.
-
This container should be suitable for autoclaving. Do not fill the container to more than 75% of its capacity to prevent overflow during autoclaving.
-
-
III. Decontamination:
-
Primary Method: Autoclaving:
-
Application: This is the recommended method for decontaminating both solid and liquid waste contaminated with the ESAT-6 epitope. Autoclaving uses high-pressure steam to inactivate biological material.
-
Procedure:
-
Loosely seal the autoclavable bags (for solid waste) and containers (for liquid waste) to allow for steam penetration.
-
Place the waste in a secondary, leak-proof, and autoclavable container.
-
Autoclave at 121°C for a minimum of 30-60 minutes. The exact time may vary depending on the load size and autoclave specifications. It is crucial to validate the efficacy of the autoclave cycle.
-
After autoclaving, the decontaminated waste can be disposed of as regular laboratory waste, in accordance with institutional policies.
-
-
-
Alternative Method: Chemical Disinfection (for liquid waste):
-
Application: In situations where autoclaving is not immediately available, chemical disinfection can be used as a preliminary decontamination step for liquid waste.
-
Procedure:
-
Add a suitable chemical disinfectant, such as a freshly prepared 10% bleach solution (final concentration), to the liquid waste.
-
Ensure a contact time of at least 30 minutes.
-
Dispose of the disinfected liquid waste in accordance with your institution's chemical hygiene plan. Note: Chemically treated waste may still require further processing as chemical hazardous waste.
-
-
IV. Final Disposal:
-
Consult Institutional Guidelines: Always adhere to your institution's specific waste disposal procedures. The Environmental Health and Safety (EHS) office is the primary resource for guidance on waste management.
-
Documentation: Maintain a record of the disposal process, including the date, method of decontamination, and the personnel responsible.
Quantitative Data Summary
While specific quantitative data for ESAT-6 epitope disposal is not available, the following table summarizes general parameters for the primary decontamination method.
| Decontamination Method | Parameter | Recommended Value | Notes |
| Autoclaving | Temperature | 121°C | Standard temperature for sterilizing biohazardous waste. |
| Pressure | 15 psi (above atmospheric) | Necessary to achieve the required steam temperature. | |
| Time | 30-60 minutes | Duration may need to be increased for larger loads. |
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of ESAT-6 epitope waste.
Caption: Workflow for the safe disposal of ESAT-6 epitope waste.
By adhering to these procedures, research professionals can effectively manage waste associated with the ESAT-6 epitope, ensuring a safe and compliant laboratory environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
